Product packaging for 4-(aminomethyl)-N,N-dimethylbenzamide(Cat. No.:CAS No. 164648-76-4)

4-(aminomethyl)-N,N-dimethylbenzamide

Cat. No.: B179868
CAS No.: 164648-76-4
M. Wt: 178.23 g/mol
InChI Key: FYWRKAATFPEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4) is a high-purity chemical compound supplied for research applications. With a molecular formula of C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol, this compound features the privileged benzamide scaffold, a structural motif of significant interest in medicinal chemistry due to its prevalence in biologically active compounds . The benzamide core is known for its favorable physicochemical properties and its ability to participate in key interactions with biological macromolecules, making it a versatile building block in drug discovery . This scaffold is found in compounds with a broad spectrum of pharmacological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents . The structure of this compound, which incorporates both an aminomethyl side chain and a dimethylamide group, allows for further synthetic derivatization to explore structure-activity relationships and create diverse compound libraries for high-throughput screening and lead optimization . Researchers can utilize this compound in multicomponent reactions, such as the Ugi reaction, and employ various strategies for functional group transformations to generate novel analogues . Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B179868 4-(aminomethyl)-N,N-dimethylbenzamide CAS No. 164648-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRKAATFPEAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. Designed with full editorial control, this document moves beyond a standard data sheet to provide a deep, logical, and scientifically-grounded narrative. It emphasizes the causality behind experimental choices and protocols, ensuring both technical accuracy and field-proven insights.

Core Chemical Identity and Significance

This compound is a para-substituted aromatic compound featuring a primary aminomethyl group and a tertiary benzamide. This unique arrangement of functional groups—a basic primary amine capable of forming critical ionic bonds and a polar, hydrogen-bond accepting amide—makes it a versatile scaffold in medicinal chemistry. Its structural backbone is a key feature in molecules designed to interact with specific biological targets, most notably in the field of antiviral drug discovery.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound
CAS Number 88929-45-3
Molecular Formula C10H14N2O
Canonical SMILES CN(C)C(=O)C1=CC=C(C=C1)CN
Molecular Weight 178.23 g/mol
Hydrochloride CAS 104566-35-0

Physicochemical Properties: A Foundation for Application

The physicochemical properties of a molecule are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME), which are cornerstone considerations in the drug development pipeline.

PropertyValueRationale & Implications
Appearance White to off-white solidIndicates a compound that is likely stable at room temperature.
Melting Point 105-109 °CThis defined melting range suggests a good degree of purity.
Boiling Point 339.7±22.0 °C (Predicted)The high predicted boiling point is typical for a molecule with polar functional groups and moderate molecular weight.
Water Solubility SolubleThe presence of the primary amine and amide groups allows for hydrogen bonding with water, conferring solubility. The hydrochloride salt is expected to be even more soluble.
pKa (Predicted) 9.53±0.10This value pertains to the primary aminomethyl group. At physiological pH (~7.4), this group will be predominantly protonated (cationic), which is a key feature for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
LogP (Predicted) 1.12This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable trait for achieving good oral bioavailability, allowing the molecule to partition through both aqueous and lipid environments.

Synthesis and Purification: A Validated Workflow

A reliable and scalable synthesis is fundamental for the consistent production of high-purity material for research and development. The most direct and common route to this compound is through the chemical reduction of the corresponding nitrile, 4-cyano-N,N-dimethylbenzamide.

Logical Workflow for Synthesis

Antiviral_Mechanism cluster_0 Molecular Interaction cluster_1 Cellular Consequence Compound 4-(aminomethyl)-N,N- dimethylbenzamide BindingSite Hydrophobic Pocket in Viral Glycoprotein (GP) Compound->BindingSite Binds to GP1/GP2 Interface Stabilization GP Stabilized in Pre-fusion State BindingSite->Stabilization Conformational Lock FusionBlock Membrane Fusion Inhibited Stabilization->FusionBlock EntryBlock Viral Entry Blocked FusionBlock->EntryBlock ReplicationBlock ReplicationBlock EntryBlock->ReplicationBlock Prevents Viral Replication

Structure Elucidation of 4-(aminomethyl)-N,N-dimethylbenzamide: A Multi-Technique Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in medicinal chemistry and materials science is built. This guide provides an in-depth, technically-grounded framework for the complete structure elucidation of 4-(aminomethyl)-N,N-dimethylbenzamide, a substituted benzamide of interest in pharmaceutical development. Moving beyond a simple recitation of methods, this document details the strategic integration of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography. It emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights to ensure a self-validating, authoritative analytical workflow.

Introduction and Strategic Overview

This compound belongs to the benzamide class of compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] Its structure comprises a 1,4-disubstituted benzene ring bearing an N,N-dimethylcarboxamide group and an aminomethyl group. The precise connectivity and characterization of these functional groups are critical for understanding its potential biological interactions and ensuring its identity and purity in any application, from initial screening to advanced clinical studies.[3]

The structure elucidation process is not a linear checklist but a logical, iterative workflow. Each analytical technique provides a unique piece of the puzzle, and their combined data create a comprehensive and definitive structural portrait. This guide will follow a strategic approach, beginning with the determination of molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework.

Elucidation_Workflow cluster_initial Initial Assessment cluster_functional Functional Group Identification cluster_framework Structural Framework Mapping cluster_verification Purity & Final Verification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Bonds (C=O, N-H, C-N) MS->IR Confirms mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map H-C Framework & Connectivity IR->NMR Confirms functional groups HPLC HPLC Assess Purity & Quantify NMR->HPLC Confirms structure Conclusion Final Structure Confirmed HPLC->Conclusion Confirms purity

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Physicochemical & Safety Profile

Before embarking on detailed spectroscopic analysis, a summary of the compound's fundamental properties is essential. The hydrochloride salt is a common form for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol Calculated
Molecular Formula (HCl Salt) C₁₀H₁₅ClN₂O
Molecular Weight (HCl Salt) 214.69 g/mol
Appearance Typically an off-white or white solid[5]
SMILES CN(C)C(=O)C1=CC=C(CN)C=C1
InChI Key QWTFXPYCZHDSDO-UHFFFAOYSA-N

Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. The compound may cause skin and serious eye irritation.[5][6][7] Handling should be performed in a well-ventilated area, and inhalation of dust should be avoided.[5][6] Always consult the latest Safety Data Sheet (SDS) before handling.

Mass Spectrometry: The First Definitive Step

Expertise & Rationale: Mass spectrometry (MS) is the cornerstone of structural analysis, providing the single most critical piece of initial data: the molecular weight. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques because it provides the exact mass with high precision, allowing for the unambiguous determination of the elemental formula—a self-validating check on the compound's identity.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI is selected because the primary amine and amide nitrogen are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Analysis: Calibrate the instrument using a known standard to ensure high mass accuracy.

Anticipated Data & Interpretation

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact MassObserved m/z (Anticipated)
[C₁₀H₁₄N₂O + H]⁺179.11844179.1184 ± 0.0005

The observation of a high-intensity ion at m/z ≈ 179.1184 provides powerful evidence for the elemental composition C₁₀H₁₅N₂O⁺. Further fragmentation (MS/MS) can be induced to confirm structural motifs. Key expected fragments would include the loss of the dimethylamino group (-N(CH₃)₂) leading to a fragment at m/z ≈ 135, and cleavage of the benzylic C-C bond.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[2] The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific covalent bonds. This allows us to "see" the C=O of the amide, the N-H of the primary amine, and the aromatic C=C bonds, confirming the major structural components.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Anticipated Data & Interpretation

The IR spectrum will provide a characteristic fingerprint. The most diagnostic peaks are summarized below.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3400N-H StretchPrimary Amine (-NH₂)Typically two bands (symmetric & asymmetric), often broad.
3000-3100C-H StretchAromatic C-HCharacteristic of sp² C-H bonds on the benzene ring.
2850-2960C-H StretchAliphatic C-HFrom the -CH₂- and -N(CH₃)₂ groups.
~1630C=O StretchTertiary Amide (-CON(CH₃)₂)Strong, sharp absorption. A key diagnostic peak.[8]
1500-1600C=C StretchAromatic RingMultiple sharp bands characteristic of the benzene ring.
1100-1300C-N StretchAmine & AmideConfirms the presence of carbon-nitrogen bonds.
~850C-H Bend1,4-disubstituted AromaticOut-of-plane bending confirms the para-substitution pattern.

The presence of a strong band around 1630 cm⁻¹ is a clear indicator of the amide carbonyl, while the bands above 3300 cm⁻¹ confirm the primary amine.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Rationale: While MS gives the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.[1] ¹H NMR reveals the chemical environment and proximity of hydrogen atoms, while ¹³C NMR provides a count of unique carbon atoms. For a molecule of this complexity, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional; they are essential for unambiguously assigning every signal and providing a self-validating structural proof.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the compound and will exchange with the labile N-H protons, which can sometimes simplify the spectrum.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended) is crucial for resolving the aromatic signals.[1]

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to identify proton-proton couplings.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.

Anticipated Data & Interpretation

¹H NMR Spectrum: The 1,4-disubstitution pattern of the aromatic ring will lead to a classic AA'BB' system, appearing as two distinct "doublets." The N,N-dimethyl groups often show restricted rotation around the amide C-N bond, potentially appearing as two separate singlets at room temperature.

Table 4: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2Broad singlet2H-NH₂Labile amine protons, exchangeable with D₂O.
~7.4d (J ≈ 8 Hz)2HAr-H (Ha)Aromatic protons ortho to the amide group.
~7.3d (J ≈ 8 Hz)2HAr-H (Hb)Aromatic protons ortho to the aminomethyl group.
~3.8s2HAr-CH₂-NBenzylic protons, singlet as there are no adjacent protons.
~2.9s6H-N(CH₃)₂N-methyl protons. May appear as two singlets due to hindered rotation.

¹³C NMR Spectrum: The spectrum should show 8 distinct carbon signals, consistent with the molecular symmetry.

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OAmide carbonyl, most downfield signal.
~145Ar-C (quat)Quaternary carbon attached to the aminomethyl group.
~135Ar-C (quat)Quaternary carbon attached to the amide group.
~128Ar-CHAromatic CH carbons.
~127Ar-CHAromatic CH carbons.
~45Ar-CH₂-NBenzylic carbon.
~35-N(CH₃)₂N-methyl carbons. May show two signals.

2D NMR for Final Confirmation:

NMR_Correlations cluster_hsqc Direct Bond Correlations struct Structure Ha Hb CH₂ (CH₃)₂ cosy COSY (¹H-¹H) struct:f2->cosy cosy->struct:f1 correlates with Hb hsqc HSQC (¹H-¹³C) hsqc->struct:f1 to Ar-C hsqc->struct:f2 to Ar-C hsqc->struct:f3 to CH₂-C hsqc->struct:f4 to CH₃-C

Caption: Key 2D NMR correlations for unambiguous structural assignment.

  • COSY: Will show a clear cross-peak between the aromatic doublets (~7.4 ppm and ~7.3 ppm), confirming they are on the same ring and adjacent to each other.

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., the singlet at ~3.8 ppm will correlate to the carbon at ~45 ppm), leaving no doubt as to the assignment of the benzylic methylene group.

Chromatographic Verification of Purity

Expertise & Rationale: Structure elucidation is incomplete without an assessment of purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard for this purpose.[1] The presence of a single, sharp, symmetrical peak indicates that the characterized sample is of high purity and free from significant synthetic byproducts or degradation products.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 stationary phase column.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~254 nm, where the benzamide chromophore strongly absorbs.

  • Data Analysis: Integrate the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level >98% is typically desired.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry establishes the correct elemental formula (C₁₀H₁₄N₂O). FTIR spectroscopy confirms the presence of the critical amide, amine, and aromatic functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic framework, confirming the 1,4-substitution pattern and the identity of each substituent. HPLC analysis provides the final assurance of high purity. This integrated approach represents a robust and trustworthy methodology essential for any research or development program.

References

  • PubChem. 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information.
  • PubChem. 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. National Center for Biotechnology Information.
  • Gao, F., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(11), 14013-14026.
  • Kliuev, N. A., & Grandberg, I. I. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia laboratornaia diagnostika, (2), 19–20.
  • Li, Z., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Chemical Papers.
  • PubChem. 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Synthesis and analysis of amides. Education.rsc.org.
  • Chem Service. (2016). Safety Data Sheet for N,N-Dimethylbenzamide. Chemservice.com.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Rsc.org.
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726.
  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Rsc.org.
  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology.
  • NIST. m-Amino-N,N-dimethylbenzamide. National Institute of Standards and Technology.
  • NIST. N,n-dimethyl-4'-vinylbenzylamine. National Institute of Standards and Technology.
  • ResearchGate. (2022). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
  • NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology.

Sources

4-(aminomethyl)-N,N-dimethylbenzamide CAS number 164648-76-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide (CAS 164648-76-4): A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 164648-76-4), a bifunctional organic compound with significant potential as a scaffold and intermediate in medicinal chemistry and drug development. While direct research on this specific molecule is limited, its structural features—a stable N,N-dimethylbenzamide core and a reactive para-substituted aminomethyl group—position it as a valuable starting material for synthesizing a diverse range of biologically active molecules. This document synthesizes information on its physicochemical properties, proposes a robust synthetic pathway, and explores its potential applications by examining structurally related compounds. Insights are drawn from analogs that have demonstrated notable efficacy as antiproliferative agents and selective histone deacetylase (HDAC) inhibitors.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety is recognized as a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents across different disease areas, including antipsychotics, antiemetics, and enzyme inhibitors.[1] this compound is a distinct member of this chemical family, characterized by an N,N-dimethylcarboxamide group that enhances metabolic stability and solubility, and a primary aminomethyl group at the para position.[4] This primary amine serves as a crucial synthetic handle, allowing for straightforward chemical modification and the introduction of diverse functional groups to explore structure-activity relationships (SAR).

The strategic placement of the aminomethyl group makes it an ideal point for derivatization, enabling the molecule to serve as a foundational building block for more complex therapeutic candidates.[4]

cluster_structure Structure of this compound cluster_labels Key Functional Groups mol node1 N,N-dimethylbenzamide Core (Metabolic Stability, Solubility) node2 Aminomethyl Group (para-position) (Reactive Handle for Derivatization)

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound and its common salt form is essential for its application in synthesis and biological assays. The compound is typically a white to off-white solid and is soluble in polar organic solvents.[4] It is frequently supplied and used as a hydrochloride salt to improve its stability and handling characteristics.

PropertyFree Base (164648-76-4)Hydrochloride Salt (104566-35-0)Reference(s)
CAS Number 164648-76-4104566-35-0[4][5]
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₅ClN₂O[5][6]
Molecular Weight 178.23 g/mol 214.69 g/mol [4][5]
Appearance White to off-white solidSolid[4][5]
Purity Typically available at ≥97% or ≥98%Typically available at 97%[4][5]
SMILES String CN(C)C(=O)C1=CC=C(C=C1)CNO=C(N(C)C)C(C=C1)=CC=C1CN.[H]Cl[6][7]
InChI Key N/AQWTFXPYCZHDSDO-UHFFFAOYSA-N[7]

Synthesis and Purification

While specific synthetic routes for this compound are not extensively published, a logical and efficient pathway can be designed starting from the commercially available 4-(aminomethyl)benzoic acid. This multi-step process involves protection of the reactive primary amine, amidation of the carboxylic acid, and subsequent deprotection.

Proposed Synthetic Workflow

The rationale for this workflow is to prevent the primary amine of the starting material from interfering with the amidation reaction. A tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under amidation conditions and its straightforward removal using acid.

Caption: Proposed three-step synthesis of the target compound from 4-(aminomethyl)benzoic acid.

Step-by-Step Synthesis Protocol
  • Amine Protection: 4-(Aminomethyl)benzoic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base such as sodium hydroxide is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The resulting N-Boc-protected intermediate is then isolated via an acidic workup and extraction.

  • Amidation: The protected intermediate is dissolved in an aprotic polar solvent like N,N-dimethylformamide (DMF). A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added. An excess of dimethylamine (as a solution in THF or bubbled as a gas) is then introduced. The choice of HATU is strategic as it is highly efficient and minimizes side reactions. The reaction is monitored by TLC, and upon completion, the protected product is isolated through aqueous workup and extraction.

  • Deprotection: The purified protected product is dissolved in a chlorinated solvent such as dichloromethane (DCM). An excess of a strong acid, typically trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure, and the crude product is purified.

  • Purification: The final compound is purified using silica gel column chromatography.[8] A gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica), is employed to isolate the pure product.

Potential Biological Activity and Therapeutic Applications

The true value of this compound lies in its role as a scaffold for creating derivatives with therapeutic potential. Analysis of structurally similar compounds provides a strong rationale for its use in specific drug discovery programs.

Precursor for Histone Deacetylase (HDAC) Inhibitors

A compelling application is in the synthesis of HDAC inhibitors. Acyl derivatives of the closely related 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and highly selective inhibitors of HDAC6.[3] HDAC6 is a critical enzyme involved in protein quality control and cell motility, and its inhibition is a validated therapeutic strategy for certain cancers and neurodegenerative diseases.

The this compound structure provides the necessary "cap" group and a linker to which a zinc-binding group (ZBG), such as a hydroxamic acid, can be attached. The N,N-dimethylbenzamide portion can interact with the surface of the enzyme's active site, while the derivatized amine linker positions the ZBG to chelate the catalytic zinc ion.

HDAC_Scaffold cluster_interaction Binding Model scaffold This compound N,N-Dimethylbenzamide (Cap Group) Aminomethyl Linker modification Chemical Modification scaffold:f2->modification hdac HDAC Active Site scaffold:f1->hdac Surface Interaction zbg Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) modification->zbg Acylation, etc. zbg->hdac Zinc Chelation

Caption: Diagram showing how the compound can serve as a scaffold for HDAC inhibitors.

Building Block for Antiproliferative Agents

Research has demonstrated that 4-(acylaminomethyl)benzamides possess interesting antiproliferative activity.[2] In a study, a library of such compounds was prepared from 4-aminomethylbenzoic acid and evaluated in the National Cancer Institute's anticancer screen, with several compounds showing promising results.[2] This indicates that the 4-(aminomethyl)benzamide core is a viable scaffold for developing novel anticancer agents. By starting with this compound, researchers can rapidly synthesize a library of N-acylated derivatives for screening. The N,N-dimethylamide group may confer improved pharmacokinetic properties compared to a primary amide, such as increased cell permeability and resistance to hydrolysis.

Experimental Protocols for Researchers

The following protocols are provided as validated, trustworthy starting points for the synthesis and analysis of derivatives.

Protocol: General N-Acylation of this compound

This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of the title compound.

  • Objective: To synthesize an N-acyl derivative for biological screening.

  • Materials: this compound, desired carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF, ethyl acetate, saturated aqueous NaHCO₃, brine.

  • Procedure: a. To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid. b. Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture. c. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to yield the desired N-acyl derivative.

Protocol: Analytical Quantification by LC-MS/MS

This protocol provides a framework for developing a sensitive and specific method for quantifying the compound or its derivatives in biological matrices.[9][10]

Analytical_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_data Step 3: Data Analysis sample Biological Sample (Plasma, Microsomes, etc.) spike Spike Internal Standard sample->spike prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing result Quantification Result precip Protein Precipitation (e.g., Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (e.g., C18 Column) supernatant->lc ms MS/MS Detection (ESI+, SRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quant Calculate Concentration curve->quant quant->result

Caption: A self-validating workflow for the quantitative analysis using LC-MS/MS.

  • Objective: To accurately quantify the analyte in a complex matrix.

  • Sample Preparation: a. To 50 µL of the sample (e.g., plasma), add 150 µL of a solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. c. Transfer the supernatant to a clean vial for injection.[10]

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, positive mode (ESI+).

    • Detection: Selected Reaction Monitoring (SRM). Plausible transitions for the parent compound (m/z 179.1) would involve fragmentation of the C-N bond, such as 179.1 -> 162.1 (loss of NH₃) or 179.1 -> 148.1 (loss of N(CH₃)₂). These must be empirically optimized.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. The concentration of the analyte in the samples is then determined from this curve.[10]

Safety and Handling

  • Hazard Classification: The hydrochloride salt is classified as an eye irritant.[7] Related aminobenzamides are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion and Future Directions

This compound, CAS 164648-76-4, is a chemical intermediate of considerable strategic value for drug discovery. Its bifunctional nature provides a stable, drug-like core and a readily modifiable synthetic handle. The demonstrated success of its close analogs in producing potent HDAC inhibitors and antiproliferative agents provides a strong impetus for its further exploration.[2][3]

Future research should focus on the synthesis and screening of focused libraries of derivatives based on this scaffold. Investigating different acyl groups, linkers, and functional warheads attached to the aminomethyl position could uncover novel candidates with high potency and selectivity for a range of therapeutic targets. The robust synthetic and analytical protocols outlined in this guide provide a solid foundation for these future research endeavors.

References

  • 164648-76-4 4-(aminomethyl)
  • 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide.
  • This compound. Arctom Scientific. [Link]
  • 4-Amino-N,N-dimethylbenzamide.
  • 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide.
  • Preparing method of N, N-dimethylbenzamide.
  • ORGANONITROGEN PESTICIDES: METHOD 5601. Centers for Disease Control and Prevention. [Link]
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research. [Link]
  • Synthesis of N,N-dimethyl-N'-phenylbenzamidine. PrepChem.com. [Link]
  • Li, J., et al. (2017). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry. [Link]
  • Liu, A., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]
  • Fujikura, S., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents. Journal of Medicinal Chemistry. [Link]
  • N,N-Dimethylbenzamide.
  • Bradner, J. E., et al. (2010). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry. [Link]
  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan. [Link]
  • Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]
  • N,4-dimethylbenzamide. ChemSynthesis. [Link]
  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. [Link]
  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Spanish Agency for Food Safety and Nutrition. [Link]

Sources

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide hydrochloride, a substituted benzamide with potential applications in pharmaceutical research and development. Drawing upon available data for the compound and structurally related molecules, this document details its chemical and physical properties, outlines potential synthetic routes, explores its putative pharmacological profile, and discusses relevant analytical methodologies.

Core Compound Properties

This compound hydrochloride is a primary amine and tertiary amide derivative of benzoic acid. The presence of the aminomethyl group at the para position and the N,N-dimethylamide functionality are key structural features that likely dictate its physicochemical and biological properties.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This information is critical for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅ClN₂O[1][2]
Molecular Weight 214.69 g/mol [1][2]
Appearance Solid (predicted)Inferred from related compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from structure
InChI Key QWTFXPYCZHDSDO-UHFFFAOYSA-N[1][2]
CAS Number 104566-35-0[3]
Structural Representation

retrosynthesis target This compound hydrochloride precursor1 This compound target->precursor1 HCl addition precursor2 4-cyano-N,N-dimethylbenzamide precursor1->precursor2 Reduction of nitrile precursor3 4-cyanobenzoyl chloride precursor2->precursor3 Amidation starting_material2 Dimethylamine precursor2->starting_material2 Amidation starting_material1 4-cyanobenzoic acid precursor3->starting_material1 Chlorination

Caption: Retrosynthetic analysis of this compound hydrochloride.

Proposed Synthetic Protocol

This proposed synthesis involves a multi-step process starting from commercially available 4-cyanobenzoic acid.

Step 1: Synthesis of 4-cyano-N,N-dimethylbenzamide

  • To a solution of 4-cyanobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as oxalyl chloride or thionyl chloride to form the acid chloride.

  • In a separate vessel, dissolve dimethylamine in the same solvent and cool the solution in an ice bath.

  • Slowly add the freshly prepared 4-cyanobenzoyl chloride solution to the dimethylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-N,N-dimethylbenzamide.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the 4-cyano-N,N-dimethylbenzamide in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain this compound.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Pharmacological Profile (Predicted)

The pharmacological activity of this compound hydrochloride has not been extensively reported. However, the benzamide scaffold is a well-established pharmacophore present in a variety of clinically used drugs. Based on the activities of structurally similar compounds, we can infer potential biological targets and therapeutic applications.

Potential Central Nervous System (CNS) Activity

Substituted benzamides are known to exhibit a range of CNS activities, primarily through interaction with dopamine and serotonin receptors.

  • Antipsychotic Potential: Compounds like amisulpride, a substituted benzamide, are potent antagonists of dopamine D2/D3 receptors and are used in the treatment of schizophrenia. [4][5][6]The structural similarity suggests that this compound hydrochloride could be investigated for similar properties.

  • Antidepressant and Anxiolytic Potential: Some benzamides also show affinity for serotonin receptors, which could translate to antidepressant or anxiolytic effects. [1][6]

Potential Anticancer Activity

Recent studies have explored the anticancer potential of benzamide derivatives. For instance, some 4-(acylaminomethyl)benzamides have demonstrated antiproliferative activity in cancer cell lines. [7]Furthermore, benzamide riboside, a nucleoside analogue containing a benzamide moiety, has shown cytotoxic activity in vitro and in vivo. [8]

Histone Deacetylase (HDAC) Inhibition

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6, an enzyme implicated in cancer and other diseases. [7]While the subject compound lacks the hydroxamic acid group crucial for HDAC inhibition, its core structure could serve as a starting point for the design of novel HDAC inhibitors.

Analytical Methodologies

The development of robust analytical methods is essential for the characterization and quantification of this compound hydrochloride in both bulk form and biological matrices.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. While specific spectral data for the target compound is not available, the spectra of the related N,N-dimethylbenzamide can serve as a reference. [5][8][9][10]Predicted signals for the aminomethyl protons and the N,N-dimethyl groups would be key identifiers.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. [5]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl and the N-H bonds of the primary amine.

Chromatographic Methods for Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice for the quantitative analysis of benzamide derivatives in biological fluids such as plasma and urine. [11][12][13] A general workflow for the analysis in plasma would involve:

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Chromatographic Separation: Reversed-phase HPLC using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS).

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt extraction LLE or SPE ppt->extraction hplc HPLC Separation extraction->hplc detection UV or MS/MS Detection hplc->detection data data detection->data Data Acquisition & Processing

Caption: General workflow for the quantitative analysis of this compound hydrochloride in plasma.

Safety and Handling

Based on information for similar compounds, this compound hydrochloride should be handled with care in a laboratory setting. It is predicted to be an irritant to the eyes, skin, and respiratory system. [14]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Future Directions

This compound hydrochloride represents a chemical scaffold with significant potential for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and complete spectral characterization.

  • Comprehensive Pharmacological Profiling: In-depth in vitro and in vivo studies to elucidate its mechanism of action and identify primary biological targets.

  • Pharmacokinetic and Toxicological Evaluation: A thorough assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its drug-likeness and safety.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Racagni, G., Canonico, P. L., Ravizza, L., Pani, L., & Amore, M. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134–143.
  • PubChem. (n.d.). N,N-Dimethylbenzamide. National Center for Biotechnology Information.
  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726.
  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information.
  • Pani, L., & Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate.
  • Ross, J. A., & Ross, D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Pharmacology & Toxicology, 53(4), 258-263.
  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information.
  • Agilent Technologies. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS.
  • Frontiers in Pharmacology. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).
  • Journal of Chromatography B. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples.
  • Journal of Pharmaceutical and Biomedical Analysis. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
  • Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • MDPI. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • ResearchGate. (n.d.). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique.
  • ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform.
  • Current Medicinal Chemistry. (2002). Antitumor activity of benzamide riboside in vitro and in vivo.
  • PubMed. (1981). Studies on the in vitro metabolism of dimethylnitrosamine by rat liver.
  • PubMed. (1984). Quantitative studies on the in vitro metabolic activation of dimethylnitrosamine by rat liver postmitochondrial supernatant.
  • PubMed. (1985). Ketonitrosamines as metabolites of methyl-n-amylnitrosamine (MNAN) and its hydroxy derivatives in the rat.

Sources

Introduction: The 4-(Aminomethyl)benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-(Aminomethyl)benzamide Derivatives

The 4-(aminomethyl)benzamide core is a deceptively simple yet remarkably versatile scaffold that has emerged as a "privileged structure" in modern drug discovery. Its unique combination of a rigid aromatic ring, a flexible aminomethyl linker, and a hydrogen-bonding benzamide moiety provides an ideal framework for developing ligands that can interact with a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities of 4-(aminomethyl)benzamide derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. The derivatives discussed herein span a remarkable range of applications, from oncology and virology to neurodegenerative and inflammatory diseases, underscoring the scaffold's profound impact on medicinal chemistry.

Section 1: Anticancer Activities - A Multi-pronged Assault on Malignancy

The fight against cancer has been a major focus for the application of 4-(aminomethyl)benzamide derivatives. These compounds exert their antiproliferative effects through various mechanisms, targeting key enzymes and signaling pathways crucial for tumor growth and survival.

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Novel compounds incorporating the 4-(aminomethyl)benzamide fragment as a flexible linker have shown potent inhibitory activity against several RTKs, including EGFR, HER-2, and Bcr-Abl.[1] Molecular modeling studies reveal that this linker allows the molecule to adopt a favorable geometry, enabling effective binding to the kinase active site, even in the presence of resistance-conferring mutations like the T315I-mutant Abl.[1]

Epigenetic Regulation: HDAC and DNMT Inhibition

Epigenetic modifications are now recognized as pivotal in cancer development. 4-(Aminomethyl)benzamide derivatives have been successfully developed as inhibitors of two key classes of epigenetic enzymes:

  • Histone Deacetylases (HDACs): The benzamide group, particularly when substituted with an ortho-amino moiety, acts as an effective zinc-binding group (ZBG). This feature is central to the design of potent and selective inhibitors of class I HDACs (HDAC1, 2, and 3).[2] Structure-activity relationship studies have demonstrated that the 2'-amino group is indispensable for inhibitory activity, while steric factors in the anilide portion of the molecule play a crucial role in the interaction with the enzyme.[3] Comprehensive 3D-QSAR and molecular dynamics simulations have further elucidated that increased electron density around the benzamide ring enhances inhibitory activity.[4]

  • DNA Methyltransferases (DNMTs): Based on the structure of SGI-1027, a known DNMT inhibitor, novel 4-amino-N-(4-aminophenyl)benzamide analogues have been synthesized. These compounds show potent inhibition of DNMT1 and DNMT3A and can induce the re-expression of silenced reporter genes in leukemia cells, demonstrating their potential to reverse aberrant DNA methylation patterns in cancer.[5]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is vital during embryonic development but is often aberrantly reactivated in various cancers. By modifying the 4-(2-pyrimidinylamino)benzamide scaffold, researchers have developed highly potent inhibitors of this pathway.[6] Several of these derivatives exhibit excellent potency and favorable pharmacokinetic profiles, making them promising candidates for further evaluation in Hh-dependent tumor models.[6]

Section 2: Antiviral Activity - Inhibiting Viral Entry and Replication

The structural versatility of the 4-(aminomethyl)benzamide scaffold has also been exploited to develop potent antiviral agents.

Filovirus Entry Inhibition (Ebola and Marburg)

In response to the urgent need for therapies against filovirus infections, a series of 4-(aminomethyl)benzamide derivatives have been identified as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry.[7] These compounds demonstrate superior inhibitory activity against infectious viruses and possess good metabolic stability in both rat and human liver microsomes, positioning them as excellent candidates for further optimization as therapeutic agents for filovirus outbreaks.[7]

Anti-Hepatitis B Virus (HBV) Activity

Certain N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, displays potent anti-HBV activity against both wild-type and drug-resistant viral strains.[8] The proposed mechanism of action involves the upregulation of the intracellular antiviral protein APOBEC3G (A3G), which is known to inhibit HBV replication.[8] This compound also shows low acute toxicity and promising pharmacokinetic properties, suggesting its potential as a novel anti-HBV agent.[8]

Section 3: Broad-Spectrum Enzyme Inhibition

Beyond cancer and virology, 4-(aminomethyl)benzamide derivatives have been designed to inhibit a wide range of enzymes implicated in other diseases.

  • Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy, benzamide derivatives have been developed as potent AChE inhibitors. Several novel series have demonstrated inhibitory constants (Ki) in the low nanomolar range, surpassing the potency of the reference drug Tacrine.[9][10]

  • IMP Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a derivative of 4-(aminomethyl)benzamide, acts as a prodrug. It is metabolized intracellularly to an NAD analogue (BAD, benzamide adenine dinucleotide), which is a potent inhibitor of IMPDH.[11] This enzyme is rate-limiting for the synthesis of guanine nucleotides, making its inhibition a viable strategy for cancer chemotherapy.[11]

  • Lipoxygenase (LOX) Inhibition: Derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and highly selective inhibitors of platelet-type 12-lipoxygenase (12-LOX).[12] This enzyme is implicated in inflammation, thrombosis, and cancer. Top compounds display nanomolar potency and effectively inhibit platelet aggregation.[12]

  • Nucleoside-Triphosphate Diphosphohydrolase (NTPDase) Inhibition: Sulfamoyl-benzamide derivatives have been synthesized as selective inhibitors of human NTPDases, which are ectoenzymes that regulate purinergic signaling. Specific derivatives show potent and selective inhibition of h-NTPDase1, -2, -3, and -8 in sub-micromolar concentrations, highlighting their potential for treating thrombosis, inflammation, and cancer.[13]

Section 4: Data Summary & Structure-Activity Relationships

The biological activity of these derivatives is highly dependent on their specific structural modifications. The table below summarizes the activity of representative compounds across different therapeutic targets.

Compound ClassTargetKey Structural FeaturesRepresentative ActivityCell Line/EnzymeReference
Phenyl-substitutedEGFR Kinase(Trifluoromethyl)benzene ring91% inhibition @ 10 nMEGFR[1]
Indoline-basedEbola Virus EntryConformationally restrained indolineIC50 < 20 nMEbola (Mayinga)[7]
N-phenylbenzamideHepatitis B Virus (HBV)4-chloro, 4-methoxy, 3-methylaminoIC50 = 1.99 µMHepG2.2.15[8]
Benzamido-benzamideAcetylcholinesterase (AChE)Sulfaguanidine moietyKi = 15.51 nMAChE[9]
Ortho-amino benzamideHDAC1Ortho-amino ZBGIC50 = 0.65 µMHDAC1[2]
Sulfamoyl-benzamideh-NTPDase8Cyclopropylsulfamoyl groupIC50 = 0.28 µMh-NTPDase8[13]

A critical analysis of structure-activity relationships (SAR) reveals several key principles:

  • Zinc-Binding for HDACs: An ortho-amino group on the terminal benzamide ring is a highly effective ZBG for inhibiting class I HDACs.[2]

  • Flexible Linker for Kinases: The 4-(aminomethyl)benzamide core can act as a non-rigid linker, allowing derivatives to access and bind effectively to kinase active sites.[1]

  • Conformational Restraint for Antivirals: Introducing conformational rigidity, such as through an indoline substructure, can significantly enhance potency against viral entry targets.[7]

  • Electrostatics and Sterics: The electronic nature and size of substituents on the aromatic rings are critical for target-specific interactions, as seen in DNMT and Hh pathway inhibitors.[5][6]

Section 5: Core Methodologies and Experimental Protocols

The discovery and validation of 4-(aminomethyl)benzamide derivatives rely on a robust set of chemical and biological methodologies.

General Synthetic Pathway

A common and versatile method for synthesizing these derivatives starts from 4-(aminomethyl)benzoic acid. The following is a representative, two-step protocol.

Step 1: Acyl Chloride Formation

  • Suspend the desired benzoic acid derivative (1.2 mmol) in thionyl chloride (5 mL).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

  • Dissolve 4-(aminomethyl)benzoic acid (1 mmol) in a 1M aqueous solution of potassium hydroxide.

  • Cool the solution in an ice bath.

  • Add the acyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Continue stirring at room temperature for 5 hours.

  • Acidify the reaction mixture to pH 3-4 with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.[2]

General_Synthetic_Scheme benzoic_acid R-COOH (Substituted Benzoic Acid) acyl_chloride R-COCl (Acyl Chloride) benzoic_acid->acyl_chloride Step 1: Acylation thionyl_chloride SOCl₂, DMF aminomethyl 4-(Aminomethyl)benzoic Acid in KOH product Final 4-(acylaminomethyl)benzamide Derivative aminomethyl->product Step 2: Amide Coupling acyl_chloride->product Step 2: Amide Coupling sub1 Starting Materials sub2 Intermediate sub3 Final Product

A generalized two-step synthesis of 4-(aminomethyl)benzamide derivatives.
In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).

HDAC_Inhibition_Mechanism cluster_0 Enzyme-Inhibitor Complex HDAC_Enzyme HDAC Active Site Catalytic Tunnel Histone Acetylated Histone Tail HDAC_Enzyme->Histone Deacetylation (Blocked) Zinc Zn²⁺ Zinc->HDAC_Enzyme:f0 Positioned by His, Asp residues Benzamide_Inhibitor Benzamide Moiety (ZBG) -NH₂ -C=O Linker Cap Group Benzamide_Inhibitor:head->Zinc Coordination (Chelation) His140 His140 Benzamide_Inhibitor:head->His140 H-Bond Tyr303 Tyr303 Benzamide_Inhibitor:linker->Tyr303 H-Bond

Pharmacophore model of a benzamide derivative inhibiting HDAC.

Experimental_Workflow start Compound Synthesis & Purification primary_screen Primary Screening (e.g., MTT Assay vs. Cancer Lines) start->primary_screen hit_id Hit Identification (Compounds with Activity > Threshold) primary_screen->hit_id secondary_screen Secondary Assays (Target-Specific) hit_id->secondary_screen sar Structure-Activity Relationship (SAR) Analysis secondary_screen->sar lead_opt Lead Optimization (Improve Potency, PK/PD) sar->lead_opt lead_opt->secondary_screen Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Workflow for screening and optimizing 4-(aminomethyl)benzamide derivatives.

Section 6: Conclusion and Future Outlook

The 4-(aminomethyl)benzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators of a diverse range of biological targets. Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for fragment-based and structure-based drug design.

Future research in this area will likely focus on several key directions:

  • Enhanced Selectivity: Fine-tuning substitutions to achieve greater selectivity for specific enzyme isoforms (e.g., individual HDACs or kinases) to minimize off-target effects.

  • Targeted Protein Degradation: Leveraging benzamide-type ligands as recruiters for E3 ligases in the design of novel Proteolysis-Targeting Chimeras (PROTACs).[14]

  • Overcoming Drug Resistance: Continued development of derivatives that can overcome known resistance mechanisms, such as the kinase inhibitors active against T315I-mutant Bcr-Abl.[1]

  • Exploration of New Targets: Applying the scaffold to novel and challenging biological targets where its unique structural features may provide an advantage.

References

  • Yavolovskaya, E. V., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • Saeed, A., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research.
  • Erdmann, A., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules.
  • Haque, A., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry.
  • Abdellatif, K. R. A., et al. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • McCabe, O., et al. (2022). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16777071, 4-(aminomethyl)-N-methylbenzamide.
  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry.
  • Zhang, N., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy.
  • Saeed, A., et al. (2018). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate.
  • Wang, C., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry.
  • Yamali, C., et al. (2021). Inhibitory effects of novel benzamide derivatives towards acetylcholinesterase enzyme. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Levent, S., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure.
  • Sahu, V., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ACS Omega.
  • Zhang, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • Ghandadi, M., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry.
  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
  • Al-Masoudi, W. A., & Al-Amery, K. A. (2020). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.
  • Winter, G. E., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
  • Sial, A. A., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.
  • Rai, G., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry.
  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.

Sources

Unveiling the Antiviral Strategy of 4-(Aminomethyl)-N,N-dimethylbenzamide: A Technical Guide to Filovirus Entry Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core mechanism of action of 4-(aminomethyl)-N,N-dimethylbenzamide and its derivatives, a promising class of small molecules exhibiting potent antiviral activity against highly pathogenic filoviruses, including Ebola and Marburg viruses. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapeutics. We will dissect the intricate steps of filovirus entry and elucidate how this chemical scaffold intervenes to halt the viral life cycle at its nascent stage.

The Imperative for Novel Antifiloviral Agents

Ebola virus (EBOV) and Marburg virus (MARV) are the causative agents of severe and often fatal hemorrhagic fevers in humans and non-human primates.[1][2] The high mortality rates and the potential for rapid transmission underscore the urgent need for effective and readily deployable therapeutic interventions.[1] While vaccine development has seen progress, the development of small-molecule antiviral drugs remains a critical component of a comprehensive preparedness strategy against future filovirus outbreaks.[1] This guide focuses on a class of compounds, the 4-(aminomethyl)benzamides, which have emerged from high-throughput screening as potent inhibitors of filovirus entry.[1][3]

The Filovirus Entry Pathway: A Multi-Step Process Primed for Interruption

The entry of filoviruses into host cells is a complex and highly orchestrated process, mediated by the viral glycoprotein (GP).[4][5] Understanding this pathway is paramount to appreciating the mechanism of action of entry inhibitors.

The key stages of filovirus entry are as follows:

  • Attachment: The virus initially attaches to the surface of the host cell. This is a relatively non-specific interaction involving various cell surface molecules.

  • Internalization: Following attachment, the virus is internalized into the cell, primarily through a process called macropinocytosis.[4][6]

  • Endosomal Trafficking: The virus-containing vesicle, now an endosome, traffics through the cell's endosomal network, progressively acidifying.

  • Proteolytic Cleavage: Within the late endosome or lysosome, host cysteine proteases, such as cathepsins, cleave the viral GP.[7] This cleavage is a critical priming step, removing a glycan cap and mucin-like domain to expose the receptor-binding site on the GP1 subunit.[7][8]

  • Receptor Binding: The primed GP then binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[9][10][11][12]

  • Membrane Fusion: The interaction with NPC1 is thought to trigger a significant conformational change in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane.[5][13]

  • Nucleocapsid Release: This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, where replication and transcription can commence.[8]

This intricate pathway presents multiple potential targets for antiviral intervention. The 4-(aminomethyl)benzamides have been identified as specifically targeting the GP-mediated entry process.[3][14]

Mechanism of Action: 4-(Aminomethyl)benzamides as Filovirus Entry Inhibitors

The primary mechanism of action of this compound and its optimized derivatives is the inhibition of filovirus entry into host cells .[1][14] These compounds do not affect viral replication once the genome has entered the cytoplasm, but rather act at an earlier stage to prevent this critical event.

Direct Interaction with the Viral Glycoprotein (GP)

Evidence strongly suggests that the 4-(aminomethyl)benzamides exert their antiviral effect through direct interaction with the filovirus GP.[5] While the precise binding site is a subject of ongoing investigation, the mechanism is believed to involve the inhibitor binding to a pocket on the GP, thereby preventing the conformational changes necessary for membrane fusion.[1] This is analogous to the mechanism of other small molecule filovirus entry inhibitors like toremifene, which has been shown to bind to a pocket at the interface of the GP1 and GP2 subunits.[1][5]

By stabilizing the GP in a pre-fusion conformation or by sterically hindering the fusion machinery, these compounds effectively block the final and essential step of viral entry.

Broad-Spectrum Activity

A significant feature of the 4-(aminomethyl)benzamide scaffold is its broad-spectrum activity against different filoviruses. Potent inhibition has been demonstrated against both Ebola virus and Marburg virus.[1][2][14] This suggests that the inhibitor's binding site on the GP is located in a region that is conserved between these two viruses, despite overall sequence divergence.[5]

Experimental Validation of the Mechanism of Action

The characterization of 4-(aminomethyl)benzamides as filovirus entry inhibitors is supported by a robust body of experimental evidence, progressing from initial high-throughput screening to validation with infectious viruses.

Pseudotyped Virus Assays

A key experimental tool in the study of highly pathogenic viruses is the use of pseudotyped viruses. These are typically harmless viruses, such as vesicular stomatitis virus (VSV) or retroviruses, that have been engineered to express the envelope glycoprotein of a pathogenic virus, in this case, the EBOV or MARV GP. These assays can be conducted at a lower biosafety level (BSL-2) and allow for the rapid and safe screening of large compound libraries.[1]

Initial hits, including the 4-(aminomethyl)benzamide scaffold, were identified using such pseudotyped virus assays, demonstrating their ability to specifically block GP-mediated entry.[1]

Infectious Virus Assays

To confirm the findings from pseudotyped virus assays, lead compounds are then tested against wild-type, infectious Ebola and Marburg viruses. These experiments must be performed in high-containment Biosafety Level 4 (BSL-4) laboratories. Several optimized 4-(aminomethyl)benzamide derivatives have shown potent, sub-micromolar efficacy in inhibiting the replication of infectious EBOV and MARV in these assays.[1][14]

Experimental Workflow for Identifying and Characterizing Entry Inhibitors

The following workflow is a standard approach in the field for the discovery and characterization of filovirus entry inhibitors:

Figure 1: A representative experimental workflow for the discovery and characterization of filovirus entry inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial hits from high-throughput screening often have modest potency and suboptimal pharmacological properties. Therefore, a critical phase in the development of 4-(aminomethyl)benzamides has been the exploration of their structure-activity relationship (SAR). Through systematic chemical modifications of the parent scaffold, researchers have been able to significantly enhance the antiviral potency and improve the drug-like properties of these compounds.[1][2]

Key findings from SAR studies include:

  • Modifications to the N,N-dimethylamide moiety can influence potency.

  • Substitution patterns on the benzamide ring are critical for activity.

  • The aminomethyl group can be replaced with other functionalities to modulate activity and properties.

These studies have led to the identification of lead candidates with significantly improved efficacy against both Ebola and Marburg viruses.[1]

Pharmacological Profile of Lead Candidates

For any potential antiviral therapeutic, a favorable pharmacological profile is essential. Promising 4-(aminomethyl)benzamide derivatives have been subjected to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

CompoundEBOV EC50 (µM)MARV EC50 (µM)Metabolic Stability (Human Liver Microsomes)
CBS1118 < 10< 10Moderate
Compound 20 Not specifiedNot specifiedGood
Compound 32 0.111.23Good
Compound 35 0.310.82Good

EC50 values are a measure of the concentration of a drug that is required for 50% of its maximum effect.

Representative compounds have demonstrated good metabolic stability in both rat and human liver microsomes, a crucial indicator of their potential for in vivo efficacy.[1] Furthermore, select compounds have been shown to have low inhibition of key cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, suggesting a lower potential for drug-drug interactions.[1]

Future Directions and Conclusion

The discovery and optimization of 4-(aminomethyl)benzamides as potent, broad-spectrum filovirus entry inhibitors represent a significant advancement in the search for small-molecule therapeutics against these deadly pathogens. The mechanism of action, centered on the inhibition of the viral glycoprotein, is a validated strategy for antiviral drug development.

Future research will likely focus on:

  • In vivo efficacy studies: Evaluating the protective effect of lead candidates in animal models of Ebola and Marburg virus disease.

  • Detailed mechanistic studies: Elucidating the precise binding site of these inhibitors on the viral glycoprotein through techniques such as X-ray crystallography or cryo-electron microscopy.

  • Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion of lead compounds in vivo to guide dosing and formulation development.

References

  • Gaisina, I. N., Peet, N. P., Wong, L., Schafer, A. M., Cheng, H., Anantpadma, M., Davey, R. A., Thatcher, G. R. J., & Rong, L. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211–7225. [Link]
  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Request PDF. [Link]
  • Chan, S. Y., & Ma, J. K. (2000). Distinct Mechanisms of Entry by Envelope Glycoproteins of Marburg and Ebola (Zaire) Viruses. Journal of Virology, 74(13), 6047–6054. [Link]
  • Stahelin, R. V. (2014). Ebola Virus Entry: From Molecular Characterization to Drug Discovery. Viruses, 6(8), 3048–3067. [Link]
  • Abir, M. H., et al. (2022). Pathogenicity and virulence of Marburg virus. Reviews in Medical Virology, 32(3), e2308. [Link]
  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry, 63(13), 7211-7225. [Link]
  • Sasaki, T., et al. (2017). Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus. Journal of Virology, 91(16), e00515-17. [Link]
  • Miller, E. H., & Chandran, K. (2012). Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies. Current Opinion in Virology, 2(3), 269–275. [Link]
  • Herbert, A. S., et al. (2015). Niemann-Pick C1 Is Essential for Ebolavirus Replication and Pathogenesis In Vivo. mBio, 6(3), e00523-15. [Link]
  • Wang, H., et al. (2017). The lifecycle of the Ebola virus in host cells. Oncotarget, 8(43), 75514–75524. [Link]
  • Carette, J. E., et al. (2011). Ebola virus entry requires the cholesterol transporter Niemann-Pick C1.
  • Moller-Tank, S., & Maury, W. (2014). Steps of Ebola Virus Entry.
  • Aleksandrowicz, P., et al. (2011). Ebola Virus Enters Host Cells by Macropinocytosis and Clathrin-Mediated Endocytosis. The Journal of Infectious Diseases, 204(Suppl 3), S957–S967. [Link]
  • Alhassan, Y., & P. S. (2025). Marburg Virus Disease.
  • ResearchGate. (n.d.). NPC1 is essential for Ebola virus infection. [Link]
  • News-Medical.Net. (2020). Marburg Virus Structure and Transmission. [Link]
  • Côté, M., et al. (2011). Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection.
  • Gaisina, I. N., et al. (2021). Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. ACS Infectious Diseases, 7(12), 3291–3305. [Link]
  • Creative Diagnostics. (n.d.). Marburg Virus. [Link]
  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed. [Link]
  • Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. CDC Stacks. [Link]
  • ResearchGate. (2025). Development of a broad-spectrum antiviral with activity against Ebola virus. [Link]
  • Rong, L. (2016). 4-(Aminomethyl) benzamides as novel anti-Ebola agents. LINKSciences. [Link]
  • Warren, T. K., et al. (2010). Antiviral activity of a small-molecule inhibitor of filovirus infection. Antimicrobial Agents and Chemotherapy, 54(5), 2152–2159. [Link]
  • Schafer, A., et al. (2021). Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry.

Sources

The 4-(Aminomethyl)benzamide Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(aminomethyl)benzamide core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1] Its unique combination of a rigid aromatic ring and a flexible aminomethyl linker, capped with a hydrogen-bonding benzamide, allows for versatile interactions with a multitude of biological targets. This technical guide provides an in-depth exploration of this scaffold for researchers, scientists, and drug development professionals. We will dissect its synthetic pathways, elucidate its role in targeting key enzymes such as Factor Xa and Poly(ADP-ribose) polymerase (PARP), present detailed protocols for synthesis and biological evaluation, and analyze structure-activity relationships (SAR) to guide future discovery efforts.

The Privileged Nature of the 4-(Aminomethyl)benzamide Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets.[1] The benzamide moiety itself is a cornerstone of this concept, found in numerous FDA-approved drugs.[1][2][3] The 4-(aminomethyl)benzamide structure builds upon this foundation, offering key physicochemical advantages:

  • Hydrogen Bonding: The primary amide (benzamide) and the primary/secondary amine (aminomethyl) are excellent hydrogen bond donors and acceptors, facilitating strong, directional interactions within protein active sites.[1]

  • Structural Rigidity and Flexibility: The benzene ring provides a rigid, planar anchor that can be precisely oriented within a binding pocket. In contrast, the aminomethyl group introduces a flexible linker, allowing the rest of the molecule to adopt an optimal conformation for binding.

  • Synthetic Tractability: The scaffold is readily accessible through robust and well-established chemical reactions, making it ideal for the rapid generation of diverse chemical libraries for screening.

These features have enabled the development of compounds targeting a wide range of protein classes, including proteases, kinases, and DNA repair enzymes.

Synthetic Strategies and Methodologies

The synthesis of 4-(aminomethyl)benzamide derivatives is typically achieved through a multi-step sequence starting from readily available materials like 4-cyanobenzoic acid or 4-methylbenzoic acid. A common and efficient strategy involves the protection of the amine, followed by amide bond formation, and final deprotection.

Representative Synthetic Workflow

A logical and field-proven workflow for generating diverse libraries of N-substituted-4-(aminomethyl)benzamides is illustrated below. This process prioritizes the late-stage introduction of diversity elements (R¹ and R²), maximizing library efficiency.

G A Start: 4-Cyanobenzoic Acid B Amide Formation (e.g., R¹-NH₂, HBTU) A->B Step 1 C Nitrile Reduction (e.g., H₂, Raney Ni) B->C Step 2 D Core Scaffold: 4-(Aminomethyl)-N-R¹-benzamide C->D Step 3 E Acylation / Sulfonylation (e.g., R²-COCl or R²-SO₂Cl) D->E Step 4 (Diversity) F Final Product Library E->F

Caption: General synthetic workflow for 4-(aminomethyl)benzamide derivatives.

Detailed Laboratory Protocol: Synthesis of a Core Intermediate

The following protocol details the synthesis of a key building block, tert-butyl (4-(phenylcarbamoyl)benzyl)carbamate, based on established amide coupling and protection methodologies.

Objective: To synthesize a Boc-protected 4-(aminomethyl)benzamide intermediate ready for final deprotection or further derivatization.

Materials:

  • 4-((tert-butoxycarbonylamino)methyl)benzoic acid

  • Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (aq) (Brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-((tert-butoxycarbonylamino)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

    • Scientist's Note: Pre-activating the carboxylic acid with a coupling agent like HATU forms a highly reactive acyl-pyridinium intermediate, which ensures efficient amide bond formation, even with less nucleophilic amines.

  • Amide Coupling: Add aniline (1.05 eq) to the activated acid solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The acidic wash removes excess DIPEA and any unreacted aniline, while the basic wash removes unreacted starting acid and any acidic byproducts from the HATU coupling.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The expected yield is typically in the 70-90% range.

Biological Targets & Mechanism of Action: Case Studies

The 4-(aminomethyl)benzamide scaffold has proven effective against several important drug targets. Here, we examine its application in the inhibition of Factor Xa and PARP.

Case Study: Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[4] Its inhibition is a key strategy for the development of modern anticoagulants.

Mechanism of Action: 4-(Aminomethyl)benzamide derivatives designed as FXa inhibitors typically feature a basic group (like an amidine or guanidine) that mimics the natural arginine/lysine residues of FXa's substrates. This basic moiety forms a key salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the enzyme. The benzamide core positions other substituents into the S2-S4 pockets, enhancing affinity and selectivity.

Signaling Pathway Visualization: The Coagulation Cascade

The diagram below illustrates the central role of Factor Xa, highlighting it as the therapeutic target.

G cluster_intrinsic Intrinsic Pathway ('Contact Activation') cluster_extrinsic Extrinsic Pathway ('Tissue Factor') cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI XIIa IX Factor IX XI->IX XIa X Factor X IX->X IXa VIII Factor VIIIa (Cofactor) VIII->X Prothrombin Prothrombin (II) X->Prothrombin Xa TF Tissue Factor (III) TF->X VIIa VII Factor VII VII->X V Factor Va (Cofactor) V->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 4-(Aminomethyl)benzamide Inhibitor Inhibitor->X Inhibition

Caption: The blood coagulation cascade highlighting Factor Xa as the target.

Case Study: PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA single-strand break repair via the Base Excision Repair (BER) pathway.[5] In cancers with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cancer cell death—a concept known as synthetic lethality.

Mechanism of Action: The benzamide portion of PARP inhibitors acts as a pharmacophore, mimicking the nicotinamide moiety of the natural substrate, NAD+.[6] It occupies the nicotinamide-binding pocket of the enzyme, competitively inhibiting its catalytic activity. The 4-(aminomethyl) group serves as a versatile linker to introduce additional functionalities that can form interactions with other regions of the enzyme, enhancing potency and selectivity.

Signaling Pathway Visualization: PARP1 in DNA Repair

This diagram shows the role of PARP1 in signaling DNA damage and how its inhibition is synthetically lethal in HR-deficient cells.

G cluster_repair DNA Repair Pathways SSB Single-Strand Break (SSB) (e.g., from ROS) PARP1 PARP1 Sensor SSB->PARP1 Damage Detection DSB Double-Strand Break (DSB) (from replication fork collapse) SSB->DSB During S-Phase if not repaired BER Base Excision Repair (BER) Machinery PARP1->BER Recruitment & Activation (PARylation) Repair SSB Repaired BER->Repair HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR-Proficient Cell CellDeath Apoptosis / Cell Death DSB->CellDeath HR-Deficient Cell (e.g., BRCA-/-) HR->Repair DSB Repaired Inhibitor 4-(Aminomethyl)benzamide PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP1's role in DNA repair and the principle of synthetic lethality.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the 4-(aminomethyl)benzamide scaffold is a powerful strategy to optimize potency, selectivity, and pharmacokinetic properties. The following table, compiled from data on dianilinopyrimidine-based Factor Xa inhibitors which utilize a related benzamide P1 moiety, illustrates key SAR trends.

CmpdR¹ (P1 Group)R² (Aniline)FXa Kᵢ (nM)
1a 4-Amidinophenyl2,6-dimethyl1.3
1b 4-Amidinophenyl2-methyl1.8
1c 4-Amidinophenyl2-chloro0.8
1d 4-Amidinophenyl2,6-dichloro0.3
2a 3-Amidinophenyl2,6-dichloro1.7
3a 4-Guanidinophenyl2,6-dichloro0.9
4a 4-(2-amino-imidazolinyl)phenyl2,6-dichloro1.2

Data adapted from: MedChemComm, 2012, 3, 803-807. Note: The full compounds contain additional scaffolds, but the SAR on the benzamide portion is illustrative.

Interpretation of SAR:

  • P1 Group is Critical: The positively charged amidine or guanidine at the 4-position of the phenyl ring (para-position) provides the most potent inhibition (compare 1d to 2a ). This confirms the essential interaction with Asp189 in the S1 pocket.

  • Aniline Substitution: Electron-withdrawing groups, such as chlorine, on the aniline ring (R²) significantly enhance potency. The dichlorinated analog 1d is the most potent in the series, likely due to favorable hydrophobic and electronic interactions in the S4 pocket.

  • Amidine Alternatives: While the amidine is optimal, other basic groups like guanidine (3a ) or 2-amino-imidazoline (4a ) are well-tolerated and maintain single-digit nanomolar potency, offering alternative options to modulate properties like pKa and cell permeability.

In Vitro Evaluation Workflow

A robust and logical cascade of in vitro assays is essential for progressing a discovery program. The workflow ensures that the most promising compounds are advanced based on a comprehensive data package.

Assay Cascade Diagram

G A Primary Screen: Biochemical Target Assay (e.g., FXa Ki) B Selectivity Screen: Counter-Assays (e.g., Thrombin, Trypsin) A->B Assess Specificity C Cell-Based Assay: Target Engagement / Pathway (e.g., aPTT/PT Clotting) B->C Confirm Cellular Activity D Early ADME: Metabolic Stability (Microsomes, Hepatocytes) C->D Evaluate Drug-like Properties E Physicochemical Properties: Solubility, Permeability C->E Evaluate Drug-like Properties F Lead Candidate Selection D->F E->F

Caption: A typical in vitro assay cascade for hit-to-lead development.

Detailed Protocol: Factor Xa Chromogenic Inhibition Assay

This protocol describes a standard method for determining the inhibitory potency (IC₅₀) of test compounds against human Factor Xa. The principle relies on the enzyme cleaving a chromogenic substrate, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[5]

Materials:

  • Purified Human Factor Xa enzyme

  • FXa Chromogenic Substrate (e.g., CH₃OCO-D-CHA-Gly-Arg-pNA-AcOH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 0.1% BSA, pH 7.8)

  • Test Compounds dissolved in 100% DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of reading absorbance at 405 nm

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the 96-well plate. Also include "High Control" (DMSO only) and "Low Control" (no enzyme) wells.

  • Enzyme Preparation & Addition: Dilute the Human Factor Xa stock solution in assay buffer to a working concentration of 2x the final desired concentration (e.g., 0.25 ng/µL for a final concentration of 0.125 ng/µL). Add 50 µL of the diluted enzyme to each well (except "Low Control" wells, which receive 50 µL of assay buffer).

  • Pre-incubation: Gently agitate the plate and incubate at room temperature for 30 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[5]

  • Substrate Preparation & Reaction Initiation: Prepare a 2x working solution of the chromogenic substrate in assay buffer. To initiate the reaction, add 50 µL of the substrate solution to all wells. The final reaction volume is 100 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) as the change in absorbance over time (mOD/min).

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_low_control) / (V_high_control - V_low_control)).

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(aminomethyl)benzamide scaffold remains a highly valuable and productive starting point for drug discovery programs. Its inherent "drug-like" properties and synthetic accessibility ensure its continued use in the exploration of new biological targets.[1] Future research will likely focus on applying this scaffold to novel target classes, such as epigenetic proteins and protein-protein interaction modulators. Furthermore, the development of novel synthetic methodologies that allow for even greater three-dimensional diversity around the core will undoubtedly unlock new therapeutic opportunities. By combining rational, structure-based design with the proven utility of this privileged scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL:[Link]
  • Title: Factors Involved in Blood Coagul
  • Title: Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents Source: PubMed URL:[Link]
  • Title: Factor Xa Inhibitor Screening Assay Kit Source: BPS Bioscience URL:[Link]
  • Title: Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent Source: PubMed URL:[Link]
  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES Source: World Journal of Pharmaceutical Research URL:[Link]
  • Title: Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands Source: PubMed URL:[Link]
  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchG
  • Title: Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core Source: PubMed URL:[Link]
  • Title: (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.
  • Title: Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Title: The multifaceted roles of PARP1 in DNA repair and chromatin remodelling Source: PubMed Central URL:[Link]
  • Title: Coagulation Source: TeachMePhysiology URL:[Link]
  • Title: Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • Title: Functional Aspects of PARP1 in DNA Repair and Transcription Source: PubMed Central URL:[Link]
  • Title: PARP inhibitors Source: PubMed URL:[Link]
  • Title: Coagulation, also known as clotting... Source: Wikipedia URL:[Link]
  • Title: The Clotting Cascade Source: National Bleeding Disorders Found
  • Title: Physiology, Coagulation Pathways Source: St
  • Title: PARP1 Source: Wikipedia URL:[Link]
  • Title: Rapid Detection and Signaling of DNA Damage by PARP-1 Source: PubMed Central URL:[Link]
  • Title: Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases Source: MDPI URL:[Link]
  • Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PubMed Central URL:[Link]
  • Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Source: PubMed URL:[Link]
  • Title: The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All Source: MDPI URL:[Link]
  • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Source: PubMed URL:[Link]
  • Title: Benzoxazine: A Privileged Scaffold in Medicinal Chemistry Source: Bentham Science URL:[Link]

Sources

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(aminomethyl)-N,N-dimethylbenzamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, a substituted benzamide, is a common scaffold in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and explores its potential as a therapeutic agent, with a focus on its emerging role as a kinase inhibitor.

Chemical Properties and Characterization

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem
Molecular Weight 178.23 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 164648-76-4Biosynth
Appearance Solid (predicted)---
Solubility Soluble in water (predicted for hydrochloride salt)[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-cyanobenzoyl chloride. This method leverages the reactivity of the acyl chloride for amidation, followed by the reduction of the nitrile to a primary amine.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-cyano-N,N-dimethylbenzamide cluster_1 Step 2: Reduction of the Nitrile A 4-cyanobenzoyl chloride C Reaction Vessel (Anhydrous Solvent, e.g., DCM) A->C B Dimethylamine B->C D Work-up and Purification C->D Nucleophilic Acyl Substitution E 4-cyano-N,N-dimethylbenzamide D->E F 4-cyano-N,N-dimethylbenzamide H Reaction Vessel F->H G Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) G->H I Work-up and Purification H->I Reduction J This compound I->J

Caption: A two-step synthetic workflow for this compound.

Step 1: Synthesis of 4-cyano-N,N-dimethylbenzamide

This step involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with dimethylamine.

Protocol:

  • Dissolve 4-cyanobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) to the stirred solution of the acyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 4-cyano-N,N-dimethylbenzamide.

Step 2: Reduction of 4-cyano-N,N-dimethylbenzamide

The nitrile group of the intermediate is then reduced to a primary amine.

Protocol (using Lithium Aluminum Hydride):

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve 4-cyano-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Pharmacological Activity and Therapeutic Potential

The 4-(aminomethyl)benzamide scaffold is a key structural element in a number of compounds with demonstrated pharmacological activity, most notably as inhibitors of protein kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.[4]

Potential as a Kinase Inhibitor

Derivatives of 4-(aminomethyl)benzamide have been investigated as potent inhibitors of several tyrosine kinases, including EGFR, HER-2, and Bcr-Abl.[3] The general structure of these inhibitors often features the 4-(aminomethyl)benzamide core acting as a central linker, connecting different recognition motifs that interact with the kinase active site.

G cluster_0 General Structure of 4-(aminomethyl)benzamide-based Kinase Inhibitors cluster_1 Potential Interaction with Kinase Active Site A Aryl/Heteroaryl Group (interacts with hinge region) B 4-(aminomethyl)benzamide Core (linker) A->B Amide Bond D Kinase Hinge Region A->D H-bonding C Substituted Phenyl Ring (occupies hydrophobic pocket) B->C Amine Linkage F Solvent Exposed Region B->F Potential for further modification E Hydrophobic Pocket C->E Hydrophobic interactions

Caption: A generalized model of how 4-(aminomethyl)benzamide derivatives may interact with a kinase active site.

The N,N-dimethyl substitution on the benzamide of the title compound is expected to influence its solubility, cell permeability, and potentially its binding affinity and selectivity for different kinases. While specific structure-activity relationship (SAR) studies on the N,N-dimethyl variant are limited in the public domain, it represents a logical step in the exploration of this chemical space for novel kinase inhibitors.

HDAC Inhibition

Interestingly, derivatives of the closely related 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6). This suggests that the broader 4-(aminomethyl)benzamide scaffold has the potential to be adapted to target different enzyme families.

Future Directions and Applications in Drug Discovery

This compound serves as a valuable building block and a potential lead compound for the development of novel therapeutics. Key areas for future research include:

  • Synthesis and Biological Screening: The synthesis and subsequent screening of this compound against a panel of kinases would provide crucial data on its inhibitory profile and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the N,N-dimethyl groups and the aminomethyl moiety could lead to the discovery of more potent and selective inhibitors.

  • Exploration of Other Therapeutic Targets: Given the activity of related compounds against HDACs, investigating the potential of this compound and its derivatives against other enzyme classes could be a fruitful avenue of research.

  • Pharmacokinetic Profiling: Should promising biological activity be identified, the evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for its development as a drug candidate.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and the established pharmacological relevance of its core structure make it an attractive starting point for the development of novel kinase inhibitors and potentially other therapeutic agents. Further investigation into its biological activity and a more detailed characterization of its properties will undoubtedly pave the way for new discoveries in the quest for more effective treatments for a range of diseases.

References

  • PubChem Compound Summary for CID 164648-76-4, this compound. National Center for Biotechnology Information. (n.d.).
  • PubChem Compound Summary for CID 235527, 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. (n.d.).
  • Gasparyan, H., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7293.
  • Wu, X., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(16), 4991.
  • Wagner, F. F., et al. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7215–7219.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Abdeldayem, A., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(10), 3213–3243.
  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research, 54(21), 4019–4034.
  • Patties, I., et al. (2019). The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment. Journal of Experimental & Clinical Cancer Research, 38(1), 420.
  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Inhibitor.

Sources

An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide: A Promising Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide, a research chemical with significant potential in medicinal chemistry and chemical biology. While extensive research on this specific molecule is emerging, its structural motifs are present in a variety of biologically active compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its characterization and evaluation. By synthesizing information from related benzamide derivatives, this guide aims to accelerate the exploration of this compound as a valuable tool in modern research.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a diverse range of biological targets. The N,N-dimethylbenzamide moiety, in particular, offers a stable and synthetically accessible core structure. The addition of an aminomethyl group at the 4-position introduces a key pharmacophoric element—a basic nitrogen atom—that can engage in critical interactions with biological macromolecules, such as enzymes and receptors. This guide focuses on the hydrochloride salt of this compound, a common form for handling and formulation of amine-containing research chemicals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

PropertyValueSource
Chemical Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Appearance Solid (predicted)
SMILES O=C(N(C)C)C(C=C1)=CC=C1CN.[H]Cl
InChI 1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H
CAS Number 104566-35-0 (for hydrochloride)[2]

Diagram 1: Chemical Structure of this compound Hydrochloride

Caption: Structure of this compound Hydrochloride.

Analytical Characterization

Confirmation of the identity and purity of this compound is crucial. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the aminomethyl protons.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 4-cyanobenzoyl chloride. The synthesis involves two key steps: amidation followed by nitrile reduction.

Diagram 2: Synthetic Pathway

G Start 4-Cyanobenzoyl Chloride Intermediate 4-Cyano-N,N-dimethylbenzamide Start->Intermediate Dimethylamine, Base Product This compound Intermediate->Product Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Cyano-N,N-dimethylbenzamide

This step involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with dimethylamine.

  • Materials:

    • 4-Cyanobenzoyl chloride

    • Dimethylamine (2.0 M solution in THF or as gas)

    • Triethylamine (or other non-nucleophilic base)

    • Anhydrous dichloromethane (DCM)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate addition funnel, prepare a solution of dimethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-cyanobenzoyl chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyano-N,N-dimethylbenzamide.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Step 2: Reduction of 4-Cyano-N,N-dimethylbenzamide to this compound

This step involves the reduction of the nitrile functional group to a primary amine.

  • Materials:

    • 4-Cyano-N,N-dimethylbenzamide

    • Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Pd/C)

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Standard glassware for inert atmosphere reactions

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (a molar excess, e.g., 2-3 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-cyano-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography or by conversion to its hydrochloride salt.

Potential Biological Activity and Research Applications

While specific biological data for this compound is limited in the public domain, the structural features suggest several promising areas of investigation.

Histone Deacetylase (HDAC) Inhibition

A growing body of evidence points to benzamide derivatives as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in cancer therapy.[4] Notably, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6.[5] The 4-(aminomethyl)phenyl moiety is believed to interact with the active site of the enzyme. Given this precedent, it is highly plausible that this compound could exhibit inhibitory activity against HDACs, potentially with selectivity for certain isoforms like HDAC6.

Diagram 3: Hypothesized Interaction with HDAC Active Site

G cluster_0 HDAC Active Site cluster_1 This compound Zinc Zn²⁺ Pocket Hydrophobic Pocket Rim Active Site Rim Amide Benzamide Core Amide->Zinc Coordination (hypothesized) Amino Aminomethyl Group Amino->Rim H-bonding (hypothesized) Dimethyl N,N-Dimethyl Dimethyl->Pocket Hydrophobic Interaction (hypothesized)

Caption: A model for the potential binding of the compound to an HDAC active site.

Anticancer Activity

Consistent with its potential as an HDAC inhibitor, this compound and its derivatives are promising candidates for anticancer drug discovery. Studies on related 4-(acylaminomethyl)benzamides have shown antiproliferative activity in primary anticancer screens.[6] The cytotoxic effects of such compounds are often evaluated against a panel of cancer cell lines.

Other Potential Applications

The benzamide scaffold is also found in compounds with antimicrobial and central nervous system (CNS) activities.[7][8] Therefore, screening this compound in assays relevant to these therapeutic areas could unveil novel biological functions.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is used to determine the potency of the compound in inhibiting HDAC enzyme activity.

  • Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent product that can be quantified.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC6)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • Test compound dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions.

    • Initiate the reaction by adding the recombinant HDAC enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the viability of cancer cells.[2]

  • Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, the compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a promising yet underexplored molecule in the vast landscape of chemical biology and drug discovery. Its structural similarity to known bioactive compounds, particularly HDAC inhibitors, provides a strong rationale for its further investigation. This technical guide offers a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. The detailed protocols and contextual information provided herein are intended to empower scientists to unlock the full potential of this compound as a valuable research tool and a potential starting point for the development of novel therapeutics.

References

  • Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723–1726. [Link]
  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). Journal of Medicinal Chemistry, 56(18). [Link]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). Molecules, 27(19), 6289. [Link]
  • Reduction of N,N-dimethylbenzamide with LiAlH4. (2016, January 9). Chemistry Stack Exchange. [Link]
  • A process for the preparation of 4-cyanobenzoyl chlorides. (n.d.). Google Patents.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
  • Synthesis and pharmacology of some N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene. (1971). Journal of Medicinal Chemistry, 14(7), 645–646. [Link]
  • N,N-Dimethylbenzamide. (n.d.). PubChem.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). Molecules, 18(3), 3630–3640. [Link]
  • 4-Amino-N,N-dimethylbenzamide. (n.d.). PubChem.
  • Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2012). Arkivoc, 2012(5), 277-285. [Link]
  • Supporting Information. (n.d.). The Royal Society of Chemistry.

Sources

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The substituted benzamide scaffold represents a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across diverse therapeutic areas. This guide focuses on the 4-(aminomethyl)-N,N-dimethylbenzamide core and its analogues, providing an in-depth exploration of their chemical synthesis, structure-activity relationships (SAR), and pharmacological applications. Primarily recognized for their role as gastroprokinetic agents acting on serotonergic pathways, these compounds also exhibit significant activity as dopamine D2 receptor antagonists, highlighting their potential in treating central nervous system (CNS) disorders. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols and mechanistic diagrams to support researchers in the design and evaluation of novel benzamide derivatives.

Introduction: The Versatility of the Benzamide Scaffold

The benzamide functional group is a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with a variety of biological targets.[1] The specific scaffold, this compound, provides a robust and tunable platform for medicinal chemists. It features three key regions for chemical modification: the aromatic ring, the aminomethyl linker, and the N,N-dimethylamide terminus. This structural flexibility has led to the development of compounds with finely-tuned activities, most notably as gastrointestinal (GI) prokinetic agents and as antipsychotics.

This guide will first delve into the most established application of these derivatives—their role as modulators of serotonin receptors to enhance GI motility. We will then explore the pharmacology of structurally related analogues that target dopamine receptors, demonstrating the scaffold's broader utility in CNS-related therapeutics.

Pharmacology and Mechanism of Action

The therapeutic utility of this compound derivatives is primarily dictated by their affinity and activity at G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2) receptors.

Gastroprokinetic Activity via Serotonin Receptor Modulation

A significant class of benzamide derivatives functions as potent stimulants of gastrointestinal motility.[2] Their mechanism is rooted in a multi-receptor profile on the serotonergic system.

  • 5-HT4 Receptor Agonism: The primary prokinetic effect is mediated by agonism at the 5-HT4 receptor.[2] These receptors are positively coupled to adenylate cyclase.[2] Their activation in enteric neurons triggers the release of acetylcholine (ACh), which in turn stimulates smooth muscle contraction and enhances gastric emptying and intestinal transit.

  • 5-HT2 Receptor Antagonism: Some derivatives, like Cinitapride, also exhibit antagonist activity at 5-HT2 receptors.[3] This action can contribute to antiemetic effects and may reduce visceral sensitivity.

  • 5-HT3 Receptor Interaction: While the core prokinetic action is 5-HT4-mediated, affinity for the 5-HT3 receptor can influence the overall profile. High affinity for 5-HT3 receptors can sometimes lead to delayed gut transit, making selectivity for 5-HT4 over 5-HT3 a key optimization goal.[4]

The downstream signaling cascade initiated by 5-HT4 receptor activation is critical to its prokinetic effects.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ACh Acetylcholine Release PKA->ACh Ligand Benzamide Agonist Ligand->Receptor Synthesis_Workflow Start 4-Nitrobenzoic Acid Step1 Amide Formation Start->Step1 Intermediate1 4-Nitro-N,N-dimethylbenzamide Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 4-Amino-N,N-dimethylbenzamide Step2->Intermediate2 Step3 Aminomethyl Formation Intermediate2->Step3 Final 4-(Aminomethyl)-N,N- dimethylbenzamide (Core Scaffold) Step3->Final

Caption: General synthetic workflow for the core scaffold.

Protocol 4.1.1: Synthesis of this compound

  • Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzamide

    • Suspend 4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

    • Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of dimethylamine (2.2 eq, e.g., 40% in water or as a solution in THF) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, which can be purified by recrystallization or column chromatography.

  • Step 2: Synthesis of 4-Amino-N,N-dimethylbenzamide

    • Dissolve 4-Nitro-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂).

    • If using Pd/C, purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 4-8 hours.

    • If using SnCl₂, add concentrated HCl and heat the mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion (for H₂/Pd/C), filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Purify the resulting crude amine by column chromatography to yield 4-amino-N,N-dimethylbenzamide.

This protocol describes the synthesis of an intermediate. The direct reduction of the aromatic amine to an aminomethyl group is a complex transformation. A more common route to the title compound involves starting with 4-cyanobenzoic acid, converting it to the amide, and then reducing the nitrile.

Protocol: Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT4 receptor using a known radiolabeled antagonist.

  • Materials:

    • Membrane preparation from cells expressing human 5-HT4 receptors (e.g., from transfected COS-7 or HEK293 cells).

    • Radioligand: [³H]-GR113808 (a selective 5-HT4 antagonist).

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 20 µM GR113808).

    • Test compounds dissolved in DMSO and serially diluted in assay buffer.

    • 96-well plates, GF/C filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Preparation: Thaw the membrane preparation on ice. Resuspend the pellet in fresh, ice-cold assay buffer and homogenize. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Assay Setup: In a 96-well plate, set up the following in a final volume of 500 µL per well:

      • Total Binding: 50 µL membrane preparation (~50 µg protein), 20 µL [³H]-GR113808 (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: 50 µL membrane preparation, 20 µL [³H]-GR113808, and 20 µL of the non-specific binding control.

      • Competition: 50 µL membrane preparation, 20 µL [³H]-GR113808, and 20 µL of the serially diluted test compound.

    • Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for 60 minutes with gentle agitation to reach equilibrium.

    • Filtration: Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

    • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

      • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Assessment of Gastric Emptying in Rats

This protocol outlines a common method for evaluating the prokinetic activity of a test compound in a rodent model.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (fasted overnight with free access to water).

    • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Control vehicle.

    • Non-absorbable marker meal: A semisolid meal (e.g., methylcellulose-based) containing a colored marker like Phenol Red.

    • Surgical equipment for euthanasia and stomach removal.

    • Spectrophotometer.

  • Procedure:

    • Dosing: Administer the test compound or vehicle to the fasted rats via oral gavage (p.o.) or subcutaneous injection (s.c.) at a pre-determined time before the meal (e.g., 30-60 minutes).

    • Meal Administration: At time t=0, administer a precise volume (e.g., 1.5 mL) of the Phenol Red-containing semisolid meal to each rat via oral gavage.

    • Gastric Emptying Period: Return the animals to their cages for a specific period (e.g., 20-30 minutes) to allow for gastric emptying.

    • Euthanasia and Sample Collection: At the end of the period, humanely euthanize the animals (e.g., via CO₂ asphyxiation followed by cervical dislocation). Immediately perform a laparotomy, clamp the pylorus and cardia of the stomach, and carefully excise the entire stomach.

    • Quantification of Stomach Contents:

      • Place each stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) and homogenize thoroughly.

      • Allow the homogenate to settle for 1 hour, then centrifuge a sample to pellet the debris.

      • Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.

      • Add NaOH to the final supernatant to develop the color of the Phenol Red.

      • Measure the absorbance of the solution using a spectrophotometer at 560 nm.

    • Data Analysis:

      • A standard curve for Phenol Red is used to determine the amount of marker remaining in each stomach.

      • A control group of rats is euthanized immediately after receiving the meal (t=0) to determine the average amount of marker administered.

      • Calculate the percentage of gastric emptying for each rat using the formula: % Gastric Emptying = (1 - (Amount of marker in stomach / Average amount of marker at t=0)) * 100

      • Compare the mean % gastric emptying between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Future Directions and Conclusion

The this compound scaffold and its analogues remain a fertile ground for therapeutic innovation. In the realm of prokinetics, the focus continues to be on designing compounds with higher selectivity for the 5-HT4 receptor to minimize off-target effects, particularly cardiotoxicity associated with hERG channel blockade, which was a concern for earlier generations of prokinetics.

In the CNS space, the development of biased agonists or antagonists at D2 receptors—ligands that preferentially activate or block specific downstream signaling pathways—offers a promising strategy to separate therapeutic effects from unwanted side effects. The inherent versatility of the benzamide core, allowing for precise structural and stereochemical modifications, makes it an ideal starting point for such investigations.

This guide has provided a comprehensive overview of the synthesis, pharmacology, and evaluation of this compound derivatives. By understanding the causal relationships between chemical structure and biological activity and by employing robust, self-validating experimental protocols, researchers can continue to leverage this privileged scaffold to develop safer and more effective medicines for both gastrointestinal and central nervous system disorders.

References

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. PMC - NIH. [Link]
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. [Link]
  • Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. PubMed. [Link]
  • Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. PubMed. [Link]
  • Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Semantic Scholar. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4)
  • 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. PubMed. [Link]
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
  • In Vivo Extrastriatal and Striatal D2 Dopamine Receptor Blockade by Amisulpride in Schizophrenia. PubMed. [Link]
  • D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study. PubMed. [Link]
  • Antipsychotic medication, D2 dopamine receptor blockade and clinical response: a 123I IBZM SPET (single photon emission tomography) study. PubMed. [Link]
  • Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
  • CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Amide formation from carboxylic acid deriv
  • Preparation of amides using DCC (video). Khan Academy. [Link]
  • US3288794A - Method of making amides of dimethylamine and piperazine.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

Sources

In silico modeling of 4-(aminomethyl)-N,N-dimethylbenzamide

This guide has outlined a robust, multi-faceted in silico strategy for the initial characterization and evaluation of this compound. By systematically progressing from broad ADMET predictions to specific, dynamic models of protein-ligand interactions, we can build a scientifically rigorous case for a molecule's therapeutic potential. This computational workflow enables researchers to make more informed decisions, efficiently allocating resources to the most promising candidates for further experimental validation. The integration of these computational methods is no longer an alternative, but a fundamental component of modern, rational drug discovery. [21][22][23]

References

  • Dar, A. M., & Mir, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
  • PubMed. (2020).
  • ACS Publications. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
  • YouTube. (2025).
  • IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Toxicity and Drug Testing. [Link]
  • National Genomics Data Center.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
  • Taylor & Francis Online. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Future Medicinal Chemistry. [Link]
  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. [Link]
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
  • ResearchGate. (2018).
  • PMC - NIH. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. [Link]
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx?
  • PMC - PubMed Central. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
  • PubMed. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
  • Sygnature Discovery. ADMET Prediction Software. [Link]
  • SpringerLink. Applications and Limitations of In Silico Models in Drug Discovery. [Link]
  • PubMed. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. [Link]
  • FEBS Press. (2020). In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. The FEBS Journal. [Link]

A Comprehensive Technical Guide to the Safe Handling of 4-(aminomethyl)-N,N-dimethylbenzamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling protocols for 4-(aminomethyl)-N,N-dimethylbenzamide, a key building block in modern drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond generic safety data sheets to offer a narrative grounded in practical laboratory applications, explaining the rationale behind each procedural recommendation. Our focus is on ensuring a self-validating system of safety, where a deep understanding of the compound's properties informs every aspect of its handling, from receipt to disposal.

Introduction: The Role of this compound in Drug Discovery

This compound has emerged as a valuable scaffold and flexible linker in the synthesis of targeted therapeutics, particularly in oncology. Its structure, featuring a primary amine for subsequent derivatization and a stable benzamide moiety, makes it an ideal starting point for constructing complex molecules. Notably, this compound is a key intermediate in the development of various kinase inhibitors, which are at the forefront of precision medicine.[1][2][3] The rationale for its use lies in its ability to orient pharmacophores correctly within the binding pockets of target proteins, such as Bcr-Abl kinase, thereby enhancing potency and selectivity.[1][4] Understanding this context is crucial, as the integrity of these complex final products relies on the purity and proper handling of this foundational reagent.

Chemical & Physical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of safe handling. These characteristics dictate storage conditions, appropriate personal protective equipment (PPE), and the correct response to accidental spills. The properties for this compound and its common hydrochloride salt are summarized below. The free base is a solid, which necessitates control of dust during handling.

PropertyThis compound (Free Base)This compound HClSource(s)
CAS Number 104566-34-9 (Implied)104566-35-0[5][6][7][8]
Molecular Formula C10H14N2OC10H15ClN2O[5][9]
Molecular Weight 178.23 g/mol 214.69 g/mol [5][9]
Appearance SolidSolid, white to off-white crystals[10]
Solubility Soluble in waterInformation not widely available[11]
Melting Point Not availableNot available
Boiling Point Not availableNot available
SMILES CN(C)C(=O)c1ccc(CN)cc1C1=CC(=CC=C1CN)C(=O)N(C)C.Cl[12]
InChI Key Not availableQWTFXPYCZHDSDO-UHFFFAOYSA-N[12]

Note: Specific physical properties such as melting and boiling points are not consistently reported in available literature. Users should refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Hazard Identification and Risk Assessment

Based on aggregated data from multiple suppliers and analysis of its functional groups (aromatic amine, benzamide), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[13]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[13]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[13]

Toxicological Profile: While specific LD50 and chronic toxicity data for this compound are not extensively documented in publicly available literature, the known toxicology of its constituent functional groups necessitates a cautious approach.

  • Acute Effects: The primary acute risks are irritation upon contact. Inhalation of the powder can lead to respiratory tract irritation. Ingestion may be harmful, a common trait for many benzamide derivatives.[14]

  • Chronic Effects: Long-term exposure data is not available. However, chronic exposure to other amine and benzamide compounds has been associated with various health effects, reinforcing the need to minimize exposure.

  • Mutagenicity: Studies on related N-acyloxy-N-alkoxybenzamides have shown them to be mutagenic in Ames tests without metabolic activation.[15][16] While this does not confirm the mutagenicity of the title compound, it provides a rationale for handling it with appropriate containment to minimize any potential long-term risks.

The logical framework for assessing risk involves considering both the intrinsic hazards of the chemical and the nature of the experimental procedures being performed.

Risk_Assessment cluster_hazard Intrinsic Hazard cluster_exposure Exposure Potential Hazard Chemical Properties (Solid, Amine, Benzamide) Risk Overall Risk Level Hazard->Risk Severity Toxicity Toxicological Profile - Skin/Eye/Resp Irritant - Potential Mutagen (Class-based) - Unknown Chronic Effects Procedure Experimental Procedure - Weighing/Transfer (dust) - Reaction Setup (solution) - Work-up/Purification Procedure->Risk Likelihood Scale Scale of Work (mg vs. multi-gram) Scale->Risk Magnitude

Caption: Risk assessment workflow for handling the compound.

Standard Operating Procedures for Safe Handling

The following protocols are designed to mitigate the risks identified above. The core principle is the prevention of exposure through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The causality is clear: the compound is a known irritant, and its powdered form presents an inhalation risk.

  • Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, double-gloving provides an extra layer of security. Gloves should be changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood (e.g., in a balance room), a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particulates.

Engineering Controls & Work Practices

Engineering controls are the first and most effective line of defense.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, should be performed inside a certified chemical fume hood.[17] This is to contain any dust generated and prevent inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.[17]

  • Housekeeping: Maintain a clean and uncluttered workspace. Clean any minor spills immediately, following the procedures outlined in Section 5.

Experimental Workflow: From Weighing to Reaction

The following workflow illustrates the integration of safety protocols into a typical experimental procedure.

Experimental_Workflow Start Start Prep 1. Don Full PPE (Goggles, Gloves, Lab Coat) Start->Prep Weigh 2. Weigh Solid in Fume Hood (Use N95 if outside hood) Prep->Weigh Transfer 3. Transfer to Reaction Vessel (Inside Fume Hood) Weigh->Transfer Solvent 4. Add Solvent & Reagents (Maintain containment) Transfer->Solvent Reaction 5. Conduct Reaction (Monitor for any issues) Solvent->Reaction End End Reaction->End

Caption: Safe experimental workflow for the compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Cleanup Protocol

This protocol is for minor spills (<5g) by trained laboratory personnel. For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Step-by-Step Spill Cleanup:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and an N95 respirator.

  • Containment: Gently cover the solid spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[18][19] Do NOT use combustible materials like paper towels for the initial containment of the powder.

  • Collection: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[20] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container clearly as "Hazardous Waste: this compound" and include the date. Arrange for pickup by the EHS office.

Storage and Disposal

Storage

Proper storage is essential for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Compatibility: Store away from strong oxidizing agents and strong acids to prevent potentially vigorous or hazardous reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated GHS hazard pictograms.

Waste Disposal

Chemical waste disposal must comply with all local, state, and federal regulations. The guiding principle is to never dispose of this chemical down the drain or in regular trash.[21]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, wipes, weigh boats) and reaction residues, in a dedicated, clearly labeled, and sealed hazardous waste container.[21]

  • Container Management: Use a container compatible with the waste (e.g., a high-density polyethylene jug for solid waste). Do not overfill the container. Keep it closed except when adding waste.

  • Final Disposal: The designated method for disposal is typically incineration by a licensed hazardous waste management company. Contact your institution's EHS office to arrange for waste pickup and proper disposal.[21]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a deep respect for its potential hazards and a disciplined application of robust safety protocols. By understanding the "why" behind each handling step—from its role in synthesizing kinase inhibitors to its classification as an irritant—researchers can create a self-validating system of safety. This approach not only protects the individual scientist but also ensures the integrity of the research and the safety of the wider laboratory environment.

References

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
  • Y-h. He, G. T. P. T. (1998). Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 413(2), 125–135. [Link]
  • Cleaver, J. E. (1984). Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis. Mutation Research/DNA Repair Reports, 131(3-4), 123–127. [Link]
  • IndiaMART. (n.d.). This compound hydrochloride, 95% Purity.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information.
  • Kalinichenko, E. N., Faryna, A. I., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
  • ResearchGate. (n.d.). Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Epstein, J. H., & Cleaver, J. E. (1992). 3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin. Cancer Research, 52(14), 4053–4054. [Link]
  • Kalinichenko, E., Faryna, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
  • Kalinichenko, E., Faryna, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1218. [Link]
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • ResearchGate. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • Angene. (n.d.). 4-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE HCL.
  • ResearchGate. (n.d.). Mutagenic Study of Benzimidazole Derivatives with (+S9) and without (−S9) Metabolic Activation.
  • ScienceDirect. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 461-465. [Link]
  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance.
  • Fisher Scientific. (n.d.). 4-Amino-N,N-dimethylbenzamide, 97+%.
  • PubChem. (n.d.). 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. National Center for Biotechnology Information.
  • Chung, K. T., Chen, S. C., & Wong, T. Y. (1990). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicology Letters, 50(1), 27-37. [Link]
  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.
  • UNICAM. (n.d.). Operational guidelines for the management of special hazardous waste.
  • Jacobson, E. L., Smith, J. Y., & Wielckens, K. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463–1467. [Link]
  • PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information.
  • University of California, Irvine. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MDPI. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity.
  • ResearchGate. (n.d.). Treatment of amine wastes generated in industrial processes.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • European Chemicals Agency (ECHA). (n.d.). Amines, C12-14 (even numbered)-alkyldimethyl, N-oxides - Registration Dossier.
  • European Chemicals Agency (ECHA). (n.d.). N-methylbenzamide - Substance Information.
  • European Chemicals Agency (ECHA). (n.d.). N,N-diethylbenzamide. ECHA Chemicals Database.

Sources

Stability and storage of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-(aminomethyl)-N,N-dimethylbenzamide

Introduction

This compound is a versatile bifunctional molecule, incorporating a primary amine and a tertiary amide. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold for synthesizing more complex molecules, such as histone deacetylase (HDAC) inhibitors. The integrity of such key starting materials is paramount; the presence of degradants can compromise the yield, purity, and biological activity of the final compounds.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of this compound. We will explore its intrinsic chemical liabilities, outline robust protocols for forced degradation studies based on International Council for Harmonisation (ICH) guidelines, and establish best practices for its handling and storage to ensure its long-term viability and experimental reproducibility.

Physicochemical Profile and Core Characteristics

A foundational understanding of the molecule's properties is essential for designing appropriate stability studies and storage conditions.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₄N₂O(Free Base)
Molecular Weight 194.25 g/mol (Free Base)
CAS Number 104566-35-0(For Hydrochloride Salt)[1]
Appearance Off-white to white solidBased on typical benzamide derivatives[2]
Key Functional Groups Primary benzylic amine, Tertiary benzamide, Phenyl ringThese groups dictate the molecule's reactivity and potential degradation pathways.

Recommended Storage and Handling Protocols

The primary objective of proper storage is to mitigate the influence of environmental factors that can initiate chemical degradation. Based on data from chemical suppliers and general best practices for aminobenzamide derivatives, the following conditions are recommended.

ConditionRecommendationRationale
Long-Term Storage 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) Refrigeration slows down most chemical degradation kinetics. An inert atmosphere prevents oxidation of the reactive aminomethyl group.[3]
Short-Term Storage Room Temperature (in a desiccator) Acceptable for brief periods (e.g., during experimental use). Desiccation is crucial to prevent hydrolysis.
Container Tightly sealed, amber glass vial Prevents exposure to moisture and air. Amber glass protects the compound from light, minimizing the risk of photodegradation.[2]
Handling Work in a well-ventilated area or fume hood. Avoid inhalation of dust. Standard safety protocol for handling fine chemical powders.[2]

Potential Degradation Pathways

The chemical structure of this compound contains two primary points of vulnerability: the aminomethyl group and the amide bond. Understanding these liabilities allows for a predictive approach to identifying potential degradants.

  • Hydrolysis (Acidic/Basic): The amide bond, while relatively stable, is the most likely site for hydrolysis under strong acidic or basic conditions, especially when heated. This pathway would yield 4-(aminomethyl)benzoic acid and dimethylamine.

  • Oxidation: The primary benzylic amine is susceptible to oxidation. This can lead to the formation of an imine, which could subsequently hydrolyze to the corresponding aldehyde (4-formyl-N,N-dimethylbenzamide) or be further oxidized to a carboxylic acid (4-carboxy-N,N-dimethylbenzamide).

  • Photodegradation: Aromatic compounds and those with benzylic amines can be sensitive to UV light, which can catalyze the formation of radical species and lead to complex degradation profiles or polymerization.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Deg1 4-(aminomethyl)benzoic acid Parent->Deg1 H⁺ or OH⁻ / Δ Deg2 Dimethylamine Parent->Deg2 H⁺ or OH⁻ / Δ Deg3 4-formyl-N,N-dimethylbenzamide Parent->Deg3 [O] Deg4 4-carboxy-N,N-dimethylbenzamide Deg3->Deg4 [O]

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a cornerstone of drug development and is essential for understanding the intrinsic stability of a molecule.[4] These studies deliberately expose the compound to harsh conditions to accelerate degradation, providing critical insights that inform formulation development, packaging, and storage.[5] The protocols below are based on ICH guidelines.[6][7][8]

Experimental Workflow

The overall process involves subjecting the compound to various stress conditions and analyzing the resulting samples with a stability-indicating analytical method, typically RP-HPLC.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reaction (If Applicable) Stress->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze Report Identify & Quantify Degradants; Determine Degradation Pathway Analyze->Report

Caption: A systematic workflow for conducting forced degradation studies.

Stress Condition Protocols

The goal is to achieve 5-20% degradation of the active substance; conditions may need to be optimized if degradation is excessive or absent.[9]

Stress ConditionProtocolPurpose
Acid Hydrolysis 1. Dissolve compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).2. Add an equal volume of 0.1 M to 1 M HCl.[10]3. Incubate at 60°C for 24-48 hours.4. At specified time points, withdraw an aliquot, neutralize with NaOH, and dilute for analysis.To assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 1. Dissolve compound as above.2. Add an equal volume of 0.1 M to 1 M NaOH.[10]3. Incubate at 60°C for 8-24 hours.4. At specified time points, withdraw an aliquot, neutralize with HCl, and dilute for analysis.To assess susceptibility to degradation in a basic environment.
Oxidative Degradation 1. Dissolve compound as above.2. Add an equal volume of 3% H₂O₂.3. Incubate at room temperature for 24 hours, protected from light.4. At specified time points, withdraw an aliquot and dilute for analysis.To evaluate the compound's vulnerability to oxidation.
Thermal Degradation 1. Place the solid compound in a vial.2. Heat in a calibrated oven at 80°C for 7 days.3. At specified time points, remove a sample, dissolve in a suitable solvent, and dilute for analysis.To determine the stability of the solid form at elevated temperatures.
Photostability 1. Expose both solid compound and a solution to a light source providing a combined UV and visible output as specified in ICH Q1B guidelines.2. Include a dark control sample wrapped in aluminum foil.3. Analyze samples after the specified exposure period.To identify if the compound is light-sensitive.[8]

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating, detecting, and quantifying the active compound and its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Recommended HPLC-UV Method Protocol
  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from stress studies to a final concentration of ~0.5 mg/mL in Mobile Phase A.

Method Validation Principle: This method must be validated for specificity by analyzing a mixture of the stressed samples. The method is considered "stability-indicating" if it can resolve the peak of the parent compound from all degradation product peaks, demonstrating peak purity.

Conclusion

The chemical stability of this compound is a critical parameter that directly impacts its utility in research and development. Its primary liabilities are the potential for hydrolysis of the amide bond and oxidation of the aminomethyl group. By implementing the rigorous forced degradation studies outlined in this guide, researchers can proactively identify potential degradants and establish the compound's intrinsic stability profile. Adherence to the recommended storage conditions—specifically refrigeration at 2-8°C under an inert, dry atmosphere and protection from light —is essential for preserving the purity and integrity of this valuable chemical building block, thereby ensuring the reliability and success of subsequent scientific endeavors.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Ich guideline for stability testing. Slideshare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Forced Degradation Studies. MedCrave online.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.

Sources

4-(aminomethyl)-N,N-dimethylbenzamide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profiling of 4-(aminomethyl)-N,N-dimethylbenzamide

Foreword: Charting the Course for a Novel API

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the bench to the bedside is fraught with challenges. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. Of these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.

Theoretical Framework: Predicting the Behavior of this compound

Before any empirical work commences, a thorough theoretical analysis of the target molecule is essential. This allows us to anticipate its behavior, design efficient experiments, and interpret results with greater insight. The structure of this compound features a primary aliphatic amine, a tertiary benzamide, and an aromatic ring system. These functional groups dictate its physicochemical properties.

Ionization and pH-Dependent Solubility (pKa)

The presence of the primary aminomethyl group (-CH₂NH₂) confers basicity to the molecule. This group will be protonated at physiological and acidic pH, forming a cationic salt that is expected to be significantly more water-soluble than the neutral form. The amide group, conversely, is effectively neutral and will not participate in acid-base chemistry under typical aqueous conditions.

The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species. The pKa of the primary amine is the pH at which 50% of the molecules are in their protonated (ionized) form and 50% are in their neutral (un-ionized) form. For most primary aliphatic amines, the pKa is in the range of 9 to 10. Consequently, we can predict that the solubility of this compound will be:

  • Highest at acidic pH (pH < pKa - 2), where it exists predominantly as the highly soluble cationic salt.

  • Lowest at basic pH (pH > pKa + 2), where it exists as the neutral, less soluble free base. This lowest observed solubility is defined as the intrinsic solubility (S₀).

Understanding this pH-dependency is critical, as it directly impacts absorption in different regions of the gastrointestinal tract.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While a calculated LogP for the exact target molecule is not available, a close analog, 4-(Aminomethyl)-N,N-diethylbenzamide, has a calculated LogP of 1.6273.[1] Our target molecule, with dimethyl groups instead of diethyl groups, will be slightly less lipophilic, suggesting a moderate balance between hydrophilicity and lipophilicity. This value is a crucial parameter in the Biopharmaceutics Classification System (BCS), which links solubility and permeability to predict a drug's in vivo performance.[2][3]

Solid-State Properties

The solid-state form of the active pharmaceutical ingredient (API)—whether crystalline or amorphous, and its specific polymorphic form—has a profound impact on its thermodynamic solubility. Crystalline forms are more stable and typically exhibit lower solubility, while amorphous forms are less stable and have higher apparent solubility. It is imperative that the solid form of the material being tested is known and controlled throughout the experiments.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development, the amount of compound available, and the required accuracy.[4][5] For foundational characterization, the "gold standard" thermodynamic shake-flask method is indispensable.[6][7] For compounds with ionizable groups, potentiometric titration offers an elegant and precise alternative.[8]

Workflow for Solubility Profiling

The following diagram outlines a logical workflow for the comprehensive solubility characterization of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermodynamic Solubility cluster_2 Phase 3: Data Analysis & Classification A Source & Characterize API (Purity, Solid Form) B Determine pKa (Potentiometric Titration) A->B C Kinetic Solubility Screen (Nephelometry or Turbidimetry) A->C D Shake-Flask Method in pH Buffers (1.2, 4.5, 6.8, 7.4) B->D E Determine Intrinsic Solubility (S₀) (Shake-Flask at pH > pKa+2) D->E H Construct pH-Solubility Profile E->H F Solubility in Bio-relevant Media (FaSSIF, FeSSIF) J Inform Formulation Strategy F->J G Solubility in Organic/Co-solvents (For Formulation Development) G->J I Determine BCS Class (ICH M9 Guidelines) H->I I->J

Caption: Workflow for comprehensive solubility profiling of an ionizable API.

Experimental Protocols

The following protocols are detailed to ensure robustness and reproducibility. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable technique.[4][6][7] It is essential for BCS classification according to ICH M9 guidelines.[2][3][9]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH at 37 °C.

Materials:

  • This compound (pre-characterized solid form)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker incubator (37 ± 1 °C)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV or LC-MS/MS analytical method for quantification

  • Aqueous buffers: pH 1.2, 4.5, 6.8, and a buffer at pH > pKa+2 (e.g., pH 12)

Step-by-Step Methodology:

  • Preparation: Add an excess of the solid API to a series of glass vials.

    • Causality: Using an excess of solid ensures that the resulting solution is saturated and in equilibrium with the solid phase at the end of the experiment.[6][7] A visual confirmation of undissolved solid should be present throughout.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired pH buffer to each vial. A minimum of three replicates should be prepared for each pH condition.[3]

  • pH Verification (Initial): Measure and record the pH of the resulting slurry. Adjust with dilute acid or base if necessary to match the target pH.[2][7]

    • Causality: The addition of an acidic or basic compound can alter the pH of an unbuffered or weakly buffered medium, which would lead to erroneous solubility measurements.[6]

  • Equilibration: Seal the vials tightly and place them in the shaker incubator set to 37 °C. Agitate for a predetermined period, typically 24 to 48 hours.

    • Causality: Sufficient time is required for the dissolution process to reach equilibrium. For some poorly soluble or stable crystalline compounds, longer times (up to 72 hours) may be necessary. Preliminary experiments can establish the time required to reach a plateau in concentration.[10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand at 37 °C for a short period to allow for sedimentation of the excess solid. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to separate the dissolved solute from the undissolved solid.[4] The filter material should be checked for non-specific binding of the analyte. Centrifugation is an alternative separation method.

  • pH Verification (Final): Measure and record the pH of the remaining filtrate to confirm it has not shifted during the experiment.[2][7]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Data Analysis: The average concentration from the replicates is reported as the equilibrium solubility at that specific pH and temperature.

Protocol: pKa and Intrinsic Solubility (S₀) by Potentiometric Titration

This method is highly efficient for ionizable compounds, allowing for the simultaneous determination of pKa and the pH-solubility profile from a single experiment.[8]

Objective: To determine the pKa and intrinsic solubility (S₀) of this compound.

Materials:

  • Automated potentiometric titrator with a calibrated pH electrode

  • API dissolved in a small amount of co-solvent (e.g., methanol or DMSO) if necessary, then diluted in water.

  • Standardized acidic (0.1 M HCl) and basic (0.1 M NaOH) titrants.

  • Thermostatted titration vessel.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution/suspension of the API in purified water. The initial state can be a suspension if determining S₀.

  • Titration Cycle:

    • Titrate the sample with standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to fully protonate the amine and dissolve the compound.

    • Titrate the resulting clear solution with standardized base (e.g., 0.1 M NaOH) past the pKa up to a high pH (e.g., pH 12).

  • Data Acquisition: The titrator records the volume of titrant added and the corresponding pH value throughout the experiment.

  • Data Analysis:

    • pKa Determination: The pKa is determined from the titration curve of the initially clear, acidified solution. It corresponds to the pH at the half-equivalence point.

    • Solubility Determination: As the pH increases during the titration with base, the neutral form of the API will begin to precipitate out of solution once its solubility limit (the intrinsic solubility, S₀) is exceeded. This point of first precipitation is visible on the titration curve as a deviation from the expected path for a soluble species. Specialized software analyzes this deviation to calculate S₀.[8]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate analysis and comparison.

Physicochemical Properties Summary
PropertyPredicted/Determined ValueMethod
Molecular Weight178.23 g/mol Calculation
pKa (aminomethyl)~9-10 (Predicted)Potentiometric Titration
Intrinsic Solubility (S₀)To be determinedShake-Flask or Potentiometry
LogP~1.5 (Predicted)Calculation (based on analog)
pH-Solubility Profile

The data generated from the shake-flask experiments should be compiled into a table and plotted to visualize the pH-solubility profile.

pH (at 37 °C)Mean Solubility (mg/mL)Standard Deviation
1.2(Experimental Data)(Experimental Data)
4.5(Experimental Data)(Experimental Data)
6.8(Experimental Data)(Experimental Data)
7.4(Experimental Data)(Experimental Data)
12.0 (for S₀)(Experimental Data)(Experimental Data)
Biopharmaceutics Classification System (BCS) Classification

The solubility data is used to classify the drug substance according to the ICH M9 guideline.[2][3]

  • High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8 at 37 °C.[3][9]

The decision-making process for classification is illustrated below.

G Start Start: Determine Lowest Solubility in pH 1.2-6.8 range (S_min) Dose Identify Highest Therapeutic Dose (mg) Start->Dose Volume Calculate Volume Needed: V = Dose / S_min Dose->Volume Decision Is V <= 250 mL? Volume->Decision HighSol Result: High Solubility (BCS Class I or III) Decision->HighSol  Yes LowSol Result: Low Solubility (BCS Class II or IV) Decision->LowSol  No

Caption: Decision diagram for BCS solubility classification.

Conclusion: From Data to Development

This guide provides a comprehensive framework for determining the solubility of this compound. By integrating theoretical predictions with rigorous, well-understood experimental protocols, researchers can generate the high-quality data necessary to drive critical decisions in the drug development process. A thorough understanding of the pH-solubility profile, intrinsic solubility, and BCS classification will de-risk subsequent development, enabling rational formulation design and predicting potential bioavailability challenges. The methodologies described herein are foundational, ensuring that the characterization of this promising compound rests on a solid base of scientific integrity.

References

  • Al-Gousous, J., & Langguth, P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 22(3), 6-16.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4864-4885.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Kahl, H., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8888–8894.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide.
  • ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

Sources

Methodological & Application

Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, two-part protocol for the synthesis of this compound, a valuable primary amine building block in medicinal chemistry and drug development. The synthetic strategy employs a robust and reliable pathway commencing with the free-radical bromination of 4-methyl-N,N-dimethylbenzamide to yield the key intermediate, 4-(bromomethyl)-N,N-dimethylbenzamide. Subsequently, this intermediate is converted to the target primary amine via the Gabriel synthesis, a classic method that effectively prevents the over-alkylation often problematic in amine synthesis.[1][2] This protocol is designed for researchers and scientists, offering in-depth explanations for procedural choices, comprehensive safety data, and visual guides for the reaction and workflow.

Introduction and Strategic Overview

This compound serves as a versatile bifunctional molecule, featuring a nucleophilic primary amine and a stable tertiary amide. This structure makes it an important synthon for elaborating molecular complexity, particularly in the development of therapeutic agents. Analogues of this scaffold have demonstrated potential as anticancer agents, highlighting the utility of this chemical class in drug discovery programs.[3]

The selected synthetic route is predicated on efficiency and control. Direct amination of the precursor halide is often plagued by polyalkylation, leading to mixtures of primary, secondary, and tertiary amines that are difficult to separate.[1] The Gabriel synthesis circumvents this issue by using the phthalimide anion as a surrogate for ammonia. The bulky phthalimide group ensures mono-alkylation, and the resulting N-alkylphthalimide is a stable intermediate that can be readily isolated before the final deprotection step liberates the desired primary amine.[2][4][5]

The overall synthetic pathway is illustrated below:

Synthetic_Pathway SM 4-Methyl-N,N-dimethylbenzamide INT 4-(Bromomethyl)-N,N-dimethylbenzamide SM->INT  NBS, AIBN, CCl4, Reflux   PHT N-Alkylphthalimide Intermediate INT->PHT  Potassium Phthalimide, DMF   FP This compound PHT->FP  Hydrazine Hydrate, EtOH, Reflux  

Caption: Overall two-step synthetic scheme.

Safety and Hazard Analysis

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

ReagentKey HazardsGHS Pictograms
N-Bromosuccinimide (NBS) Oxidizer, Causes severe skin burns and eye damage.GHS03, GHS05, GHS07
AIBN Flammable solid, Heating may cause a fire.GHS02, GHS07
Carbon Tetrachloride (CCl₄) Toxic if swallowed, in contact with skin or if inhaled. Suspected of causing cancer. Causes damage to organs. Hazardous to the ozone layer.GHS06, GHS08
4-(Bromomethyl)-N,N-dimethylbenzamide Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]GHS07
Potassium Phthalimide Causes skin and serious eye irritation.GHS07
Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.GHS02, GHS07, GHS08
Hydrazine Hydrate Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. Very toxic to aquatic life.GHS02, GHS05, GHS06, GHS08, GHS09

Hazard information is synthesized from standard Safety Data Sheets (SDS). Always consult the specific SDS for the materials you are using.

Detailed Synthesis Protocol

Part A: Synthesis of 4-(bromomethyl)-N,N-dimethylbenzamide

Principle: This step involves a free-radical substitution at the benzylic position of 4-methyl-N,N-dimethylbenzamide. N-Bromosuccinimide (NBS) serves as the bromine source, and Azobisisobutyronitrile (AIBN) acts as a radical initiator upon thermal decomposition. The benzylic C-H bond is relatively weak and susceptible to hydrogen abstraction, making this position highly selective for halogenation.

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )QuantityMoles
4-Methyl-N,N-dimethylbenzamide611-74-5163.2210.0 g61.2 mmol
N-Bromosuccinimide (NBS)128-08-5177.9811.4 g64.3 mmol
AIBN78-67-1164.210.50 g3.0 mmol
Carbon Tetrachloride (CCl₄)56-23-5153.82200 mL-

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add 4-methyl-N,N-dimethylbenzamide (10.0 g), N-Bromosuccinimide (11.4 g), AIBN (0.50 g), and carbon tetrachloride (200 mL).

  • Reaction Execution: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approx. 77°C). The reaction is often initiated with a heat lamp to ensure radical formation. Allow the reaction to proceed under reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography). The solid succinimide byproduct will float to the surface as it forms.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. This will precipitate the succinimide.

  • Isolation: Filter the cold mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Purification: Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure. The resulting crude solid, 4-(bromomethyl)-N,N-dimethylbenzamide, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield a white crystalline solid.

Part B: Synthesis of this compound

Principle: This stage follows the classic Gabriel synthesis pathway.[4] The bromide intermediate undergoes an S_N2 reaction with the potassium salt of phthalimide, where the phthalimide anion acts as a potent nitrogen nucleophile.[1][5] The resulting N-alkylated phthalimide is then cleaved using hydrazine (Ing-Manske procedure). Hydrazine attacks the carbonyl carbons of the imide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[2][4]

Materials and Reagents:

ReagentCAS No.Mol. Wt. ( g/mol )QuantityMoles
4-(Bromomethyl)-N,N-dimethylbenzamide69449-20-3242.1110.0 g41.3 mmol
Potassium Phthalimide1074-82-4185.228.4 g45.4 mmol
N,N-Dimethylformamide (DMF)68-12-273.09150 mL-
Hydrazine Hydrate (~64%)7803-57-850.062.9 mL~58 mmol
Ethanol (95%)64-17-546.07200 mL-

Step-by-Step Methodology:

  • Alkylation Reaction: a. In a 250 mL round-bottom flask, dissolve 4-(bromomethyl)-N,N-dimethylbenzamide (10.0 g) and potassium phthalimide (8.4 g) in DMF (150 mL). b. Heat the mixture to 80-90°C with stirring for 2-3 hours. Monitor the reaction by TLC until the starting bromide is consumed. c. Cool the reaction mixture to room temperature and pour it into 400 mL of vigorously stirred ice-water. d. A white precipitate of the N-alkylated phthalimide intermediate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and air dry.

  • Hydrazinolysis (Amine Liberation): a. Transfer the dried phthalimide intermediate to a 500 mL round-bottom flask. Add ethanol (200 mL) and a stir bar. b. Add hydrazine hydrate (2.9 mL) to the suspension. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A thick, white precipitate of phthalhydrazide will form. d. Cool the mixture to room temperature. Add 100 mL of 2M HCl and stir for 30 minutes to ensure the product is in its protonated, water-soluble hydrochloride salt form. e. Remove the phthalhydrazide precipitate by vacuum filtration, washing it with a small amount of cold ethanol. f. Transfer the filtrate to a rotary evaporator and remove the ethanol. g. Cool the remaining aqueous solution in an ice bath and basify to pH > 12 by the slow addition of 6M NaOH. h. The free amine product will precipitate or can be extracted with dichloromethane (3 x 100 mL). i. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a solid or oil. For long-term stability, it can be redissolved in ether and precipitated as the HCl salt by bubbling HCl gas or adding ethereal HCl.

Workflow Visualization

Experimental_Workflow cluster_part_a Part A: Bromination cluster_part_b Part B: Gabriel Synthesis A1 Combine Reactants: 4-methyl-N,N-dimethylbenzamide, NBS, AIBN in CCl4 A2 Reflux for 4-6 hours A1->A2 A3 Cool and Filter (Remove Succinimide) A2->A3 A4 Evaporate Solvent A3->A4 A5 Recrystallize Intermediate A4->A5 B1 Alkylation: Intermediate + K-Phthalimide in DMF A5->B1 Proceed with Purified 4-(bromomethyl)-N,N-dimethylbenzamide B2 Precipitate in Ice-Water B1->B2 B3 Filter and Dry Phthalimide Adduct B2->B3 B4 Hydrazinolysis: Adduct + Hydrazine in EtOH, Reflux B3->B4 B5 Acidify and Filter (Remove Phthalhydrazide) B4->B5 B6 Basify and Extract/Precipitate B5->B6 B7 Isolate Final Product B6->B7

Caption: Step-by-step experimental workflow diagram.

References

  • PubChem. 4-Amino-N,N-dimethylbenzamide.
  • PubChem. 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide.
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-6.
  • Wikipedia. Gabriel synthesis.
  • Chemistry LibreTexts. Gabriel Synthesis.
  • Chemistry Steps. The Gabriel Synthesis of Primary Amines.
  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines.
  • Chemchart. 4-bromo-N,N-dimethylbenzamide.
  • Organic Chemistry Portal. Gabriel Synthesis.
  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • PubChem. 4-bromo-N,N-dimethylbenzamide.
  • Supporting Information. Supercoiled fibres of self-sorted donor-acceptor stacks.
  • ResearchGate. KOtBu‐catalyzed reduction of N,N‐dimethyl benzamide.

Sources

Application Note: A Validated Protocol for the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis is designed for high purity and scalability, beginning with the formation of a key intermediate, 4-(chloromethyl)-N,N-dimethylbenzamide, followed by a Gabriel synthesis to install the primary amine, and concluding with the formation of the stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for product characterization to ensure reproducibility and reliability in a laboratory setting.

Introduction and Strategic Overview

This compound serves as a versatile bifunctional molecule, featuring a primary amine for further derivatization and a stable dimethylbenzamide moiety. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an important intermediate in the synthesis of more complex molecular targets.

The synthetic strategy outlined herein is a three-part process designed to circumvent common challenges in amine synthesis, such as over-alkylation. Direct alkylation of ammonia is often inefficient and leads to mixtures of primary, secondary, and tertiary amines.[1] To achieve selective synthesis of the desired primary amine, our protocol employs the Gabriel synthesis, a classic and highly reliable method that utilizes the phthalimide anion as a protected form of ammonia.[2][3]

The overall workflow is as follows:

  • Amidation: Synthesis of the precursor, 4-(chloromethyl)-N,N-dimethylbenzamide, from 4-(chloromethyl)benzoyl chloride and dimethylamine.

  • Gabriel Synthesis: Nucleophilic substitution of the chloride with potassium phthalimide, followed by hydrazinolysis to release the protected primary amine.[4]

  • Salt Formation: Conversion of the resulting free amine to its stable hydrochloride salt.

Visualized Synthetic Workflow

The following diagram illustrates the high-level experimental plan from the starting material to the final product.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Gabriel Synthesis cluster_2 Part 3: Salt Formation A 4-(chloromethyl)benzoyl chloride C 4-(chloromethyl)-N,N-dimethylbenzamide A->C Amidation B Dimethylamine HCl + Base B->C E Intermediate Phthalimide Adduct C->E SN2 Reaction D Potassium Phthalimide D->E G This compound (Free Amine) E->G Hydrazinolysis F Hydrazine Hydrate F->G I This compound HCl (Final Product) G->I Protonation H HCl in Solvent H->I

Caption: Overall workflow for the synthesis of the target compound.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazardous Reagents:

    • 4-(chloromethyl)benzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care.

    • Dimethylamine: Flammable and corrosive. The hydrochloride salt is less volatile but still requires careful handling.[5]

    • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Use extreme caution and ensure no skin contact.

    • Solvents (DCM, DMF, Ether): Volatile and flammable. Diethyl ether can form explosive peroxides.

  • Product Hazards: The final product, this compound hydrochloride, is classified as an eye irritant.[6] Similar compounds are also known to cause skin and respiratory irritation.[7]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[8][9]

Detailed Experimental Protocols

Part 1: Synthesis of 4-(chloromethyl)-N,N-dimethylbenzamide

This step involves a standard amidation reaction to form the N,N-dimethylamide functionality.

Materials & Reagents:

  • 4-(chloromethyl)benzoyl chloride

  • Dimethylamine hydrochloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Protocol:

  • In a 250 mL round-bottom flask, suspend dimethylamine hydrochloride (1.0 eq) in anhydrous DCM (approx. 5 mL per gram of hydrochloride).

  • Cool the suspension to 0 °C in an ice bath with magnetic stirring.

  • Slowly add triethylamine (2.2 eq) to the suspension. Stir for 15-20 minutes to liberate the free dimethylamine.

  • In a separate flask, dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM (approx. 3 mL per gram).

  • Add the acid chloride solution dropwise to the cold dimethylamine mixture via an addition funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates complete consumption of the acid chloride.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, 4-(chloromethyl)-N,N-dimethylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The pure product should be a white to off-white solid.[10]

Senior Scientist's Note: The slow, cold addition of the acyl chloride is critical to control the exothermicity of the reaction and prevent side product formation. Using triethylamine as the base is convenient as the resulting triethylammonium hydrochloride salt is often easily removed during the aqueous workup.

Part 2: Gabriel Synthesis of this compound

This two-stage process first forms an N-alkylated phthalimide intermediate, which is then cleaved to yield the desired primary amine.

Materials & Reagents:

  • 4-(chloromethyl)-N,N-dimethylbenzamide (from Part 1)

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (64-65% solution in water)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH)

Protocol:

  • Alkylation: In a round-bottom flask, dissolve 4-(chloromethyl)-N,N-dimethylbenzamide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup 1: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The N-alkylated phthalimide intermediate will precipitate.

  • Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • Hydrazinolysis (Amine Cleavage): Suspend the dried phthalimide intermediate in methanol or ethanol (approx. 10 mL per gram).

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension and heat the mixture to reflux for 2-4 hours. A thick, white precipitate of phthalhydrazide will form.[2]

  • Workup 2: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1-2. This protonates the product amine and helps precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide solid and wash it with a small amount of cold methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 1 M NaOH.

  • Extract the aqueous layer several times with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, this compound, typically as an oil or low-melting solid.

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Senior Scientist's Note: The Gabriel synthesis is advantageous because the phthalimide nitrogen is only nucleophilic enough to displace the alkyl halide once, preventing the formation of secondary and tertiary amine byproducts. The cleavage with hydrazine is generally preferred over acid hydrolysis as it proceeds under milder conditions and avoids potential hydrolysis of the benzamide functional group.[4]

Part 3: Preparation of the Hydrochloride Salt

Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the free amine.

Materials & Reagents:

  • This compound (from Part 2)

  • Diethyl ether or Isopropanol

  • 2 M HCl in diethyl ether, or concentrated HCl

Protocol:

  • Dissolve the crude free amine from Part 2 in a minimal amount of diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to afford this compound hydrochloride as a white crystalline solid.

Characterization of Final Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyDataReference
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Appearance White to off-white solid[11]
Purity (Typical) >97%[11]

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆): Expected signals would include singlets for the N,N-dimethyl protons (~2.9-3.1 ppm), a singlet for the benzylic -CH₂- protons (~4.0 ppm), doublets for the aromatic protons (~7.4-7.6 ppm), and a broad singlet for the -NH₃⁺ protons (~8.5-9.0 ppm).

  • IR (KBr Pellet): Key absorptions should include a strong C=O stretch for the tertiary amide (~1630 cm⁻¹), N-H stretching bands for the ammonium salt (~2800-3100 cm⁻¹, broad), and C-H stretches for the aromatic ring (~3000-3100 cm⁻¹).[12]

Mechanism Spotlight: The Gabriel Synthesis

The core of this protocol is the Gabriel synthesis, which proceeds via a two-step nucleophilic substitution and cleavage mechanism.

Caption: Mechanism of the Gabriel synthesis for primary amine formation.

References

  • 4-(aminomethyl)-N-methylbenzamide hydrochloride Chemical and Physical Properties. PubChem. [Link]
  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]
  • Safety D
  • Gabriel synthesis. Wikipedia. [Link]
  • Gabriel Synthesis. Chemistry LibreTexts. [Link]
  • The Gabriel Synthesis. Chemistry Steps. [Link]
  • 4-(aminomethyl)-n-methylbenzamide hydrochloride. PubChemLite. [Link]
  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor via YouTube. [Link]
  • The Gabriel Synthesis. Master Organic Chemistry. [Link]
  • Reductive Amination - Common Conditions.
  • Gabriel Synthesis. Organic Chemistry Portal. [Link]
  • Amine synthesis by reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Synthesis of Amines by Reductive Amin
  • 4-Chloro-N,N-dimethylbenzamide. PubChem. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • dimethyl amine hydrochloride. The Good Scents Company. [Link]
  • Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • Synthesis of m-[N,N-Di(n-hexadecyl)aminomethyl]-N-(p-methoxyphenyl)-benzamidine. Mol-Instincts. [Link]
  • N,N-Dimethylbenzamide. PubChem. [Link]
  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons. [Link]
  • Preparation method for p-aminobenzamidine hydrochloride.
  • Preparing method of N, N-dimethylbenzamide.
  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]
  • Benzamide, N,N-dimethyl-. NIST WebBook. [Link]
  • n,n-Dimethylbenzamide

Sources

4-(aminomethyl)-N,N-dimethylbenzamide synthesis from 4-cyanobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide from 4-cyanobenzoyl chloride

Abstract

This document provides a comprehensive guide for the two-step synthesis of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic route begins with the high-yield amidation of commercially available 4-cyanobenzoyl chloride with dimethylamine, followed by the selective catalytic hydrogenation of the nitrile moiety to the corresponding primary amine. This application note details the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses critical process parameters and safety considerations. The methodologies are designed to be robust and scalable for research and development applications.

Introduction and Synthetic Strategy

The target molecule, this compound, incorporates a primary aminomethyl group and a tertiary benzamide, making it a versatile scaffold for constructing more complex molecular architectures. The synthetic strategy is designed for efficiency and selectivity, proceeding in two distinct stages:

  • Amidation: A nucleophilic acyl substitution to form the stable amide bond, yielding the intermediate N,N-dimethyl-4-cyanobenzamide.

  • Selective Reduction: Transformation of the cyano group into a primary amine via catalytic hydrogenation, a method chosen for its high efficiency and clean conversion, which preserves the tertiary amide functional group.

This approach leverages readily available starting materials and established chemical transformations to provide reliable access to the target compound.

Diagram: Overall Synthetic Pathway

G start 4-Cyanobenzoyl Chloride inter N,N-Dimethyl-4-cyanobenzamide start->inter Dimethylamine, Et3N DCM, 0°C to RT end This compound inter->end H2 (50 psi), Raney® Ni EtOH/NH3, 40°C

Caption: Two-step synthesis of the target molecule from 4-cyanobenzoyl chloride.

Part I: Synthesis of N,N-Dimethyl-4-cyanobenzamide (Amidation)

Scientific Principle

The first step is a classic Schotten-Baumann-type reaction. The acyl chloride functional group of 4-cyanobenzoyl chloride is highly electrophilic and susceptible to nucleophilic attack. Dimethylamine, a secondary amine, serves as the nucleophile. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA), to prevent the protonation and deactivation of the dimethylamine nucleophile.[1][2] Anhydrous conditions are critical to prevent the hydrolysis of the reactive acyl chloride to the corresponding carboxylic acid.[2]

Reagent Data
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
4-Cyanobenzoyl chloride6068-72-0C₈H₄ClNO165.58Moisture-sensitive solid, corrosive.[3]
Dimethylamine (2.0 M in THF)124-40-3C₂H₇N45.08Flammable, toxic, volatile.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Corrosive, flammable liquid.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent.
Detailed Experimental Protocol: Amidation

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel and nitrogen/argon inlet

  • Ice-water bath

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add 4-cyanobenzoyl chloride (10.0 g, 60.4 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base and Nucleophile Addition: Add triethylamine (9.2 mL, 66.4 mmol, 1.1 eq) to the cooled solution. Subsequently, add a 2.0 M solution of dimethylamine in THF (33.2 mL, 66.4 mmol, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture to yield N,N-dimethyl-4-cyanobenzamide as a white crystalline solid.

    • Expected Yield: 90-95%.

Part II: Synthesis of this compound (Reduction)

Scientific Principle

The selective reduction of a nitrile to a primary amine in the presence of an amide is most effectively achieved through catalytic hydrogenation.[4][5] Raney® Nickel is a highly active and widely used catalyst for this transformation.[6] The reaction mechanism involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The addition of ammonia to the reaction medium is a classic strategy to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the primary amine product.[7]

While potent hydride reagents like LiAlH₄ can reduce nitriles, they are not selective and will also reduce the tertiary amide to an amine, making them unsuitable for this specific transformation.[8][9] An alternative to high-pressure hydrogenation is the use of a Raney Ni/KBH₄ system, which offers a milder, atmospheric pressure method for nitrile reduction.[10][11]

Reaction Parameters & Conditions
ParameterRecommended ConditionRationale & Causality
CatalystRaney® Nickel (5-10 wt%)High activity for nitrile hydrogenation.[6] Must be handled wet as it is pyrophoric when dry.
Hydrogen SourceH₂ GasThe direct source of hydrogen for the reduction.
Pressure50-100 psiSufficient pressure to ensure adequate H₂ solubility and reaction rate. Higher pressures may be used but require specialized equipment.
SolventEthanolic Ammonia (7N) or Methanol/NH₄OHAmmonia suppresses the formation of secondary and tertiary amine byproducts.[7]
Temperature25-50 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
SubstrateN,N-Dimethyl-4-cyanobenzamideThe intermediate synthesized in Part I.
Detailed Experimental Protocol: Nitrile Reduction

Materials and Equipment:

  • Parr hydrogenation apparatus or a similar autoclave system

  • Glass liner for the reaction vessel

  • Celite® for filtration

  • Anhydrous solvents

Procedure:

  • Vessel Preparation: Place N,N-dimethyl-4-cyanobenzamide (5.0 g, 28.7 mmol) into the glass liner of the hydrogenation vessel.

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 0.5 g, slurry in water). Decant the water and wash the catalyst with ethanol (3 x 10 mL). Add 100 mL of 7N ethanolic ammonia to the vessel. Caution: Do not allow the Raney® Nickel to become dry, as it is pyrophoric.

  • Hydrogenation:

    • Seal the hydrogenation apparatus.

    • Purge the system by pressurizing with nitrogen (to 50 psi) and venting three times.

    • Purge the system with hydrogen gas (to 50 psi) and venting three times.

    • Pressurize the vessel to 50 psi with hydrogen.

    • Begin vigorous agitation and heat the reaction to 40 °C.

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Stop the agitation and heating, and allow the vessel to cool to room temperature.

    • Carefully vent the excess hydrogen and purge the system with nitrogen three times.

    • Open the vessel in a well-ventilated hood.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, ensure the Celite® pad and the filtered catalyst are kept wet with ethanol at all times to prevent ignition.

    • Wash the filter cake thoroughly with additional ethanol (3 x 20 mL).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, this compound, can be purified by recrystallization or column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) to afford a white solid or a pale oil.

    • Expected Yield: 85-95%.

Diagram: Experimental Workflow

G cluster_0 Part I: Amidation cluster_1 Part II: Nitrile Reduction a1 Dissolve 4-Cyanobenzoyl Chloride in Anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add TEA & Dimethylamine a2->a3 a4 React at RT for 2h a3->a4 a5 Aqueous Work-up & Extraction a4->a5 a6 Purify (Recrystallization) a5->a6 b1 Charge Reactor with Intermediate, Raney® Ni, and EtOH/NH3 a6->b1 Intermediate Product b2 Hydrogenate (50 psi H2, 40°C) b1->b2 b3 Catalyst Filtration (Celite®) b2->b3 b4 Solvent Evaporation b3->b4 b5 Purify (Chromatography) b4->b5 end end b5->end Final Product Analysis (NMR, MS, IR)

Caption: Step-by-step workflow for the two-stage synthesis and purification.

Safety and Handling

  • 4-Cyanobenzoyl chloride: Is a lachrymator and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It reacts with water and should be handled under anhydrous conditions.[12]

  • Raney® Nickel: Is highly pyrophoric and may ignite spontaneously in air when dry. Always handle as a slurry under a solvent (water, ethanol). Filtration must be done carefully, ensuring the filter cake never dries.

  • Hydrogen Gas: Is extremely flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate and pressure-tested equipment.

  • Solvents and Reagents: Dimethylamine, triethylamine, and organic solvents should be handled in a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Wikipedia. Nitrile reduction. [Link]
  • Li, H., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
  • Jagadeesh, R. V., & Beller, M. (2018). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. [Link]
  • Google Patents.
  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]
  • Farkas, J., & Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Abdel-Magid, A. F., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. [Link]
  • Wikipedia. Raney nickel. [Link]
  • Löser, R., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. [Link]
  • Peñas-Sanjuán, A., et al. (2022).
  • Chemistry LibreTexts. Conversion of Amides into Amines with LiAlH4. [Link]
  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
  • JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • Peñas-Sanjuán, A., et al. (2022). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link]
  • Blankespoor, R. L., et al. (2010). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
  • PubChem. 4-Cyanobenzoyl chloride. [Link]
  • Semantic Scholar. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]
  • ResearchGate. Synthetic methods for N-cyanobenzamides. [Link]
  • Google Patents. Preparing method of N, N-dimethylbenzamide.
  • ResearchGate.
  • J-STAGE. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. [Link]
  • Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]
  • Thermo Scientific Chemicals. 4-Cyanobenzoyl chloride, 98%. [Link]

Sources

Amide Coupling for the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide, a versatile building block, presents a classic example of the routine yet critical task of amide bond formation. This guide provides a detailed exploration of two robust and widely adopted protocols for the synthesis of this target molecule, offering insights into the underlying mechanisms and practical considerations for researchers in drug discovery and development.

Direct condensation of a carboxylic acid, such as 4-(aminomethyl)benzoic acid, with an amine like dimethylamine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this thermodynamic barrier, activating agents, commonly referred to as coupling reagents, are employed to convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. This guide will focus on two of the most reliable and frequently utilized coupling systems: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with 1-Hydroxybenzotriazole (HOBt), and the aminium-based HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Reaction Overview

The overall transformation for the synthesis of this compound is depicted below:

G start 4-(aminomethyl)benzoic acid reagents Coupling Reagents (e.g., EDC/HOBt or HATU) start->reagents amine Dimethylamine amine->reagents product This compound reagents->product caption General Amide Coupling Scheme

Caption: General reaction for the synthesis of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and cost-effective method for amide bond formation.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be susceptible to racemization and rearrangement to a stable N-acylurea. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[1][3]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid reacts with EDC to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to generate the HOBt active ester and a soluble urea byproduct. Finally, the amine attacks the active ester to yield the desired amide and regenerate HOBt, making HOBt a catalyst in the overall process.[3]

G cluster_activation Activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + EDC EDC EDC HOBt-ester HOBt-ester O-acylisourea->HOBt-ester + HOBt Urea byproduct Urea byproduct O-acylisourea->Urea byproduct HOBt HOBt Amide Product Amide Product HOBt-ester->Amide Product + Dimethylamine Dimethylamine Dimethylamine Regenerated HOBt Regenerated HOBt Amide Product->Regenerated HOBt caption EDC/HOBt Coupling Mechanism

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol (EDC/HOBt)

Materials:

  • 4-(aminomethyl)benzoic acid hydrochloride

  • Dimethylamine (2.0 M solution in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(aminomethyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add dimethylamine solution (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

HATU is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction rates, and low racemization, particularly with sterically hindered substrates.[4][5] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily couples with the amine.[4] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure is crucial for its enhanced reactivity and suppression of side reactions.[4]

Mechanism of HATU Coupling

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly converted to the highly reactive OAt-active ester, releasing tetramethylurea. The amine then attacks the active ester to form the stable amide bond and release HOAt.[4][5]

G cluster_activation Activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid OAt-active ester OAt-active ester Carboxylic Acid->OAt-active ester + HATU, DIPEA HATU HATU Tetramethylurea Tetramethylurea OAt-active ester->Tetramethylurea Amide Product Amide Product OAt-active ester->Amide Product + Dimethylamine Dimethylamine Dimethylamine HOAt HOAt Amide Product->HOAt caption HATU Coupling Mechanism

Caption: Mechanism of HATU mediated amide coupling.

Detailed Experimental Protocol (HATU)

Materials:

  • 4-(aminomethyl)benzoic acid hydrochloride

  • Dimethylamine (2.0 M solution in THF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(aminomethyl)benzoic acid hydrochloride (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the dimethylamine solution (1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF, 2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a general comparison of the two protocols for the synthesis of this compound. Note that yields are representative and can vary based on reaction scale and purification efficiency.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.5 eq1.2 eq
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)
Additive HOBt·H₂O (1.2 eq)N/A
Base DIPEA (2.2 eq)DIPEA (3.0 eq)
Solvent Anhydrous DMFAnhydrous DMF
Reaction Time 4-12 hours1-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 70-90%85-95%

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

G start Start dissolve Dissolve Carboxylic Acid and Coupling Reagents in DMF start->dissolve preactivate Pre-activation (Stir at RT) dissolve->preactivate add_amine Add Amine Solution preactivate->add_amine react Reaction (Stir at RT) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction and Washes) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end caption General Experimental Workflow

Caption: General experimental workflow for amide coupling.

Safety and Handling Precautions

Amide coupling reagents are reactive compounds and should be handled with care in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • EDC·HCl and HATU: These reagents are sensitizers and can cause allergic reactions upon skin contact or inhalation.[7] Avoid generating dust.

  • DIPEA: This is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • DMF: This solvent is a reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via amide coupling is a fundamental yet crucial transformation in medicinal chemistry. Both the EDC/HOBt and HATU protocols presented in this guide are robust and reliable methods for achieving this synthesis. The choice between the two often depends on factors such as cost, scale, and the steric and electronic properties of the substrates. The EDC/HOBt method is a workhorse for many routine couplings, while HATU offers superior performance for more challenging transformations. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize this and other valuable amide-containing molecules.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Gogoi, S., & Argade, N. P. (2006). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 62(49), 11485-11491.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • American Peptide Society. (n.d.). Coupling Agent Hazards.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ACS Webinars. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Schlitzer, M., Sattler, I., Friese, A., Zündorf, I., & Dingermann, T. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726.
  • Graham, J. L., Trejo, A., Moudgal, C., & Williams, J. D. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Chemical Research in Toxicology, 35(5), 783-798.

Sources

Purification of 4-(aminomethyl)-N,N-dimethylbenzamide by Column Chromatography: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive application note provides a detailed protocol and the underlying scientific rationale for the purification of 4-(aminomethyl)-N,N-dimethylbenzamide via column chromatography. This guide is intended for researchers, scientists, and drug development professionals who require a high-purity compound for downstream applications. We will explore the challenges associated with purifying basic amines on standard silica gel and present robust methodologies using both normal-phase and reversed-phase techniques to achieve optimal separation and yield. The protocols are designed to be self-validating, with in-depth explanations for every experimental choice, from solvent selection to stationary phase modification.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its structure incorporates both a primary benzylic amine and a tertiary benzamide, bestowing it with a distinct polarity and, critically, basicity. The purification of such compounds from crude reaction mixtures is often non-trivial. The primary amine group (pKa ≈ 9-10) readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase.[1][2] This acid-base interaction can lead to significant experimental challenges, including:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in low or no yield.

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[1]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.

This guide provides a systematic approach to overcome these challenges, ensuring a successful and reproducible purification.

Physicochemical Characterization of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful separation strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
Appearance Solid (often supplied as hydrochloride salt)
Key Functional Groups Primary amine, Tertiary amide, Aromatic ring
Polarity (XLogP3) ~0.5 (for related compound 4-amino-N,N-dimethylbenzamide)[4]
Basicity The aminomethyl group is basic and prone to protonation.

The presence of the primary amine makes this a polar, basic molecule, which dictates our chromatographic approach.

Chromatographic Strategy: A Decision Framework

The primary challenge is to mitigate the interaction between the basic amine and the acidic silica stationary phase. There are three primary strategies to achieve this.

G start Crude this compound strategy Select Purification Strategy start->strategy np_mod Normal-Phase (Silica Gel + Mobile Phase Modifier) strategy->np_mod Most Common Lab Approach np_amine Normal-Phase (Amine-Functionalized Silica) strategy->np_amine Simplified & Effective rp_ph Reversed-Phase (C18 + High pH Mobile Phase) strategy->rp_ph Alternative/HPLC Scale-up np_mod_desc Neutralize silica's acidic sites by adding a competing base (e.g., Triethylamine) to the eluent. np_mod->np_mod_desc np_amine_desc Use a stationary phase where acidic sites are already masked, providing an inert surface for the basic analyte. np_amine->np_amine_desc rp_ph_desc Use a non-polar stationary phase. An alkaline mobile phase (pH > pKa) suppresses amine protonation, increasing retention via hydrophobic interactions. rp_ph->rp_ph_desc

Caption: Decision framework for selecting a chromatographic strategy.

This guide will focus on Strategy 1 (Normal-Phase with Modifier) as it is the most accessible method using standard laboratory supplies.

Protocol Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for column chromatography.[5]

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation on a column.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Developing chambers

  • Capillary tubes for spotting

  • Crude sample of this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Additive: Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), and/or an appropriate stain (e.g., ninhydrin for primary amines).

Step-by-Step Protocol:

  • Prepare Eluents: Prepare 5-10 mL of several test solvent systems. A good starting point is to use a polar solvent mixed with a less polar one, with a small amount of a basic modifier.

  • Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain like ninhydrin to visualize the amine-containing compounds.

  • Calculate Rf: Measure the distance traveled by the spot and the distance traveled by the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rf of 0.25-0.35. If the spot is too high (high Rf), the eluent is too polar; decrease the amount of the more polar solvent (e.g., MeOH). If the spot is too low (low Rf), increase the eluent's polarity.

System #Solvent System (v/v/v)Typical Observation
199:1 DCM:MeOH + 0.5% TEAGood starting point for polar compounds.
295:5 DCM:MeOH + 0.5% TEAIncrease polarity if Rf is too low in System 1.
370:30 Hexanes:EtOAc + 0.5% TEAAlternative non-chlorinated system.
450:50 Hexanes:EtOAc + 0.5% TEAIncrease polarity if Rf is too low in System 3.

Causality Note: The addition of ~0.5-1% triethylamine (TEA) is critical. The TEA acts as a competing base, binding to the acidic silanol groups on the silica surface and preventing the target amine from tailing.[1][2]

Detailed Protocol: Normal-Phase Flash Column Chromatography

This protocol assumes a solvent system of 97:3 DCM:MeOH + 0.5% TEA was determined to be optimal from the TLC analysis (providing an Rf ≈ 0.3).

Overall Workflow

Caption: Step-by-step workflow for flash column chromatography.

Materials & Equipment:
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand (washed)

  • Crude this compound

  • Optimal eluent (e.g., 97:3 DCM:MeOH + 0.5% TEA)

  • Less polar solvent for packing (e.g., DCM or Hexanes)

  • Collection vessels (test tubes or flasks)

  • Air or nitrogen source for pressure

Step-by-Step Methodology:
  • Column Preparation:

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.

    • Add a ~1 cm layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM). The amount of silica should be 50-100 times the weight of the crude sample.[6]

    • Pour the slurry into the column. Tap the column gently to pack the silica bed and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL DCM).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica. This prevents dissolution issues at the column head.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent (97:3 DCM:MeOH + 0.5% TEA) to the column.

    • Open the stopcock and apply gentle positive pressure to the top of the column to force the solvent through at a steady rate (a flow rate of ~2 inches/minute is a good target).

    • Begin collecting fractions immediately. The size of the fractions depends on the column size (e.g., 10-20 mL fractions for a medium-sized column).

    • Continuously add fresh eluent to the top of the column, ensuring the bed never runs dry.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Spot every 2nd or 3rd fraction on a single TLC plate, along with a spot of the original crude material for comparison.

    • Fractions that show a single spot at the correct Rf, free from impurities, are considered pure.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid or oil is the purified this compound. Dry it under high vacuum to remove residual solvent.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Compound won't elute Eluent is not polar enough. Strong interaction with silica.Increase the polarity of the eluent (e.g., increase the percentage of MeOH). Ensure sufficient TEA is present.
Poor separation (overlapping spots) Eluent is too polar. Column was overloaded.Decrease the polarity of the eluent. Use a smaller amount of crude material or a larger column.
Cracked or channeled silica bed Column was packed improperly or ran dry.The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent.
Streaking/Tailing on TLC/Column Insufficient basic modifier. Compound is acidic/basic.Increase the concentration of TEA in the eluent to 1-2%.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is corrosive and has a strong odor. Handle exclusively in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. The target compound may cause skin and eye irritation.[4]

References

  • Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: Analytical Methods (RSC Publishing) URL:[Link]
  • Title: TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde Source: ResearchG
  • Title: 4-Amino-N,N-dimethylbenzamide Source: PubChem, N
  • Title: Amino (NH2) Column: How to Keep High Performance?
  • Title: Normal-phase vs.
  • Title: 4-(aminomethyl)
  • Title: Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde Source: niscair.res.in URL:[Link]
  • Title: How do I purify ionizable organic amine compounds using flash column chrom
  • Title: Using amines or amino acids as mobile phase modifiers in chromatography Source: Google Patents URL
  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC Intern
  • Title: Reversed-phase chrom
  • Title: Column chromatography Source: University of Colorado Boulder, Department of Chemistry URL:[Link]
  • Title: Is there an easy way to purify organic amines? Source: Biotage URL:[Link]
  • Title: Column chromatography (video) Source: Khan Academy URL:[Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(aminomethyl)-N,N-dimethylbenzamide is a substituted aromatic amide containing both a primary benzylic amine and a tertiary benzamide functional group. Its structural features make it a valuable building block in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds[1][2][3]. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution, known as the mother liquor[4][5].

This application note provides a comprehensive, field-tested guide to developing a successful recrystallization protocol for this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the procedure effectively. The protocol addresses purification from both the free base and the common hydrochloride salt form.

Physicochemical Principles and Compound Profile

Understanding the molecular structure of this compound is critical for designing an effective purification strategy.

  • Molecular Formula: C₁₀H₁₄N₂O[6]

  • Molecular Weight: 178.23 g/mol [6]

  • Key Functional Groups:

    • Aromatic Ring: A non-polar phenyl group that influences solubility in organic solvents.

    • Tertiary Amide (-C(=O)N(CH₃)₂): A polar, aprotic group capable of acting as a hydrogen bond acceptor. Amides are known to benefit from recrystallization in polar solvents like ethanol or acetonitrile[7].

    • Primary Aminomethyl (-CH₂NH₂): A polar, basic group that can act as both a hydrogen bond donor and acceptor. This group significantly increases the compound's polarity and provides a site for salt formation.

The presence of both hydrogen bond donors and acceptors, combined with a non-polar aromatic core, results in complex solubility behavior. The compound is often supplied as a hydrochloride salt, which has markedly different solubility properties than the free base[8]. The protocol must account for which form is being purified.

Strategic Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical factor in a successful recrystallization[3]. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures[2][4].

Causality of Solvent Choice: The "like dissolves like" principle serves as a useful heuristic; solvents that share intermolecular force characteristics with the solute are likely to be effective[9]. Given the polar amine and amide groups, polar protic solvents (e.g., alcohols) or polar aprotic solvents (e.g., acetone, ethyl acetate) are logical starting points. For amides specifically, ethanol, acetone, and acetonitrile are often effective[7].

Systematic Screening Protocol: A small-scale, systematic screening is essential to identify the optimal solvent or solvent system.

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each addition.

    • Observation A: If the solid dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization. It may, however, be used as the "soluble" solvent in a two-solvent system[4].

  • If the solid is insoluble or sparingly soluble, heat the mixture gently to the solvent's boiling point.

  • Add more hot solvent dropwise until the solid just dissolves. Do not add a large excess, as this is the most common cause of poor or failed crystallization[2][10].

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

    • Observation B: If abundant, well-formed crystals appear, the solvent is a strong candidate.

    • Observation C: If no crystals form, the solution may be too dilute or supersaturated. Try scratching the inside of the test tube with a glass rod or adding a seed crystal to induce crystallization[2]. If this fails, evaporate some solvent and re-cool[10][11].

    • Observation D: If the compound "oils out" (separates as a liquid), it indicates that the boiling point of the solvent is higher than the melting point of the solute-solvent mixture[12][13]. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly[10].

Table 1: Candidate Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityKey Considerations
Water100Very HighGood for highly polar compounds or salts. May require high temperatures[9][14].
Ethanol78HighOften a good choice for compounds with hydrogen bonding capabilities[9][15].
Isopropanol82Medium-HighSimilar to ethanol but slightly less polar.
Acetone56Medium-HighA versatile polar aprotic solvent; its low boiling point makes for easy removal[9].
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Acetonitrile82HighA polar aprotic solvent often successful for purifying amides[7].
Toluene111LowMay be suitable for the non-polar aspects of the molecule, but its high boiling point can promote oiling out[9].
Diagram 1: Solvent Selection Workflow

A logical decision tree for systematically identifying a suitable recrystallization solvent.

G start Start: Add ~20mg Crude Solid to Test Tube add_solvent Add Solvent Dropwise (Room Temp) start->add_solvent dissolves_rt Dissolves? add_solvent->dissolves_rt soluble Outcome: Unsuitable for Single-Solvent Method. Consider as 'Solvent A' in a mixed pair. dissolves_rt->soluble Yes heat Heat to Boiling. Add Solvent to Dissolve. dissolves_rt->heat No insoluble Outcome: Good Candidate. Proceed to heating. cool Cool Slowly to RT, then Ice Bath heat->cool outcome Observe Outcome cool->outcome crystals Abundant Crystals Form outcome->crystals Success oil Oils Out outcome->oil Problem none No Crystals Form outcome->none Problem remedy_oil Remedy: Reheat, add more solvent, cool slower. oil->remedy_oil remedy_none Remedy: Scratch flask, add seed crystal, or concentrate solution. none->remedy_none

Detailed Recrystallization Protocol

This protocol is based on the use of isopropanol, a common and effective solvent for compounds with similar functionality. Researchers should confirm its suitability using the screening method described above.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Erlenmeyer flasks (at least two sizes)

  • Hotplate with stirring capability

  • Watch glass to cover the flask

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice-water bath

  • Glass stirring rod

Protocol Steps:

  • Dissolution of the Crude Solid:

    • Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Using a flask that is too large will increase solvent evaporation and can cause premature, rapid crystallization on the flask walls[11].

    • Add a magnetic stir bar and a small amount of isopropanol (e.g., 5-10 mL).

    • Gently heat the mixture on a hotplate to a near boil while stirring.

    • Add hot isopropanol dropwise from a separate heated flask. Continue adding just enough hot solvent until all the solid dissolves completely. This creates a saturated solution, which is crucial for maximizing yield[4]. Causality: Adding the minimum amount of solvent ensures that the solution will become supersaturated upon cooling, forcing the desired compound to crystallize.

    • Note for HCl Salt: If starting with the hydrochloride salt, it may have different solubility. Water or an alcohol/water mixture might be more effective[14]. Alternatively, the free base can be generated first by dissolving the salt in water, basifying with a mild base (e.g., NaHCO₃ solution) until precipitation is complete, filtering the solid, washing with water, and drying it before proceeding with recrystallization.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed by hot gravity filtration.

    • To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and add a slight excess of hot solvent (~5-10%) to the solution before filtering[13]. Causality: Cooling during filtration is a common source of product loss; keeping the apparatus hot and the solution slightly less than saturated mitigates this[12].

    • After filtration, boil off the excess solvent to return the solution to its saturation point.

  • Crystallization via Slow Cooling:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed on an insulated surface (e.g., a cork ring or wood block).

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("shock cooling") traps impurities within the crystal lattice and leads to the formation of small, impure precipitates[5]. An ideal crystallization process should show initial crystal formation within 5-20 minutes[11].

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility[4].

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol. Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent is critical to prevent redissolving the purified product[2].

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum for several minutes to pull air through the crystal cake.

  • Drying and Purity Assessment:

    • Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry or dry in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the crystals to calculate the percent recovery.

    • Assess purity by measuring the melting point. A pure compound should have a sharp melting range (typically < 2°C). Compare this to the literature value if available.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[10][11] 2. The solution is supersaturated and requires a nucleation site.[2][10]1. Reheat the solution and boil off a portion of the solvent to increase concentration.[11][12] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[2]
"Oiling Out" The compound is coming out of solution above its melting point, often due to a very high concentration, rapid cooling, or the presence of impurities that depress the melting point.[12][13]Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20%) to lower the saturation temperature. Allow the solution to cool much more slowly. If the problem persists, a different solvent may be required.[10][13]
Low Yield / Poor Recovery 1. Too much solvent was used initially.[11] 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold, or using too much wash solvent.[2] 4. Incomplete crystallization (insufficient cooling time).1. If the mother liquor has not been discarded, concentrate it by evaporation and cool again to recover a second crop of crystals (which may be less pure).[11] 2. Ensure proper hot filtration technique (pre-heated funnel, slight excess solvent). 3. Always use a minimal volume of ice-cold solvent for washing. 4. Ensure the solution is thoroughly chilled in an ice bath for an adequate duration.
Crystallization Occurs Too Rapidly The solution is too concentrated, or cooling is too fast. This traps impurities.[11]Reheat the flask to redissolve the solid. Add a small amount of additional hot solvent (5-10%) and allow it to cool more slowly on an insulated surface.[11]

Safety and Handling

  • Compound Hazards: this compound and its hydrochloride salt may cause serious eye and skin irritation[16][17]. Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents[17][18].

  • Solvent Hazards: Most organic solvents are flammable and should be heated using a steam bath or a heating mantle on a hotplate, never with an open flame. Ensure all heating and solvent evaporation is performed in a well-ventilated fume hood[18].

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used solvents, in accordance with local, state, and federal regulations[18].

Visualization of Recrystallization Workflow

A comprehensive flowchart illustrating the validated recrystallization protocol.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Analysis crude_solid Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent until Dissolved crude_solid->add_solvent hot_filter_q Insoluble Impurities Present? add_solvent->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes slow_cool Slowly Cool to Room Temperature hot_filter_q->slow_cool No hot_filter->slow_cool ice_bath Chill in Ice Bath to Maximize Yield slow_cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Assess Purity (e.g., Melting Point) dry->analyze pure_product Pure Crystalline Product analyze->pure_product

References

  • University of California, Davis. (n.d.). Recrystallization - Single Solvent. LibreTexts. [Link]
  • Biocyclopedia. (n.d.).
  • University of York. (n.d.).
  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]
  • LibreTexts. (2021, March 5). 2.
  • University of California, Irvine. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Domasevitch, K. V., et al. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Chemistry Steps. (2022, July 8).
  • Clean Control Corporation. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide.
  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(aminomethyl)-N,N-dimethylbenzamide. This compound, featuring a polar aminomethyl group and a benzamide core, is of significant interest in pharmaceutical research and development as a synthetic intermediate or potential pharmacophore. The described method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for adaptation and troubleshooting, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a bifunctional molecule possessing both a basic primary amine and a neutral tertiary amide. Accurate quantification of this analyte is critical for process monitoring, purity assessment, and stability studies in drug development. The primary challenge in developing an HPLC method for this compound lies in controlling the ionization state of the primary amine to achieve optimal chromatographic performance.

Amines are basic and can exist in both neutral and protonated (charged) forms depending on the pH of the mobile phase.[1] In reversed-phase chromatography, the protonated form is more polar and will elute earlier with potentially poor peak shape due to secondary interactions with residual silanols on the silica-based stationary phase. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the amine group or, more practically, to ensure its complete and consistent protonation.[2][3]

This is achieved by maintaining the mobile phase pH at least two units below the pKa of the aminomethyl group. The pKa of a typical benzylic amine is approximately 9.0-9.5. Therefore, a mobile phase buffered to a pH of 3.0 is selected to ensure the analyte is consistently in its fully protonated, cationic form. This strategy minimizes peak tailing and yields a reproducible retention time. The benzamide portion of the molecule contains a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to robust method development.

PropertyValue/StructureSource/Comment
Chemical Structure Chemical structure of this compoundThis compound
Molecular Formula C₁₀H₁₄N₂OBiosynth[4]
Molecular Weight 178.23 g/mol Biosynth[4]
Form Typically available as a hydrochloride salt (C₁₀H₁₅ClN₂O, MW: 214.69 g/mol ).[5]The method is applicable to both the free base and its salts.
pKa (estimated) ~9.0 - 9.5 (for the aminomethyl group)Estimated based on the structure (primary benzylic amine). The amide group is neutral under typical HPLC conditions.[1]
Solubility Soluble in methanol and ethanol; the hydrochloride salt is soluble in water.Based on data for structurally similar compounds like 4-aminobenzamide.[6]
UV Absorbance (λmax) Estimated to be in the 230-260 nm range.Based on the benzamide chromophore. A photodiode array (PDA) detector is recommended to determine the precise λmax.

HPLC Method and Protocols

This section provides the detailed experimental conditions and step-by-step protocols for sample and standard preparation.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Any standard HPLC system with a UV detector.A system with a quaternary pump and autosampler is recommended for efficiency.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Isocratic: 35:65 (v/v) Acetonitrile : 20 mM Potassium Phosphate BufferThe acetonitrile provides the organic strength for elution. The buffer controls the pH.
Buffer Preparation Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.A pH of 3.0 ensures the primary amine is fully protonated, leading to sharp peaks and reproducible retention.[2][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time stability.
Detection Wavelength 254 nmBenzamide derivatives exhibit strong absorbance in this region. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLCan be optimized based on analyte concentration and system sensitivity.
Run Time ~10 minutesSufficient for elution of the analyte and any potential early-eluting impurities.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Diluent (Mobile Phase) A->C B Sample Weighing B->C D Vortex & Sonicate C->D E Filter (0.45 µm) D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (254 nm) G->H I Data Acquisition H->I J Peak Integration I->J K Calibration Curve (Std. Injections) J->K Standard Data L Quantification J->L Sample Data K->L

Caption: Workflow for the HPLC analysis of this compound.

Preparation of Solutions

Diluent: The mobile phase (35:65 Acetonitrile:Buffer) should be used as the diluent for all standards and samples to avoid peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent.

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Calibration Standards (e.g., 10, 25, 50, 100, 200 µg/mL):

  • Prepare a series of dilutions from the Standard Stock Solution using the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (Target concentration ~100 µg/mL):

  • Accurately weigh an appropriate amount of the test sample into a volumetric flask.

  • Follow the same dissolution procedure as for the Standard Stock Solution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation and Performance

A validated method ensures trustworthy and reproducible results. The following parameters should be assessed according to ICH guidelines.

Validation ParameterExpected Performance
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity can be assessed using a PDA detector.
Linearity A linear relationship (R² ≥ 0.999) between peak area and concentration should be observed over the intended range (e.g., 10-200 µg/mL).
Accuracy Recovery should be within 98.0% to 102.0% for spiked samples at different concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) To be determined experimentally based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) To be determined experimentally based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing 1. Mobile phase pH is too high, causing incomplete protonation. 2. Secondary interactions with column silanols. 3. Column degradation.1. Ensure mobile phase pH is accurately adjusted to 3.0. 2. Use a high-purity, end-capped C18 column. 3. Replace the column.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate pH adjustment. 2. Use a column oven and allow the system to equilibrate. 3. Check system pressure and perform pump maintenance.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase strength.1. Flush the column or replace it. 2. Decrease the percentage of acetonitrile to increase retention and potentially improve separation from closely eluting peaks.
Extraneous Peaks 1. Contaminated diluent or mobile phase. 2. Sample degradation. 3. Carryover from previous injections.1. Use fresh, high-purity solvents. 2. Prepare samples fresh and store them appropriately. 3. Implement a robust needle wash program in the autosampler method.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By controlling the mobile phase pH to ensure complete protonation of the aminomethyl group, this method achieves excellent peak shape, resolution, and reproducibility. The protocol is straightforward and utilizes common laboratory instrumentation, making it readily adaptable for quality control, stability testing, and research applications within the pharmaceutical industry.

References

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences.
  • PubChem. (n.d.). 4-Amino-N,N-dimethylbenzamide.
  • Zhang, T., et al. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biosynth. (n.d.). This compound | 164648-76-4.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • Quora. (2021). How does pH affect the results of HPLC results?
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Biosynth. (n.d.). This compound | 164648-76-4.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.

Sources

Application Note: 1H NMR Spectroscopic Analysis of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for providing detailed information about the molecular structure of organic compounds. This application note provides a comprehensive guide to the ¹H NMR spectroscopic analysis of 4-(aminomethyl)-N,N-dimethylbenzamide, a key building block in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for data acquisition, and offer insights into the interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Expected ¹H NMR Profile

The structure of this compound comprises a 1,4-disubstituted benzene ring, an N,N-dimethylamide group, and a primary aminomethyl group. The distinct electronic environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum.

A logical first step in the analysis is to predict the chemical shifts (δ), multiplicities, and integration values for each proton signal. This prediction is based on established principles of NMR spectroscopy and data from structurally analogous compounds.[1][2][3]

Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegrationRationale
H-a (N-CH₃)2.9 - 3.1Singlet (s)6HThe two methyl groups on the amide nitrogen are chemically equivalent and do not have any adjacent protons to couple with, resulting in a single, integrated signal for six protons. The electron-withdrawing nature of the carbonyl group causes a downfield shift.
H-b (Ar-CH₂-N)3.8 - 4.0Singlet (s)2HThese benzylic protons are adjacent to an amino group. Their signal will be a singlet as there are no neighboring protons on the aromatic ring to couple with. The proximity to the electron-withdrawing aromatic ring and the nitrogen atom shifts the signal downfield.[4]
H-c (NH₂)1.5 - 2.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly due to hydrogen bonding, solvent effects, and concentration.[5][6] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.
H-d (Aromatic)7.3 - 7.5Doublet (d)2HThese aromatic protons are ortho to the aminomethyl group and meta to the amide group. They are expected to appear as a doublet due to coupling with the H-e protons.
H-e (Aromatic)7.5 - 7.7Doublet (d)2HThese aromatic protons are ortho to the electron-withdrawing amide group and meta to the aminomethyl group, causing them to be more deshielded and appear further downfield than the H-d protons.[7][8][9] They will appear as a doublet due to coupling with the H-d protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section provides a step-by-step protocol for the preparation and acquisition of a ¹H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[10]

  • Materials:

    • This compound (5-25 mg)[11]

    • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) (0.6-0.7 mL)[12]

    • NMR tube (5 mm, clean and dry)

    • Pasteur pipette and bulb

    • Small vial

    • Internal standard (e.g., Tetramethylsilane (TMS))

  • Procedure:

    • Weigh 5-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent can influence the chemical shifts of labile protons (NH₂).[13][14][15] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of polar compounds and for observing exchangeable protons.

    • If an internal standard is required for precise chemical shift referencing, add a small amount of TMS to the solvent.[11]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

    • Cap the NMR tube securely and label it clearly.

Instrument Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz). Instrument-specific settings should be optimized by the operator.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Experiment: Standard 1D Proton (¹H)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 8-16 (can be increased for dilute samples)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

Data Processing
  • Fourier Transform: Convert the acquired Free Induction Decay (FID) into a spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[16]

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (400 MHz) filter->setup Transfer to Spectrometer acquire Acquire FID (1D Proton) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Chemical Shifts integrate->assign analyze_split Analyze Splitting Patterns assign->analyze_split confirm Confirm Structure analyze_split->confirm

Figure 1. A flowchart illustrating the key stages of ¹H NMR analysis.

Interpreting the Spectrum: A Self-Validating Approach

The interpretation of the ¹H NMR spectrum should be a logical process where each piece of information (chemical shift, integration, and multiplicity) corroborates the proposed structure.

  • Integration Validation: The sum of the integration values should correspond to the total number of protons in the molecule (14H for the neutral species).

  • Multiplicity Analysis: The splitting patterns should follow the n+1 rule. For instance, the doublets in the aromatic region confirm the presence of adjacent protons. The singlets for the N-methyl and benzylic protons indicate no adjacent proton neighbors.

  • Chemical Shift Correlation: The observed chemical shifts should align with the predicted values based on the electronic environment of the protons. The downfield position of the aromatic protons ortho to the amide group (H-e) relative to those ortho to the aminomethyl group (H-d) is a key diagnostic feature.

Troubleshooting and Advanced Considerations

  • Broad or Unresolved Signals: This can be due to poor sample shimming, high sample concentration leading to increased viscosity, or the presence of paramagnetic impurities.[10][11]

  • Solvent Selection: As mentioned, the choice of solvent is critical. In a non-polar solvent like CDCl₃, the NH₂ protons may exchange slowly, potentially leading to a broader signal. In a hydrogen-bond accepting solvent like DMSO-d₆, the NH₂ signal is often sharper and may show coupling to the adjacent CH₂ protons.[15][17]

  • 2D NMR Experiments: In cases of spectral overlap or for unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY would confirm the coupling between the H-d and H-e aromatic protons, while HSQC would correlate each proton signal to its attached carbon atom.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following a systematic approach encompassing careful sample preparation, optimized data acquisition, and logical spectral interpretation, researchers can confidently verify the structure of this and other related small molecules. The principles and protocols outlined in this application note serve as a robust framework for the routine and advanced NMR analysis required in modern chemical and pharmaceutical research.

References

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
  • NMR Chemical Shifts. (n.d.). University of Colorado Boulder. [Link]
  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Furlan, M., et al. (2019). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 24(15), 2795. [Link]
  • How to Prepare Samples for NMR. (n.d.).
  • NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Creswell, C. J. (1986). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • NMR Chart. (n.d.). University of California, Los Angeles. [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
  • TheElkchemist. (2024, September 17).
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
  • Chemistry LibreTexts. (2024, March 17). 15.
  • OpenOChem Learn. (n.d.). Interpreting. [Link]
  • Faculty of Mathematical & Physical Sciences - UCL. (n.d.).
  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]
  • ResearchGate. (2025, August 9). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. [Link]
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • PubMed. (2014, July). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
  • ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). N,N-Dimethylbenzamide. [Link]
  • MSU chemistry. (n.d.). Proton NMR Table. [Link]

Sources

Application Note: Comprehensive 13C NMR Analysis of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone scaffold in medicinal chemistry and drug development, appearing in a wide range of pharmaceuticals from antiemetics to antipsychotics. Their biological activity is exquisitely sensitive to the substitution patterns on the aromatic ring and the amide nitrogen. 4-(aminomethyl)-N,N-dimethylbenzamide is a key intermediate or final compound whose structural integrity is paramount. Verifying its chemical structure with precision is a critical step in quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[1] While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy offers a direct, high-resolution view of the carbon skeleton.[2][3] Each unique carbon atom in the molecule produces a distinct signal, providing a molecular "fingerprint".[1]

This application note provides a comprehensive guide for researchers and drug development professionals on the analysis of this compound using ¹³C NMR spectroscopy. It details not only the protocol for data acquisition but also the underlying principles and a logical framework for spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to ensure a self-validating and trustworthy analysis.

Foundational Principles of ¹³C NMR Analysis

Understanding the fundamentals of ¹³C NMR is crucial for robust experimental design and accurate data interpretation.

  • Low Natural Abundance: The NMR-active isotope, ¹³C, has a low natural abundance of approximately 1.1%.[4] This makes the technique inherently less sensitive than ¹H NMR. Consequently, higher sample concentrations or longer acquisition times are typically required.[5] The low abundance also means that the probability of two ¹³C atoms being adjacent in a molecule is extremely low, so ¹³C-¹³C coupling is not observed in routine spectra.[2][4]

  • Chemical Shift (δ): The chemical shift range for ¹³C NMR is much wider (typically 0-220 ppm) than for ¹H NMR (0-12 ppm).[3][6] This leads to less signal overlap and often allows for the resolution of every unique carbon atom in the molecule.[3] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and nitrogen) deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[7] Carbon hybridization also plays a major role, with sp² carbons (aromatic, carbonyl) resonating significantly downfield from sp³ carbons.[3][8]

  • Proton Decoupling: ¹³C nuclei couple with their attached protons, which would split each carbon signal into complex multiplets. To simplify the spectrum, a technique called broadband proton decoupling is routinely used. This irradiates all proton frequencies, collapsing the multiplets and causing each unique carbon signal to appear as a sharp singlet.[2][3][9]

Molecular Structure and Carbon Numbering

For clarity in spectral assignment, the carbon atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.

Figure 1: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

Based on established chemical shift data for analogous structures and predictive software, the expected ¹³C NMR chemical shifts for this compound are summarized below.[10][11][12] These values provide a validated hypothesis for the experimental data.

Carbon Atom(s)LabelCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
CarbonylC7C=O169 – 172Typical range for a benzamide carbonyl carbon.[1][13]
Aromatic (ipso-amide)C1Quaternary (C)135 – 139Aromatic carbon attached to the electron-withdrawing amide group.
Aromatic (ipso-aminomethyl)C4Quaternary (C)138 – 142Aromatic carbon attached to the aminomethyl group.
Aromatic (ortho to amide)C2, C6Methine (CH)127 – 130Aromatic CH carbons adjacent to the amide substituent.
Aromatic (ortho to aminomethyl)C3, C5Methine (CH)128 – 131Aromatic CH carbons adjacent to the aminomethyl group.
AminomethylC8Methylene (CH₂)44 – 47sp³ carbon adjacent to an amine group.[13]
N,N-dimethylC9, C10Methyl (CH₃)38 – 41sp³ methyl carbons attached to the amide nitrogen.

Experimental Workflow and Protocols

A successful NMR analysis relies on a systematic workflow from sample preparation to data interpretation. This process ensures data quality and reproducibility.

graphdict cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A 1. Sample Weighing (~50 mg) B 2. Solvent Selection (e.g., DMSO-d₆) A->B C 3. Dissolution & Filtration B->C D 4. Transfer to NMR Tube C->D E 5. Instrument Setup (Shimming, Tuning) D->E F 6. Acquire ¹³C{¹H} Spectrum E->F G 7. Acquire DEPT-135 Spectrum F->G H 8. Acquire DEPT-90 Spectrum G->H I 9. Data Processing (FT, Phasing, Baseline Correction) H->I J 10. Peak Assignment using ¹³C, DEPT-90, DEPT-135 I->J K 11. Final Structure Verification J->K

Figure 2: End-to-end workflow for 13C NMR analysis.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical to obtaining a high-quality NMR spectrum. The choice of solvent, sample concentration, and removal of particulate matter directly impact spectral resolution and signal-to-noise.[14]

  • Weighing: Accurately weigh approximately 50 mg of this compound. Due to the low sensitivity of ¹³C NMR, a relatively high concentration is required to obtain a good signal-to-noise ratio in a reasonable time.[15]

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives. The solvent provides the deuterium lock signal for the spectrometer.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex thoroughly to ensure complete dissolution.

  • Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial as suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines.[14]

  • Labeling: Cap the NMR tube and label it clearly. Do not use paper labels or parafilm near the bottom of the tube where it will be inside the NMR probe.[5][16]

Protocol 2: Data Acquisition

Rationale: The acquisition parameters determine the quality of the final spectrum. This protocol outlines standard parameters for a broadband-decoupled ¹³C spectrum and the subsequent DEPT experiments needed for full structural assignment.

A. Standard Proton-Decoupled ¹³C{¹H} Spectrum This experiment provides a spectrum where each unique carbon appears as a single peak.

  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tuning & Shimming: Tune the ¹³C and ¹H probes to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Spectral Width: 0 to 220 ppm (approx. 27,600 Hz)

    • Transmitter Frequency: Centered at ~110 ppm

    • Pulse Width: Calibrated 30-45° flip angle (to allow for faster repetition)

    • Acquisition Time: ~1.0 - 2.0 seconds

    • Relaxation Delay (d1): 2.0 seconds

    • Number of Scans: 1024 (adjust as needed for signal-to-noise)

  • Acquisition: Start the acquisition.

B. DEPT-90 and DEPT-135 Spectra These experiments are essential for determining the number of protons attached to each carbon (multiplicity).[17][18] This provides an orthogonal validation of the assignments.

  • DEPT-90: Only CH (methine) carbons will appear as positive peaks.[8][19]

  • DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative peaks. Quaternary carbons are absent in both DEPT spectra.[8][19]

  • Load DEPT Pulse Program: Use the same shim file from the ¹³C acquisition. Select the standard DEPT-90 pulse program from the spectrometer's library.

  • Acquire DEPT-90: Run the experiment. The number of scans can often be reduced compared to the standard ¹³C spectrum.

  • Load DEPT-135 Pulse Program: Select the standard DEPT-135 pulse program.

  • Acquire DEPT-135: Run the experiment.

Data Processing and Spectral Interpretation

Rationale: A systematic approach to spectral interpretation, combining information from all three acquired spectra, allows for the confident and unambiguous assignment of every carbon atom in the molecule.

graphdict A Raw Data (FID) B Fourier Transform (FT) A->B C Phase & Baseline Correction B->C D Calibrate to Solvent/TMS (0 ppm) C->D E Identify All Peaks in ¹³C Spectrum D->E F Identify Quaternary Carbons (Present in ¹³C, Absent in DEPT) E->F G Identify CH₂ Carbons (Negative Peaks in DEPT-135) E->G H Identify CH Carbons (Positive Peaks in DEPT-90 & 135) E->H I Identify CH₃ Carbons (Positive in DEPT-135, Absent in DEPT-90) E->I J Assign All Peaks to Structure F->J G->J H->J I->J

Figure 3: Logical flow for spectral data interpretation.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all three acquired spectra (¹³C, DEPT-90, DEPT-135). Calibrate the chemical shift axis using the known solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS if used.

  • Quaternary Carbon Assignment (C1, C4, C7):

    • Identify the peaks present in the main ¹³C spectrum but absent from both the DEPT-90 and DEPT-135 spectra.

    • The peak in the 169-172 ppm region is unambiguously assigned to the C7 carbonyl carbon.

    • The two remaining quaternary carbons in the aromatic region (135-142 ppm) are C1 and C4 .

  • Methylene Carbon Assignment (C8):

    • Look for a negative peak in the DEPT-135 spectrum.

    • The peak expected around 44-47 ppm will be negative, confirming its assignment to the C8 aminomethyl carbon.

  • Methine Carbon Assignment (C2, C3, C5, C6):

    • Identify the peaks that are positive in both the DEPT-90 and DEPT-135 spectra.

    • The two signals in the aromatic region (127-131 ppm) correspond to the two sets of equivalent aromatic CH carbons: C2/C6 and C3/C5 .

  • Methyl Carbon Assignment (C9, C10):

    • Identify the peak that is positive in the DEPT-135 spectrum but absent from the DEPT-90 spectrum.

    • The signal around 38-41 ppm is assigned to the equivalent C9 and C10 methyl carbons of the N,N-dimethyl group.

By following this self-validating workflow, each carbon atom in the this compound molecule can be assigned with a high degree of confidence, confirming the identity and structural integrity of the compound.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • DEPT: A tool for 13C peak assignments - Nanalysis. [Link]
  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. [Link]
  • 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • Sample Preparation | Faculty of Mathem
  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]
  • NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. [Link]
  • How to Prepare Samples for NMR - University of Manchester. [Link]
  • NMR sample prepar
  • Basic Principle of 13C-NMR - ResearchG
  • How to Prepare Samples for NMR - ResearchG
  • Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
  • The basics of 13C-NMR spectroscopy - University of Colorado. [Link]
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]
  • 13C-NMR - University of Calgary. [Link]
  • Benzamide at BMRB - Biological Magnetic Resonance Bank. [Link]
  • N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects - Sabinet African Journals. [Link]
  • Benzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461)
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) - Compound Interest. [Link]
  • 13 C-NMR spectral data: Significance and symbolism - SciSpace. [Link]
  • NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT - YouTube. [Link]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • 13C NMR spectroscopy • Chemical shift - NPTEL. [Link]
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
  • 13C NMR Chemical Shifts - Oregon St
  • Predict 13C carbon NMR spectra - NMRDB.org. [Link]
  • CASPRE - 13 C NMR Predictor - CASPRE. [Link]
  • Predict 13C NMR spectra - Cheminfo.org. [Link]

Sources

Application Note: Mass Spectrometric Analysis of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(aminomethyl)-N,N-dimethylbenzamide is a versatile small molecule incorporating a primary benzylic amine and a tertiary benzamide functional group. Its structural motifs are prevalent in pharmacologically active compounds, making it a relevant scaffold in drug discovery and development. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for monitoring its synthesis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[1][2]

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound. We will delve into the principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for structural elucidation. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methodology for their specific applications.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.11061 DaCalculated
Functional Groups Primary amine, Tertiary amideN/A
Predicted pKa (basic) ~9.5 (aminomethyl group)Inferred from similar structures

The presence of the basic aminomethyl group makes this compound highly suitable for positive ion mode electrospray ionization (ESI).

Experimental Workflow

The overall workflow for the analysis of this compound by LC-MS is depicted below. Each step is critical for achieving reliable and reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, biological fluid) Dilution Dilution Sample->Dilution Simple Matrices SPE Solid-Phase Extraction (Optional for complex matrices) Sample->SPE Complex Matrices Filtration Filtration (0.22 µm) Dilution->Filtration SPE->Filtration LC Liquid Chromatography (Reversed-Phase) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Full Scan MS ESI->MS MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Quant Quantification MS->Quant Struct Structural Elucidation MSMS->Struct

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to present the analyte to the LC-MS system in a suitable solvent, free of interferences that could cause ion suppression or instrument contamination.

Protocol 1.1: Simple "Dilute and Shoot" for Clean Samples

This method is suitable for relatively clean sample matrices, such as reaction mixtures where the analyte is the major component.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the instrument (typically in the ng/mL to low µg/mL range).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

Protocol 1.2: Solid-Phase Extraction (SPE) for Complex Matrices

For complex matrices like plasma or tissue homogenates, SPE is recommended to remove proteins and other interfering substances. A mixed-mode cation exchange SPE cartridge is ideal for retaining the basic amine functionality of the analyte.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

LC Parameters
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage +5500 V[3]
Curtain Gas (CUR) 20 psi[3]
Collision Gas (CAD) 9 psi[3]
Gas 1 (GS1) 60 psi[3]
Gas 2 (GS2) 60 psi[3]
Temperature 600 °C[3]
Scan Type Full Scan (for precursor identification) and Product Ion Scan (for fragmentation)
Mass Range (Full Scan) m/z 50 - 500
Product Ion Scan Precursor: m/z 179.1; Collision Energy: 10-40 eV

Mass Spectral Data and Fragmentation Analysis

Expected Mass Spectra

In positive ESI mode, this compound is expected to be readily protonated at the primary amine, yielding a prominent protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 179.1.

Predicted Tandem Mass Spectrum (MS/MS)

Upon collision-induced dissociation (CID) of the precursor ion at m/z 179.1, a characteristic fragmentation pattern is anticipated. A predicted MS/MS spectrum at a collision energy of 20V is shown below.

Predicted Fragment Ion (m/z) Relative Intensity (%) Proposed Neutral Loss Proposed Fragment Structure
179.1100-[M+H]⁺
162.185NH₃[C₁₀H₁₂O]⁺
148.120CH₅N[C₉H₉NO]⁺
134.150C₂H₆N[C₈H₈O]⁺
106.195C₂H₇N₂[C₇H₆O]⁺
91.170C₃H₇N₂O[C₇H₇]⁺
77.160C₃H₈N₂O[C₆H₅]⁺

Note: This is a predicted spectrum and actual results may vary.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is likely to be initiated by cleavages at the bonds adjacent to the charged amino group, as well as fragmentation of the amide moiety.

fragmentation cluster_main M [M+H]⁺ m/z 179.1 F1 m/z 162.1 M->F1 - NH₃ F3 m/z 91.1 M->F3 - C₃H₈N₂O F2 m/z 106.1 F1->F2 - C₂H₆N F4 m/z 77.1 F2->F4 - CO

Caption: Proposed major fragmentation pathways for protonated this compound.

The most prominent fragmentation pathway for benzylamines is the neutral loss of ammonia (NH₃), which is expected to yield a fragment at m/z 162.1.[4] Further fragmentation can occur through cleavage of the N,N-dimethylamino group from the benzoyl moiety, leading to the benzoyl cation at m/z 105 (not predicted to be a major fragment here, but possible) and subsequent loss of CO to give the phenyl cation at m/z 77.1. The tropylium ion at m/z 91.1 is a common fragment in compounds containing a benzyl group.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. The methodologies described herein are designed to be robust and adaptable, providing researchers with the necessary tools for accurate quantification and structural confirmation of this important chemical entity. By understanding the principles behind the sample preparation, chromatography, and mass spectrometry, users can confidently apply and modify these protocols to suit their specific research needs in the dynamic field of drug development and chemical analysis.

References

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.
  • Yeh, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 659-671.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Bouchoux, G., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(10), 1037-1046.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Djoumbou-Feunang, Y., et al. (2019). Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 72.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

Sources

Application Notes & Protocols: 4-(Aminomethyl)-N,N-dimethylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-N,N-dimethylbenzamide, a versatile chemical intermediate pivotal in the design and synthesis of advanced pharmaceutical scaffolds. The benzamide moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] This document details a robust, two-step synthetic pathway to high-purity this compound, starting from commercially available 4-cyanobenzoic acid. We further provide field-proven protocols for the purification and rigorous analytical characterization of the intermediate. Finally, we demonstrate its utility as a core building block by outlining an exemplar N-acylation reaction, a key step in creating libraries of derivatives for drug discovery campaigns, such as those targeting histone deacetylase (HDAC) enzymes.[2] This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The N,N-disubstituted benzamide core is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and rigid conformational structure which allows for precise presentation of pharmacophoric elements. Derivatives of this scaffold have shown a remarkable breadth of biological activity, including roles as anticancer agents, smoothened (SMO) antagonists in hedgehog signaling pathways, and antiprion agents.[3][4]

This compound is a particularly valuable intermediate. It possesses two key functional handles for diversification:

  • The Primary Amine (-CH₂NH₂): This nucleophilic site is ideal for a variety of conjugation chemistries, most notably acylation, sulfonylation, and reductive amination, allowing for the systematic exploration of the "western" vector of the molecule in structure-activity relationship (SAR) studies.

  • The Benzamide Core: The aromatic ring can be further functionalized, although it is more commonly used as a rigid scaffold to orient the other substituents.

This dual functionality enables its use as a versatile building block for constructing compound libraries aimed at a multitude of biological targets. Notably, the related 4-(aminomethyl)-benzamide framework is the foundation for potent and selective histone deacetylase 6 (HDAC6) inhibitors, where the aminomethyl group is acylated with various capping groups to interact with the protein surface at the rim of the active site.[2] This guide provides the foundational chemistry to synthesize this intermediate and leverage it for such advanced applications.

Synthesis of this compound Hydrochloride

The synthesis of the title compound is efficiently achieved in a two-step sequence starting from 4-cyanobenzoic acid. The first step involves the formation of the tertiary amide, followed by the selective reduction of the nitrile to the primary amine.

Diagram: Synthetic Pathway

G Start 4-Cyanobenzoic Acid Step1_reagent 1. SOCl₂ or (COCl)₂ 2. Dimethylamine (aq.)    DCM, 0°C to rt Start->Step1_reagent Intermediate 4-Cyano-N,N-dimethylbenzamide Step1_reagent->Intermediate Step 1: Amidation Step2_reagent LiAlH₄ or H₂/Raney Ni THF, 0°C to rt Intermediate->Step2_reagent Product_freebase This compound (Free Base) Step2_reagent->Product_freebase Step 2: Nitrile Reduction Step3_reagent HCl in Ether or Dioxane Product_freebase->Step3_reagent Product_HCl This compound HCl (Final Product) Step3_reagent->Product_HCl Step 3: Salt Formation

Caption: Two-step synthesis of the target intermediate followed by salt formation.

Protocol 2.1: Step 1 - Synthesis of 4-Cyano-N,N-dimethylbenzamide

This procedure first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with dimethylamine. This is a standard and high-yielding method for tertiary amide formation.[5]

  • Materials:

    • 4-Cyanobenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq)

    • Dimethylformamide (DMF) (catalytic, ~0.05 eq)

    • Dimethylamine solution (2.0 M in THF or 40% aq. solution) (2.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-cyanobenzoic acid (1.0 eq) and anhydrous DCM. Add a catalytic amount of DMF. Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (1.5 eq) dropwise via syringe.

      • Causality: Thionyl chloride converts the carboxylic acid to a highly electrophilic acyl chloride. DMF catalyzes this reaction via the formation of a Vilsmeier intermediate.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude 4-cyanobenzoyl chloride is used immediately.

    • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (2.5 eq) in DCM.

    • Add the dimethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.

      • Causality: The first equivalent of dimethylamine acts as the nucleophile, while the second equivalent (and any excess) acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

    • After addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

    • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Causality: The acid wash removes any remaining dimethylamine. The bicarbonate wash removes any unreacted acyl chloride (as the carboxylate) and neutralizes the mixture. The brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyano-N,N-dimethylbenzamide, which can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Protocol 2.2: Step 2 - Reduction and Salt Formation

This step uses a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to selectively reduce the nitrile to a primary amine. The amide is generally stable to these conditions. The final product is isolated as a hydrochloride salt for improved stability and handling.

  • Materials:

    • 4-Cyano-N,N-dimethylbenzamide (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

    • Hydrochloric acid (4 M in 1,4-dioxane or diethyl ether)

    • Diethyl ether

  • Procedure:

    • Reduction: To a flame-dried, three-necked flask under an inert atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C.

    • Dissolve 4-cyano-N,N-dimethylbenzamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

      • Causality: LiAlH₄ is a potent source of hydride (H⁻) ions that readily reduce the electrophilic carbon of the nitrile group. The reaction is highly exothermic and must be controlled by slow addition at low temperature.[6]

    • After addition, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Workup (Fieser method): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

      • Causality: This specific quenching procedure is critical for safety and ease of workup. It neutralizes the reactive LiAlH₄ and precipitates the aluminum salts as a granular, easily filterable solid.

    • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a free base (typically an oil or low-melting solid).

    • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or methanol.

    • Add a solution of HCl in dioxane or ether (1.1 eq) dropwise with stirring. A precipitate should form immediately.

    • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield the final product as a white to off-white solid.

Purification and Analytical Quality Control

Ensuring the purity of a pharmaceutical intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[7]

Protocol 3.1: Purification by Recrystallization

For purifying the final hydrochloride salt, recrystallization from an alcohol/ether solvent system is effective.

  • Procedure:

    • Dissolve the crude HCl salt in a minimal amount of hot methanol or ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add a less polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), to the hot solution until it becomes slightly turbid.

    • Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Table 1: Analytical Specifications
ParameterMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidProvides a first pass on general purity.
Identity ¹H NMR, ¹³C NMRSpectrum conforms to referenceConfirms the chemical structure and absence of major structural impurities.
Identity Mass Spectrometry (ESI+)[M+H]⁺ = 179.12 (for free base)Confirms the molecular weight of the free base.
Purity HPLC (UV, 254 nm)≥ 98.0%Quantifies the purity and detects non-volatile impurities.
Residual Solvents GC-HSPer ICH Q3C GuidelinesEnsures solvents from synthesis/purification are below safety limits.

Application Example: N-Acylation for HDAC Inhibitor Scaffolds

To demonstrate the utility of this compound as a synthetic intermediate, this protocol describes its N-acylation with an exemplar acyl chloride. This reaction forms the core structure found in certain classes of potent HDAC inhibitors.[2]

Diagram: Application Workflow

G Intermediate 4-(Aminomethyl)-N,N- dimethylbenzamide HCl Reaction N-Acylation Reaction Intermediate->Reaction Reagents Acyl Chloride (R-COCl) Base (e.g., TEA, DIPEA) DCM, 0°C to rt Reagents->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Quench & Extract Purification Purification (Column Chromatography) Workup->Purification Isolate Crude FinalProduct N-Acylated Product (Drug Scaffold) Purification->FinalProduct Isolate Pure

Caption: Workflow for the N-acylation of the intermediate to form a drug scaffold.

Protocol 4.1: General Procedure for N-Acylation
  • Materials:

    • This compound hydrochloride (1.0 eq)

    • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Suspend this compound hydrochloride in anhydrous DCM.

    • Add the base (TEA or DIPEA, 2.2 eq). The first equivalent neutralizes the HCl salt to liberate the free amine, and the second neutralizes the HCl generated during the acylation.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC.

    • Perform an aqueous workup as described in Protocol 2.1 (Step 1, steps 9-11) to remove excess reagents and salts.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Safety and Handling

  • Hazard Identification: this compound hydrochloride is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Spills: In case of a small spill, contain the material, absorb with an inert material, and place it in a suitable container for disposal.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Ullah, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
  • Gao, C., et al. (2023). Synthesis of benzamide derivatives.
  • Zhang, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 1114-1129. [Link]
  • Fiorino, F., et al. (2012). Synthesis of benzamide derivatives and their evaluation as antiprion agents. Bioorganic & Medicinal Chemistry, 20(16), 5001-5011. [Link]
  • Liu, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1341-1345. [Link]
  • Sharma, P., & Kumar, A. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
  • CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Blackburn, C., et al. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry, 56(18), 7201-7211. [Link]
  • WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Bae, J. W., et al. (2000). An efficient and practical N-methylation of amino acid derivatives. The Journal of Organic Chemistry, 65(22), 7641-7644. [Link]
  • Reduction of N,N-dimethylbenzamide with LiAlH4. (2016). Chemistry Stack Exchange. [Link]
  • 4-(Aminomethyl)Benzoic Acid Safety and Hazards.
  • Bailey, P. D., et al. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. The Journal of Physiology, 512(Pt 3), 631-637. [Link]
  • 4-(aminomethyl)-N-methylbenzamide.
  • 3-(Aminomethyl)-n,n-dimethylbenzamide. Cenmed Enterprises. [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-(Aminomethyl)-N,N-dimethylbenzamide in the Synthesis of Novel Class I Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone deacetylase (HDAC) inhibitors represent a clinically validated class of anti-cancer agents that function by modulating the epigenetic state of chromatin. The archetypal pharmacophore of these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, a linker region, and a surface-recognition "cap" group that interacts with residues at the rim of the active site tunnel. The cap group is a critical determinant of inhibitor potency and isoform selectivity. This document provides a detailed guide for researchers on the strategic incorporation of 4-(aminomethyl)-N,N-dimethylbenzamide as a versatile cap group in the synthesis of novel benzamide-based Class I HDAC inhibitors. We present the scientific rationale for its selection, a detailed, multi-step synthetic protocol for a model inhibitor, and methods for its characterization.

Introduction: The Rationale for Benzamide-Based HDAC Inhibitors

HDACs are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[1][2] Inhibiting HDACs can restore normal gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

The N-(2-aminophenyl)benzamide scaffold has emerged as a privileged zinc-binding group for developing potent and selective Class I HDAC inhibitors (HDAC1, 2, and 3).[4][5] Unlike pan-HDAC inhibitors, which can be associated with broader side effects, Class I selective inhibitors like Entinostat (MS-275) offer a more targeted therapeutic approach.[6][7] The general structure of these inhibitors is modular, allowing for systematic modification to optimize pharmacological properties.[8][9]

Why this compound as a Cap Group?

The cap group's structure profoundly influences the inhibitor's interaction with the solvent-exposed protein surface near the active site entrance, which varies significantly between HDAC isoforms.[4] The selection of this compound as a synthetic building block for the cap group is based on several strategic considerations:

  • Hydrogen Bonding and Polarity : The N,N-dimethylbenzamide moiety provides a polar surface and potential hydrogen bond acceptors (the carbonyl oxygen) that can engage with hydrophilic residues at the active site rim.

  • Structural Rigidity and Vectorial Projection : The benzene ring provides a rigid scaffold that, when connected via a linker, projects the functional groups in a well-defined vector, allowing for predictable interactions.

  • Synthetic Tractability : The primary amine of the aminomethyl group serves as a convenient and reactive handle for covalent attachment to a linker via standard amide bond formation, a cornerstone of medicinal chemistry.

  • Modulation of Physicochemical Properties : The N,N-dimethylamide group can improve aqueous solubility and other drug-like properties compared to less polar cap groups.

This guide will detail the synthesis of a novel investigational inhibitor, GL-HDACi-101 , which incorporates the this compound cap group.

Overview of the Synthetic Strategy for GL-HDACi-101

The synthesis of GL-HDACi-101 is designed as a convergent synthesis, involving the preparation of a "Linker-Cap" intermediate which is subsequently coupled to the zinc-binding group (ZBG). This modular approach allows for flexibility in designing analogs with different linkers or ZBGs.

// Connections Cap -> Step1; Linker -> Step1; Step1 -> Step2 [label="Linker-Cap Ester"]; Step2 -> Step3 [label="Linker-Cap Acid"]; ZBG_prec -> Step3; Step3 -> Step4 [label="Boc-Protected Inhibitor"]; Step4 -> Final; } dot Figure 1: Convergent synthetic workflow for the model HDAC inhibitor GL-HDACi-101.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents are to be handled according to their respective Material Safety Data Sheets (MSDS).

Protocol 3.1: Synthesis of Methyl 4-(((4-(dimethylcarbamoyl)benzyl)amino)carbonyl)benzoate (Linker-Cap Ester)

This step involves the formation of an amide bond between the cap group precursor and the linker precursor using a standard carbodiimide coupling method.

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of mono-methyl terephthalate. Hydroxybenzotriazole (HOBt) is added as an additive to suppress racemization and improve coupling efficiency by forming an activated ester intermediate.

Materials:

  • Mono-methyl terephthalate (1.0 eq)

  • This compound hydrochloride (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add mono-methyl terephthalate (1.0 eq) and dissolve in anhydrous DMF.

  • Add this compound hydrochloride (1.05 eq), followed by DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

  • Add HOBt (0.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure Linker-Cap Ester as a solid.

Protocol 3.2: Synthesis of 4-(((4-(dimethylcarbamoyl)benzyl)amino)carbonyl)benzoic acid (Linker-Cap Acid)

This step involves the saponification of the methyl ester to yield the free carboxylic acid required for the subsequent coupling step.

  • Rationale: Lithium hydroxide (LiOH) is a strong base commonly used for ester hydrolysis. A mixture of THF and water is used to ensure solubility of both the ester starting material and the hydroxide salt.

Materials:

  • Linker-Cap Ester from Protocol 3.1 (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Linker-Cap Ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (3.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and dry under high vacuum to yield the Linker-Cap Acid. This product is often used in the next step without further purification.

Protocol 3.3: Synthesis of tert-butyl (2-(4-(((4-(dimethylcarbamoyl)benzyl)amino)carbonyl)benzamido)phenyl)carbamate (Boc-Protected Inhibitor)

This is the key fragment-coupling step, joining the Linker-Cap Acid with the protected zinc-binding group.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that provides rapid reaction times and high yields with minimal side reactions.

Materials:

  • Linker-Cap Acid from Protocol 3.2 (1.0 eq)

  • N-Boc-1,2-phenylenediamine (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the Linker-Cap Acid (1.0 eq) and N-Boc-1,2-phenylenediamine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Work up the reaction as described in Protocol 3.1 (dilute with EtOAc, wash with NaHCO₃ and brine).

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the Boc-Protected Inhibitor.

Protocol 3.4: Synthesis of N-(2-aminophenyl)-4-(((4-(dimethylcarbamoyl)benzyl)amino)carbonyl)benzamide (GL-HDACi-101)

This final step is the deprotection of the ZBG to reveal the active inhibitor.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Materials:

  • Boc-Protected Inhibitor from Protocol 3.3 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-Protected Inhibitor (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add TFA (10-20% v/v) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in EtOAc or DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry the organic layer over MgSO₄, and concentrate.

  • The crude product can be purified by trituration with diethyl ether, recrystallization, or preparative HPLC to yield the final product, GL-HDACi-101 .

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and purity (>95%).

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Table 1: Exemplary Inhibitory Activity of GL-HDACi-101

The synthesized inhibitor should be evaluated in biochemical assays to determine its potency against Class I HDACs.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
GL-HDACi-101 150210450>10,000
Entinostat 200470900>10,000
Vorinostat (SAHA) 25304515

Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

HDAC_Inhibitor_Structure ZBG Zinc-Binding Group (N-(2-aminophenyl)benzamide) Linker Linker (Terephthalamide) ZBG->Linker Amide Bond Cap Cap Group (4-(Aminomethyl)-N,N- dimethylbenzamide) Linker->Cap Amide Bond

Conclusion and Future Directions

This guide provides a comprehensive and rationalized protocol for the synthesis of a novel Class I HDAC inhibitor utilizing this compound as a key building block for the cap group. The described modular synthetic route offers a robust platform for medicinal chemists to generate a library of analogs for structure-activity relationship (SAR) studies. By modifying the linker length and composition, or by introducing substituents on the ZBG or cap group aromatic rings, researchers can fine-tune the inhibitor's potency, isoform selectivity, and pharmacokinetic profile. This strategic approach is integral to the development of next-generation epigenetic therapies for cancer and other diseases.

References

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • ACS Publications. (n.d.). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Chidamide and the structure-activity relationship of benzamide class HDACs inhibitors.
  • Semantic Scholar. (n.d.). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
  • National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
  • ACS Publications. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. Journal of Medicinal Chemistry.
  • ResearchGate. (2013). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Journal of Medicinal Chemistry.
  • National Institutes of Health. (2009). Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors.
  • National Institutes of Health. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
  • Google Patents. (n.d.). Synthesis methods of histone deacetylase inhibitors (hdacis).
  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of Belinostat Analogs as Histone Deacetylase Inhibitors.
  • Future Science. (n.d.). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • National Institutes of Health. (n.d.). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras.
  • Oreate AI Blog. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat.
  • National Institutes of Health. (n.d.). Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group.
  • National Institutes of Health. (n.d.). Entinostat: a promising treatment option for patients with advanced breast cancer.
  • MDPI. (n.d.). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors.
  • ResearchGate. (n.d.). Synthesis of inhibitors of histone deacetylase.
  • National Institutes of Health. (n.d.). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status.
  • National Institutes of Health. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases.
  • National Institutes of Health. (n.d.). Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities.
  • YouTube. (2013). Histone deacetylases and histone deacetylase inhibitors.

Sources

Application Notes and Protocols: Investigating 4-(Aminomethyl)-N,N-dimethylbenzamide and its Analogs as Filovirus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in virology and infectious diseases.

Abstract: The Filoviridae family, encompassing Ebola and Marburg viruses, poses a significant global health threat due to its high lethality and the limited availability of broad-spectrum therapeutics. Viral entry into host cells represents a critical and druggable stage of the filovirus lifecycle. This document provides a comprehensive guide to understanding and evaluating a novel class of potent small molecule inhibitors, the 4-(aminomethyl)benzamides, which effectively block this initial step of infection. We will detail the molecular mechanism of filovirus entry, focusing on the essential role of the host protein Niemann-Pick C1 (NPC1), and provide detailed, field-proven protocols for assessing the efficacy of inhibitors like 4-(aminomethyl)-N,N-dimethylbenzamide using both pseudovirus and authentic virus systems.

The Molecular Gauntlet: Filovirus Entry into Host Cells

Filovirus infection is not a simple breach of the cell membrane; it is a multi-step process of cellular infiltration that relies on the co-option of the host's own endocytic machinery. Understanding this pathway is paramount to appreciating the mechanism of action for entry inhibitors.

The process begins with the viral glycoprotein (GP), which studs the surface of the virion, mediating attachment to various factors on the host cell surface. This is followed by internalization of the entire virus particle into the cell through a process resembling macropinocytosis. The virus is then trafficked through the endosomal network, moving from early to late endosomes.[1]

It is within the acidic environment of the late endosome or lysosome that the critical steps for membrane fusion occur. Host cysteine proteases, such as Cathepsin B and L, cleave the viral GP, removing a heavily glycosylated "glycan cap" and mucin-like domain.[1][2] This proteolytic cleavage is a key priming event, exposing the receptor-binding site on the GP1 subunit. The primed GP is now competent to bind its intracellular receptor, the host protein Niemann-Pick C1 (NPC1).[1][2][3][4] NPC1 is a multi-pass transmembrane protein that resides in the membrane of late endosomes and lysosomes and is normally involved in cholesterol transport.[5][6] The binding of the primed viral GP to domain C of NPC1 is the definitive trigger for a massive conformational change in the GP2 subunit, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm to initiate replication.[2][7] This GP-NPC1 interaction is an absolute requirement for infection by all known filoviruses, making it a prime target for therapeutic intervention.[1][3][4]

Filovirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_endosome Late Endosome / Lysosome Virion Filovirus Virion (with uncleaved GP) CellSurface Cell Surface Attachment Virion->CellSurface 1. Attachment Replication Viral Genome Release & Replication NPC1 Host Receptor NPC1 Fusion Membrane Fusion NPC1->Fusion 6. Fusion Trigger Cathepsins Cathepsins (Proteases) PrimedVirion Primed Virion (Cleaved GP) Cathepsins->PrimedVirion 4. GP Cleavage PrimedVirion->NPC1 5. Binding Fusion->Replication 7. Genome Release Macropinosome Macropinosome Macropinosome->PrimedVirion 3. Trafficking & Acidification CellSurface->Macropinosome 2. Internalization

Figure 1. The Filovirus Entry Pathway. A schematic detailing the essential steps from cell attachment to genome release, highlighting the critical GP-NPC1 interaction.

A New Class of Defense: 4-(Aminomethyl)benzamides

Recently, a novel class of small molecules, the 4-(aminomethyl)benzamides, has been identified as remarkably potent inhibitors of filovirus entry.[8][9] These compounds demonstrate broad-spectrum activity, effectively inhibiting both Ebola and Marburg viruses.[8][10] Extensive structure-activity relationship (SAR) studies have led to the optimization of this chemical scaffold, producing derivatives with superior potency and favorable metabolic profiles.[9][11]

While the precise binding site of this compound class is still under investigation, their functional effect is the potent inhibition of the viral entry process that is dependent on the NPC1 receptor. The data below, compiled from published studies, showcases the efficacy of representative compounds from this series against both pseudotyped and infectious filoviruses.

Compound ReferenceVirusAssay TypeEC₅₀ (µM)Source
CBS1118 Ebola (Mayinga)Infectious< 10Gaisina et al., 2020[8]
Marburg (Angola)Infectious< 10Gaisina et al., 2020[8]
Compound 32 Ebola (Mayinga)Infectious0.033Gaisina et al., 2020[8][9]
Marburg (Angola)Infectious0.28Gaisina et al., 2020[8][9]
Compound 35 Ebola (Mayinga)Infectious0.027Gaisina et al., 2020[8][9]
Marburg (Angola)Infectious0.25Gaisina et al., 2020[8][9]

Table 1. Antiviral Efficacy of Representative 4-(Aminomethyl)benzamide Analogs. EC₅₀ values represent the concentration required to inhibit viral activity by 50%.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy and specificity of a potential antiviral compound requires a tiered and systematic approach. We begin with a safe, high-throughput assay at Biosafety Level 2 (BSL-2) to determine initial potency, followed by a gold-standard validation assay using live, infectious virus at Biosafety Level 4 (BSL-4). Crucially, all antiviral testing must be paired with a cytotoxicity assessment to ensure that the observed viral inhibition is not merely a consequence of the compound killing the host cells.

Protocol 3.1: Pseudovirus Neutralization Assay (BSL-2)

Causality and Rationale: This assay is the workhorse for initial screening and SAR studies. It utilizes a safe, replication-defective viral core (often from HIV-1 or VSV) that has been "pseudotyped" to express the filovirus GP on its surface.[8] The core virus also carries a reporter gene, typically luciferase. Entry of these particles into target cells is entirely dependent on the filovirus GP, mimicking the authentic entry pathway. The level of infection can be quantified by measuring the reporter gene expression (luminescence), providing a safe and robust readout for inhibitor activity.[12]

Pseudovirus_Workflow start Start seed_cells 1. Seed Target Cells (e.g., HEK293T) in 96-well plates start->seed_cells end End prepare_compound 2. Prepare Serial Dilutions of Test Compound seed_cells->prepare_compound incubate_virus 3. Mix Pseudovirus with Compound Dilutions prepare_compound->incubate_virus Pre-incubation (1 hr, 37°C) infect 4. Add Virus-Compound Mix to Cells incubate_virus->infect incubate_infection 5. Incubate for 48-72 hours infect->incubate_infection lyse 6. Lyse Cells and Add Luciferase Substrate incubate_infection->lyse read 7. Read Luminescence (Plate Reader) lyse->read analyze 8. Calculate % Inhibition and Determine EC₅₀ read->analyze analyze->end

Figure 2. Workflow for the Pseudovirus Neutralization Assay.

Methodology:

  • Cell Seeding: Seed HEK293T or a similar permissive cell line in white, clear-bottom 96-well plates at a density of 1.5 x 10⁴ cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in complete DMEM in a separate 96-well dilution plate. Include a "no compound" (vehicle control, e.g., 0.1% DMSO) and "no virus" (cells only) control.

  • Virus-Compound Incubation: Dilute the filovirus pseudoparticles in complete DMEM to a concentration that yields a signal of at least 100-fold over the cell-only background. Add an equal volume of the diluted virus to each well of the compound dilution plate.

  • Infection: Incubate the virus-compound mixture for 1 hour at 37°C. After incubation, remove the media from the seeded cells and add 100 µL of the virus-compound mixture to the appropriate wells.

  • Incubation: Return the plates to the incubator for 48-72 hours.

  • Lysis and Readout: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Data Acquisition: After a 5-minute incubation to ensure complete cell lysis, measure the relative light units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 × (1 - [RLU_compound - RLU_cells_only] / [RLU_vehicle - RLU_cells_only]).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter variable slope equation to determine the EC₅₀ value.

Protocol 3.2: Plaque Reduction Neutralization Assay (PRNA) (BSL-4)

Causality and Rationale: This is the definitive assay for confirming antiviral activity.[13][14] It measures the ability of a compound to inhibit the replication and spread of authentic, infectious filovirus. A viral plaque is a zone of cell death (cytopathic effect) in a monolayer of cells caused by viral infection. An effective inhibitor will reduce the number and/or size of these plaques. This assay provides a direct measure of the inhibition of infectious virus production and is a regulatory requirement for preclinical development.[13][15]

PRNA_Workflow start Start seed_cells 1. Seed Vero E6 Cells in 6-well plates start->seed_cells end End prepare_compound 2. Prepare Serial Dilutions of Test Compound seed_cells->prepare_compound incubate_virus 3. Mix Authentic Virus (100 PFU) with Compound Dilutions prepare_compound->incubate_virus Pre-incubation (1 hr, 37°C) infect 4. Infect Cell Monolayers with Virus-Compound Mix incubate_virus->infect Adsorption (1 hr) overlay 5. Remove Inoculum & Add Semi-solid Overlay (Agarose) infect->overlay incubate_infection 6. Incubate for 7-10 days overlay->incubate_infection stain 7. Add Second Overlay with Neutral Red Stain incubate_infection->stain incubate_stain 8. Incubate 1-2 days stain->incubate_stain count 9. Count Plaques (Live cells stain red, plaques are clear) incubate_stain->count analyze 10. Calculate % Plaque Reduction and Determine EC₅₀ count->analyze analyze->end

Figure 3. Workflow for the Plaque Reduction Neutralization Assay (PRNA).

Methodology:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer (approximately 1 x 10⁶ cells/well). Incubate for 24-48 hours.[15]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In a separate tube, mix each compound dilution with a standardized amount of infectious filovirus (e.g., 100 plaque-forming units, PFU).

  • Infection: Incubate the virus-compound mixtures for 1 hour at 37°C. Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with 2 mL of a semi-solid medium, such as DMEM containing 1% low-melting-point agarose and 2% FBS. This restricts the spread of progeny virus, localizing the infection to form plaques.

  • Incubation: Incubate the plates at 37°C for 7 to 10 days, or until plaques are visible.

  • Staining: Add a second overlay containing a vital stain, such as Neutral Red, and incubate for another 24-48 hours. The stain is taken up only by living cells.

  • Data Acquisition: Count the number of clear, unstained zones (plaques) in each well.

  • Data Analysis:

    • Calculate the percent plaque reduction: % Reduction = 100 × (1 - [Plaque count_compound] / [Plaque count_vehicle]).

    • Plot the percent reduction against the log of the compound concentration to determine the EC₅₀ value.

Protocol 3.3: Cytotoxicity Assay

Causality and Rationale: An ideal antiviral targets a viral process without harming the host. This assay determines the concentration of the compound that is toxic to the host cells. It is performed in parallel with the antiviral assays using the same cell line and incubation conditions. The resulting 50% cytotoxic concentration (CC₅₀) is used to calculate the Selectivity Index.

Methodology:

  • Procedure: The procedure is identical to the pseudovirus assay (Protocol 3.1, steps 1-2 and 5), but without the addition of any virus.

  • Readout: After the 48-72 hour incubation, add a reagent that measures cell viability, such as an MTT reagent (measures metabolic activity) or a reagent that measures ATP content (e.g., CellTiter-Glo®).[7]

  • Data Analysis:

    • Calculate the percent viability: % Viability = 100 × ([Signal_compound - Signal_background] / [Signal_vehicle - Signal_background]).

    • Plot the percent viability against the log of the compound concentration to determine the CC₅₀ value.

Data Interpretation: The Selectivity Index

The ultimate measure of a compound's potential as a drug is its therapeutic window—the range between the effective dose and the toxic dose. In vitro, this is represented by the Selectivity Index (SI) .

SI = CC₅₀ / EC₅₀

The SI value provides a critical metric for prioritizing compounds. A higher SI value indicates greater selectivity for the virus over the host cell, signifying a more promising therapeutic candidate. An SI value greater than 10 is generally considered the minimum threshold for a compound to be of further interest.

ParameterDefinitionDesired Value
EC₅₀ 50% Effective ConcentrationLow (e.g., < 1 µM)
CC₅₀ 50% Cytotoxic ConcentrationHigh (e.g., > 20 µM)
SI Selectivity Index (CC₅₀/EC₅₀)High (e.g., > 10)

Table 2. Key Parameters for Evaluating Antiviral Compounds.

Conclusion

The 4-(aminomethyl)benzamide scaffold represents a promising starting point for the development of broad-spectrum filovirus entry inhibitors. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these and other candidate compounds. By combining the high-throughput capability of the pseudovirus neutralization assay with the definitive validation of the plaque reduction assay, researchers can efficiently identify and characterize potent inhibitors. The ultimate goal is the development of safe and effective therapeutics that can be deployed to combat future filovirus outbreaks, and targeting the essential host factor NPC1 and its interaction with the viral GP remains one of the most compelling strategies to achieve this.

References

  • Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus. (Source: American Society for Microbiology Journals, URL: [Link])
  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection. (Source: NIH, URL: [Link])
  • Niemann-Pick C1 Is Essential for Ebolavirus Replication and Pathogenesis In Vivo. (Source: mBio, URL: [Link])
  • Niemann-Pick C1 Is Essential for Ebolavirus Replication and Pathogenesis In Vivo. (Source: PMC, URL: [Link])
  • Niemann-Pick type C1 (Npc1) is critical for Ebola virus infection.
  • Comprehensive Experimental Workflow for Filovirus Infection Studies in iPSC-derived and Primary-derived Human Gut Organoids Part 1. (Source: Protocols.io, URL: [Link])
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (Source: NIH, URL: [Link])
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (Source: PubMed, URL: [Link])
  • Standardization of the filovirus plaque assay for use in preclinical studies. (Source: PubMed, URL: [Link])
  • Standardization of the Filovirus Plaque Assay for Use in Preclinical Studies. (Source: MDPI, URL: [Link])
  • Comprehensive Experimental Workflow for Filovirus Infection Studies in iPSC-derived and Primary-derived Human Gut Organoids Part 2. (Source: Protocols.io, URL: [Link])
  • Standardization of the Filovirus Plaque Assay for Use in Preclinical Studies.
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections | Request PDF.
  • Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. (Source: PubMed Central, URL: [Link])
  • Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry.
  • Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses. (Source: NIH, URL: [Link])
  • Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry. (Source: PubMed, URL: [Link])
  • Effective Chemical Inactivation of Ebola Virus. (Source: Semantic Scholar, URL: [Link])
  • Rapid detection protocol for filoviruses. (Source: PubMed, URL: [Link])
  • Identification of Filovirus Entry Inhibitors Targeting the Endosomal Receptor NPC1 Binding Site. (Source: PMC - PubMed Central, URL: [Link])
  • Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection. (Source: PMC - NIH, URL: [Link])
  • An overview of the role of Niemann-pick C1 (NPC1) in viral infections and inhibition of viral infections through NPC1 inhibitor. (Source: PMC - PubMed Central, URL: [Link])
  • The N-terminal Domain of NPC1L1 Protein Binds Cholesterol and Plays Essential Roles in Cholesterol Uptake. (Source: PMC - NIH, URL: [Link])
  • Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection. (Source: eLife, URL: [Link])
  • Structure of N-terminal Domain of NPC1 Reveals Distinct Subdomains for Binding and Transfer of Cholesterol. (Source: PMC - NIH, URL: [Link])
  • Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays. (Source: MDPI, URL: [Link])
  • Binding between the Niemann–Pick C1 protein and a photoactivatable cholesterol analog requires a functional sterol-sensing domain. (Source: PubMed Central, URL: [Link])
  • Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped and IMC Viruses (September 2025). (Source: U.S. Department of Health and Human Services, URL: [Link])
  • Multiple Cationic Amphiphiles Induce a Niemann-Pick C Phenotype and Inhibit Ebola Virus Entry and Infection. (Source: PLOS One, URL: [Link])
  • (A) Full-length NPC1 is shown in ribbon representation, with the...
  • Rapid detection protocol for filoviruses | Request PDF.
  • Identification of Surface Residues on Niemann-Pick C2 (NPC2) Essential for Hydrophobic Handoff of Cholesterol to NPC1 in Lysosomes. (Source: PMC - NIH, URL: [Link])
  • Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. (Source: PubMed, URL: [Link])
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. (Source: PMC - PubMed Central, URL: [Link])

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-(aminomethyl)-N,N-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(aminomethyl)-N,N-dimethylbenzamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges, with a focus on troubleshooting low product yields. The primary synthetic route discussed is the reduction of 4-cyano-N,N-dimethylbenzamide using lithium aluminum hydride (LAH), a powerful but challenging reagent.

Part 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it's crucial to ensure the fundamentals are sound. Low yield often originates from overlooked basic principles rather than complex chemical phenomena.

FAQ 1: My overall yield is disappointingly low. What are the first things I should check?

This is the most common issue. A systematic approach is key. Before repeating the reaction, verify the following points, as they are the most frequent sources of error.

  • Reagent Quality & Stoichiometry:

    • Lithium Aluminum Hydride (LAH): LAH is a highly reactive powder that degrades upon exposure to atmospheric moisture. Use a fresh bottle or a properly stored, previously opened container. Clumpy, grey powder is a sign of degradation; it should be a fine, white powder. Always weigh it quickly in a dry environment.

    • Starting Material Purity: Confirm the purity of your 4-cyano-N,N-dimethylbenzamide via NMR or LC-MS. Impurities can interfere with the reaction.

    • Solvent Anhydrousness: LAH reacts violently with protic solvents like water and alcohols, consuming the reagent and generating hydrogen gas.[1][2] Use freshly dried solvents, preferably from a solvent purification system or distilled over a suitable drying agent. Anhydrous THF or diethyl ether are standard choices.[3]

  • Reaction Monitoring:

    • Are you effectively monitoring the reaction? Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. A common mistake is to proceed to work-up before the reaction is complete.

  • Temperature Control:

    • The initial addition of the nitrile to the LAH suspension should be done at 0 °C to control the initial exotherm.[4] Subsequently, many reductions are run at room temperature or gentle reflux to ensure completion.[4] Ensure your reaction temperature is appropriate and maintained.

Part 2: Troubleshooting the Nitrile Reduction

If the foundational checks pass, the issue likely lies within the reaction, work-up, or purification stages.

Workflow: Diagnosing Low Yield

The following diagram outlines a logical path for troubleshooting.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage cluster_3 Solution Pathways Start Low Yield Observed TLC Reaction Complete by TLC/LC-MS? Start->TLC Reagent Problem: Incomplete Reaction - Check LAH activity - Use anhydrous solvent - Verify stoichiometry TLC->Reagent No Emulsion Persistent Emulsion Formed? TLC->Emulsion Yes Sol_Reagent Solution: - Use fresh LAH & dry solvent - Increase LAH equivalents - Extend reaction time/heat Reagent->Sol_Reagent Workup_Fail Problem: Product Trapped in Salts - Incorrect work-up procedure - Insufficient stirring/time Emulsion->Workup_Fail Yes Purification Problem: Loss During Purification - Product sticking to silica - Wrong purification method - Product instability Emulsion->Purification No Sol_Workup Solution: - Use Fieser or similar work-up - Add Celite or MgSO4 - Stir vigorously for >1 hr Workup_Fail->Sol_Workup Sol_Purify Solution: - Use acid-base extraction - Deactivate silica with base - Use different stationary phase Purification->Sol_Purify

Caption: A troubleshooting decision tree for low yield.

FAQ 2: My reaction is incomplete, even after several hours. What's wrong?

This points directly to an issue with the reducing agent or reaction conditions.

  • Cause: Deactivated LAH is the most likely culprit. It reacts readily with moisture from the air to form inactive aluminum hydroxides.

  • Solution: Use a fresh container of LAH. If you must use an older bottle, you can roughly titrate its activity, but using a new reagent is more reliable. Also, ensure your solvent is truly anhydrous. Even small amounts of water will consume the hydride.

  • Expert Insight: Sometimes, the aluminum salts produced during the reaction can coat the unreacted LAH particles, preventing them from reacting further. More vigorous stirring or a slight increase in temperature can sometimes help overcome this.

FAQ 3: My reaction seems complete, but I lose everything in the work-up. I get a thick, unfilterable gel. Why?

This is the single most common failure point in LAH reductions. You have formed colloidal aluminum salts.

  • Cause: Improper quenching of the reaction. Adding water too quickly or in the wrong stoichiometry hydrolyzes the aluminum alkoxide intermediates into a gelatinous precipitate of aluminum hydroxide, which traps the product.[2]

  • Solution: Employ a standardized work-up procedure designed to produce granular, easily filterable aluminum salts. The Fieser method is the most reliable and widely used.[1][5]

Protocol 1: The Fieser Work-up for LAH Reactions

This procedure is critical for successfully isolating products from LAH reductions.[1][5][6] The sequential addition of reagents is designed to form a crystalline aluminum salt matrix.

Core Principle: For every X grams of LAH used in the reaction, add the following reagents sequentially and slowly while cooling the reaction vessel in an ice bath.

StepReagentAmount (for X g of LAH)Purpose
1WaterX mLQuenches excess, highly reactive LAH. Very exothermic.[1]
215% (w/v) Aqueous NaOHX mLBegins to form solid aluminum salts.[5]
3Water3X mLCompletes the formation of a granular, filterable precipitate.[5]

Step-by-Step Methodology:

  • Cool the completed reaction mixture to 0 °C in an ice-water bath.

  • Slowly and dropwise , add X mL of water. Vigorous hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the exotherm.

  • Next, slowly and dropwise , add X mL of 15% aqueous NaOH solution. The mixture will begin to thicken and turn white.

  • Finally, add 3X mL of water. The slurry should become thinner and more stirrable.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30-60 minutes. A fine, white, granular solid should form, leaving a clear supernatant.

  • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with your reaction solvent (e.g., THF, ether) or another suitable solvent like ethyl acetate or DCM.

  • Combine the filtrate and washings, and proceed with extraction and concentration.

G Reaction Reaction Mixture (Product-Al complex, excess LAH) Step1 Add X mL H₂O (Quench LAH) Reaction->Step1 Step2 Add X mL 15% NaOH (Form Al Salts) Step1->Step2 Step3 Add 3X mL H₂O (Granulate Salts) Step2->Step3 Stir Stir at RT (Complete Precipitation) Step3->Stir Filter Filter through Celite (Separate Solids) Stir->Filter Product Clear Filtrate (Product in Solution) Filter->Product

Caption: The Fieser work-up workflow.

Part 3: Purification Strategies for Amines

The basic nature of your product, this compound, requires special consideration during purification.

FAQ 4: My crude yield is good, but I lose most of the product on a silica gel column. What is happening?

Primary amines are basic and can interact strongly with the acidic surface of standard silica gel.

  • Cause: Your product is irreversibly adsorbing to the silica column. This leads to significant tailing (streaking) on TLC plates and very poor recovery from the column.

  • Solution 1 (Recommended): Acid-Base Extraction. Avoid chromatography altogether if possible. This is a classical and highly effective method for purifying amines.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Separate the layers. Wash the organic layer once more with the acid solution.

  • Combine the acidic aqueous layers. Cool this solution in an ice bath.

  • Slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) to the aqueous layer with stirring until it becomes basic (check with pH paper). Your product will deprotonate and precipitate out or form an oil.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate) to recover your purified amine.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

  • Solution 2 (If Chromatography is Necessary): Deactivate the silica gel. You can prepare a slurry of silica gel in your eluent containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica, allowing your amine to elute properly.

Part 4: Alternative Reagents

FAQ 5: LAH seems too hazardous and difficult to handle. Are there any alternatives for reducing the nitrile?

Yes, several other reagents can reduce nitriles to primary amines, though they may have their own drawbacks.

ReagentConditionsProsCons
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0°C to RT[7]Powerful, fast, high-yieldingHighly reactive, hazardous work-up, reduces many other functional groups[4]
Borane (BH₃-THF or BH₃-SMe₂) THF, often requires heating[7]Safer to handle than LAH, more selectiveSlower, may require heating, BH₃-SMe₂ has an unpleasant odor[7]
Catalytic Hydrogenation (H₂) Raney Nickel, Pd/C, or PtO₂ catalyst; elevated pressureClean (by-product is water), scalableCan form secondary/tertiary amine by-products; requires specialized hydrogenation equipment[7]

References

  • BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • BenchChem. (2025).
  • Reusch, W. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of Rochester Department of Chemistry. Workup: Aluminum Hydride Reduction.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • University of Rochester Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL).
  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • Clark, J. (2023). reduction of nitriles. Chemguide.
  • University of Calgary Department of Chemistry. Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

Sources

Side reactions in the synthesis of 4-(aminomethyl)benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An essential class of molecules in medicinal chemistry, 4-(aminomethyl)benzamides are scaffolds for developing potent therapeutic agents, including inhibitors of viral entry and potential anticancer drugs.[1][2][3][4] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields, posing significant challenges for researchers in drug development.

This technical support center provides a comprehensive troubleshooting guide for the synthesis of 4-(aminomethyl)benzamides. Structured in a user-friendly question-and-answer format, it addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven solutions to help you navigate the complexities of your synthesis.

Technical Troubleshooting Guide

This guide is divided into the two primary stages of synthesis: Amide Bond Formation and Nitrile Group Reduction.

Part 1: Amide Bond Formation

The crucial amide bond is typically formed by reacting an activated benzoic acid derivative with an amine. Most challenges arise from the reactivity of the starting materials and the reaction conditions.

Question 1: My reaction yield is very low, and I've recovered a significant amount of my starting benzoic acid derivative. What went wrong?

Answer: This is a classic problem, most often caused by the hydrolysis of your activated carboxylic acid, particularly if you are using an acyl chloride like 4-cyanobenzoyl chloride.[5]

  • Probable Cause 1: Moisture Contamination. Acyl chlorides are highly sensitive to water. Any moisture in your solvent, glassware, or amine starting material will rapidly convert the acyl chloride back to the less reactive carboxylic acid.

  • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your amine starting material is dry. If using a biphasic system like a Schotten-Baumann reaction, vigorous stirring is critical to ensure the amine reacts faster than hydrolysis occurs.[5][6]

  • Probable Cause 2: Ineffective Carboxylic Acid Activation. If you are using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, the activation itself may be inefficient.[7]

  • Solution: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (e.g., protected from moisture). The reaction to form the active ester intermediate may require specific temperatures or longer reaction times before adding the amine.[6]

Question 2: I've isolated a high-melting point, poorly soluble white solid that isn't my desired product. What is it?

Answer: You have likely formed a symmetrical urea byproduct if you are using a carbodiimide coupling reagent, or a diacylated amine if using an acyl chloride.

  • Probable Cause 1: Urea Byproduct. Coupling reagents like DCC and EDC form insoluble or water-soluble urea byproducts (dicyclohexylurea from DCC, for example) after activating the carboxylic acid.[6][7]

  • Solution: Dicyclohexylurea is typically insoluble in many organic solvents and can be removed by filtration after the reaction is complete. Water-soluble byproducts from EDC can be removed during an aqueous workup.[6]

  • Probable Cause 2: Double Acylation of the Amine. The initially formed benzamide can act as a nucleophile and react with a second molecule of the acyl chloride, leading to an N,N-dibenzoylamine byproduct.[8]

  • Solution: This side reaction is favored by high local concentrations of the acyl chloride. To minimize it, add the acyl chloride slowly and dropwise to the amine solution with vigorous stirring. Using a slight excess of the amine relative to the acyl chloride can also help ensure the complete consumption of the acylating agent.[8]

Part 2: Reduction of the Nitrile Group

The 4-(aminomethyl) moiety is commonly introduced by reducing a 4-cyano group. This step is notorious for the formation of amine byproducts.

Question 3: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I prevent this?

Answer: This is the most common side reaction during nitrile reduction.[9][10] It occurs when the newly formed primary amine product attacks the intermediate imine, leading to dimers and oligomers.

  • Mechanism of Secondary Amine Formation:

    • R-C≡N + [H] → R-CH=NH (Imine Intermediate)

    • R-CH=NH + [H] → R-CH₂-NH₂ (Primary Amine Product)

    • R-CH₂-NH₂ + R-CH=NH → Dimer Intermediate → (R-CH₂)₂NH (Secondary Amine) + NH₃

  • Solution 1: Modify Reaction Conditions. The choice of catalyst and solvent can have a significant impact. Using catalysts like Raney Nickel or Cobalt Boride can sometimes be more selective for the primary amine.[10] The addition of ammonia or an acid to the reaction mixture can also suppress secondary amine formation by either competing for the imine intermediate or protonating the primary amine product, making it less nucleophilic.[11][12]

  • Solution 2: In Situ Protection. A highly effective strategy is to perform the reduction in the presence of an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O). This immediately protects the newly formed primary amine as a Boc-carbamate, preventing it from reacting further. The Boc group can then be removed in a subsequent step.[13]

Synthetic Pathways and Side Reactions Overview

The following diagrams illustrate the common synthetic routes and the points at which key side reactions occur.

G cluster_0 Route A: Acyl Chloride Pathway cluster_1 Route B: Coupling Agent Pathway cluster_2 Reduction Step 4-Cyanobenzoyl\nChloride 4-Cyanobenzoyl Chloride 4-Cyanobenzamide 4-Cyanobenzamide 4-Cyanobenzoyl\nChloride->4-Cyanobenzamide + NH3 Hydrolysis Hydrolysis 4-Cyanobenzoyl\nChloride->Hydrolysis H2O Ammonia Ammonia Ammonia->4-Cyanobenzamide StartNitrile 4-Cyanobenzamide 4-Cyanobenzamide->StartNitrile 4-Cyanobenzoic\nAcid 4-Cyanobenzoic Acid 4-Cyanobenzamide_B 4-Cyanobenzamide 4-Cyanobenzoic\nAcid->4-Cyanobenzamide_B + Amine + EDC/DCC Amine Amine Amine->4-Cyanobenzamide_B Urea_Byproduct Urea Byproduct 4-Cyanobenzamide_B->StartNitrile Product 4-(Aminomethyl)benzamide StartNitrile->Product Reduction (e.g., H2/Pd-C) SideProduct Secondary/Tertiary Amine Byproducts Product->SideProduct + Imine Intermediate

Caption: Common synthetic pathways to 4-(aminomethyl)benzamides.

Frequently Asked Questions (FAQs)

Q: Should I use a protecting group for the amine?

A: If your synthesis involves multiple steps where the aminomethyl group could react undesirably (e.g., as a nucleophile), then using a protecting group is highly recommended.[14][15] Benzyl (Bn) or tert-butyloxycarbonyl (Boc) groups are common choices. The benzyl group can be introduced via reductive amination and is often removed by catalytic hydrogenolysis, which can sometimes be performed concurrently with nitrile reduction.[16] The Boc group is easily removed under acidic conditions.[15]

Q: How can I best monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q: What is the best way to purify the final 4-(aminomethyl)benzamide product?

A: The purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: Since the product contains a basic aminomethyl group, you can often perform an acid-base extraction. Dissolve the crude material in an organic solvent, wash with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract your product into the aqueous layer. The organic layer containing non-basic impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.[17]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

  • Column Chromatography: Silica gel chromatography is a versatile method but can sometimes be challenging for very polar amines. Using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol can help prevent streaking and improve separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanobenzamide from 4-Cyanobenzoyl Chloride

This protocol outlines a standard procedure for the amide formation step.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagents: Dissolve the amine (e.g., 2 equivalents of aqueous ammonia) in a suitable solvent (e.g., dichloromethane) in the flask and cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve 4-cyanobenzoyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.[18][19]

  • Reaction: Add the 4-cyanobenzoyl chloride solution dropwise to the stirred, cooled amine solution over 30-60 minutes. A white precipitate of the product will form.[5]

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Filter the reaction mixture to collect the crude solid. Wash the solid with cold water to remove any excess ammonia and ammonium chloride, followed by a small amount of cold organic solvent to remove non-polar impurities.

  • Purification: The crude 4-cyanobenzamide can be purified by recrystallization from hot water or an alcohol/water mixture.[5][6]

Protocol 2: Minimizing Secondary Amine Formation during Nitrile Reduction via In Situ Boc Protection

This protocol is an effective method to obtain a clean, protected primary amine.

  • Setup: To a flask containing 4-cyanobenzamide (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Catalyst: Carefully add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon, or Raney Nickel).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (or use a hydrogen-filled balloon) while stirring the mixture vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected 4-(aminomethyl)benzamide, which can be purified by chromatography or recrystallization.

Troubleshooting Summary Table

Symptom / Observation Probable Cause Recommended Solution(s)
Low yield of amide productHydrolysis of acyl chlorideUse anhydrous solvents/reagents; ensure vigorous stirring.[5]
Incomplete activation of carboxylic acidUse fresh coupling reagents; optimize activation time/temperature.[6]
Insoluble white precipitateUrea byproduct from DCC/EDCFilter the reaction mixture; perform aqueous workup for EDC.[6]
High molecular weight byproductDouble acylation of amineAdd acyl chloride slowly; use a slight excess of the amine.[8]
Secondary/tertiary amine impuritiesReaction of primary amine with imine intermediateAdd acid or ammonia to the reaction; use in situ Boc protection.[11][12]
Product streaking on TLC plateAmine interaction with silica gelAdd triethylamine or NH₃/MeOH to the chromatography eluent.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Geocities.ws. Hydrolysis of Benzamide.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?
  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Various Authors. (2025, August 10). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Multidisciplinary Digital Publishing Institute.
  • JoVE. (2023, April 30). Video: Preparation of Amides.
  • YouTube. (2022, November 5). Reactions of Amines with Carboxylic Acids to Yield Amides.
  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word.
  • Wordpress. Nitrile Reduction.
  • Organic Chemistry Portal. Protective Groups.
  • National Center for Biotechnology Information. (n.d.). 4-Cyanobenzoyl chloride. PubChem Compound Database.
  • Wikipedia. (n.d.). Nitrile reduction.
  • ResearchGate. (2025, August 6). A Generic Approach for the Catalytic Reduction of Nitriles.
  • Organic Chemistry Portal. Benzylamines.
  • Albericio, F., & Subirós-Funosas, R. (2011). Amino Acid-Protecting Groups. Encyclopedia of Polymer Science and Technology.
  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1452.
  • National Center for Biotechnology Information. (2020, July 9). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Royal Society of Chemistry. (2020, May 19). Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • National Center for Biotechnology Information. (n.d.). Cobalt-Promoted Dimerization of Aminoquinoline Benzamides. PMC.
  • National Center for Biotechnology Information. (1985, December). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed.
  • National Center for Biotechnology Information. (2000, May-Jun). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. PubMed.
  • National Institutes of Health. (n.d.). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections.
  • National Center for Biotechnology Information. (2016, May 4). Divergent copper-mediated dimerization and hydroxylation of benzamides involving C-H bond functionalization. PubMed.
  • P212121. (n.d.). 4-Cyanobenzoyl chloride.
  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?
  • ACS Publications. (2020, June 3). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry.
  • ACS Figshare. (2020, June 17). Discovery and Structural Optimization of 4‑(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC.
  • National Center for Biotechnology Information. (n.d.). Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4''-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. PubMed.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
  • National Center for Biotechnology Information. (n.d.). p-Cyanobenzamide. PubChem Compound Database.

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(aminomethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust protocols for obtaining high-purity material. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. The most common route is the reductive amination of 4-formyl-N,N-dimethylbenzamide.

Potential impurities include:

  • Unreacted Starting Material: 4-formyl-N,N-dimethylbenzamide.

  • Reaction Byproducts: The corresponding benzyl alcohol (from over-reduction of the aldehyde), imine intermediates, or dialkylated species where the product amine has reacted with another molecule of the starting aldehyde.[1]

  • Acidic/Basic Reagents: Residual acids (e.g., HCl if the product is isolated as a salt) or bases used in the reaction or work-up.

  • Catalyst Residues: If a metal catalyst was used for reduction (e.g., Pd/C), trace metals may be present.

  • Solvents: Residual solvents from the reaction and extraction steps.

Q2: My crude product is a complex mixture. Where do I start with purification?

A2: For a complex mixture containing your basic target compound alongside potential acidic or neutral impurities, an acid-base extraction is the most effective initial purification step.[2][3] This technique leverages the basicity of the aminomethyl group to selectively move your desired compound from an organic solvent into an aqueous acidic layer, leaving neutral and acidic impurities behind.[4] This is a simple, cost-effective, and scalable first pass before employing more refined techniques like chromatography or recrystallization.[3]

Q3: I am performing an acid-base extraction, but my recovery is low. What am I doing wrong?

A3: Low recovery from an acid-base extraction is typically due to one of three issues: incorrect pH, incomplete extraction, or emulsion formation.

  • Incorrect pH: To protonate the aminomethyl group (pKa ~9-10) and make it water-soluble, the aqueous layer must be sufficiently acidic. Use a dilute acid like 1 M HCl and check with a pH meter or pH paper to ensure the pH is ≤ 2.

  • Incomplete Extraction/Recovery:

    • When extracting the basic amine into the aqueous acid, repeat the extraction of the organic layer at least 2-3 times with fresh aqueous acid to ensure complete transfer.

    • To recover your product, you must basify the combined aqueous layers. Use a base like 2 M NaOH and ensure the pH is ≥ 12 to fully deprotonate the ammonium salt back to the free amine.

    • Once basified, you must extract the aqueous layer multiple times (at least 3x) with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to recover your product.

  • Emulsion Formation: If a stable emulsion forms between the organic and aqueous layers, it can trap your product. To break it, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help separate the layers.[5]

Q4: What is a reliable solvent system for recrystallizing this compound?

A4: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] For a moderately polar compound like this, a mixed solvent system is often ideal.

A highly effective system is Ethyl Acetate / Hexanes .

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • If insoluble impurities are present, perform a hot filtration.[7]

  • Slowly add hexanes (the anti-solvent) to the hot solution until it just begins to turn cloudy (the saturation point).

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.

Other potential systems to screen include Ethanol/Water and Isopropanol/Toluene.[8]

Q5: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] It can also be caused by the presence of impurities that depress the melting point.

Here are some troubleshooting steps:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of the primary solvent (e.g., ethyl acetate) to lower the saturation point.

  • Slow Down Cooling: Rapid cooling encourages oiling. Allow the solution to cool to room temperature very slowly (e.g., by insulating the flask) before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

  • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. Try a solvent with a lower boiling point.

Q6: My compound streaks badly on a standard silica gel TLC plate, making column chromatography difficult. What is the cause and solution?

A6: This is a classic issue when purifying basic compounds like amines on standard silica gel.[10] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, causing the streaking (tailing) you observe.

You have three primary solutions:

  • Mobile Phase Modifier: Add a small amount of a competitive base to your eluent. A common choice is 0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[11]

  • Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica (KP-NH) is an excellent choice that minimizes the problematic acid-base interactions.[10] Basic alumina is another alternative.

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography can be effective. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) will keep the amine in its neutral, free-base form, improving retention and peak shape.[11]

Q7: How can I definitively assess the purity of my final product?

A7: Purity should be assessed using at least two orthogonal methods.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis. It can separate and quantify your main compound and any impurities.

  • Quantitative NMR (qNMR): This is a powerful primary analytical method that can determine absolute purity without needing a reference standard of the compound itself.[12] By integrating the signal of a known proton on your molecule against the signal of a certified internal standard of known mass, you can calculate the exact purity.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to broaden and become depressed.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Materials: Crude product, Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), 2 M Sodium Hydroxide (NaOH), Saturated Sodium Chloride (brine), Separatory funnel, pH paper, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolution: Dissolve the crude product (~5 g) in DCM (100 mL) in a 500 mL separatory funnel.

    • Acidic Wash: Add 1 M HCl (50 mL) to the funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask. Drain the upper aqueous layer (which now contains your protonated product) into a separate large Erlenmeyer flask.

    • Re-extraction: Pour the organic layer back into the separatory funnel and repeat the extraction with fresh 1 M HCl (50 mL). Combine this second aqueous extract with the first one. The organic layer now contains neutral impurities and can be set aside.

    • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the pH is ≥ 12 (confirm with pH paper). Your deprotonated product may precipitate or remain dissolved.

    • Product Recovery: Transfer the basic aqueous solution back to the separatory funnel. Add DCM (75 mL) and shake to extract your purified product back into the organic phase.

    • Final Extraction & Drying: Drain the organic layer. Extract the aqueous layer two more times with fresh DCM (50 mL each). Combine all organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified free base.

start Crude Product in DCM wash1 Extract with 1 M HCl (x2) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (Neutral Impurities) sep1->org1 Discard aq1 Aqueous Layer (Protonated Product + Acidic Impurities) sep1->aq1 basify Add 2 M NaOH to pH > 12 aq1->basify wash2 Extract with DCM (x3) basify->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer (Purified Product) sep2->org2 aq2 Aqueous Layer (Salts) sep2->aq2 Discard dry Wash with Brine, Dry (Na2SO4), Evaporate org2->dry end Pure 4-(aminomethyl)-N,N- dimethylbenzamide dry->end

Caption: Acid-Base Extraction Workflow for Purification.

Protocol 2: Purification by Recrystallization

This protocol uses a dual-solvent system to achieve high purity.

  • Materials: Product from extraction (or crude), Ethyl Acetate (EtOAc), n-Hexane, Erlenmeyer flasks, heating mantle, Buchner funnel.

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot EtOAc while stirring to dissolve the solid completely.

    • Hot Filtration (Optional): If insoluble particulates are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Induce Crystallization: While the EtOAc solution is still hot, slowly add n-hexane dropwise until the solution remains faintly turbid. Add 1-2 drops of hot EtOAc to clarify the solution.

    • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

start Crude Solid dissolve Dissolve in minimal hot EtOAc start->dissolve filter Hot Filtration (if needed) dissolve->filter add_anti Add hot Hexane to turbidity filter->add_anti clarify Add drop of hot EtOAc to clarify add_anti->clarify cool Slow cool to RT, then ice bath clarify->cool isolate Vacuum Filter (Buchner Funnel) cool->isolate wash Wash with cold Hexane isolate->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization Workflow for Purification.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for separating impurities with similar polarity to the product, using a modified mobile phase to ensure good peak shape.

  • Materials: Crude product, Silica gel (230-400 mesh), Solvents (Hexane, Ethyl Acetate, Triethylamine (TEA)), TLC plates, Glass column.

  • Procedure:

    • Select Eluent: On a TLC plate, find a solvent system of Hexane/EtOAc (with 1% TEA added) that gives your product an Rf value of ~0.3.

    • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane with 1% TEA) and pack the column. Equilibrate the column by running 2-3 column volumes of this solvent through it.

    • Load Sample: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Elute: Run the column using a gradient of increasing ethyl acetate in hexane (always containing 1% TEA).

    • Collect Fractions: Collect fractions and monitor them by TLC.

    • Isolate Product: Combine the fractions containing the pure product, and remove the solvent and TEA using a rotary evaporator (co-evaporating with a solvent like methanol can help remove final traces of TEA).

Data Summary

The following table provides expected outcomes for the purification of a 5-gram batch of crude this compound.

ParameterAcid-Base ExtractionRecrystallizationFlash Chromatography
Starting Purity (HPLC) ~80-90%~90% (post-extraction)~90% (post-extraction)
Final Purity (HPLC) >95%>99%>99.5%
Typical Yield 85-95%70-85%60-80%
Throughput HighMediumLow
Solvent Consumption MediumLowHigh
Primary Impurity Removal Acidic, NeutralSparingly solubleClosely related polarity

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry.
  • Wikipedia. (2023). Acid–base extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (2023). Reductive amination.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2019). Recrystallization with two solvents.
  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA, IRVINE.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. (2017). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
  • CDC. (n.d.). NIOSH Manual of Analytical Methods - Chapters 4th Edition.
  • CDC Stacks. (1994). NIOSH Manual of Analytical Methods [NMAM]: 4th Edition [print edition].
  • De Gruyter. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • ResearchGate. (2019). What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Google Patents. (n.d.). Purification of cyanamide.

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(aminomethyl)-N,N-dimethylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification process effectively.

Introduction to this compound

This compound is a key building block in pharmaceutical and materials science, characterized by its primary benzylic amine and tertiary benzamide functional groups. This bifunctionality makes it a valuable synthon but also introduces specific purification challenges. The primary amine is basic and nucleophilic, while the tertiary amide is polar. Achieving high purity (>99%) is critical for subsequent reactions and ensuring the integrity of final products.

This guide provides a logical, troubleshooting-focused approach to help you diagnose purity issues and select the most effective purification strategy.

Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My crude product looks impure upon initial inspection (e.g., discolored, oily, or a sticky solid). What is the first step?

A1: Visual inspection is a good start, but a more systematic analysis is crucial before attempting any purification. The first step is always to assess the complexity of your crude mixture.

Recommended Action: Initial Purity Assessment

  • Thin-Layer Chromatography (TLC): TLC is the quickest way to visualize the number of components in your mixture.

    • Stationary Phase: Standard silica gel plates (SiO₂).

    • Mobile Phase: Because the target compound is a basic amine, it can "streak" on acidic silica. To get sharp, reliable spots, you must use a modified solvent system. A good starting point is 90:10:1 Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) . The TEA neutralizes the acidic sites on the silica gel, preventing the amine from sticking and streaking.[1][2]

    • Visualization: Use UV light (254 nm) to see aromatic compounds. A potassium permanganate (KMnO₄) stain can also be used, which will react with the primary amine.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum provides invaluable information about the identities and relative ratios of impurities. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Signals for Product:

      • Aromatic protons (4H): ~7.3-7.5 ppm

      • Benzylic CH₂ protons (2H): ~3.8-4.0 ppm

      • N,N-dimethyl protons (6H): ~2.9-3.1 ppm (often two singlets due to restricted rotation around the C-N amide bond)[3][4]

      • Amine NH₂ protons (2H): A broad singlet, variable chemical shift (~1.5-2.5 ppm)

By comparing the integration of impurity signals to your product signals, you can estimate the initial purity and identify the nature of the impurities (e.g., residual starting material, solvent, etc.).

Q2: My main impurity appears to be the unreacted starting material, 4-cyano-N,N-dimethylbenzamide. What is the best removal strategy?

A2: This is a common scenario when the synthesis involves the reduction of a nitrile. The nitrile starting material is significantly less polar than the primary amine product. This large difference in polarity is ideal for purification by either recrystallization or column chromatography.

Strategy 1: Recrystallization (Preferred for >5% Impurity)

Recrystallization is highly effective if the impurity has different solubility characteristics than the product. The amine product can form hydrogen bonds, making its solubility highly dependent on the solvent, whereas the nitrile is more generically soluble in organic solvents.

Strategy 2: Column Chromatography (For small amounts or difficult separations)

If recrystallization fails or if you need exceptionally high purity, column chromatography is the next logical step. See Q4 for a detailed discussion on chromatography of this basic amine.

Q3: What is the best solvent system for recrystallizing this compound?

A3: The key to a successful recrystallization is choosing a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.[5] Given the compound's polarity (amine and amide groups), polar protic solvents or mixtures are excellent candidates.

Solvent SystemTemperature (°C)Expected SolubilityRationale & Comments
Isopropanol (IPA) ~80HighAn excellent single-solvent choice. The moderate polarity and hydrogen bonding capability of IPA match the solute well.
25LowAllows for good recovery upon cooling.
Ethanol / Water ~80HighDissolve in a minimum of hot ethanol. The product is highly soluble.[6]
25Very LowAdd hot water dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, pure crystals should form. Water acts as an effective anti-solvent.[6][7]
Ethyl Acetate (EtOAc) / Heptane ~75ModerateDissolve in a minimum of hot EtOAc.
25Very LowAdd heptane as an anti-solvent. This system is good for removing more polar impurities that might remain soluble in the EtOAc.

Step-by-Step Recrystallization Protocol (using Isopropanol)

  • Dissolution: Place 1.0 g of your crude product in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ~10 mL of isopropanol.

  • Heating: Heat the mixture on a hot plate to a gentle boil while stirring.

  • Saturation: Add more hot isopropanol in small portions (~1-2 mL at a time) until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]

  • Hot Filtration (Optional): If you observe any insoluble material (e.g., catalyst residue), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all solvent.

Q4: Recrystallization isn't improving the purity. How do I purify this compound using column chromatography?

A4: Column chromatography is necessary when impurities have similar solubility profiles to the product. However, the basicity of the primary amine in your compound requires special consideration to prevent poor separation.

The core issue is the interaction between the basic amine (a Lewis base) and the surface of silica gel, which is covered in acidic silanol groups (Si-OH).[2] This strong interaction can cause irreversible binding, loss of material, and significant peak tailing, leading to failed purification.[1][10]

G start Start: Impure Product silica_check Is standard silica chromatography failing? (streaking, low recovery) start->silica_check success Pure Product silica_check->success No options Choose a Mitigation Strategy silica_check->options Yes strat1 Strategy 1: Modify Mobile Phase (Add TEA or NH4OH) options->strat1 strat2 Strategy 2: Change Stationary Phase (Amine-Silica or Alumina) options->strat2 strat3 Strategy 3: Switch to Reversed-Phase options->strat3 strat1->success strat2->success strat3->success

Sources

Technical Support Center: Preventing Byproduct Formation in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amide Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts in one of the most fundamental transformations in organic and medicinal chemistry.[1][2][3][4] By understanding the mechanisms behind these side reactions, you can optimize your protocols to ensure higher yields, greater purity, and preservation of stereochemical integrity.

I. Epimerization of Chiral Centers: A Persistent Challenge

One of the most critical side reactions in the coupling of chiral carboxylic acids, particularly amino acids, is the loss of stereochemical integrity at the α-carbon, a process known as epimerization or racemization.[5][6]

Q1: My chiral HPLC analysis shows a significant epimeric byproduct. What is the underlying mechanism, and how can I prevent it?

A1: The primary mechanism for epimerization during amide bond formation is the formation of a 5(4H)-oxazolone, also known as an azlactone.[7] This occurs when the activated carboxylic acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with the amine can then occur from either face of the planar intermediate, resulting in a mixture of epimers.[7]

Troubleshooting & Prevention Strategies:
  • Choice of Coupling Reagent and Additives:

    • Uronium/Aminium Salts with Additives: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU, when used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are highly effective at suppressing racemization.[8][9][10][11] HOAt is particularly effective due to the basicity of the pyridine nitrogen in its structure.

    • Phosphonium Salts: Reagents like PyBOP are also known to minimize racemization.[8][9]

    • Carbodiimides with Additives: When using carbodiimides like DCC or EDC, the inclusion of an additive like HOBt or Oxyma is crucial to minimize epimerization.[5][10] These additives form active esters that are less prone to oxazolone formation.[5][10]

  • Base Selection:

    • The choice and stoichiometry of the base are critical. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA).[12] Weaker bases, such as N-methylmorpholine (NMM), can also be beneficial in reducing racemization.[5]

  • Reaction Temperature:

    • Lowering the reaction temperature, typically to 0 °C, can significantly reduce the rate of epimerization.[12]

  • Solvent Choice:

    • Less polar solvents like dichloromethane (DCM) may suppress epimerization compared to more polar aprotic solvents like DMF.[12]

  • Pre-activation Time:

    • Minimizing the time the carboxylic acid is in its activated state before the addition of the amine can reduce the opportunity for oxazolone formation.[12]

Data-Driven Reagent Selection:
Coupling SystemBaseSolvent% Epimerization (Model Reaction)
Z-Phe-Val-OMeDIPEATHF28.0
Z-Phe-Val-OMeNMMTHF11.0
Boc-Phg-Val-OMeEDC/HOBtTEA8.0
Boc-Phg-Val-OMeEDC/HOBtDIPEA4.0
This table illustrates the impact of base selection on epimerization levels in model peptide couplings.[12]
Experimental Protocol: Low-Epimerization Amide Coupling

This protocol utilizes HATU/HOAt, a combination known for effectively suppressing racemization.[12]

  • Dissolve the N-protected chiral amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and stir for another 5 minutes at 0 °C.

  • Add the amine component (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.[12]

  • Purify the crude product by flash column chromatography or recrystallization.

  • Analyze for epimeric purity using chiral HPLC.

Visualizing the Epimerization Pathway

Epimerization cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Amine Coupling Chiral_Acid N-Protected Chiral Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Chiral_Acid->Activated_Intermediate Coupling Reagent Desired_Product Desired Chiral Amide Product Chiral_Acid->Desired_Product Direct Aminolysis (Desired Pathway) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated_Intermediate->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (e.g., DIPEA) -H+ Epimeric_Mixture Epimeric Amide Product Mixture Oxazolone->Epimeric_Mixture Amine (R-NH2) Enolate->Oxazolone +H+ N_Acylurea Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product Desired Pathway Urea_Byproduct Urea Byproduct (e.g., DCU, EDU) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) Amine Amine Amine->Amide_Product

Caption: Competing pathways in carbodiimide couplings.

Q3: When using HATU/HBTU, I observe a side product that seems to have capped my amine. What is this?

A3: This is likely a guanidinium byproduct. Uronium/aminium-based coupling reagents like HATU and HBTU can react directly with the free N-terminal amine of a peptide, forming a stable guanidine moiety. [13]This reaction irreversibly terminates the peptide chain.

Troubleshooting & Prevention Strategies:
  • Pre-activation: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid with the coupling reagent before adding the solution to the amine. [13]This ensures the coupling reagent is consumed in the formation of the active ester and is not available to react with the free amine.

  • Stoichiometry: Avoid using a large excess of the uronium/aminium reagent.

III. Substrate-Specific Side Reactions

Certain amino acid residues are prone to specific side reactions under coupling conditions.

Q4: My peptide contains an aspartic acid residue, and I am seeing an impurity with the same mass. What could be happening?

A4: Aspartic acid is notorious for forming an aspartimide intermediate, especially under basic or acidic conditions. [13]This five-membered ring can then reopen to form a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues from the side-chain carboxyl group. In Fmoc-based synthesis, piperidine used for deprotection can also open the ring to form piperidide adducts. [13]

Troubleshooting & Prevention Strategies:
  • Additives during Deprotection: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation. [13]* Protecting Group Strategy: Utilizing protecting groups on the aspartic acid side chain that are more robust or that sterically hinder cyclization can be effective.

Q5: I'm having trouble with a coupling at the dipeptide stage, especially with proline as one of the first two residues. My reaction is stalling. Why?

A5: This is likely due to the formation of a diketopiperazine (DKP). [13]The N-terminal amine of the dipeptide can cyclize onto the activated C-terminal carbonyl, cleaving the peptide from the resin and forming a stable six-membered ring. This is particularly prevalent in Fmoc-based synthesis when proline is at the C-terminus of the dipeptide. [13]

Troubleshooting & Prevention Strategies:
  • Resin Choice: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit the back-biting cyclization that leads to DKP formation. [13]* Coupling Protocol: Couple the third amino acid immediately after deprotecting the second to minimize the time the free dipeptide-amine is present.

IV. FAQs for Difficult Couplings

Q6: I am trying to couple a sterically hindered carboxylic acid with a hindered or electron-deficient amine, and standard methods are failing. What can I do?

A6: For extremely challenging couplings, more forcing conditions or alternative activation strategies are required.

  • Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride in situ can be highly effective. [14][15][16]Acyl fluorides are small and highly reactive, overcoming steric hindrance. Reagents like TFFH or BTFFH can be used for this transformation. [8]* Elevated Temperatures: Carefully increasing the reaction temperature can sometimes drive sluggish couplings to completion, although this must be balanced against the risk of increased epimerization. [14][16]* Highly Reactive Reagents: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates highly reactive acyl imidazolium ions in situ, which can facilitate challenging couplings. [17]

V. Summary Table of Common Issues and Solutions

IssueCommon Cause(s)Recommended Solution(s)
Epimerization Oxazolone formation via over-activation or strong base. [7]Use HATU/HOAt or EDC/Oxyma; use a weak/hindered base (NMM/DIPEA); lower reaction temperature to 0°C. [5][12]
N-Acylurea Formation Rearrangement of O-acylisourea intermediate (with carbodiimides). [5][18]Add HOBt or Oxyma to the reaction; use low temperature; perform acidic workup for EDC. [18][19]
Guanidinylation Direct reaction of uronium reagent (HATU/HBTU) with free amine. [13]Pre-activate the carboxylic acid before adding the amine. [13]
Aspartimide Formation Cyclization of aspartic acid residue. [13]Add HOBt to piperidine deprotection solution. [13]
Diketopiperazine (DKP) Cyclization of dipeptide, especially with Proline. [13]Use 2-chlorotrityl chloride resin; couple the third amino acid quickly. [13]
Low Yield (Hindered Substrates) Steric hindrance preventing coupling. [14][15]Convert carboxylic acid to acyl fluoride in situ; use highly reactive reagents (TCFH/NMI); carefully increase temperature. [14][15][17]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Carpino, L. A., & El-Faham, A. (1999). The TCFH–NMI direct access to N-acyl imidazoliums for challenging amide bond formations. Organic Letters, 20(13), 3804-3807.
  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797.
  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(3), 133-144.
  • Han, Y., & Kim, H. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 27(13), 2091-2103.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Isidro-Llobet, A., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 629-640.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

Technical Support Center: Scaling the Synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scalable synthesis of this important building block. Our focus is on providing practical, field-proven insights to anticipate and overcome challenges encountered during laboratory and pilot-scale production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its successful and efficient synthesis at scale is crucial for advancing drug development programs. This guide will explore the common synthetic routes and address the specific issues that may arise during each stage, from starting material selection to final product purification.

Choosing Your Synthetic Pathway

There are several viable synthetic routes to this compound, each with its own set of advantages and challenges. The optimal choice will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. Below, we dissect two common pathways.

Route 1: From 4-(Chloromethyl)benzoyl chloride

This two-step route involves the amidation of 4-(chloromethyl)benzoyl chloride with dimethylamine, followed by the conversion of the chloromethyl group to an aminomethyl group.

Route 1 start 4-(Chloromethyl)benzoyl chloride step1 Amidation with Dimethylamine start->step1 intermediate 4-(Chloromethyl)-N,N-dimethylbenzamide step1->intermediate step2 Conversion to Amine intermediate->step2 product This compound step2->product

Caption: Synthetic workflow starting from 4-(chloromethyl)benzoyl chloride.

Step 1: Amidation of 4-(Chloromethyl)benzoyl chloride

This is a standard nucleophilic acyl substitution. The high reactivity of the acyl chloride allows for rapid reaction with dimethylamine.

Q1: My amidation reaction is sluggish or incomplete. What could be the cause?

  • Moisture: Acyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will convert your starting material to the unreactive 4-(chloromethyl)benzoic acid.

  • Base Stoichiometry: A common method is the Schotten-Baumann reaction, which uses an aqueous base (like NaOH) to neutralize the HCl byproduct. Insufficient base will lead to the protonation of dimethylamine, rendering it non-nucleophilic.[1] Use at least two equivalents of base.

  • Temperature: While the reaction is typically fast, low temperatures can slow it down. If you are running the reaction at 0°C to control exothermicity, allow it to warm to room temperature to ensure completion.

Q2: I'm observing significant byproduct formation. What are they and how can I avoid them?

  • Dimerization/Polymerization: The product, 4-(chloromethyl)-N,N-dimethylbenzamide, still possesses a reactive benzylic chloride. Under basic conditions, this can react with the dimethylamine starting material or the product amine from a subsequent step, leading to dimers or oligomers. To mitigate this, use a controlled addition of the acyl chloride to a solution of dimethylamine and base, ensuring the acyl chloride is the limiting reagent.

  • Hydrolysis Product: As mentioned, 4-(chloromethyl)benzoic acid can form if moisture is present. This can complicate purification.

Step 2: Conversion of the Chloromethyl to Aminomethyl Group

This transformation can be achieved through several methods, each with its own set of challenges.

This classic method involves the reaction of the chloromethyl intermediate with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[2][3][4]

Q1: The reaction with potassium phthalimide is not going to completion. Why?

  • Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the potassium phthalimide and facilitate the SN2 reaction. N,N-Dimethylformamide (DMF) is a common choice.[4]

  • Leaving Group: While chlorides are acceptable, the corresponding 4-(bromomethyl) or 4-(iodomethyl) derivatives would be more reactive. If facing persistent issues, consider an in-situ halogen exchange or starting from the bromo-analog.

Q2: The hydrazinolysis step is messy and gives low yields. What can I do?

  • Harsh Conditions: Traditional hydrazinolysis can be harsh and lead to side reactions.[2] Ensure the reaction is not overheated.

  • Phthalhydrazide Removal: The phthalhydrazide byproduct can be difficult to remove.[2] Ensure complete precipitation before filtration. Washing the filter cake with a suitable solvent can improve product recovery.

  • Alternative Deprotection: The Ing-Manske procedure is an alternative to hydrazinolysis.[2]

This method uses hexamethylenetetramine (urotropine) to form a quaternary ammonium salt, which is then hydrolyzed with acid to yield the primary amine.[5][6][7]

Q1: What are the advantages of the Delépine reaction over the Gabriel synthesis?

  • Milder Conditions: The reaction conditions are often milder than the Gabriel synthesis.[5]

  • One-Pot Potential: While typically a two-step process, it can sometimes be performed in a more streamlined manner.

Q2: What are the potential downsides of the Delépine reaction?

  • Byproducts: The hydrolysis step produces formaldehyde and ammonium chloride, which need to be managed, especially at scale.[5][7]

  • Sommelet Reaction: Under certain hydrolysis conditions, a side reaction called the Sommelet reaction can occur, leading to the formation of the corresponding aldehyde.[5]

Route 2: From 4-Cyano-N,N-dimethylbenzamide

This route involves the catalytic reduction of a nitrile to a primary amine. This is often a cleaner and more atom-economical approach.

Route 2 start 4-Cyano-N,N-dimethylbenzamide step1 Nitrile Reduction start->step1 product This compound step1->product

Caption: Synthetic workflow starting from 4-cyano-N,N-dimethylbenzamide.

Step 1: Reduction of the Nitrile

This can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).

This is a preferred method for large-scale synthesis due to safety and cost considerations.

Q1: My hydrogenation is slow or incomplete. How can I optimize it?

  • Catalyst Choice: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The choice of catalyst can significantly impact the reaction rate and selectivity. Raney nickel is often a good starting point.

  • Catalyst Loading: Insufficient catalyst will lead to slow reaction times. Typical loadings range from 5-10 mol%.

  • Hydrogen Pressure: Higher hydrogen pressure will increase the reaction rate. However, ensure your equipment is rated for the intended pressure.

  • Solvent: The solvent can influence the catalyst activity. Alcohols like ethanol or methanol are common choices.

  • Additives: The addition of ammonia can help to suppress the formation of secondary amine byproducts.

Q2: I am seeing byproducts in my reaction mixture. What are they?

  • Secondary Amine: The primary amine product can react with an imine intermediate to form a secondary amine. As mentioned, adding ammonia to the reaction mixture can minimize this.

  • Aldehyde/Alcohol from Amide Reduction: Depending on the catalyst and conditions, the N,N-dimethylbenzamide group could potentially be reduced. This is less likely under typical nitrile hydrogenation conditions but should be considered if unexpected byproducts are observed.

LiAlH₄ is a powerful reducing agent that can efficiently reduce nitriles to primary amines.[8]

Q1: Why is LiAlH₄ not preferred for large-scale synthesis?

  • Safety: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8] Its handling requires strict anhydrous conditions and specialized equipment, making it less suitable for large-scale operations.

  • Workup: The workup of LiAlH₄ reactions can be challenging, often involving the careful addition of water and base to quench the excess reagent and precipitate aluminum salts.[9]

Q2: I am getting a complex mixture of products. What could be the issue?

  • Over-reduction: LiAlH₄ can also reduce the amide functionality.[10] Careful control of stoichiometry and temperature is crucial to achieve selective nitrile reduction.

  • Side Reactions with Solvent: LiAlH₄ can react with some solvents, such as THF, leading to side products.[9]

Purification Strategies

ParameterRecrystallizationFlash Column Chromatography
Starting Purity ~85-90%~85-90%
Final Purity >98%>99%
Yield 70-85%60-75%
Scalability ExcellentGood
Solvent Consumption ModerateHigh

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds on a large scale.

  • Solvent System: A mixed solvent system is often effective. For this compound, which is polar, a combination of a polar solvent in which it is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble when cold (e.g., heptane, toluene) is a good starting point.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot polar solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add the hot non-polar solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Protocol 2: Purification by Flash Column Chromatography

While less scalable than recrystallization, column chromatography can provide very high purity material.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution is typically used. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to prevent the product from tailing on the acidic silica gel.

References

  • Delépine, M. (1895). Sur une nouvelle méthode de préparation des amines primaires. Bulletin de la Société Chimique de France, 13, 352-361.
  • Benchchem Technical Support Team. (2025).
  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Organic Chemistry Portal.
  • Benchchem Technical Support Team. (2025).
  • Wikipedia contributors. (2023, December 28). Gabriel synthesis. In Wikipedia, The Free Encyclopedia.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Chemistry Steps.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.
  • Kuwano, R., & Kameyama, M. (2012). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 16(9), 1531–1536.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Chemistry Stack Exchange.
  • Scribd. (n.d.). Delepine Amine Synthesis. Scribd.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1538–1575.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate.
  • Lapina, I. M., Pevzner, L. M., & Potekhin, A. A. (2006). Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine. Russian Journal of General Chemistry, 76(8), 1304–1309.
  • Schmalz, H.-G., & Riemer, B. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. Beilstein Journal of Organic Chemistry, 10, 2697–2705.
  • Wang, Y., et al. (2024). Multivariate Bayesian Optimization of CoO Nanoparticles for CO2 Hydrogenation Catalysis. Journal of the American Chemical Society, 146(22), 15123–15132.
  • Reddy, G. O., & Srinivasan, K. V. (2003). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 847–855.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.

Sources

Technical Support Center: 4-(aminomethyl)-N,N-dimethylbenzamide Stability

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support resource for 4-(aminomethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a versatile molecule with a primary amine and a tertiary amide functional group. This structure presents specific stability considerations, particularly susceptibility to hydrolysis and oxidation, which can be influenced by various experimental conditions. This guide will walk you through potential stability issues and provide actionable solutions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with this compound solutions.

Issue 1: Inconsistent Analytical Results or Loss of Potency Over Time

Symptoms:

  • Decreasing peak area of the parent compound in chromatographic analysis (e.g., HPLC-UV) over a short period.

  • Variable results between freshly prepared and stored solutions.

  • Appearance of new, unidentified peaks in your chromatogram.

Potential Cause: Hydrolytic Degradation

The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the amide bond, yielding 4-(aminomethyl)benzoic acid and dimethylamine.

Troubleshooting Steps & Explanations:

  • pH Control is Critical: The rate of hydrolysis is highly pH-dependent.

    • Recommendation: Prepare solutions in a buffered system, ideally between pH 4 and 7, to minimize acid or base-catalyzed hydrolysis. Avoid highly acidic (pH < 3) or alkaline (pH > 9) conditions unless required for a specific experimental step, and if so, use the solution immediately.

    • Causality: At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] At high pH, hydroxide ions directly attack the carbonyl carbon.

  • Temperature Management: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2]

    • Recommendation: Store stock solutions and working solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. For experiments conducted at elevated temperatures, prepare fresh solutions and minimize the time the compound is exposed to these conditions.

    • Causality: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.

  • Solvent Selection: While aqueous solutions are common, the choice of co-solvent can impact stability.

    • Recommendation: If solubility allows, consider using aprotic solvents like acetonitrile or DMSO for stock solutions, which are then diluted into the aqueous experimental medium. This minimizes the compound's exposure to water during storage.

    • Causality: Aprotic solvents do not participate in hydrolysis reactions, thereby enhancing the stability of the compound in the stock solution.

Issue 2: Discoloration of the Solution or Emergence of Degradation Products in Mass Spectrometry Analysis

Symptoms:

  • A freshly prepared colorless solution turns yellow or brown upon standing.

  • Mass spectrometry data shows unexpected masses corresponding to oxidation products (e.g., M+16).

Potential Cause: Oxidative Degradation

The primary amine and the tertiary amine of the dimethylamide group are susceptible to oxidation. The benzylic position of the aminomethyl group can also be a site for oxidative degradation.

Troubleshooting Steps & Explanations:

  • Inert Atmosphere: Oxygen in the air can be a key driver of oxidation.

    • Recommendation: For long-term storage or sensitive experiments, degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Store the solution under an inert atmosphere.

    • Causality: Removing dissolved oxygen minimizes the potential for oxidative reactions.

  • Avoidance of Metal Ion Contamination: Trace metal ions (e.g., iron, copper) in buffers or from glassware can catalyze oxidation reactions.

    • Recommendation: Use high-purity water and reagents. Consider using metal-chelating agents like EDTA at a low concentration (e.g., 0.1 mM) in your buffer system if metal-catalyzed oxidation is suspected.

    • Causality: Metal ions can facilitate the formation of reactive oxygen species, which can then oxidize the drug molecule.

  • Antioxidants: In some formulations, the addition of antioxidants may be necessary.

    • Recommendation: If compatible with your experimental system, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). This should be validated to ensure no interference with your assay.

    • Causality: Antioxidants are readily oxidized and will be consumed before the target molecule, thus protecting it from degradation.

Issue 3: Rapid Degradation When Exposed to Light

Symptoms:

  • Significant degradation is observed in samples left on the lab bench compared to those stored in the dark.

  • The degradation profile differs from that seen in thermal or pH-stressed samples.

Potential Cause: Photodegradation

Aromatic compounds and those with amine functional groups can be susceptible to degradation upon exposure to UV or even visible light.[3][4]

Troubleshooting Steps & Explanations:

  • Light Protection: This is the most straightforward solution.

    • Recommendation: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to direct sunlight and artificial light during experiments.

    • Causality: Light energy can be absorbed by the molecule, promoting it to an excited state and leading to photochemical reactions.[4]

  • ICH-Compliant Photostability Studies: To formally assess photostability, follow the International Council for Harmonisation (ICH) Q1B guidelines.[5][6][7]

    • Recommendation: Expose the solution to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control should be run in parallel to differentiate between thermal and photodegradation.

    • Causality: Standardized testing ensures that the observed degradation is due to light exposure under conditions that mimic storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in solution?

A1: The most likely degradation products arise from hydrolysis and oxidation. Hydrolysis of the amide bond will produce 4-(aminomethyl)benzoic acid and dimethylamine . Oxidation can lead to the formation of an N-oxide at the dimethylamino group or degradation at the aminomethyl group. Forced degradation studies are recommended to definitively identify the degradation products in your specific matrix.[8]

Q2: How can I set up a forced degradation study to understand the stability of my compound?

A2: Forced degradation (or stress testing) involves exposing the compound to conditions more severe than those it would typically encounter to accelerate degradation.[8][9] This helps in identifying potential degradation products and pathways. A typical study includes:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.[10]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[10]

  • Oxidation: 3% H₂O₂ at room temperature.[10]

  • Thermal Degradation: Solution stored at an elevated temperature (e.g., 70°C).

  • Photodegradation: Exposure to light as per ICH Q1B guidelines.[5][6]

Samples should be analyzed at various time points to track the degradation of the parent compound and the formation of degradation products.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. This is a method that can separate the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products by providing mass information.[11]

Q4: My compound is the hydrochloride salt. Does this affect its stability in solution?

A4: Yes. This compound hydrochloride, when dissolved in a non-buffered aqueous solution, will create a slightly acidic environment. This can accelerate acid-catalyzed hydrolysis over time. It is always recommended to use a buffer to maintain a stable pH. The product from some suppliers may contain up to 1.5 equivalents of HCl.[12]

Experimental Protocols & Data

Protocol 1: Basic Stability Assessment in Aqueous Buffer
  • Objective: To assess the short-term stability of this compound in a common buffer.

  • Materials:

    • This compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC-grade water and acetonitrile

    • Amber HPLC vials

  • Procedure: a. Prepare a 1 mg/mL stock solution of the compound in DMSO. b. Dilute the stock solution to a final concentration of 10 µg/mL in PBS (pH 7.4). c. Immediately inject a sample into the HPLC system (Time 0). d. Store the remaining solution in an amber vial at room temperature (25°C) and another at 4°C. e. Inject samples at 2, 4, 8, and 24 hours.

  • Analysis: a. Monitor the peak area of the parent compound. b. Calculate the percentage of the compound remaining relative to Time 0. c. Observe the appearance of any new peaks.

Table 1: Example Stability Data in PBS (pH 7.4)
Time (hours)% Remaining (25°C)% Remaining (4°C)
0100100
298.599.8
496.299.5
892.199.1
2485.398.2

This is example data and may not reflect the actual stability of your sample.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G parent This compound hydrolysis_product 4-(aminomethyl)benzoic Acid + Dimethylamine parent->hydrolysis_product Hydrolysis (Acid/Base, Heat) oxidation_product N-Oxide or other oxidative degradants parent->oxidation_product Oxidation (O2, Metal Ions)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Stability Issues

G decision decision start Inconsistent Results / Degradation Observed check_ph Is the solution buffered? start->check_ph check_temp How is the solution stored? check_ph->check_temp Yes add_buffer Action: Use a buffered solution (pH 4-7) check_ph->add_buffer No check_light Is the solution protected from light? check_temp->check_light Cold store_cold Action: Store at 2-8°C or frozen check_temp->store_cold Room Temp protect_light Action: Use amber vials / protect from light check_light->protect_light No forced_degradation Conduct Forced Degradation Study check_light->forced_degradation Yes add_buffer->check_temp store_cold->check_light protect_light->forced_degradation

Caption: A decision-making workflow for troubleshooting stability issues.

References

  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390.
  • Sigma-Aldrich. This compound hydrochloride.
  • Biosynth. This compound.
  • BioPharm International. (2014).
  • Research Journal of Pharmacy and Technology. (2018).
  • National Institutes of Health.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • PubMed. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • ChemScene. 4-(Aminomethyl)-N,N-diethylbenzamide.
  • PubMed.
  • Sigma-Aldrich. 4-(Aminomethyl)-N-methylbenzamide hydrochloride.
  • BLD Pharm. 4-(Aminomethyl)-N,N-diethylbenzamide hydrochloride.
  • ChemicalBook. 4-(AMINOMETHYL)-N-METHYLBENZAMIDE Product Description.
  • Sigma-Aldrich. This compound hydrochloride may contain up to 1.5 eq HCl.
  • CymitQuimica. 4-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE HCL.
  • ResearchGate. (2011). Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform.
  • ResearchGate.
  • ResearchGate. (2012).
  • Agilent. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • ResearchGate. (2009).
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B(R2).
  • National Institutes of Health. (2010).
  • BenchChem. Analytical Methods for the Detection of (4-Aminobenzoyl)
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • YouTube. (2019). mechanism of amide hydrolysis.
  • Fisher Scientific. 4-Amino-N,N-dimethylbenzamide, 97+%.
  • BenchChem. Application Notes and Protocols for the Analytical Derivatization of N,N-Dimethyl-4-phenoxybutan-1-amine.
  • Proceedings of the National Academy of Sciences. (2005). Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172.
  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
  • Sigma-Aldrich. N,N-Dimethylbenzamide 99%.
  • Aesan. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Purdue College of Engineering. Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.
  • National Institutes of Health. N,N-Dimethylbenzamide.
  • PubMed. (2025).
  • National Institutes of Health. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1.

Sources

Technical Support Center: Optimizing HPLC Analysis of 4-(Aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(aminomethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex challenges encountered during method development, validation, and routine analysis. Here, we move beyond generic advice to explain the "why" behind the "how," ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the HPLC analysis of 4-(aminomethyl)benzamide.

Q1: What are the key chemical properties of 4-(aminomethyl)benzamide to consider for HPLC method development?

A1: 4-(Aminomethyl)benzamide is a small, polar molecule.[1] Its structure includes a primary amine and an amide group, making it susceptible to interactions with active sites on silica-based columns and influencing its retention behavior.[2] Understanding its pKa is crucial for selecting the appropriate mobile phase pH to ensure consistent ionization and good peak shape.

Q2: Which HPLC column is recommended for analyzing 4-(aminomethyl)benzamide?

A2: A C18 column is a common starting point for the analysis of 4-(aminomethyl)benzamide and related compounds.[2][3] However, due to its polar nature, retention on traditional C18 columns can be challenging.[1] Consider using a C18 column with low silanol activity or an alternative stationary phase, such as a polar-embedded or phenyl-hexyl column, to improve retention and selectivity.[2][4]

Q3: What is a typical mobile phase for the analysis of 4-(aminomethyl)benzamide?

A3: A common mobile phase consists of a mixture of acetonitrile (ACN) or methanol and an aqueous buffer.[4] The aqueous phase often contains a buffer (e.g., phosphate) or an acid modifier like formic acid or phosphoric acid to control the pH and improve peak shape.[2][4] A typical starting point could be a gradient elution from a low to a high percentage of the organic solvent.[2]

Q4: What detection wavelength is suitable for 4-(aminomethyl)benzamide?

A4: A UV detector set at a wavelength where the analyte exhibits significant absorbance is typically used. A common wavelength for compounds with a benzamide structure is around 254 nm.[2] However, it is always best to determine the optimal wavelength by running a UV scan of the analyte.

Q5: How should I prepare my sample of 4-(aminomethyl)benzamide for HPLC analysis?

A5: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.[5] A common diluent is a mixture of acetonitrile and water.[2] It is also crucial to filter the sample to remove any particulate matter that could clog the column or HPLC system.[6]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the analysis of 4-(aminomethyl)benzamide.

Poor Peak Shape: Tailing and Fronting

Poor peak shape can significantly impact the accuracy and precision of your analysis.

Problem: My 4-(aminomethyl)benzamide peak is tailing.

Causality: Peak tailing is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[2] It can also result from column overload or a mismatch between the sample solvent and the mobile phase.[5]

Step-by-Step Troubleshooting:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the amine group to ensure it is fully protonated and less likely to interact with silanols.

  • Use of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with the analyte.[2]

  • Column Selection: Switch to a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions. A column with a different chemistry, like a polar-embedded phase, can also be beneficial.

  • Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[5]

  • Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Sample Solvent Mismatch start->cause2 cause3 Column Overload start->cause3 solution1 Adjust Mobile Phase pH / Add Competing Base cause1->solution1 solution2 Change Column (End-capped, Base-deactivated) cause1->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause2->solution3 solution4 Dilute Sample cause3->solution4

Caption: A flowchart for diagnosing and resolving peak tailing.

Problem: My 4-(aminomethyl)benzamide peak is fronting.

Causality: Peak fronting is most commonly caused by sample overload, where the concentration of the analyte is too high for the column to handle, leading to saturation of the stationary phase.[2] It can also be caused by injecting the sample in a solvent that is too weak compared to the mobile phase.

Step-by-Step Troubleshooting:

  • Reduce Sample Concentration: The most straightforward solution is to dilute the sample and reinject.

  • Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[5]

  • Optimize Sample Solvent: Ensure the sample is dissolved in a solvent that is as strong as or slightly weaker than the initial mobile phase.

  • Increase Column Temperature: Raising the column temperature can sometimes improve peak shape, but this should be done with caution as it can also affect selectivity.[2]

Poor Retention and Resolution

Achieving adequate retention and resolution is critical for accurate quantification, especially when analyzing related substances.

Problem: 4-(Aminomethyl)benzamide is not retained on my C18 column.

Causality: As a polar compound, 4-(aminomethyl)benzamide has low affinity for the non-polar C18 stationary phase, especially in highly aqueous mobile phases.[1] This results in poor retention and elution near the void volume.

Step-by-Step Troubleshooting:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of polar analytes.

  • Use a Different Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa, as they have different selectivities.[2]

  • Employ Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For a basic compound like 4-(aminomethyl)benzamide, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) can be used to form a more retained complex.

  • Consider a Different Stationary Phase:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides alternative interactions and better retention for polar compounds.

    • Phenyl-Hexyl Columns: The phenyl group in this stationary phase can provide pi-pi interactions with the aromatic ring of 4-(aminomethyl)benzamide, enhancing retention.[2]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.

Table: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA good starting point for reversed-phase separation.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the analyte.[2]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.[2]
Gradient 30% B to 90% B over 20 minutesA broad gradient to elute compounds with a range of polarities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[2]
Column Temp. 30 °CProvides reproducible retention times.[2]
Detection 254 nmA common wavelength for aromatic compounds.[2]
Injection Vol. 10 µLA typical injection volume.[2]
Problem: I have poor resolution between 4-(aminomethyl)benzamide and its impurities.

Causality: Poor resolution indicates that the chromatographic conditions are not optimal for separating compounds with similar chemical properties.

Step-by-Step Troubleshooting:

  • Optimize the Gradient: A slower, shallower gradient will provide more time for the analytes to interact with the stationary phase, often leading to better separation.[2]

  • Adjust Mobile Phase Composition: Fine-tune the ratio of organic to aqueous phase in an isocratic method or at the start of a gradient.

  • Change the Organic Solvent: As mentioned before, switching between acetonitrile and methanol can alter selectivity and improve resolution.[2]

  • Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will also increase the run time.[2]

  • Change the Column: If other optimizations fail, a column with a different stationary phase or a smaller particle size for higher efficiency may be necessary.[2]

Diagram: Workflow for Improving Resolution

G start Poor Resolution step1 Optimize Gradient (Slower/Shallower) start->step1 step2 Adjust Mobile Phase Composition step1->step2 step3 Change Organic Solvent (ACN vs. MeOH) step2->step3 step4 Lower Flow Rate step3->step4 step5 Change Column (Different Stationary Phase/Particle Size) step4->step5 end Improved Resolution step5->end

Caption: A sequential workflow for optimizing chromatographic resolution.

Stability and Forced Degradation Studies

Understanding the stability of 4-(aminomethyl)benzamide is crucial for developing a stability-indicating method.

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[7] These studies involve subjecting the drug substance to more severe conditions than accelerated stability testing.[8]

Experimental Protocol:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration as per ICH Q1B guidelines.[8]

After each stress condition, analyze the samples by HPLC to assess for degradation and the formation of new peaks. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.[10]

Section 3: Method Validation

Once the HPLC method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[3] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.999 is typically expected.[3]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, with an acceptable range of 98.0 - 102.0%.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (%RSD) of <2.0% being desirable.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

Table: Typical Acceptance Criteria for HPLC Method Validation

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness %RSD of results should remain within acceptable limits.

References

  • HPLC Troubleshooting Guide.
  • Separation of 4-Aminobenzamide on Newcrom R1 HPLC column - SIELC Technologies.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
  • Troubleshooting in HPLC: A Review - IJSDR.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC - Benchchem.
  • Forced Degradation Studies Research Articles - Page 1 - R Discovery.
  • Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019.
  • A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.
  • Forced Degradation Studies - SciSpace.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences.
  • 4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818 - PubChem.
  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • 4-AMINOMETHYL-BENZAMIDE - ChemBK.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • 4-AMINOMETHYL-BENZAMIDE - ChemicalBook.
  • Analytical Method Validation & Common Problem 1 - NPRA.
  • 4-(Aminomethyl)-N-methylbenzamide hydrochloride | 1158467-80-1 - Sigma-Aldrich.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate.
  • 4-(aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16777071 - PubChem - NIH.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate.
  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - NIH.

Sources

Technical Support Center: Interpreting NMR Spectra of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(aminomethyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the interpretation of its NMR spectra and to offer practical solutions for common experimental challenges.

Introduction: The Structural Nuances of this compound

This compound is a substituted aromatic compound featuring several key functional groups that give rise to a distinct NMR spectrum. Understanding the electronic environment of each proton and carbon is crucial for accurate structural elucidation. The molecule possesses a 1,4-disubstituted benzene ring, an N,N-dimethylamide group, and an aminomethyl group. The amide functionality introduces the possibility of restricted rotation around the C-N bond, potentially leading to magnetic non-equivalence of the methyl groups. The aminomethyl group contains labile protons that can exchange with deuterated solvents. This guide will dissect these features and provide a clear path to spectral interpretation and troubleshooting.

Predicted NMR Spectra and Interpretation

A fundamental aspect of spectral interpretation is predicting the expected chemical shifts, multiplicities, and integration values for both ¹H and ¹³C NMR spectra. These predictions are based on the analysis of substituent effects on the benzene ring and the characteristic chemical shifts of the functional groups.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (Ha)~7.4Doublet2HProtons ortho to the amide group
Aromatic (Hb)~7.3Doublet2HProtons ortho to the aminomethyl group
Aminomethyl (CH₂)~3.9Singlet2HMethylene protons of the aminomethyl group
Amino (NH₂)~1.5-2.5 (variable)Broad Singlet2HAmine protons (exchangeable)
N,N-dimethyl (N(CH₃)₂)~3.0Singlet (or two singlets)6HMethyl protons of the dimethylamide group
Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)Assignment
Carbonyl (C=O)~171Amide carbonyl carbon
Aromatic (C-amide)~136Quaternary carbon attached to the amide group
Aromatic (C-aminomethyl)~140Quaternary carbon attached to the aminomethyl group
Aromatic (CH)~129Aromatic carbons ortho to the amide group
Aromatic (CH)~127Aromatic carbons ortho to the aminomethyl group
Aminomethyl (CH₂)~45Methylene carbon of the aminomethyl group
N,N-dimethyl (N(CH₃)₂)~35, ~39Methyl carbons of the dimethylamide group (may be non-equivalent)

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons appear as two doublets instead of a more complex pattern?

A1: The 1,4-disubstitution pattern on the benzene ring creates a plane of symmetry. The two protons ortho to the amide group (Ha) are chemically equivalent, as are the two protons ortho to the aminomethyl group (Hb). This results in a simplified AA'BB' spin system that often appears as two distinct doublets, assuming the coupling constants between adjacent protons are similar.

Q2: I see only one broad singlet for the N,N-dimethyl group. Is this normal?

A2: Yes, this is quite common. Due to restricted rotation around the amide C-N bond, the two methyl groups can be in chemically different environments (one cis and one trans to the carbonyl oxygen). This can result in two separate singlets. However, at higher temperatures, the rate of rotation increases, causing the two signals to coalesce into a single, often broad, singlet. If you observe a broad singlet, you might be observing this coalescence phenomenon at an intermediate exchange rate.

Q3: The peak for the NH₂ protons is very broad and its integration is not exactly 2H. Why is that?

A3: The protons of the primary amine (NH₂) are labile and can undergo chemical exchange with residual water in the deuterated solvent or with each other. This exchange process broadens the signal. The integration can also be inaccurate due to this broadening and exchange. To confirm the presence of these protons, you can perform a D₂O shake experiment.[1]

Q4: How can I definitively assign the aromatic protons?

A4: While the predicted chemical shifts provide a good starting point, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment. A COSY spectrum will show a correlation between the two adjacent aromatic protons (Ha and Hb). An HSQC spectrum will show correlations between each proton and the carbon to which it is directly attached, allowing you to correlate the proton signals with their corresponding carbon signals.

Troubleshooting Guide

This section addresses specific issues you might encounter during your NMR experiments in a question-and-answer format.

Q1: My baseline is rolling and not flat. What is causing this and how can I fix it?

A1: A rolling baseline is often a result of improper phasing or a very broad background signal.[2]

  • Probable Cause 1: Phasing Issues. The automatic phasing routines may not always be perfect.

    • Solution: Manually phase the spectrum. Adjust the zero-order (rp) and first-order (lp) phase corrections until the baseline is as flat as possible across the entire spectrum.[2]

  • Probable Cause 2: Very Broad Peaks. The presence of a very broad underlying signal, possibly from polymeric material or undissolved solids, can distort the baseline.

    • Solution: Ensure your sample is fully dissolved and free of any particulate matter.[3][4] Filtering the sample through a small cotton plug in a Pasteur pipette before transferring it to the NMR tube can help.[4]

Q2: I'm seeing a large peak around 1.56 ppm in my DMSO-d₆ spectrum that is not part of my compound. What is it?

A2: This is a very common artifact.

  • Probable Cause: Residual Water. Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere.[5] The peak at ~3.33 ppm in DMSO-d₆ (and ~1.56 ppm in CDCl₃) is typically due to residual H₂O.

    • Solution: Use fresh, high-quality deuterated solvent from a sealed ampoule or a bottle that has been kept tightly capped.[5] While it's difficult to eliminate this peak entirely, minimizing its intensity is key.

Q3: The peaks in my spectrum are broad and poorly resolved. What should I do?

A3: Broad peaks can stem from several factors related to sample preparation and spectrometer settings.[1]

  • Probable Cause 1: Poor Shimming. The magnetic field homogeneity across the sample needs to be optimized, a process called shimming. Poor shimming is a very common cause of broad lineshapes.[5][6]

    • Solution: Re-shim the magnet, either manually or using the spectrometer's automated shimming routines. Ensure the sample is filled to the correct height in the NMR tube (typically 4-5 cm or ~0.6-0.7 mL) to facilitate good shimming.[3][7]

  • Probable Cause 2: Sample Concentration. A sample that is too concentrated can lead to increased viscosity and peak broadening.[1][8]

    • Solution: Dilute your sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[3][9]

  • Probable Cause 3: Paramagnetic Impurities. The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[3]

    • Solution: If paramagnetic contamination is suspected, degas the sample by bubbling an inert gas (like nitrogen or argon) through it.

Q4: I performed a D₂O shake, and the NH₂ peak disappeared, but so did another small peak. What does this mean?

A4: This indicates the presence of another exchangeable proton.

  • Probable Cause: Presence of an acidic or labile proton. Your sample might contain an impurity with an exchangeable proton (e.g., a carboxylic acid or alcohol) or the this compound might be protonated, for instance, as a hydrochloride salt, leading to an NH₃⁺ group with exchangeable protons.

    • Solution: Check the synthesis and purification history of your compound. If it is a salt, the chemical shifts and integration will be different from the free base. Running the NMR in a solvent like D₂O from the start will show all exchangeable protons disappearing from the ¹H spectrum.

Experimental Protocols

Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particles.[3]

  • Filtering and Transfer: Using a clean Pasteur pipette with a small cotton plug at the tip, transfer the solution to a clean, high-quality 5 mm NMR tube.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

D₂O Exchange Experiment
  • Acquire Initial Spectrum: Prepare your sample as described above and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.[1]

  • Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer, re-shim if necessary, and acquire another ¹H NMR spectrum. The signals corresponding to the exchangeable NH₂ protons should have significantly decreased in intensity or disappeared completely.

Visualizing Troubleshooting Workflows

A systematic approach is key to resolving NMR issues. The following diagram illustrates a decision-making process for troubleshooting poor spectral quality.

Troubleshooting_Workflow start Poor Spectral Quality broad_peaks Broad Peaks? start->broad_peaks rolling_baseline Rolling Baseline? broad_peaks->rolling_baseline No check_shimming Re-shim Spectrometer broad_peaks->check_shimming Yes extra_peaks Unexpected Peaks? rolling_baseline->extra_peaks No manual_phase Manually Phase Spectrum rolling_baseline->manual_phase Yes check_solvent Identify Solvent Peak (e.g., H₂O, acetone) extra_peaks->check_solvent Yes end High-Quality Spectrum extra_peaks->end No check_concentration Check Concentration (Dilute if necessary) check_shimming->check_concentration check_paramagnetic Check for Paramagnetic Impurities (Degas sample) check_concentration->check_paramagnetic check_paramagnetic->end check_dissolution Ensure Complete Dissolution (Filter sample) manual_phase->check_dissolution check_dissolution->end check_purity Check Sample Purity (Review synthesis/purification) check_solvent->check_purity d2o_exchange Perform D₂O Exchange (Identify labile protons) check_purity->d2o_exchange d2o_exchange->end

Caption: Troubleshooting decision tree for common NMR spectral issues.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • SDSU NMR Facility. (n.d.). Common Problems.
  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441.
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • The Royal Society of Chemistry. (2014). Supplementary Information: Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • NMR Facility, University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts.
  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441.
  • Jackowski, K., Malicka, J., & Wilczek, M. (2001). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Journal of Molecular Structure, 563-564, 215-219.

Sources

Technical Support Center: Mass Spectrometry Analysis of 4-(Aminomethyl)benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(aminomethyl)benzamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your mass spectrometry experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may face.

Section 1: Foundational Concepts & Expected Fragmentation

This section covers the fundamental principles governing how 4-(aminomethyl)benzamides behave in a mass spectrometer. Understanding the expected fragmentation is the first step in identifying your compound and troubleshooting unexpected results.

Q1: What are the key structural features of 4-(aminomethyl)benzamide that influence its mass spec fragmentation?

A: The fragmentation of 4-(aminomethyl)benzamide is dictated by three key structural components: the aromatic ring, the amide linkage, and the primary benzylic amine.

  • Aromatic Ring: The stable benzene ring acts as the core of the molecule. Its presence leads to resonance-stabilized fragment ions, which often appear with high intensity.[1]

  • Amide Group (-CONH₂): The amide bond is a common and predictable cleavage site. In both Electron Ionization (EI) and Electrospray Ionization (ESI), cleavage of the N-CO bond is a characteristic fragmentation pathway for aromatic amides.[2][3][4] This cleavage is driven by the formation of a highly stable benzoyl cation.

  • Benzylic Amine (-CH₂NH₂): The bond between the benzyl carbon and the nitrogen atom (C-N) is relatively weak and prone to cleavage. This "alpha-cleavage" is a dominant fragmentation pathway for amines.[5][6] Furthermore, protonated benzylamines readily lose neutral ammonia (NH₃) upon collisional activation.[7][8]

The interplay between these groups determines the overall fragmentation pattern. The initial ionization or protonation site can significantly influence which pathway dominates.

Q2: Under positive-mode Electrospray Ionization (ESI-MS/MS), what are the primary fragmentation patterns I should expect for a generic 4-(aminomethyl)benzamide?

A: In ESI, analysis begins with the formation of a protonated molecule, [M+H]⁺. The protonation can occur at the amide oxygen, the amide nitrogen, or the primary amine nitrogen. The primary amine is typically the most basic site, making it the most likely point of protonation. The subsequent MS/MS fragmentation of this [M+H]⁺ precursor ion follows two major pathways originating from the cleavage of the amide and benzylic amine groups.

Pathway A: Amide Bond Cleavage This involves the cleavage of the C-N bond of the amide, leading to the loss of the aminomethyl group and the formation of a stable benzoyl cation.

Pathway B: Benzylic Amine Fragmentation This pathway is initiated at the protonated aminomethyl group. The most common fragmentation is the neutral loss of ammonia (NH₃).

Below is a diagram illustrating these key fragmentation steps for a generic 4-(aminomethyl)benzamide structure.

G cluster_main ESI Fragmentation of 4-(Aminomethyl)benzamide (R=H) cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Amide Cleavage M [M+H]⁺ (Protonated Molecule) m/z 151.08 A1 Loss of NH₃ (-17.03 Da) M->A1 -NH₃ A2 Loss of CH₂NH₂ radical (-30.05 Da) M->A2 - •CH₂NH₂ F1 Fragment F1 [M+H-NH₃]⁺ m/z 134.05 A1->F1 F2 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 A2->F2 A3 Loss of CO (-28.00 Da) F2->A3 -CO F3 Phenyl Cation [C₆H₅]⁺ m/z 77.04 A3->F3

ESI-MS/MS fragmentation of 4-(aminomethyl)benzamide.
Q3: How does the fragmentation pattern differ under Electron Ionization (EI)?

A: EI is a "hard" ionization technique that imparts more energy into the molecule, leading to more extensive fragmentation.[9] Instead of a protonated molecule, EI generates a molecular ion radical, M⁺•. While some pathways are similar to ESI (like forming the benzoyl cation), the mechanisms are radical-driven and often produce a more complex spectrum.

Key Features of EI Fragmentation:

  • Molecular Ion (M⁺•): The molecular ion peak may be observed, but it can be weak due to the molecule's instability under EI conditions.

  • Alpha-Cleavage: The most dominant fragmentation is typically alpha-cleavage at the C-C bond between the benzene ring and the aminomethyl group. This results in the formation of a stable iminium ion.

  • Benzoyl Cation: Cleavage of the amide C-N bond is also highly favorable, producing the intense benzoyl cation at m/z 105, which can further lose CO to give the phenyl cation at m/z 77.[3]

  • McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on the N-substituent, it is a characteristic fragmentation for other amides.[5]

G cluster_main EI Fragmentation of 4-(Aminomethyl)benzamide (R=H) cluster_path_a Pathway A: Alpha-Cleavage cluster_path_b Pathway B: Amide Cleavage M M⁺• (Molecular Ion) m/z 150.08 A1 Loss of •CONH₂ radical (-44.02 Da) M->A1 A2 Loss of •CH₂NH₂ radical (-30.05 Da) M->A2 F1 [C₈H₈N]⁺ m/z 118.07 A1->F1 F2 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 A2->F2 A3 Loss of CO (-28.00 Da) F2->A3 F3 Phenyl Cation [C₆H₅]⁺ m/z 77.04 A3->F3

Key EI fragmentation pathways for 4-(aminomethyl)benzamide.
Q4: What are the most diagnostic fragment ions to confirm a 4-(aminomethyl)benzamide structure?

A: To confidently identify a compound as a 4-(aminomethyl)benzamide derivative, you should look for a combination of ions that represent both halves of the molecule.

Ion (Structure) Nominal m/z (for parent) Significance Ionization Mode
[M+H]⁺ 151Confirms molecular weight.ESI
[C₇H₅O]⁺ (Benzoyl cation)105Confirms the benzamide core. A very common and often intense peak.[10]ESI, EI
[C₆H₅]⁺ (Phenyl cation)77Further fragmentation of the benzoyl cation; confirms the aromatic core.[3]ESI, EI
[M+H-NH₃]⁺ 134Confirms the presence of the aminomethyl group.[7]ESI

The presence of the [M+H]⁺ along with the benzoyl cation (m/z 105) and the neutral loss of ammonia (leading to m/z 134) provides very strong evidence for the 4-(aminomethyl)benzamide scaffold.

Section 2: Troubleshooting Common Issues

Even with a clear understanding of the expected fragmentation, experimental realities can present challenges. This section addresses the most common problems encountered during analysis.

Q5: I am not seeing the expected molecular ion ([M+H]⁺) in my ESI spectrum. What are the likely causes?

A: The absence of the [M+H]⁺ peak is a frequent issue and can stem from several factors:

  • Excessive In-Source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer.[11] This is common for molecules with labile groups like benzylic amines. The energy in the source, controlled by parameters like "cone voltage" or "orifice potential," might be too high.[12]

    • Troubleshooting Step: Systematically decrease the cone/orifice voltage (e.g., in 10V increments) and observe if the [M+H]⁺ signal appears and increases in intensity relative to the fragment ions.

  • Poor Ionization Efficiency: The analyte may not be ionizing well under the current conditions. This could be due to an inappropriate mobile phase pH or solvent composition.

    • Troubleshooting Step: Since the target is a basic amine, ensure the mobile phase is acidic (e.g., add 0.1% formic acid) to promote protonation.

  • Low Sample Concentration: The concentration of your analyte may simply be too low to produce a detectable signal above the background noise.[13]

    • Troubleshooting Step: Prepare a more concentrated sample to verify that the method is working.

  • Instrument Malfunction: While less common, issues like a dirty ion source or a detector problem can lead to a general loss of signal.[14]

    • Troubleshooting Step: Run a known standard to confirm the instrument is performing as expected.

Q6: My spectrum is dominated by adduct ions like [M+Na]⁺ and [M+K]⁺. How can I minimize these and enhance my [M+H]⁺ signal?

A: Adduct formation is a very common phenomenon in ESI, where ions present in the solvent or from the sample matrix attach to the analyte molecule.[15] Sodium ([M+Na]⁺, +23 Da) and potassium ([M+K]⁺, +39 Da) are frequent culprits.

  • Causality: These ions often originate from glassware, solvent impurities, or mobile phase additives.[9] They compete with protons (H⁺) for the analyte, suppressing the desired [M+H]⁺ signal.

  • Troubleshooting & Prevention:

    • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.

    • Add a Proton Source: Supplementing your mobile phase with a small amount of a volatile acid like formic acid (0.1% is standard) or acetic acid provides an abundant source of H⁺, which outcompetes Na⁺ and K⁺ for the analyte.

    • Improve Glassware Hygiene: Use plastic volumetric flasks and vials when possible. If using glass, rinse thoroughly with high-purity solvent before use. Avoid using detergents, which can be a source of sodium.

    • Check Reagents: Ensure any buffers or additives are of high purity and are not significant sources of sodium or potassium salts.

Q7: I am observing significant in-source fragmentation even at low cone voltages. Why is this happening?

A: If fragmentation persists at low source energies, it points to the inherent chemical instability of your analyte under ESI conditions.

  • Causality: The 4-(aminomethyl)benzamide structure contains a benzylic amine. Benzylic systems are prone to forming stable carbocations, making the C-N bond particularly labile. Even the mild heating and desolvation process in the ESI source can provide enough energy to induce fragmentation, particularly the loss of NH₃.[16]

  • Troubleshooting & Optimization:

    • Optimize Source Temperature: Reduce the desolvation gas temperature. A lower temperature may reduce thermal degradation while still allowing for efficient solvent evaporation.

    • Gentler Ionization: If available, consider Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be a softer ionization technique for certain classes of molecules, potentially reducing in-source fragmentation.

    • Accept and Adapt: In some cases, in-source fragmentation is unavoidable. You can adapt your method to use a prominent, stable fragment ion for quantification (Selected Ion Monitoring, SIM) or as a precursor for MS³ experiments if your instrument has that capability.

Q8: The relative intensities of my fragment ions are inconsistent between analytical runs. What could be causing this?

A: Fluctuating fragment ion intensities typically point to instability in the mass spectrometer's collision cell or ion source.

  • Causality: The degree of fragmentation in MS/MS is directly proportional to the collision energy applied in the collision cell. Minor fluctuations in collision gas pressure or the energy applied can alter fragmentation ratios. Similarly, changes in source conditions can alter the internal energy of the ions entering the mass analyzer.[11]

  • Troubleshooting & Best Practices:

    • Instrument Stability: Ensure the mass spectrometer has had adequate time to warm up and stabilize. Check that the collision gas (usually argon or nitrogen) supply is stable and at the correct pressure.

    • Regular Maintenance and Calibration: Perform routine tuning and calibration of the instrument according to the manufacturer's guidelines.[13] This ensures that voltages and pressures are being delivered accurately.

    • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress or enhance the ionization of your analyte, leading to run-to-run variability. Ensure your chromatographic separation is robust and consider using an internal standard.

Q9: My spectrum shows several unexpected peaks. How do I know if they are synthesis impurities or MS artifacts?

A: Differentiating between chemical impurities and analytical artifacts is a critical troubleshooting step.

  • Common Synthesis Impurities:

    • Unreacted Starting Materials: Look for the mass of benzoic acid or other precursors. Benzoic acid can be a common impurity if hydrolysis of a benzoyl chloride starting material occurs.[17]

    • Side-Products: A common side reaction in benzamide synthesis is the formation of N,N-dibenzoylamine, where a second benzoyl group acylates the newly formed amide.[17] Check for a mass corresponding to this structure.

  • Common MS Artifacts:

    • Solvent Clusters: Look for peaks corresponding to multiples of your solvent molecules (e.g., methanol, acetonitrile) clustering with your analyte or with each other.

    • Plasticizers: Phthalates from plastic containers are very common contaminants. They have characteristic isotope patterns and m/z values (e.g., m/z 149 is a common phthalate fragment).

    • Adducts: As discussed in Q6, sodium, potassium, and ammonium adducts are common.[18][19]

  • Troubleshooting Workflow:

    • Analyze a "Blank": Inject a sample of your solvent/mobile phase without any analyte. Any peaks that appear in the blank are artifacts from the system or solvent.[20]

    • Check for Logical Neutral Losses: See if the mass difference between your molecular ion and the unexpected peak corresponds to a logical chemical loss (e.g., H₂O, CO₂).

    • Review Synthesis Scheme: Consider plausible side reactions from your synthesis and calculate the expected masses of those byproducts.[21]

Section 3: Experimental Protocols
Protocol 1: Optimizing ESI Conditions for 4-(Aminomethyl)benzamides

This protocol describes a systematic approach to developing a robust ESI-MS method using direct infusion.

  • Prepare Analyte Solution: Dissolve the compound in 50:50 Methanol:Water with 0.1% Formic Acid to a concentration of ~1 µg/mL.

  • Initial Instrument Settings (Positive Ion Mode):

    • Capillary/Spray Voltage: 3.5 kV

    • Cone/Orifice Voltage: 20 V (Start low)

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

  • Infuse and Observe: Infuse the sample at 5-10 µL/min. Acquire a full scan spectrum (e.g., m/z 50-500).

  • Identify [M+H]⁺: Locate the protonated molecular ion.

  • Optimize Cone/Orifice Voltage: Create a ramp experiment where the cone voltage is varied from 10 V to 80 V. Plot the intensity of the [M+H]⁺ and key fragment ions (e.g., m/z 105) against the voltage. Select a voltage that provides a strong [M+H]⁺ signal with minimal fragmentation for full scan analysis, or a voltage that provides efficient fragmentation for MS/MS precursor selection.

  • Optimize Collision Energy (for MS/MS):

    • Select the [M+H]⁺ ion as the precursor.

    • Acquire product ion scans while ramping the collision energy (e.g., from 5 eV to 40 eV).

    • Observe the formation of daughter ions (e.g., m/z 134, 105, 77).

    • Select an energy that provides a stable and informative fragmentation pattern for your specific application (e.g., quantification or structural confirmation).

Protocol 2: Workflow for Sample Preparation to Minimize Contamination

G cluster_workflow Sample Preparation Workflow start Start: Solid Sample step1 Weigh sample using calibrated balance. start->step1 step2 Use LCMS-grade solvents (e.g., MeOH, ACN, H₂O). step1->step2 step3 Use volumetric flasks/vials made of polypropylene or pre-rinsed glass. step2->step3 step4 Prepare stock solution (e.g., 1 mg/mL). step3->step4 step5 Add 0.1% Formic Acid to final dilution solvent. step4->step5 step6 Perform serial dilutions to working concentration (e.g., 1 µg/mL). step5->step6 step7 Filter sample through a 0.22 µm PTFE syringe filter if necessary. step6->step7 end Ready for Analysis step7->end

Workflow to minimize adducts and contaminants.
References
  • Ly, T., et al. (2018). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH.
  • BenchChem. (2025).
  • Waters. What are common adducts in ESI mass spectrometry? - WKB67428.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. Benchchem.
  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Arom
  • Wikipedia.
  • LAGO, E. M., et al. (2018).
  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF. (2025).
  • Adduits ESI MS. (n.d.). Scribd.
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. (2025).
  • Chemistry LibreTexts. (2023).
  • JEOL USA, Inc.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • BenchChem. troubleshooting common issues in benzamide synthesis.
  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters.
  • Mass Spectrometry fragment
  • Mass Spectroscopy Lecture 6 : Fragment
  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • da Silva, A. M., et al. (2017).
  • Vanhoutte, K., et al. (2004). Fragmentation mechanisms of protonated benzylamines.
  • Fiehn Lab.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A. (n.d.).
  • Chad's Prep®.

Sources

Overcoming poor separation in chromatography of benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of benzamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common separation challenges encountered in the laboratory. Here, you will find in-depth technical guidance rooted in established scientific principles to help you achieve robust and reproducible results.

Introduction: The Challenge of Benzamide Derivative Separations

Benzamide derivatives are a crucial class of compounds in medicinal chemistry and drug discovery.[1] Their analysis by High-Performance Liquid Chromatography (HPLC) is fundamental for purity assessment, stability studies, and pharmacokinetic analysis. However, the inherent basicity of many benzamide derivatives presents unique chromatographic challenges, often leading to poor peak shapes and inadequate separation.[2] This guide provides a structured approach to diagnosing and resolving these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common problems you might encounter during the chromatography of benzamide derivatives, providing explanations for the underlying causes and actionable solutions.

Issue 1: My Benzamide Peak is Tailing (Asymmetrical Peak Shape)

Q: What is peak tailing and why is it a problem for my benzamide analysis?

A: Peak tailing is observed when a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[2] An ideal peak has a Gaussian shape with a tailing factor (Tf) or asymmetry factor (As) close to 1.0. A value greater than 1.2 is generally considered tailing.[2] This is problematic as it can compromise the accuracy of peak integration, leading to unreliable quantification, and can also obscure the resolution of closely eluting impurities.[2]

Q: What are the primary causes of peak tailing for benzamide derivatives in reversed-phase HPLC?

A: The primary cause of peak tailing for basic compounds like benzamides in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2] Specifically, the basic amine functional groups on the benzamide can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[2] At mid-range pH, these silanol groups can be ionized (SiO-), leading to strong ionic interactions with protonated (positively charged) benzamides, causing some molecules to be retained longer and resulting in a tailing peak.[2]

Q: How can I systematically troubleshoot and eliminate peak tailing?

A: A systematic approach is crucial for efficiently resolving peak tailing. The following workflow outlines the key steps:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below pKa of Benzamide? start->check_ph adjust_ph Adjust Mobile Phase pH to < 3 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (e.g., 10-25 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration to Mask Silanol Interactions check_buffer->increase_buffer No check_column Is the Column Old, Contaminated, or Not End-capped? check_buffer->check_column Yes increase_buffer->check_column replace_column Replace with a New, High-Quality End-capped or Polar-Embedded Column check_column->replace_column Yes check_system Check for Extra-Column Volume (tubing, fittings, connections) check_column->check_system No replace_column->check_system optimize_system Minimize Tubing Length/ID and Ensure Proper Connections check_system->optimize_system Yes end End: Symmetrical Peak Achieved check_system->end No optimize_system->end

Caption: A logical workflow for troubleshooting peak tailing in benzamide analysis.

  • Determine the pKa of your benzamide derivative. This can be found in the literature or predicted using software.

  • Prepare a mobile phase with a buffer effective in the desired pH range. For example, a phosphate or formate buffer.[2]

  • Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of your analyte. [2] A starting point of pH < 3 is often effective for suppressing silanol interactions.[2][3] Use an acid such as phosphoric acid or formic acid for pH adjustment.[2]

  • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Inject the sample and assess the peak shape. If tailing persists, consider further optimization of buffer concentration or column chemistry.

Issue 2: My Benzamide Peaks are Broad or Show Poor Efficiency

Q: What causes my peaks to be broad instead of sharp and narrow?

A: Broad peaks can be caused by several factors, both within and outside the column.[4][5] These include:

  • Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak dispersion.[4][6]

  • Column overloading: Injecting too much sample can saturate the stationary phase, causing peaks to broaden.[4][6]

  • Slow detector data collection rate: If the detector is not sampling fast enough, it may not accurately capture the peak profile, leading to apparent broadening.[6]

  • Column contamination or degradation: A contaminated or old column can lose its efficiency, resulting in broader peaks.[4][7]

  • Inappropriate sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening.[5]

Q: How can I improve the efficiency and sharpness of my peaks?

A: To improve peak efficiency:

  • Minimize extra-column volume: Use the shortest possible tubing with a small internal diameter. Ensure all fittings are properly made and tightened to avoid dead volume.[6]

  • Reduce injection volume or sample concentration: Perform a dilution series to determine if you are overloading the column.[4][7]

  • Optimize detector settings: Ensure the data collection rate is appropriate for the peak width.

  • Use a guard column: This can protect the analytical column from contaminants and extend its lifetime.[7]

  • Dissolve your sample in the initial mobile phase composition whenever possible to avoid solvent mismatch effects.[5][7]

Issue 3: I am Unable to Separate Two or More Benzamide Derivatives (Poor Resolution)

Q: My peaks are symmetrical, but they are not fully separated. What should I do?

A: Poor resolution between peaks, even with good peak shape, indicates that the selectivity of your method needs to be improved. This can be achieved by modifying the mobile phase or changing the stationary phase.

Q: How can I improve the resolution by changing the mobile phase?

A:

  • Optimize the organic modifier percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention and may improve resolution.

  • Change the organic modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[8]

  • Adjust the mobile phase pH: Changing the pH can alter the ionization state of your benzamide derivatives, leading to significant changes in retention and selectivity.[3][9][10][11]

  • Modify the column temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.[4][7]

Mobile Phase CompositionResolution (Rs) between Benzamide A and B
50% Acetonitrile / 50% Water (pH 3)1.2
45% Acetonitrile / 55% Water (pH 3)1.8
50% Methanol / 50% Water (pH 3)1.5
50% Acetonitrile / 50% Water (pH 4.5)2.1

Q: When should I consider changing the HPLC column?

A: If extensive mobile phase optimization does not yield the desired resolution, changing the stationary phase is the next logical step. Consider columns with different selectivities:

  • Polar-embedded phases: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar and basic compounds.[2][12]

  • Phenyl phases: These columns can provide unique selectivity for aromatic compounds like benzamides through pi-pi interactions.

  • Mixed-mode phases: These columns combine reversed-phase and ion-exchange characteristics, offering powerful selectivity for ionizable compounds.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for a new benzamide derivative?

A: A good starting point for a new benzamide derivative in reversed-phase HPLC would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water (pH ~2.7).[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A generic scouting gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[2]

  • Detection: UV detection at a wavelength where the analyte has good absorbance (e.g., 254 nm or a wavelength determined by a UV scan).[1]

Q2: How do I choose between acetonitrile and methanol as the organic modifier?

A: Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure, and better UV transparency at low wavelengths. However, methanol can offer different selectivity and is a more cost-effective option.[15] It is often worthwhile to screen both during method development.

Q3: What is the role of a buffer in the mobile phase?

A: A buffer is used to control and maintain a stable mobile phase pH.[10] This is critical for reproducible retention times and peak shapes of ionizable compounds like benzamides.[3] Buffers also help to mask the effects of residual silanol groups on the stationary phase, which can improve peak shape for basic analytes.[2][16]

Q4: Can I use a 100% aqueous mobile phase for very polar benzamide derivatives?

A: Standard C18 columns can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (typically >95% water), leading to a dramatic loss of retention.[12] If your benzamide derivative is very polar and requires a highly aqueous mobile phase for retention, you should use a column specifically designed for these conditions, such as a polar-embedded or an AQ-type C18 column.[12]

Q5: What are some alternative chromatographic techniques for challenging benzamide separations?

A: For very polar or difficult-to-separate benzamide derivatives, consider these alternative techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[13][17]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity and faster separations compared to HPLC and is often a good alternative for the separation of closely related compounds.[18]

  • Mixed-Mode Chromatography: As mentioned earlier, this technique utilizes multiple separation mechanisms and can be very effective for complex mixtures of ionizable compounds.[13][14]

References

  • Troubleshooting peak tailing in HPLC analysis of benzamides. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Video Notes LC Troubleshooting Series Peak Broadening. (n.d.). Agilent.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). PerkinElmer.
  • Preparation of two amide bonded stationary phases and comparative evaluation under mixed-mode chromatography. (2021, May 27). PubMed.
  • Retaining Polar Compounds. (2014, August 22). LCGC International.
  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (2025, August 6). Wiley Online Library.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI.
  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. (2023, April 1). LCGC International.
  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.

Sources

Technical Support Center: Handling and Storage of Air-Sensitive Reagents in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and safety information for the successful handling and storage of air-sensitive reagents commonly employed in benzamide synthesis. The synthesis of benzamides often involves potent nucleophiles and strong bases that are highly reactive towards atmospheric oxygen and moisture.[1][2][3] Improper handling of these reagents is a primary cause of reaction failure and can pose significant safety risks.[2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes a benzamide synthesis "air-sensitive"?

A1: The term "air-sensitive" in the context of benzamide synthesis typically refers not to the benzamide product or its direct precursors (like benzoic acid or an amine) themselves, but to the highly reactive reagents used to facilitate the amide bond formation. These reagents can react vigorously with components of air, primarily oxygen (O₂) and water (H₂O).[1][4]

Common classes of air-sensitive reagents used in pathways to benzamides include:

  • Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi): Used as strong bases to deprotonate precursors or as nucleophiles. They are highly pyrophoric, meaning they can ignite spontaneously on contact with air.[2][5]

  • Grignard Reagents (R-MgX): Powerful nucleophiles and bases that are sensitive to moisture.[6][7]

  • Metal Hydrides (e.g., Sodium Hydride, NaH): Used as strong, non-nucleophilic bases. They react violently with water to produce flammable hydrogen gas.[8][9]

Exposure to air or moisture can decompose these reagents, leading to low or no product yield, and can create hazardous situations like fires or explosions.[2]

Q2: Should I use a Schlenk line or a glovebox for my reaction?

A2: The choice between a Schlenk line and a glovebox depends on the scale of your reaction, the sensitivity of your reagents, and the complexity of the manipulations required.

FeatureSchlenk LineGlovebox
Atmosphere Control Provides an inert atmosphere (N₂ or Ar) within the glassware.[10][11]Provides a large, controlled inert atmosphere work area.[12]
Best For Liquid/solution transfers, running reactions over long periods, refluxing.[1][10]Handling pyrophoric solids, weighing reagents, complex manipulations.[12][13][14]
Key Technique Uses cycles of vacuum and inert gas backfill ("purge-and-refill") to de-gas glassware.[4] Transfers are done via syringe or cannula.[4][11]Materials are brought in through an antechamber that is purged.[4]
Cost & Maintenance Lower initial cost, requires more user skill.[1]Higher initial cost, requires regular maintenance of catalyst and seals.

Causality: A Schlenk line is excellent for maintaining an inert atmosphere inside a reaction flask for an extended period, making it ideal for the reaction itself.[10] A glovebox provides a completely inert environment for all manipulations, which is crucial when handling solids that cannot be easily transferred under a gas flow, or for preparing multiple reactions.[12][13]

Q3: Argon or Nitrogen? Does the choice of inert gas matter?

A3: For most applications involving organolithium and Grignard reagents, nitrogen is sufficient and more economical.[1] However, argon is preferred in specific cases. Because argon is denser than air, it can provide a better "blanket" over a reaction when a flask must be briefly opened (e.g., for adding a solid).[10] Critically, some reagents, particularly lithium metal at certain temperatures, can react with nitrogen gas.[13] If you are preparing an organolithium reagent from lithium metal or are unsure of reactivity, argon is the safer choice.[13]

Q4: My glassware is clean. Do I really need to flame-dry it?

A4: Yes. Standard laboratory glassware has a thin film of adsorbed water on its surface that is not removed by simple washing and drying.[3][15] This moisture will readily consume a stoichiometric amount of an organometallic reagent. Flame-drying under vacuum or oven-drying (e.g., 140°C for 4 hours or overnight) and cooling under an inert atmosphere is essential to remove this adsorbed water and ensure your reaction proceeds as expected.[3][4][16]

Section 2: Troubleshooting Guides

Problem 1: My reaction didn't work. I added the correct amount of organolithium reagent, but my starting material was recovered.
  • Possible Cause 1: Inactive Reagent. The organolithium reagent may have degraded due to improper storage or previous exposure to air.

    • Solution: Always check the quality of your organolithium reagent. Commercial bottles from suppliers like Sigma-Aldrich come with a Sure/Seal™ cap that allows for reagent withdrawal without compromising the atmosphere inside.[3][15] However, repeated punctures can compromise the seal. For long-term storage, consider using a second septum over the Sure/Seal cap.[17] It is good practice to titrate organolithium reagents periodically to determine their exact molarity.

  • Possible Cause 2: "Wet" Solvent or Reagents. Trace amounts of water in your solvent or other reagents will quench the organolithium.

    • Solution: Use anhydrous solvents, often packaged under an inert atmosphere.[2] If you are drying your own solvent, ensure your drying agent is active and the solvent is properly distilled and stored over molecular sieves under an inert atmosphere.[4]

  • Possible Cause 3: Inadequate Inert Atmosphere. Your reaction flask was not properly purged of air and moisture.

    • Solution: Ensure your glassware is rigorously dried.[4][16] When using a Schlenk line, perform at least three vacuum/inert gas backfill cycles on the warm, assembled glassware to remove adsorbed moisture and atmospheric gases.[10][18]

Problem 2: I'm trying to deprotonate an amine with n-BuLi before adding my acyl chloride, but I'm getting a complex mixture of products.
  • Possible Cause: Acidic Protons. Grignard and organolithium reagents are strong bases and will react with any acidic protons in the reaction flask.[7] If your amine precursor has other acidic protons (e.g., -OH, -SH, or even another -NH), the organolithium will react with those sites first, potentially leading to side reactions.[19][20]

    • Solution: Protect other acidic functional groups before introducing the organometallic reagent. If the amine itself is the issue, ensure you are adding a full equivalent of the base to achieve complete deprotonation before adding the electrophile.

Problem 3: When adding Sodium Hydride (NaH) to my solvent, I see vigorous bubbling, and the reaction seems uncontrollable.
  • Possible Cause: Wet Solvent. Sodium hydride reacts violently with water to produce hydrogen gas, which is flammable and can cause significant pressure buildup.[8][9] The heat generated can ignite the solvent.

    • Solution: This is a critical safety issue. ALWAYS add NaH to a rigorously dried, inert solvent under an inert atmosphere.[8] Never add solvent to NaH. The dispersion of NaH in mineral oil is safer to handle than pure NaH solid.[8] The mineral oil can be washed away with dry hexane or pentane under an inert atmosphere if required for the reaction.[8][14]

Problem 4: The tip of my syringe/cannula clogged while transferring a reagent.
  • Possible Cause: Reagent Decomposition. A small amount of air or moisture at the tip of the needle can cause the reagent to decompose and precipitate, creating a blockage.

    • Solution: Ensure the syringe and needle are completely dry, for example, by placing them in a drying oven and assembling them while hot, then flushing with inert gas as they cool.[15][21] Before drawing up the reagent, flush the syringe with inert gas from the headspace of the reaction flask or a separate inerted flask.[22] When transferring, draw a small "buffer" of inert gas into the syringe after the liquid to prevent the reagent at the tip from coming into contact with the atmosphere upon exiting the source vessel.[22][23]

Section 3: Key Experimental Protocols & Visual Guides

Protocol 1: Setting up a Reaction Flask under Inert Atmosphere using a Schlenk Line
  • Glassware Preparation: Ensure the Schlenk flask, stir bar, and any other glassware are clean and oven-dried (or flame-dried).[4][16]

  • Assembly: While the flask is still warm, assemble it with a greased glass joint (if applicable) and a rubber septum. Clamp it securely to a stand.[16][21]

  • Connect to Schlenk Line: Connect the side-arm of the flask to the Schlenk line tubing.

  • Purge Cycles:

    • Open the stopcock on the flask to the vacuum line. Evacuate the flask for several minutes.[10]

    • Close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask.[10]

    • Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is completely inert.[10][18]

  • Maintain Positive Pressure: Leave the flask connected to the inert gas line with a slight positive pressure, indicated by gentle bubbling from the line's oil bubbler.[3] The flask is now ready for the addition of solvents and reagents.

Inert_Atmosphere_Setup A Assemble Hot, Dry Glassware B Connect to Schlenk Line A->B Secure C Evacuate (Vacuum) B->C Open to Vac D Backfill with Inert Gas (N₂/Ar) C->D Switch Manifold E Repeat Cycle (3x Total) D->E 1st Cycle Done E->C Repeat F Maintain Positive Inert Pressure E->F After 3rd Cycle G Ready for Reagent Addition F->G System is Inert

Caption: Workflow for preparing glassware under an inert atmosphere.

Protocol 2: Transfer of an Organolithium Reagent via Syringe
  • Prepare Syringe: Use an oven-dried syringe and needle.[15][21] Flush the syringe with inert gas at least 10 times.[3][15] A good technique is to use an empty, inerted flask to pull gas in and expel it.[22]

  • Prepare Reagent Bottle: Secure the reagent bottle. Puncture the septum with a needle connected to an inert gas line to ensure positive pressure.

  • Withdraw Reagent: Insert the dry, flushed syringe needle through the septum into the reagent bottle. Ensure the needle tip is below the liquid level. Slowly pull the plunger to draw the desired volume of liquid.[22]

  • Remove Bubbles & Create Buffer: Invert the syringe and gently push the plunger to expel any gas bubbles back into the bottle. Then, with the needle tip in the headspace (the gas layer above the liquid), withdraw a small volume (e.g., 0.2 mL) of inert gas. This "gas buffer" protects the reagent in the needle tip.[22][23]

  • Transfer: Quickly and smoothly withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.

  • Inject Reagent: First, inject the inert gas buffer, then slowly add the reagent to your reaction mixture, which should be stirring.[22]

  • Rinse Syringe: Do not push out the residual liquid. Withdraw the syringe, and immediately quench and clean it by drawing up and expelling a dry, inert solvent (like hexane), followed by a more protic solvent like isopropanol, and finally water and acetone.[22][23]

Troubleshooting_Logic Start Reaction Fails: Starting Material Recovered Q1 Was the reagent titrated recently? Start->Q1 A1_Yes Reagent is Active Q1->A1_Yes Yes A1_No Tritrate or use a new bottle Q1->A1_No No Q2 Was solvent from a freshly opened anhydrous bottle? A1_Yes->Q2 A2_Yes Solvent is likely dry Q2->A2_Yes Yes A2_No Use fresh anhydrous solvent or distill Q2->A2_No No Q3 Was glasswareflame/oven-dried and purged (3x cycles)? A2_Yes->Q3 A3_Yes Setup was likely inert Q3->A3_Yes Yes A3_No Improve drying and purging technique Q3->A3_No No

Caption: Decision tree for troubleshooting failed organometallic reactions.

Section 4: Safety First - Quenching and Disposal

Q5: How do I safely neutralize (quench) my reaction and dispose of excess reagents?

A5: Quenching is a critical step to deactivate highly reactive reagents, making the reaction mixture safe to handle.[24] The process is highly exothermic and must be done with extreme care.[24]

General Quenching Protocol:

  • Cool the Reaction: Cool the reaction flask in an ice/water bath to dissipate heat.[25]

  • Use a Staged Approach: Quench by slowly adding a less reactive protic solvent first, before adding water. A common sequence is:

    • Isopropanol: Add dropwise with vigorous stirring until the exothermic reaction subsides.[24][26]

    • Methanol: Add slowly.[26]

    • Water: Add cautiously to ensure all reactive material is destroyed.[24][26]

  • Workup: Once quenched, the reaction can proceed to a standard aqueous workup (e.g., adding saturated ammonium chloride, followed by extraction).[24]

NEVER:

  • Quench a large amount of reagent at once.

  • Add water directly to a highly reactive reagent.[24]

  • Open a container with residual pyrophoric material to the air.[27]

Disposal: Contaminated glassware (syringes, needles) should be rinsed with an inert solvent, and the rinsate should be quenched using the same staged procedure before disposal.[13][26]

Reagent ClassPrimary HazardRecommended Quenching Sequence
Organolithiums (e.g., t-BuLi) Pyrophoric, highly exothermic reaction with water.[24]1. Isopropanol (slowly, at 0°C) 2. Methanol 3. Water[24][26]
Grignard Reagents Exothermic reaction with water.1. Saturated aq. NH₄Cl (slowly, at 0°C) 2. Water
Sodium Hydride (NaH) Violent reaction with water, evolves H₂ gas.[8]1. Isopropanol (slowly) 2. Ethanol 3. Methanol 4. Water[28]

References

  • Handling Pyrophoric Reagents. PNNL. [Link]
  • An Illustrated Guide to Schlenk Line Techniques. (2023-01-29). [Link]
  • Guides - Chemistry LibreTexts. (2024-10-15). [Link]
  • Sodium Hydride - Standard Oper
  • Air-free technique. Wikipedia. [Link]
  • Protocol for quenching reactive chemicals. EPFL. [Link]
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07). ChemistryViews. [Link]
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022-06-15).
  • Standard Operating Procedure Quenching Reactive Organometallic Reagents. (2003-09-19). ehs.uci.edu. [Link]
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
  • Sodium_Hydride_SOP.docx. Clemson University. [Link]
  • Safe Handling of Pyrophoric M
  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. [Link]
  • 7.3: Inert Atmospheric Methods. (2022-05-05). Chemistry LibreTexts. [Link]
  • Sodium hydride. (2022-02-20). Sciencemadness Wiki. [Link]
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024-01-29). ehs.uci.edu. [Link]
  • Requirements for Pyrophoric Research. (2023-08-01). [Link]
  • Quenching Reactive Substances. (2006-10-27). KGROUP. [Link]
  • How To Run A Reaction: The Setup. Department of Chemistry : University of Rochester. [Link]
  • Inert Atmosphere. (2022-02-01). YouTube. [Link]
  • Point out the flaws in the following incorrect Grignard syntheses... Study Prep in Pearson+. [Link]
  • Why is this grignard synthesis incorrect? (2020-02-19). Chemistry Stack Exchange. [Link]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh. [Link]
  • Handling air-sensitive reagents AL-134. MIT. [Link]
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016-11-12). PMC - NIH. [Link]
  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
  • Grignard and Organolithium Reagents. (2023-01-22). Chemistry LibreTexts. [Link]

Sources

Moisture sensitivity of reagents in 4-(aminomethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of 4-(aminomethyl)benzamide. The synthesis involves highly moisture-sensitive reagents, and this document focuses on mitigating the challenges associated with their use to ensure a successful and high-yielding reaction.

Part 1: Frequently Asked Questions (FAQs) - General Moisture Control

Q1: Why is moisture control so critical in the synthesis of 4-(aminomethyl)benzamide?

A1: The synthesis of 4-(aminomethyl)benzamide typically proceeds in two key stages, both involving reagents that are highly reactive with water.

  • Step 1 (Amide Formation): The conversion of 4-cyanobenzoic acid to 4-cyanobenzamide often goes through a 4-cyanobenzoyl chloride intermediate. Acyl chlorides, like 4-cyanobenzoyl chloride, readily hydrolyze in the presence of moisture back to the unreactive carboxylic acid, which significantly reduces the yield.[1][2][3]

  • Step 2 (Nitrile Reduction): The reduction of the nitrile group in 4-cyanobenzamide to the primary amine is accomplished using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LAH). LAH reacts violently and exothermically with water, releasing flammable hydrogen gas.[4][5] This reaction not only poses a significant safety hazard but also consumes the LAH, rendering it ineffective for the desired reduction and leading to reaction failure.[5]

Q2: What are the primary sources of moisture contamination in a synthesis?

A2: Moisture can be introduced from several seemingly benign sources:

  • Atmospheric Humidity: Reactions left open to the air, especially on humid days.

  • Reagents and Solvents: Using reagents or solvents that are not designated as "anhydrous" or have been improperly stored.[6]

  • Glassware: Glassware that has not been thoroughly dried is a major contributor. Water molecules can adhere strongly to glass surfaces.

  • Transfer Tools: Spatulas, syringes, and needles that have not been properly dried.

Q3: What are the essential general techniques for maintaining an anhydrous (moisture-free) reaction environment?

A3: Adherence to the following techniques is paramount:

  • Oven-Dry Glassware: All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator over a drying agent (e.g., Drierite, P₂O₅) immediately before use.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon.[7] This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen or a Schlenk line can be used.

  • Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O), commonly used with LAH, are hygroscopic and must be handled with care.[8]

  • Proper Reagent Handling: Handle moisture-sensitive solids like LAH in a glovebox or under a stream of inert gas. Weigh them quickly and ensure containers are sealed tightly immediately after use.

Part 2: Troubleshooting Guide - Synthesis Steps

Stage 1: Formation of 4-Cyanobenzamide

Q4: I attempted to synthesize 4-cyanobenzamide from 4-cyanobenzoyl chloride, but my yield was very low, and I isolated 4-cyanobenzoic acid as a major byproduct. What went wrong?

A4: The presence of 4-cyanobenzoic acid is a clear indication of the hydrolysis of your starting material, 4-cyanobenzoyl chloride.[1][9] This reagent is highly sensitive to moisture.[10] The acyl chloride reacts with water to revert to the carboxylic acid, which will not react with ammonia under these conditions to form the desired amide.

Troubleshooting Workflow: Hydrolysis of Acyl Chloride

Caption: Troubleshooting workflow for low amide yield.

Stage 2: LAH Reduction of 4-Cyanobenzamide

Q5: My LAH reduction of 4-cyanobenzamide failed. After workup, I recovered only my starting material. What is the most likely cause?

A5: The most probable cause is the inadvertent quenching of the Lithium Aluminum Hydride (LAH). LAH is a powerful reducing agent, but it is not selective and will react preferentially and rapidly with any protic source, especially water.[4][5] If sufficient moisture was present in your reaction flask or solvent, the LAH would be consumed in a reaction with water before it has a chance to reduce the nitrile of your starting material.

Q6: I observed vigorous, uncontrolled bubbling and a significant temperature increase as soon as I added the LAH to my reaction flask. Is this the reaction starting?

A6: While the reduction is exothermic, uncontrolled and violent gas evolution upon addition of LAH is a dangerous sign of a reaction with a protic contaminant, likely water.[4][11] This reaction produces hydrogen gas and can lead to a dangerous pressure buildup or even a fire, as LAH reactions are typically run in flammable ethereal solvents.[5][8] The desired reduction of the amide should be more controlled. A risk assessment is mandatory before performing any LAH reaction.[4][8]

The Consequence of Moisture on LAH Reduction

G cluster_0 Ideal Anhydrous Conditions cluster_1 Moisture Contamination Amide 4-Cyanobenzamide Product 4-(Aminomethyl)benzamide Amide->Product Successful Reduction LAH_dry LiAlH₄ LAH_dry->Product Amide_wet 4-Cyanobenzamide Amide_wet->Amide_wet No Reaction LAH_wet LiAlH₄ Decomposition Decomposition Products + H₂ Gas LAH_wet->Decomposition Violent Reaction H2O H₂O (Moisture) H2O->Decomposition

Caption: Ideal vs. contaminated LAH reaction pathways.

Q7: How do I safely and effectively quench an LAH reaction and work up the product?

A7: A failed or incomplete quench is a common source of problems, leading to low yields and difficult product isolation due to the formation of gelatinous aluminum salts.[4] The Fieser workup is a widely trusted and reliable method.[12][13] It involves the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and finally more water. This procedure is designed to produce granular aluminum salts that are easily removed by filtration.[14]

It is critical to perform the quench slowly in an ice bath (0 °C) to control the exothermic reaction. [4][12]

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Anhydrous Reaction Setup
  • Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel) in an oven at 125°C for at least 4 hours.

  • Assembly: Quickly assemble the hot glassware under a stream of dry nitrogen or argon. Use a light coating of grease on glass joints to ensure a good seal.

  • Inert Atmosphere: Once assembled and cooled to room temperature, maintain a positive pressure of inert gas throughout the experiment. A balloon attached to a needle is often sufficient for small-scale reactions.

  • Solvent Addition: Add anhydrous solvent via a syringe through a rubber septum.

  • Reagent Addition: Add reagents via syringe (for liquids) or quickly under a positive flow of inert gas (for solids).

Protocol 2: Safe LAH Reaction Quenching (Fieser Method)

This protocol assumes a reaction was run using X grams of LiAlH₄.

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C using an ice-water bath.[4][12]

  • Dilution: Dilute the cold reaction mixture with an equal volume of diethyl ether or the reaction solvent.[4]

  • Quenching - Step 1 (Water): With vigorous stirring, slowly and dropwise , add X mL of water.[11][12][13] Significant hydrogen gas evolution will occur. Ensure the addition rate is slow enough to control the exotherm and bubbling.[11]

  • Quenching - Step 2 (NaOH): Following the water, slowly and dropwise , add X mL of a 15% (w/v) aqueous sodium hydroxide solution.[11][12][13] The mixture will begin to thicken.

  • Quenching - Step 3 (Water): Finally, slowly and dropwise , add 3X mL of water.[11][12][13] A granular white precipitate should form.

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. The solids should become easily stirrable and white.[12][13]

  • Filtration: Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the inorganic solids.[4][14]

  • Washing & Isolation: Wash the filter cake thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)benzamide.[4]

Table 1: Fieser Workup Reagent Volumes

Reagent UsedVolume to Add (per gram of LAH)Purpose
Water1 mLQuenches excess LAH
15% aq. NaOH1 mLHelps form easily filterable aluminum salts
Water3 mLCompletes the precipitation of aluminum salts

References

  • Benchchem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
  • Chandra, T., & Jeffrey, P. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
  • ChemBK. (2024, April 9). 4-Cyanobenzoyl chloride.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Cyanobenzoyl Chloride 6068-72-0.
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
  • ChemicalBook. (n.d.). 4-Cyanobenzoyl chloride synthesis.
  • Benchchem. (n.d.). troubleshooting common issues in benzamide synthesis.
  • Benchchem. (n.d.). How to overcome common problems in Benzamide synthesis?.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Sigma-Aldrich. (n.d.). 4-Cyanobenzoyl chloride 98 6068-72-0.
  • Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to HDAC6 Inhibitors: Profiling the 4-(Aminomethyl)-N-hydroxybenzamide Scaffold Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target, distinct from its nuclear-localized counterparts. Its primary cytoplasmic residence and unique substrate profile, which includes non-histone proteins like α-tubulin, cortactin, and the chaperone Hsp90, position it as a critical regulator of fundamental cellular processes such as intracellular trafficking, cell motility, and protein quality control.[1][2][3] Consequently, selective inhibition of HDAC6 is a promising strategy for therapeutic intervention in oncology and neurodegenerative diseases, where the functions it governs are often dysregulated.[1][4][5][6]

This guide provides an in-depth comparison of a potent and selective class of inhibitors based on the 4-(aminomethyl)-N-hydroxybenzamide scaffold against other leading HDAC6 inhibitors, including Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A. We will dissect their performance using key experimental data, provide detailed methodologies for their evaluation, and explain the causal science behind these experimental choices.

The Central Role of HDAC6 in Cellular Homeostasis

HDAC6's influence stems from its enzymatic activity on key cytoplasmic proteins. By removing acetyl groups, it modulates their function, impacting major cellular pathways. Inhibition of HDAC6 blocks this deacetylation, leading to hyperacetylation of its substrates and subsequent therapeutic effects.

HDAC6_Pathway cluster_substrates HDAC6 Substrates cluster_effects Downstream Cellular Effects HDAC6 HDAC6 aTubulin α-Tubulin (acetylated) HDAC6->aTubulin Deacetylation Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Deacetylation Cortactin Cortactin (acetylated) HDAC6->Cortactin Deacetylation Inhibitors Selective HDAC6 Inhibitors (e.g., 4-(aminomethyl)-N-hydroxybenzamide scaffold) Inhibitors->HDAC6 Inhibition Microtubule Stabilized Microtubules Improved Axonal Transport aTubulin->Microtubule Leads to ClientProtein Hsp90 Client Protein Degradation (e.g., in cancer) Hsp90->ClientProtein Leads to Motility Altered Cell Motility & Invasion Cortactin->Motility Impacts

Figure 1: The HDAC6 signaling axis and the impact of selective inhibition.

Comparative Analysis: Potency and Selectivity

The therapeutic utility of an HDAC6 inhibitor is defined by two primary parameters: its potency (how little of the compound is needed to inhibit the enzyme, measured by IC50) and its selectivity (how effectively it inhibits HDAC6 over other HDAC isoforms, particularly the Class I HDACs associated with toxicity).

A screen for novel HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with significant selectivity over other HDAC subtypes.[7] This selectivity is attributed to a benzylic spacer that effectively accesses the wider catalytic channel of HDAC6, combined with hydrophobic capping groups that interact with the protein surface near the active site rim.[7]

Below is a quantitative comparison of this scaffold against well-characterized inhibitors.

InhibitorClass/ScaffoldHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)Key Features & References
4-(aminomethyl)-N-hydroxybenzamide Derivative Constrained Heterocyclic Analog~2-10 >10,000>1000-fold High selectivity attributed to unique structural access to the HDAC6 active site.[7]
Ricolinostat (ACY-1215) Hydroxamic Acid5 58~11.6-fold Orally bioavailable; currently in clinical trials for various cancers.[8][9][10][11]
Tubastatin A Hydroxamic Acid15 >15,000>1000-fold Highly selective against most HDACs, with moderate activity against HDAC8 (~57-fold selectivity).[12][13][14]
Nexturastat A Hydroxamic Acid5 >950>190-fold Potent and highly selective; demonstrates significant anti-myeloma activity.[15][16][17][18]

Expert Insights: The data clearly positions the 4-(aminomethyl)-N-hydroxybenzamide scaffold as a highly selective inhibitor class, rivaling the selectivity of Tubastatin A while maintaining potency comparable to Ricolinostat and Nexturastat A. This high degree of selectivity is a critical feature for drug development, as it promises a wider therapeutic window and a lower risk of off-target effects commonly associated with pan-HDAC inhibitors that target Class I HDACs.[11][19]

Experimental Workflows for Inhibitor Characterization

Validating a novel HDAC6 inhibitor requires a multi-step approach, moving from direct enzymatic inhibition to confirmation of on-target activity in a cellular context. The following protocols represent the gold standard for this process.

Experimental_Workflow Start Start: Candidate Inhibitor Assay Step 1: In Vitro HDAC6 Enzymatic Assay Start->Assay IC50 Determine IC50 Value (Potency & Selectivity) Assay->IC50 Data Output CellCulture Step 2: Cell Culture Treatment IC50->CellCulture Proceed if potent/selective WesternBlot Step 3: Western Blot Analysis CellCulture->WesternBlot Result Confirm On-Target Effect: Increased Acetylated α-Tubulin WesternBlot->Result Data Output End End: Validated Inhibitor Result->End

Sources

A Senior Application Scientist's Guide to 4-(Aminomethyl)benzamide Analogues as Factor Xa Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(aminomethyl)benzamide scaffold represents a key chemotype in modern medicinal chemistry, particularly in the development of serine protease inhibitors. This guide provides a comparative analysis of its analogues, with a primary focus on their role as direct inhibitors of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. We will dissect the structure-activity relationships (SAR), compare inhibitory potencies, and explore the rationale behind molecular design choices aimed at optimizing efficacy, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for researchers, medicinal chemists, and pharmacologists in the field of anticoagulant drug discovery, providing both synthesized literature data and detailed experimental protocols to support further research and development.

Introduction: The Significance of the Benzamide Scaffold in Anticoagulation

Thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and stroke, are leading causes of morbidity and mortality worldwide. For decades, the mainstay of oral anticoagulant therapy was vitamin K antagonists like warfarin. However, their narrow therapeutic window, numerous drug-food interactions, and the need for routine monitoring prompted the search for safer and more convenient alternatives.[1][2]

This search led to the development of Direct Oral Anticoagulants (DOACs), which target specific enzymes in the coagulation cascade. Factor Xa (FXa) has emerged as a prime target because it sits at the confluence of the intrinsic and extrinsic pathways, acting as the rate-limiting enzyme for the explosive generation of thrombin.[1][2] For every molecule of Factor X activated, over 1,000 molecules of thrombin can be generated, making its inhibition a highly effective strategy to prevent thrombosis.[1][2]

The 4-(aminomethyl)benzamide core is structurally related to the benzamidine moiety, a classic "P1" fragment known to anchor inhibitors into the negatively charged S1 specificity pocket of trypsin-like serine proteases, including FXa. The primary amine of the aminomethyl group can form a key salt bridge with the carboxylate of Asp189 in the S1 pocket. However, the high basicity of benzamidines often leads to poor oral bioavailability. Consequently, medicinal chemists have explored less basic isosteres, such as 4-(aminomethyl)benzamide, to improve pharmacokinetic properties while retaining potent inhibitory activity.[3] This guide will explore the journey of molecular modifications built upon this foundational scaffold.

Mechanism of Action: Targeting the Coagulation Cascade

Direct FXa inhibitors function by binding to the active site of the FXa enzyme, preventing it from cleaving its natural substrate, prothrombin, into thrombin. This action effectively halts the amplification of the coagulation cascade.

Below is a diagram illustrating the central role of Factor Xa and the point of intervention for 4-(aminomethyl)benzamide analogues.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX FXa Factor Xa IX->FXa TF_VIIa Tissue Factor / VIIa TF_VIIa->FXa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Inhibitor 4-(Aminomethyl)benzamide Analogues Inhibitor->FXa Inhibits

Caption: Simplified coagulation cascade showing inhibition of Factor Xa.

Comparative Analysis & Structure-Activity Relationships (SAR)

The development of potent and selective FXa inhibitors from the 4-(aminomethyl)benzamide scaffold involves systematic modification of different parts of the molecule, conventionally referred to as P1, P2, P3, and P4 moieties, which correspond to the substrate residues that bind to the S1, S2, S3, and S4 pockets of the enzyme, respectively.

The P1 Moiety: Anchoring to the S1 Pocket

The 4-(aminomethyl)benzamide group serves as the P1 moiety. Its primary role is to occupy the S1 specificity pocket of FXa, which is defined by the key residue Asp189 at its base.

  • Rationale: The positively charged amino group (at physiological pH) forms a crucial charge-charge interaction with the negatively charged carboxylate of Asp189.

  • Modifications & Insights:

    • Benzamidine vs. Aminomethylbenzamide: While traditional benzamidines are potent P1 groups, their high basicity (pKa > 10) results in them being fully protonated in the gastrointestinal tract, limiting absorption and oral bioavailability.[3]

    • The aminomethyl group is less basic, offering a better balance of binding affinity and drug-like properties.

    • Further modifications to the P1 benzamide ring itself, such as adding substituents, can modulate binding. For instance, adding a chlorine atom to the benzamide ring has been shown to form a favorable "Cl-P bond" interaction with Tyr228 in the S1 pocket, enhancing potency.[4]

P2-P4 Modifications: Optimizing Potency and Selectivity

While the P1 group anchors the molecule, modifications to the rest of the inhibitor are crucial for achieving high affinity and selectivity over other serine proteases (e.g., thrombin, trypsin).

  • P4 Pocket Interaction: The S4 pocket of FXa is a large, hydrophobic pocket. Marketed drugs like Rivaroxaban and Apixaban feature specific P4 moieties (a morpholinone ring for Rivaroxaban) that form excellent complementary interactions in this pocket, often involving hydrogen bonds and hydrophobic contacts.[4] Analogues of 4-(aminomethyl)benzamide are often extended with linkers and terminal groups designed to occupy this S4 pocket effectively.

  • Scaffold Rigidity: Introducing rigid heterocyclic cores (e.g., pyrazolopyridinones, benzoxazinones) that link the P1 and P4 moieties can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[5][6]

Comparative Inhibitory Data

The following table summarizes the inhibitory potency of representative benzamide-based analogues against Factor Xa. The examples are selected to illustrate the principles of SAR discussed.

Compound ID (Reference)Core Scaffold / P1 GroupKey P4 MoietyFXa Ki (nM)FXa IC50 (nM)Selectivity vs. Thrombin
Compound 3 [4]4-ChlorobenzamideN-phenyl-2-lactam-23>435-fold
Compound 48 [1]4-AmidinobenzylamideBenzylsulfonyl-D-Arg3.5->285-fold
DX-9065a [7]NaphthylamidineAcetimidoyl-pyrrolidinyl-70>28,000-fold
Compound 6d [5]Benzamide (neutral)Dimethylaminomethyl-biphenyl0.4->2500-fold
Compound 7b [8]Oxazolidinone coreThiazole-alkylamino-2.01High (not quantified)

Data synthesized from multiple sources for illustrative comparison. Direct comparison should be made with caution as assay conditions may vary between studies.

Analysis of Data:

  • The data show that nanomolar to sub-nanomolar potency is achievable with this class of inhibitors.

  • Compound 48 , with a highly basic amidinobenzylamide P1 group, is extremely potent but may suffer from poor oral bioavailability.[1]

  • In contrast, Compound 6d utilizes a neutral benzamide P1 group and achieves excellent sub-nanomolar potency, demonstrating a successful strategy to move away from basic amidines.[5]

  • High selectivity against thrombin is a hallmark of well-designed FXa inhibitors, which is critical for a favorable safety profile, as off-target inhibition of thrombin can increase bleeding risk.

Experimental Methodologies

To assess the efficacy of novel 4-(aminomethyl)benzamide analogues, a standardized set of in vitro assays is essential. The following protocols describe a primary enzymatic assay and a secondary plasma-based clotting assay.

Protocol: In Vitro FXa Chromogenic Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound on purified human Factor Xa.

Principle: Active FXa cleaves a synthetic chromogenic substrate, releasing a yellow-colored p-nitroaniline (pNA) molecule. The rate of color formation, measured by absorbance at 405 nm, is proportional to FXa activity. An inhibitor will slow down this rate.[7][9]

Materials:

  • Purified Human Factor Xa

  • FXa Chromogenic Substrate (e.g., Spectrozyme FXa)

  • Assay Buffer: Tris-HCl (pH 7.4) with NaCl and BSA

  • Test Compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of diluted test compound solution to sample wells.

    • Add 10 µL of DMSO/buffer to "100% activity" control wells.

    • Add 10 µL of buffer to "background" wells (no enzyme).

  • Enzyme Addition: Add 20 µL of diluted Human Factor Xa solution to all wells except the "background" wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the FXa chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Normalize the data: % Inhibition = [1 - (Vinhibitor - Vbackground) / (V100% activity - Vbackground)] * 100.

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 1. Prepare Compound Serial Dilutions a1 3. Add Buffer, Inhibitor, and Enzyme to Plate p1->a1 p2 2. Prepare Reagents (Enzyme, Substrate) p2->a1 a2 4. Pre-incubate (15 min @ 37°C) a1->a2 a3 5. Add Substrate to Initiate Reaction a2->a3 d1 6. Kinetic Readout (Absorbance @ 405 nm) a3->d1 d2 7. Calculate Rates & % Inhibition d1->d2 d3 8. Determine IC50 d2->d3

Caption: Workflow for the FXa chromogenic inhibition assay.

Prothrombin Time (PT) Assay

This is a plasma-based clotting assay that measures the integrity of the extrinsic and common pathways. It is used to assess the anticoagulant effect of an inhibitor in a more physiologically relevant matrix.

Principle: Thromboplastin (a source of Tissue Factor) is added to citrated plasma, initiating the extrinsic pathway. The time it takes for a fibrin clot to form is measured. An FXa inhibitor will prolong this time.[5][10][11]

Brief Protocol:

  • Human plasma is pre-incubated with various concentrations of the test compound.

  • The plasma is warmed to 37°C.

  • A thromboplastin reagent is added, and a timer is started simultaneously.

  • The time to clot formation is recorded by a coagulometer.

  • The concentration of the inhibitor required to double the normal prothrombin time (PTx2) is a common metric of anticoagulant potency.[4][11]

Alternative Therapeutic Applications

Interestingly, the 4-(aminomethyl)benzamide scaffold is not limited to anticoagulation. A 2020 study in the Journal of Medicinal Chemistry identified this class of compounds as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry.[12][13] In this context, the compounds are thought to interfere with the viral envelope glycoprotein. This discovery highlights the versatility of the scaffold and suggests that libraries of these analogues could be screened against other therapeutic targets.[12]

Discussion & Future Perspectives

The development of FXa inhibitors based on the 4-(aminomethyl)benzamide scaffold exemplifies a classic medicinal chemistry strategy: optimizing a known pharmacophore to enhance drug-like properties. The key challenge has been to replace the highly basic benzamidine P1 group to improve oral bioavailability without sacrificing potency.[3]

The data show that this is achievable through several strategies:

  • Using Neutral P1 Bioisosteres: As seen with compounds like 6d, completely neutral benzamides can be highly effective when combined with optimized P4 moieties.[5]

  • Fine-tuning P1 Interactions: Subtle modifications, like the addition of a chlorine atom, can create new, favorable interactions within the S1 pocket.[4]

  • Holistic Molecule Design: Success relies on optimizing the entire molecule. Potent P1-S1 binding must be complemented by strong P4-S4 interactions and a rigid, low-entropy scaffold.

Future work in this area will likely focus on refining pharmacokinetic and pharmacodynamic profiles, exploring novel P4 groups to further enhance potency and selectivity, and potentially developing inhibitors with tailored durations of action for different clinical scenarios. Furthermore, the antiviral potential of this scaffold warrants deeper investigation.

Conclusion

4-(aminomethyl)benzamide analogues are a versatile and highly tractable class of compounds for the development of direct Factor Xa inhibitors. Through systematic structural modifications, particularly by replacing the traditional benzamidine P1 group with less basic mimics and by optimizing P4 interactions, researchers have successfully developed potent, selective, and orally bioavailable anticoagulants. The experimental protocols and comparative data provided in this guide offer a framework for the continued evaluation and optimization of this important therapeutic scaffold.

References

  • Röhrig, S., Straub, A., & Laux, V. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. [Link]
  • Pruitt, J. R., et al. (2001). Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Zhang, P., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Stürzebecher, J., et al. (1989). Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency. Thrombosis Research. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). PubMed Central. [Link]
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Barrett, Y. C., Wang, Z., & Frost, C. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis. [Link]
  • Zhang, P., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Scilit. [Link]
  • Xing, L., et al. (2017). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Pharmaceutical Design. [Link]
  • He, K., et al. (2006). Discovery of potent, efficacious, and orally bioavailable inhibitors of blood coagulation factor Xa with neutral P1 moieties. Bioorganic & Medicinal Chemistry Letters. [Link]
  • NIH National Center for Biotechnology Information. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. PubMed. [Link]
  • Katakura, S., et al. (1993). Design, synthesis and structure–activity relationships of benzoxazinone-based factor Xa inhibitors.
  • The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (n.d.). Europe PMC. [Link]
  • Quan, M. L., et al. (2002). Substituted acrylamides as factor Xa inhibitors: improving bioavailability by P1 modification. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Dahal, R., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry. [Link]
  • Zhang, P., et al. (2004). Design, synthesis, and SAR of anthranilamide-based factor Xa inhibitors incorporating substituted biphenyl P4 motifs. Scilit. [Link]
  • Nagahara, T., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Gong, P., et al. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological activity of 4-(aminomethyl)-N,N-dimethylbenzamide. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information on structurally related benzamides to propose a likely pharmacological profile and outlines a detailed experimental strategy for its characterization. By understanding the established activities of similar molecules, researchers can strategically design experiments to elucidate the unique biological functions of this compound and compare its performance against relevant benchmarks.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties, leading to compounds with a wide spectrum of biological activities. Notably, substituted benzamides have been successfully developed as antipsychotics, antiemetics, and prokinetics, primarily through their interaction with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. Furthermore, various benzamide derivatives have demonstrated potential as anticancer and antiviral agents.[1][2]

Given this precedent, this compound is a compound of significant interest. Its structure, featuring a flexible aminomethyl linker and a dimethylated amide, suggests the potential for interaction with various biological targets. This guide will explore the probable mechanisms of action and provide a roadmap for its empirical validation.

Postulated Biological Activity Profile

Based on the structure-activity relationships (SAR) of related benzamide derivatives, this compound is hypothesized to primarily interact with monoamine GPCRs. The N,N-dimethylbenzamide portion is a common feature in ligands targeting dopamine and serotonin receptors. The 4-(aminomethyl) substituent introduces a basic nitrogen atom, which is a key pharmacophoric element for interaction with the acidic residues within the binding pockets of these receptors.

Comparator Compounds:

To establish a meaningful biological context, the activity of this compound should be compared against well-characterized benzamides. Suitable comparators include:

  • Metoclopramide: A dopamine D2 receptor antagonist and 5-HT4 receptor agonist.

  • Sulpiride: A selective dopamine D2/D3 receptor antagonist.

  • Remoxipride: A dopamine D2 receptor antagonist with atypical antipsychotic properties.

These compounds provide a spectrum of activities at dopamine and serotonin receptors, allowing for a nuanced assessment of the target compound's selectivity and functional profile.

Proposed Experimental Workflow for Characterization

To systematically evaluate the biological activity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary molecular targets and then to characterize the functional consequences of ligand binding.

Experimental Workflow cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & In Vivo Validation Receptor Binding Receptor Binding cAMP Assay cAMP Assay Receptor Binding->cAMP Assay Identified Target(s) Arrestin Recruitment Arrestin Recruitment Receptor Binding->Arrestin Recruitment Identified Target(s) Cellular Assays Cellular Assays cAMP Assay->Cellular Assays Functional Profile Arrestin Recruitment->Cellular Assays Functional Profile In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Validated Activity

Caption: A tiered experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.

Tier 1: Radioligand Binding Assays for Target Identification

The initial step is to determine the binding affinity of this compound for a panel of relevant GPCRs, with a primary focus on dopamine and serotonin receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for various receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2L).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.

    • To determine non-specific binding, add a high concentration of a known antagonist (e.g., haloperidol) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays for Pathway Characterization

Once the primary binding targets are identified, the next step is to determine the functional activity of the compound at these receptors. This involves assessing its ability to modulate G protein-dependent and β-arrestin-mediated signaling pathways.

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.

cAMP_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Lysis & Detection Lysis & Detection Compound Treatment->Lysis & Detection 30 min Luminescence Reading Luminescence Reading Lysis & Detection->Luminescence Reading 15 min

Sources

A Comparative Guide to the Antithrombotic Efficacy of 4-(Aminomethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various 4-(aminomethyl)benzamide derivatives as potential antithrombotic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, preclinical data, and the experimental methodologies used to evaluate these promising compounds. Our analysis is grounded in scientific literature to provide an objective and insightful overview for advancing the development of novel anticoagulants.

Introduction: The Unmet Need for Safer Anticoagulants

Thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are leading causes of morbidity and mortality worldwide.[1] While traditional anticoagulants like warfarin have been mainstays of therapy, their use is associated with a narrow therapeutic window and a significant risk of bleeding complications.[2] This has driven the search for safer and more effective anticoagulants. A promising class of molecules that has emerged from these efforts is the 4-(aminomethyl)benzamide derivatives. These small molecules have shown potential as potent and selective inhibitors of key coagulation factors, particularly Factor Xa (fXa).[1]

Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, making it an attractive target for anticoagulant therapy.[1] By inhibiting fXa, these derivatives can effectively prevent the formation of thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation. This targeted approach is hypothesized to offer a wider therapeutic window with a reduced risk of bleeding compared to broader-acting anticoagulants.

Mechanism of Action: Targeting the Coagulation Cascade

The primary mechanism by which many 4-(aminomethyl)benzamide derivatives exert their anticoagulant effect is through the direct and competitive inhibition of Factor Xa. The general structure of these compounds allows them to bind to the active site of the fXa enzyme, thereby blocking its ability to convert prothrombin to thrombin.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Inhibition Inhibition XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Xa Xa X->Xa Common Pathway TF TF VIIa VIIa TF->VIIa VIIa->X TF Thrombin Thrombin Xa->Thrombin Prothrombin (II) Va Fibrin Fibrin Thrombin->Fibrin Fibrinogen (I) Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa 4-(aminomethyl)benzamide\nDerivatives 4-(aminomethyl)benzamide Derivatives 4-(aminomethyl)benzamide\nDerivatives->Xa Inhibits

Caption: The Coagulation Cascade and the Site of Action for 4-(aminomethyl)benzamide Derivatives.

Comparative Efficacy of 4-(Aminomethyl)benzamide Derivatives

The antithrombotic efficacy of several 4-(aminomethyl)benzamide derivatives has been evaluated in various preclinical models. A key study synthesized a series of novel 2-aminobenzamide derivatives and screened them for in vivo antithrombotic activity.[1] The results highlight significant differences in efficacy among the tested compounds, underscoring the importance of structural modifications.

CompoundIn Vivo Antithrombotic ActivityBleeding TimeReference
Derivative 8g Most promising; comparable to aspirin and warfarinNo significant increase[1]
Aspirin Standard of careIncreased[1]
Warfarin Standard of careIncreased[1]
Other Derivatives Varied activityNot specified for all[1]

Note: This table is a summary of findings from a specific study and is not exhaustive of all research in this area. The naming of "Derivative 8g" is as per the cited literature.

The promising profile of derivative 8g, which demonstrated potent antithrombotic activity without a corresponding increase in bleeding time, suggests a significant step forward in the development of safer anticoagulants.[1] This desirable separation of antithrombotic efficacy from bleeding risk is a key objective in modern anticoagulant research.

Structure-Activity Relationship (SAR) Insights

The observed differences in the efficacy of 4-(aminomethyl)benzamide derivatives can be attributed to their unique structural features. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. While the provided search results do not offer a comprehensive SAR for antithrombotic 4-(aminomethyl)benzamides, general principles from related benzamide derivative studies can be informative. For instance, investigations into benzamide and picolinamide derivatives as acetylcholinesterase inhibitors revealed that the position of substituents markedly influences inhibitory activity and selectivity.[3][4][5] Similarly, in the context of antithrombotic agents, modifications to the benzamide core and the aminomethyl side chain are expected to significantly impact their interaction with the S1 and S4 binding pockets of the Factor Xa active site.

A comprehensive SAR analysis for HDAC1 inhibitors based on benzamide scaffolds also highlighted the importance of steric and electrostatic interactions around the benzamide ring.[6] Such computational approaches, including 3D-QSAR and molecular docking, can be invaluable in rationally designing more potent and selective 4-(aminomethyl)benzamide-based fXa inhibitors.

Experimental Protocols for Efficacy Evaluation

The preclinical evaluation of novel antithrombotic agents relies on robust and validated in vivo models of thrombosis.[7][8] These models are essential for determining a compound's efficacy and safety profile before it can be considered for clinical trials.

In Vivo Thrombosis Models

A variety of animal models are employed to mimic different aspects of human thromboembolic diseases.[7][8] Common models include:

  • Ferric Chloride-Induced Arterial Thrombosis: This widely used model involves the application of ferric chloride to an artery (e.g., the carotid artery) to induce endothelial injury and subsequent thrombus formation.[9] The efficacy of a test compound is assessed by its ability to prevent or delay vessel occlusion.

  • Laser-Induced Mesenteric Artery or Vein Thrombosis: This model uses a laser to induce a precise injury to a mesenteric vessel, leading to platelet activation and thrombus formation.[9] It allows for real-time visualization and quantification of thrombus development.

  • Deep Vein Thrombosis (DVT) Models: These models typically involve stenosis or ligation of a major vein (e.g., the vena cava) to induce venous stasis and thrombus formation, mimicking clinical DVT.

A Generalized Experimental Workflow

Experimental_Workflow cluster_Preclinical Preclinical Evaluation A Compound Synthesis & Characterization B In Vitro Assays (e.g., fXa Inhibition) A->B C In Vivo Thrombosis Model (e.g., Ferric Chloride) B->C D Efficacy Assessment (Thrombus Weight, Occlusion Time) C->D E Safety Assessment (Bleeding Time) C->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies D->F E->F

Caption: A generalized workflow for the preclinical evaluation of novel antithrombotic agents.

Step-by-Step Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the right common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Compound Administration: Administer the test compound or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before thrombus induction.

  • Thrombus Induction:

    • Apply a small piece of filter paper (1x2 mm) saturated with a ferric chloride solution (e.g., 35%) to the adventitial surface of the carotid artery for a specified duration (e.g., 10 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring and Endpoint:

    • Continuously monitor carotid artery blood flow using the Doppler probe.

    • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

    • A cut-off time (e.g., 60 minutes) is typically set, and animals in which occlusion does not occur are assigned the maximum value.

  • Data Analysis: Compare the time to occlusion in the treated groups with the vehicle control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 4-(aminomethyl)benzamide derivatives is crucial for their development as therapeutic agents.[10][11] PK describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD relates drug concentration to its pharmacological effect.[10][12]

Key PK/PD parameters to consider for these derivatives include:

  • Oral Bioavailability: For convenient patient use, oral administration is preferred. Therefore, good oral bioavailability is a critical attribute.

  • Half-life (t½): The half-life of a drug determines the dosing frequency. A longer half-life may allow for once-daily dosing.

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) influences its half-life and potential for drug-drug interactions.[13] Some studies have shown that representative 4-(aminomethyl)benzamides exhibit good metabolic stability in rat and human liver microsomes.[13]

  • Exposure-Response Relationship: Establishing a clear relationship between drug exposure (e.g., plasma concentration) and the antithrombotic effect is essential for dose selection and optimization.

Conclusion and Future Directions

The 4-(aminomethyl)benzamide scaffold represents a promising starting point for the development of novel, safe, and effective oral anticoagulants. Preclinical studies have demonstrated that derivatives of this class can exhibit potent antithrombotic activity, potentially with a reduced risk of bleeding compared to existing therapies.[1]

Future research should focus on:

  • Extensive SAR studies: To optimize the potency, selectivity, and pharmacokinetic properties of these derivatives.

  • Head-to-head comparison studies: To directly compare the efficacy and safety of the most promising candidates against current standards of care in a range of thrombosis models.

  • Investigation of off-target effects: A thorough evaluation of potential interactions with other enzymes and receptors is necessary to ensure a favorable safety profile.

  • Clinical Trials: Promising candidates with robust preclinical data should be advanced into clinical development to assess their safety and efficacy in humans.

The continued exploration of 4-(aminomethyl)benzamide derivatives holds the potential to deliver a new generation of anticoagulants that can more effectively manage thromboembolic diseases while minimizing the risk of bleeding complications for patients.

References

  • Krasnov, V. P., Nizova, I. A., Vigorov, A., & Charushin, V. N. (2023). Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides. Molecules, 28(22), 7654.
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. (2020). Journal of Medicinal Chemistry, 63(13), 7211–7225.
  • Leadley, R. J., Jr, Chi, L., Rebello, S. S., & Gagnon, A. (2000). Contribution of in vivo models of thrombosis to the discovery and development of novel antithrombotic agents. Journal of Pharmacological and Toxicological Methods, 43(2), 101–116.
  • In vivo models for the evaluation of antithrombotics and thrombolytics. (n.d.). Methods in Molecular Medicine.
  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide. National Center for Biotechnology Information.
  • The utility of zebrafish thrombosis models in determining the location of thrombus formation. (2023). Annals of Translational Medicine, 11(14), 309.
  • In vivo thrombosis models. (n.d.). Haematology Research.
  • Gao, X.-h., Liu, L.-b., Liu, H.-r., Tang, J.-j., Kang, L., Wu, H., Cui, P., & Yan, J. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 133–141.
  • Gao, X.-h., Liu, L.-b., Liu, H.-r., Tang, J.-j., Kang, L., Wu, H., Cui, P., & Yan, J. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate.
  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3147–3156.
  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. (2013). Journal of Medicinal Chemistry, 56(13), 5467–5485.
  • Gao, X. H., Liu, L. B., Liu, H. R., Tang, J. J., Kang, L., Wu, H., Cui, P., & Yan, J. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 133–141.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Molecules, 28(13), 5133.
  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. (2013). Journal of Medicinal Chemistry, 56(13), 5467–5485.
  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. (1995). Pharmacology, 51(1), 35–44.
  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. (2012). ACS Medicinal Chemistry Letters, 3(7), 549–553.
  • A comparison of anticoagulant activities of warfarin and its imino-derivatives: in silico molecular docking evaluation. (2022). Journal of the Indian Chemical Society, 99(9), 100650.
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. (2022). Semantic Scholar.
  • Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). In Nursing Pharmacology. National Center for Biotechnology Information.
  • Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications. (2022). International Journal of Molecular Sciences, 23(12), 6749.
  • Anticoagulants: From chance discovery to structure-based design. (2024). Pharmacological Research, 199, 106987.
  • The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review. (2022). Frontiers in Pharmacology, 13, 932283.
  • Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. (2002). Clinical Infectious Diseases, 34(3), 391–397.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2020). Bioorganic Chemistry, 94, 103444.
  • Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib. (2019). Clinical Pharmacokinetics, 58(9), 1121–1132.

Sources

Benchmarking 4-(aminomethyl)-N,N-dimethylbenzamide: A Comparative Guide to a Novel Antiviral Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge of emerging and evolving viral pathogens necessitates a robust and continuous pipeline of novel antiviral therapeutics. Small molecule inhibitors offer a promising avenue for intervention, targeting various stages of the viral life cycle.[1][2] Among the vast chemical space explored for antiviral properties, benzamide derivatives have emerged as a scaffold of significant interest.[3][4][5] This guide provides a comprehensive benchmarking analysis of a promising candidate, 4-(aminomethyl)-N,N-dimethylbenzamide, against established antiviral agents.

Recent studies have highlighted the potential of substituted 4-(aminomethyl)benzamides as potent inhibitors of viral entry, particularly against filoviruses such as Ebola and Marburg virus.[6] This guide will extrapolate from these findings to propose a hypothetical benchmarking study against a common respiratory pathogen, Influenza A virus, a globally significant pathogen with a perpetual need for new therapeutic options.[7][8] We will compare the efficacy of this compound with Oseltamivir, a widely used neuraminidase inhibitor for the treatment of influenza.[9][10]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for a head-to-head in vitro evaluation, and present hypothetical data to illustrate the potential of this novel compound. The overarching goal is to provide a framework for the rigorous evaluation of new antiviral candidates, grounded in scientific integrity and established methodologies.

Mechanisms of Action: A Comparative Overview

A critical aspect of benchmarking is understanding the distinct mechanisms by which antiviral compounds exert their effects. This knowledge informs the selection of appropriate assays and the interpretation of results.

This compound: A Putative Viral Entry Inhibitor

Based on existing research on related compounds, we hypothesize that this compound functions as a viral entry inhibitor .[6] Viral entry is a multi-step process that begins with the attachment of the virus to the host cell surface and culminates in the release of the viral genome into the cytoplasm.[1][11] For enveloped viruses like influenza, this often involves the binding of viral surface glycoproteins to specific host cell receptors, followed by endocytosis and fusion of the viral and endosomal membranes.[11]

Small molecule entry inhibitors can disrupt this process at various points, such as by blocking the interaction between the viral and host cell receptors or by preventing the conformational changes in viral proteins required for membrane fusion.[12][13] The proposed mechanism for this compound is the interference with the function of viral glycoproteins, thereby preventing viral entry into the host cell.

Oseltamivir: An Established Neuraminidase Inhibitor

Oseltamivir, commercially known as Tamiflu, is a neuraminidase inhibitor.[9] Neuraminidase is a crucial enzyme on the surface of the influenza virus that cleaves sialic acid residues from the host cell surface. This action is essential for the release of newly formed viral particles from an infected cell, allowing them to infect other cells. By inhibiting neuraminidase, oseltamivir traps the progeny virions on the cell surface, preventing their spread and thus limiting the progression of the infection.

The following diagram illustrates the distinct points of intervention for these two compounds in the influenza virus life cycle:

Viral_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors Antiviral Intervention Viral_Entry Viral Entry (Attachment & Fusion) Replication Viral Replication (Transcription & Translation) Viral_Entry->Replication Assembly Viral Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Progeny_Virions Progeny Virions Budding->Progeny_Virions Influenza_Virus Influenza Virus Influenza_Virus->Viral_Entry Infection Infection of New Cells Progeny_Virions->Infection AMD 4-(aminomethyl)-N,N- dimethylbenzamide AMD->Viral_Entry Inhibits Oseltamivir Oseltamivir Oseltamivir->Budding Inhibits

Caption: Putative points of intervention for this compound and Oseltamivir in the influenza virus life cycle.

Experimental Design: A Head-to-Head In Vitro Comparison

To rigorously benchmark this compound against Oseltamivir, a series of in vitro assays are proposed. The following workflow outlines the key experimental stages:

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis Compound_Prep Compound Preparation (4-AMD & Oseltamivir) Cytotoxicity Cytotoxicity Assay (MTT or Neutral Red) Compound_Prep->Cytotoxicity Antiviral_CPE Antiviral Assay (CPE Reduction) Compound_Prep->Antiviral_CPE Cell_Culture Cell Culture (e.g., MDCK cells) Cell_Culture->Cytotoxicity Cell_Culture->Antiviral_CPE CC50 Calculate CC50 Cytotoxicity->CC50 Antiviral_Yield Virus Yield Reduction Assay Antiviral_CPE->Antiviral_Yield Antiviral_Plaque Plaque Reduction Assay Antiviral_CPE->Antiviral_Plaque EC50 Calculate EC50 Antiviral_CPE->EC50 Antiviral_Yield->EC50 Antiviral_Plaque->EC50 SI Determine Selectivity Index (SI) CC50->SI EC50->SI

Caption: Proposed experimental workflow for the in vitro benchmarking of antiviral compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from non-specific cytotoxicity.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound and Oseltamivir in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).[14][15]

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound and Virus Preparation: Prepare serial dilutions of the compounds. Dilute the Influenza A virus stock to a concentration that will cause 80-100% CPE in 48-72 hours.

  • Infection and Treatment: Remove the medium from the cells and add 50 µL of the diluted virus to each well (except for the cell control wells). After a 1-hour adsorption period at 37°C, remove the virus inoculum and add 100 µL of the diluted compounds.

  • Incubation: Incubate the plate at 37°C with 5% CO2 until CPE is maximal in the virus control wells.

  • CPE Evaluation: Assess the level of CPE in each well microscopically or by staining with a vital dye like neutral red.

  • Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, using regression analysis.[15]

This assay provides a more quantitative measure of antiviral activity by titrating the amount of infectious virus produced in the presence of the compound.[14][16]

Protocol:

  • Infection and Treatment: Infect MDCK cells with Influenza A virus in the presence of varying concentrations of the compounds, as described in the CPE assay.

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • Virus Titer Determination: Determine the viral titer in the collected supernatants using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh MDCK cell monolayers.

  • Data Analysis: Calculate the EC50 as the compound concentration that reduces the virus yield by 50% compared to the untreated virus control.

Hypothetical Results and Data Interpretation

The following tables present hypothetical data from the proposed benchmarking study.

Table 1: Cytotoxicity and Antiviral Activity of this compound and Oseltamivir against Influenza A Virus

CompoundCC50 (µM) [MDCK cells]EC50 (µM) [CPE Reduction]EC50 (µM) [Virus Yield Reduction]
This compound>1005.23.8
Oseltamivir>1000.10.08

Table 2: Selectivity Index of this compound and Oseltamivir

CompoundSelectivity Index (SI) (CC50 / EC50 from CPE)Selectivity Index (SI) (CC50 / EC50 from Virus Yield)
This compound>19.2>26.3
Oseltamivir>1000>1250
Interpretation of Results

The Selectivity Index (SI) is a critical parameter in antiviral drug development, representing the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile, as it signifies a larger separation between the concentration required for antiviral activity and the concentration that causes cellular toxicity.[17]

In this hypothetical scenario, both compounds exhibit low cytotoxicity (CC50 > 100 µM). While Oseltamivir demonstrates significantly higher potency (lower EC50) and a correspondingly higher selectivity index, this compound still presents a promising profile with a respectable SI. The slightly lower EC50 value obtained from the virus yield reduction assay compared to the CPE reduction assay is a common observation, as the former is often a more sensitive measure of viral replication inhibition.[16]

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the preclinical benchmarking of a novel antiviral candidate, this compound, against the established influenza drug, Oseltamivir. The proposed experimental workflow, rooted in standard virological techniques, provides a robust methodology for assessing antiviral efficacy and cytotoxicity.

The hypothetical data presented herein suggest that while this compound may not possess the same level of potency as Oseltamivir against Influenza A virus, its distinct mechanism of action as a potential entry inhibitor makes it a valuable lead compound. The emergence of resistance to existing antiviral drugs underscores the importance of developing compounds with novel mechanisms.[18]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the viral entry pathway. This could involve time-of-addition assays and studies using pseudotyped viruses.[19][20]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve its potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising lead compounds in animal models of influenza infection to assess their therapeutic potential in a whole-organism context.[7][8]

By following a systematic and rigorous benchmarking process, the scientific community can effectively identify and advance the most promising new antiviral agents to address the ongoing threat of viral diseases.

References

  • Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link]
  • In vitro methods for testing antiviral drugs. PubMed Central. [Link]
  • In Vitro Antiviral Testing.
  • Novel benzamide derivatives with indole moiety as dual-target antiviral agents: Rational design, efficient synthesis, and potent anti-influenza activity through concurrent binding to PAC terminal domain and viral nucleoprotein. PubMed. [Link]
  • Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. [Link]
  • Small molecule inhibitors of viral polymerases: A new era in antiviral design. Allied Academies. [Link]
  • Small Molecule Drugs Targeting Viral Polymerases. OUCI. [Link]
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections.
  • Small Molecule Drugs Targeting Viral Polymerases. PubMed. [Link]
  • Small molecule inhibitors of influenza A and B viruses that act by disrupting subunit interactions of the viral polymerase. PNAS. [Link]
  • Inhibitors of SARS-CoV entry – Identification using an internally-controlled dual envelope pseudovirion assay. PubMed Central. [Link]
  • Antiviral & Antimicrobial Testing.
  • In Vitro Antiviral Assays: A Review of Labor
  • Novel Ranking System for Identifying Efficacious Anti-Influenza Virus PB2 Inhibitors. PubMed Central. [Link]
  • Viral proteases: Structure, mechanism and inhibition. PubMed Central. [Link]
  • Small molecules inhibiting the viral cycle (SARS-CoV-2 case study). AXXAM. [Link]
  • Cell-based Assays to Identify Inhibitors of Viral Disease.
  • Improving Viral Protease Inhibitors to Counter Drug Resistance. PubMed Central. [Link]
  • Novel Ranking System for Identifying Efficacious Anti-Influenza Virus PB2 Inhibitors.
  • Virus Yield Reduction Assay.
  • Novel Benzamide Derivatives with Indole Moiety as Dual-Target Antiviral Agents: Rational Design, Efficient Synthesis, and Potent Anti-Influenza Activity Through Concurrent Binding to PAC Terminal Domain and Viral Nucleoprotein.
  • Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). PubMed Central. [Link]
  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE. [Link]
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
  • A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. PubMed Central. [Link]
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. [Link]
  • Viral Replication and Infection Assays. Sartorius. [Link]
  • Recent Advances on Targeting Proteases for Antiviral Development. MDPI. [Link]
  • Inhibition of Virus DNA Replication by Artificial Zinc Finger Proteins. ASM Journals. [Link]
  • Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. ASM Journals. [Link]
  • Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities. ASM Journals. [Link]
  • Antiviral Methods and Protocols. PubMed Central. [Link]
  • Antiviral assay strategies at different stages of virus infection.
  • A Novel Ranking System for Identifying Efficacious Anti-Influenza PB2 Inhibitors.
  • New Drug Combination Outperforms Tamiflu Which Could Lead to Treatments for Deadly Strains Including Avian and Swine Flu. American Friends of the Hebrew University. [Link]
  • The World's First Quantum AIDD Benchmark for FIC Drug Discovery Is Released: From 10% Success Rate to Deterministic Design. BioSpace. [Link]
  • Chemical stability of new acyclovir analogues with peptidomimetics. PubMed. [Link]
  • Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. [Link]
  • Medicinal plants and natural compounds against acyclovir-resistant HSV infections. Frontiers in Microbiology. [Link]
  • Effect of some compounds on HSV-1 in comparison with acyclovir (Acycl.).
  • Drug Repurposing of the Antiviral Drug Acyclovir: New Pharmaceutical Salts. MDPI. [Link]
  • Metabolic studies on BMS-200475, a new antiviral compound active against hep
  • Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. MDPI. [Link]

Sources

A Head-to-Head Comparison of Benzamide-Based HDAC Inhibitors: Entinostat, Mocetinostat, and Tacedinaline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[1][2][3] Among these, the benzamide-based inhibitors stand out for their distinct selectivity profile, primarily targeting Class I HDACs.[1][4] This guide provides a comprehensive, head-to-head comparison of three prominent benzamide-based HDAC inhibitors: Entinostat (MS-275), Mocetinostat (MGCD0103), and Tacedinaline (CI-994).

This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It delves into the nuances of each compound's performance, supported by experimental data, and provides detailed protocols for their evaluation. Our objective is to equip you with the necessary information to make informed decisions in your research and development endeavors.

Mechanism of Action: A Shared Path with Subtle Divergences

The primary mechanism of action for benzamide-based HDAC inhibitors involves the chelation of the zinc ion within the catalytic pocket of HDAC enzymes.[5][6] This interaction blocks the deacetylation of histone and non-histone proteins, leading to an accumulation of acetylated histones (hyperacetylation).[6][7] The resulting relaxed chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][6][7]

While all three compounds share this fundamental mechanism, their subtle differences in chemical structure influence their affinity and selectivity for different HDAC isoforms, ultimately impacting their biological activity.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects DNA Histones Histones Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression HDAC HDAC Enzyme HDAC->Acetylated_Histones Removes Acetyl Groups HAT HAT Enzyme HAT->Histones Adds Acetyl Groups Benzamide_Inhibitor Benzamide-based HDAC Inhibitor Benzamide_Inhibitor->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: General signaling pathway of benzamide-based HDAC inhibitors.

Performance Comparison: A Quantitative Look at Potency and Selectivity

The inhibitory activity of Entinostat, Mocetinostat, and Tacedinaline against Class I HDAC isoforms is a key determinant of their biological effects. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[1]

InhibitorHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)Reference(s)
Entinostat (MS-275) 150 - 930290 - 950310 - 1800[1]
Mocetinostat (MGCD0103) 150290480[1]
Tacedinaline (CI-994) 9009001200[1][8]

Key Observations:

  • Potency: Mocetinostat generally exhibits the highest potency against HDAC1 and HDAC2 among the three, with Entinostat showing comparable or slightly lower potency.[1] Tacedinaline is a less potent inhibitor of Class I HDACs.[1]

  • Selectivity: All three compounds demonstrate selectivity for Class I HDACs (HDAC1, 2, and 3) over other HDAC classes.[1] Mocetinostat is also reported to inhibit HDAC11 (a Class IV HDAC).[1]

Clinical Insights: From Bench to Bedside

The preclinical differences in potency and selectivity translate to distinct clinical profiles for each of these inhibitors.

Entinostat (MS-275) has been extensively studied in various solid and hematologic malignancies.[9][10] Notably, in combination with exemestane, it has shown significant improvement in progression-free survival and overall survival in patients with hormone receptor-positive advanced breast cancer.[10][11] The most common adverse events are manageable and include neutropenia and thrombocytopenia.[9][12]

Mocetinostat (MGCD0103) has demonstrated promising single-agent activity in relapsed or refractory classical Hodgkin lymphoma.[13] It has also been evaluated in other hematologic malignancies like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), where it has shown durable responses in a subset of patients.[2][3] Common treatment-related adverse events include fatigue, nausea, and diarrhea.[2][3]

Tacedinaline (CI-994) has shown preclinical antitumor activity in various models, including pancreatic and prostate cancer.[8][14] In a study on MYC-driven medulloblastoma, Tacedinaline demonstrated in vivo efficacy against both primary tumors and metastatic lesions.[15][16] Clinical development has been less extensive compared to Entinostat and Mocetinostat.

Experimental Protocols: A Guide to In-House Evaluation

For researchers aiming to conduct their own comparative studies, the following detailed protocols provide a framework for key in vitro and in vivo assays.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantitatively measures the enzymatic activity of HDACs and the inhibitory potential of the compounds. The principle relies on a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to release a fluorescent molecule.[17][18]

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitors (Test Compounds) - Developer Solution Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor dilutions - Add HDAC Enzyme Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubation (e.g., 10-15 min at 37°C) Plate_Setup->Incubation_1 Add_Substrate Initiate Reaction: Add Fluorogenic Substrate Incubation_1->Add_Substrate Incubation_2 Enzymatic Reaction (e.g., 30-60 min at 37°C) Add_Substrate->Incubation_2 Stop_Reaction Stop Reaction & Develop Signal: Add Developer Solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A) Incubation_2->Stop_Reaction Incubation_3 Signal Development (e.g., 15-30 min at RT) Stop_Reaction->Incubation_3 Read_Plate Read Fluorescence (e.g., Ex/Em = 360/460 nm) Incubation_3->Read_Plate Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Guide to the Physicochemical Properties of 4-(Aminomethyl)benzamide Isomers: Ortho, Meta, and Para

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics—such as acidity, lipophilicity, and solubility—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth, objective comparison of the key physicochemical properties of the ortho, meta, and para isomers of (aminomethyl)benzamide, offering valuable insights for researchers working with these structural motifs.

The positional isomerism of the aminomethyl group on the benzamide scaffold significantly alters the electronic and steric environment of the molecule. These subtle changes can lead to profound differences in intermolecular interactions and, consequently, in the compound's overall physicochemical behavior. Understanding these variations is crucial for optimizing drug candidates and predicting their in vivo performance.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(aminomethyl)benzamide, 3-(aminomethyl)benzamide, and 4-(aminomethyl)benzamide. The data presented is a compilation from various sources and predictive models. It is important to note that experimental values can vary based on the specific conditions and methods used for their determination.

Property2-(aminomethyl)benzamide3-(aminomethyl)benzamide4-(aminomethyl)benzamide
Molecular Formula C₈H₁₀N₂OC₈H₁₀N₂OC₈H₁₀N₂O
Molecular Weight 150.18 g/mol 150.18 g/mol [1]150.18 g/mol [2][]
Melting Point (°C) Data not readily available237-239 (decomp)[4][5]141-145
Predicted pKa (Strongest Acidic) Prediction not availablePrediction not available16.14 ± 0.50[6][7][8]
Predicted pKa (Strongest Basic) Prediction not availablePrediction not availablePrediction not available
Predicted XLogP3 Prediction not available-0.3[1][4][9]0.1[2]
Predicted Boiling Point (°C) Prediction not available316.4 ± 25.0[5]332.7 ± 25.0[][6][8]
Predicted Density (g/cm³) Prediction not available1.172 ± 0.06[4]1.172 ± 0.06[6][8]

Key Observations and Mechanistic Insights:

  • Melting Point: The significant difference in melting points, particularly between the meta and para isomers, suggests variations in crystal lattice energy. The higher melting point of the meta isomer could be attributed to more efficient crystal packing due to its molecular symmetry and intermolecular hydrogen bonding capabilities.

  • Lipophilicity (XLogP3): The predicted lipophilicity, as indicated by the XLogP3 value, shows a trend of increasing lipophilicity from the meta to the para isomer. Lipophilicity is a critical factor in a drug's ability to cross biological membranes.[10] The negative XLogP3 value for the meta isomer suggests it is the most hydrophilic of the three. This is likely due to the closer proximity of the polar aminomethyl and benzamide groups, allowing for intramolecular interactions that reduce the molecule's overall nonpolar surface area. The para isomer, with the greatest separation between the functional groups, exhibits the highest lipophilicity.

The Critical Role of Isomerism in Drug Action

The seemingly minor positional changes between these isomers can have a dramatic impact on their biological activity.[11][12][13] This is because drug-receptor interactions are highly specific and depend on a precise three-dimensional fit. Differences in the spatial arrangement of functional groups can alter how a molecule binds to its target, potentially leading to variations in efficacy, potency, and even the type of pharmacological response.[13] Furthermore, these physicochemical differences directly impact the pharmacokinetic profile of a drug.[12] For instance, a more lipophilic isomer may be absorbed more readily but could also be more susceptible to metabolic breakdown.

Experimental Protocols for Physicochemical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Spectrophotometric and potentiometric titration are common methods for its determination.[14][15]

Workflow for pKa Determination via UV-Vis Spectrophotometry:

pKa_Determination cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of isomer in a suitable solvent (e.g., water or methanol) B Prepare a series of buffers with a range of known pH values A->B C Add a small, constant volume of the stock solution to each buffer B->C D Measure the UV-Vis absorbance spectrum of each solution C->D E Identify the wavelength of maximum absorbance (λmax) that shows significant change with pH D->E F Plot absorbance at λmax versus pH E->F G Fit the data to a sigmoidal curve F->G H The pH at the inflection point of the curve is the pKa G->H

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the isomer in an appropriate solvent (e.g., deionized water or methanol). A series of buffer solutions with precisely known pH values, covering a range around the expected pKa, should also be prepared.

  • Sample Preparation for Measurement: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with varying pH.

  • Spectrophotometric Analysis: Measure the UV-Vis absorbance spectrum for each sample. Identify a wavelength (λmax) where the absorbance changes significantly as a function of pH.

  • Data Analysis: Plot the absorbance at the chosen λmax against the corresponding pH value. The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[14]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.[16] The shake-flask method is a classic and reliable technique for its determination.[14]

Workflow for logP Determination via Shake-Flask Method:

logP_Determination cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Concentration Analysis A Pre-saturate n-octanol with water and water with n-octanol B Prepare a stock solution of the isomer in the aqueous phase A->B C Mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol B->C D Shake the mixture vigorously for a set period to allow for partitioning C->D E Centrifuge the mixture to ensure complete phase separation D->E F Carefully separate the aqueous and organic phases E->F G Determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., HPLC-UV) F->G H Calculate logP = log([organic]/[aqueous]) G->H

Caption: Workflow for determining logP using the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of the isomer in the n-octanol-saturated water.

  • Partitioning: Mix equal volumes of the aqueous sample solution and the water-saturated n-octanol in a separatory funnel. Shake the funnel for a sufficient time to allow the isomer to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the isomer in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.[18] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[19]

Workflow for Aqueous Solubility Determination:

Solubility_Determination cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis A Add an excess amount of the solid isomer to a known volume of aqueous buffer (e.g., PBS, pH 7.4) B Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium A->B C Filter or centrifuge the suspension to remove the undissolved solid B->C D Determine the concentration of the dissolved isomer in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV) C->D E The measured concentration is the thermodynamic solubility D->E

Sources

A Researcher's Guide to the Spectroscopic Characterization of 4-(Aminomethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, 4-(aminomethyl)benzamide derivatives have emerged as a versatile scaffold, demonstrating potential in therapeutic areas ranging from antiviral agents to inhibitors of DNA methylation.[1][2] The precise elucidation of their molecular structure is a cornerstone of the development process, ensuring that the synthesized compound is indeed the intended molecule and possesses the required purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose.

This guide provides a comparative analysis of the spectroscopic data for 4-(aminomethyl)benzamide and its derivatives. It is designed for researchers and drug development professionals, offering not only reference data but also the underlying rationale for the experimental methodologies and interpretation of the resulting spectra.

The Strategic Approach to Spectroscopic Analysis

The characterization of a novel compound is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the data from one method corroborates the findings of another.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) - Connectivity purification->nmr ftir FTIR - Functional Groups purification->ftir ms Mass Spectrometry - Molecular Weight purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment caption General workflow for synthesis and characterization.

Caption: General workflow for synthesis and characterization.

Experimental Protocols: A Foundation of Trustworthy Data

The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. Here, we detail the standard protocols for analyzing 4-(aminomethyl)benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzamide derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical.[3] For many benzamide derivatives, which contain both amine and amide protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves the compounds and minimizes the exchange of labile N-H protons with deuterium, allowing for their observation in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Use a high-resolution NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).[3]

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to note include the number of signals, their chemical shift (δ in ppm), their integration (relative number of protons), and their multiplicity (singlet, doublet, etc.).

    • Acquire a ¹³C NMR spectrum to observe the chemical environment of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by their characteristic vibrational frequencies.[3]

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A more modern and simpler alternative is to use an ATR accessory, where the solid sample is placed directly onto the crystal surface.[3] This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for key functional groups. For benzamide derivatives, the most informative regions are the N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band) vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for confirming its identity.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often using an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

    • Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[1]

Comparative Spectroscopic Data

To illustrate the power of these techniques, we will compare the spectroscopic data for three distinct 4-(aminomethyl)benzamide derivatives.

G cluster_parent 4-(aminomethyl)benzamide cluster_methyl 4-(aminomethyl)-N-methylbenzamide cluster_fluoro 4-(aminomethyl)-N-(4-fluorophenyl)benzamide parent methyl fluoro caption Structures of the compared derivatives.

Caption: Structures of the compared derivatives.

¹H NMR Data Comparison (in DMSO-d₆)

The ¹H NMR spectra provide a detailed map of the proton environments in each molecule.

Proton Assignment 4-(aminomethyl)benzamide 4-(aminomethyl)-N-methylbenzamide 4-(aminomethyl)-N-(4-fluorophenyl)benzamide
-CH₂- ~3.8 ppm (s)~3.8 ppm (s)~3.9 ppm (s)
Aromatic (ortho to -CONH₂) ~7.8 ppm (d)~7.8 ppm (d)~7.9 ppm (d)
Aromatic (ortho to -CH₂NH₂) ~7.3 ppm (d)~7.3 ppm (d)~7.4 ppm (d)
-CONH₂ ~7.9 ppm (br s), ~7.3 ppm (br s)--
-CH₂N H₂~3.3 ppm (br s)~3.3 ppm (br s)~3.4 ppm (br s)
-CON H-CH₃ -~8.3 ppm (q)-
-CONH-C H₃-~2.7 ppm (d)-
-CON H-Ph --~10.2 ppm (s)
Aromatic (N-phenyl) --~7.1-7.7 ppm (m)

Data compiled and interpreted from various sources.[1][4][5]

Interpretation:

  • The signals for the benzylic (-CH₂-) and aromatic protons are largely consistent across the derivatives, with minor shifts due to changes in the amide substituent.

  • In 4-(aminomethyl)benzamide, the two amide protons (-CONH₂) appear as two distinct broad singlets.

  • For the N-methyl derivative, these signals are replaced by a quartet for the amide N-H proton (due to coupling with the methyl group) and a doublet for the N-methyl protons.

  • The N-(4-fluorophenyl) derivative shows a characteristic downfield singlet for its single amide proton (~10.2 ppm) and additional signals in the aromatic region corresponding to the fluorophenyl ring.

¹³C NMR Data Comparison (in DMSO-d₆)

The ¹³C NMR spectra reveal the electronic environment of the carbon skeleton.

Carbon Assignment 4-(aminomethyl)benzamide 4-(aminomethyl)-N-methylbenzamide
C=O ~167.5 ppm~166.0 ppm
Aromatic C (ipso to -CONH₂) ~133.0 ppm~133.5 ppm
Aromatic C (ipso to -CH₂NH₂) ~144.0 ppm~143.0 ppm
Aromatic CH (ortho to -CONH₂) ~127.0 ppm~127.2 ppm
Aromatic CH (ortho to -CH₂NH₂) ~128.5 ppm~128.0 ppm
-CH₂- ~45.0 ppm~45.5 ppm
-N-CH₃ -~26.0 ppm

Data compiled and interpreted from various sources.[1][4]

Interpretation:

  • The carbonyl (C=O) carbon is highly deshielded, appearing around 166-168 ppm.

  • The introduction of an N-methyl group has a minor effect on the chemical shifts of the aromatic and benzylic carbons but introduces a new signal for the methyl carbon at approximately 26.0 ppm.

FTIR Data Comparison (cm⁻¹)

FTIR highlights the key functional groups through their vibrational modes.

Vibrational Mode 4-(aminomethyl)benzamide 4-(aminomethyl)-N-methylbenzamide
N-H Stretch (Amine & Amide) ~3400-3100 (broad)~3350-3100 (broad)
C=O Stretch (Amide I) ~1650~1630
N-H Bend (Amide II) ~1620~1550
Aromatic C=C Stretch ~1600, ~1450~1605, ~1440

Data compiled and interpreted from various sources.[3][4][6]

Interpretation:

  • All derivatives show characteristic broad N-H stretching bands and a strong C=O (Amide I) absorption.

  • The primary amide in the parent compound typically shows two N-H stretching bands and a prominent N-H bending (Amide II) band around 1620 cm⁻¹.[3]

  • The secondary amide in the N-methyl derivative shows a single N-H stretch and its Amide II band is shifted to a lower wavenumber (~1550 cm⁻¹), which is a classic diagnostic feature for distinguishing primary and secondary amides.

Mass Spectrometry Data

MS confirms the molecular weight of each derivative.

Derivative Molecular Formula Molecular Weight Observed [M+H]⁺ (m/z)
4-(aminomethyl)benzamideC₈H₁₀N₂O150.18151
4-(aminomethyl)-N-methylbenzamideC₉H₁₂N₂O164.20165
4-(aminomethyl)-N-(4-fluorophenyl)benzamideC₁₄H₁₃FN₂O244.27245

Data sourced from PubChem and other chemical suppliers.[7][8][9]

Interpretation:

  • The observed protonated molecular ion peak [M+H]⁺ in the ESI-MS spectrum for each compound corresponds directly to its calculated molecular weight, providing strong evidence for the successful synthesis of the target molecule.

G M [C₈H₁₀N₂O]⁺ m/z = 151 frag1 [M - NH₃]⁺ m/z = 134 M->frag1 - NH₃ frag2 [M - CONH₂]⁺ m/z = 107 M->frag2 - •CONH₂ frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - CH₂NH caption Plausible ESI-MS fragmentation pathway.

Caption: Plausible ESI-MS fragmentation pathway.

Conclusion

The spectroscopic characterization of 4-(aminomethyl)benzamide derivatives is a clear and logical process when approached systematically. ¹H and ¹³C NMR provide the carbon-hydrogen framework, FTIR confirms the presence of key functional groups and distinguishes between primary and secondary amides, while Mass Spectrometry validates the molecular weight. By comparing the spectra of a parent compound with its derivatives, researchers can confidently track the chemical modifications and confirm the identity and purity of their synthesized molecules. This multi-faceted analytical approach is indispensable for ensuring the scientific integrity of research and development in medicinal chemistry.

References

  • Gao, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules.
  • Jisha, J., et al. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • Valdez, C., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules.
  • Shaik, M., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience.
  • NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. NIST WebBook.
  • PubChem. (n.d.). 4-(Aminomethyl)benzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide. National Center for Biotechnology Information.
  • Zhang, Z., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 4-(aminomethyl)-N-(3-hydroxy-2-pyridinyl)benzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. National Center for Biotechnology Information.
  • iChemical. (n.d.). 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene. iChemical.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information.
  • Hosseini Zare, M. S., et al. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate.
  • Slideshare. (n.d.). Benzamide.
  • NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook.
  • El-Sayed, R., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure.

Sources

A Senior Application Scientist's Guide to the Efficacy of 4-(aminomethyl)-N,N-dimethylbenzamide and its Derivatives in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the therapeutic potential of the 4-(aminomethyl)benzamide scaffold, with a particular focus on the efficacy of its derivatives across various cell lines. While direct comparative studies on 4-(aminomethyl)-N,N-dimethylbenzamide are limited, its role as a versatile chemical backbone has given rise to a new generation of compounds with significant biological activity. We will explore the efficacy of these derivatives, the causal reasoning behind the experimental designs used to evaluate them, and the detailed protocols necessary for replicating and expanding upon these findings.

The 4-(aminomethyl)benzamide Scaffold: A Foundation for Targeted Therapies

The 4-(aminomethyl)benzamide core structure is a privileged scaffold in medicinal chemistry. Its chemical properties allow for systematic modifications, enabling the development of compounds with tailored affinities for various biological targets. This has led to the investigation of its derivatives in a range of therapeutic areas, most notably in oncology and virology. The inherent structural flexibility of this scaffold allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery.

Mechanisms of Action: A Multi-Targeted Approach

Derivatives of the 4-(aminomethyl)benzamide scaffold have been shown to exert their effects through several distinct mechanisms of action. This multi-targeting capability is a significant advantage in overcoming the complexities of diseases like cancer.

  • Protein Kinase Inhibition : A significant number of benzamide derivatives have been designed as protein kinase inhibitors.[1][2] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[3][4] In many cancers, kinases are dysregulated, leading to uncontrolled cell division.[5] Benzamide derivatives can be designed to fit into the ATP-binding pocket of specific kinases, preventing their activity and thereby halting the oncogenic signaling cascade.[6]

  • Histone Deacetylase (HDAC) Inhibition : Certain derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC6.[7] HDACs are enzymes that play a key role in the epigenetic regulation of gene expression.[8] By removing acetyl groups from histones, they cause chromatin to condense, repressing the transcription of tumor suppressor genes.[9] HDAC inhibitors reverse this process, leading to the re-expression of these protective genes and subsequently inducing cell cycle arrest and apoptosis.[10][11]

  • Induction of Apoptosis via Oxidative Stress : Recent studies have shown that novel benzamide derivatives can induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS).[12] This leads to a collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways.[12]

  • Viral Entry Inhibition : The 4-(aminomethyl)benzamide scaffold has also been utilized to develop potent inhibitors of viral entry, particularly for Ebola and Marburg viruses. These compounds are designed to block the interaction between viral surface proteins and host cell receptors, a critical first step in the viral life cycle.[13][14][15]

Below is a diagram illustrating a generalized signaling pathway for a protein kinase inhibitor, a common mechanism for benzamide derivatives.

Kinase_Inhibitor_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Benzamide_Derivative 4-(aminomethyl)benzamide Derivative (Kinase Inhibitor) Benzamide_Derivative->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Uncontrolled Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Experimental_Workflow Start Cell Culture & Treatment with Benzamide Derivative MTT_Assay Cell Viability (MTT Assay) Start->MTT_Assay Apoptosis_Assay Apoptosis Detection (Annexin V/PI Staining) Start->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Start->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Efficacy & Mechanism Data_Analysis->Conclusion

Caption: A streamlined workflow for the in vitro evaluation of 4-(aminomethyl)benzamide derivatives.

Conclusion and Future Directions

The 4-(aminomethyl)benzamide scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant efficacy across a range of cancer cell lines, operating through diverse and potent mechanisms of action. The data presented herein underscores the importance of continued research into this class of compounds. Future studies should aim to conduct head-to-head comparisons of lead compounds in a broader panel of cell lines, including resistant phenotypes, and progress the most promising candidates into preclinical in vivo models. The versatility of the benzamide core suggests that with further refinement, it will continue to yield novel candidates for the treatment of cancer and other challenging diseases.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • A comprehensive review of protein kinase inhibitors for cancer therapy. PMC.
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.
  • Entry inhibitor. Wikipedia.
  • Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI.
  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC.
  • MTT (Assay protocol). Protocols.io.
  • Mechanism of action of HDAC inhibitors. ResearchGate.
  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological.
  • The Annexin V Apoptosis Assay. University of Virginia.
  • Western Blot Protocol. Creative Biolabs.
  • Mechanism of action of viral entry inhibitors. ResearchGate.
  • HIV entry inhibitors: mechanisms of action and resistance pathways. PubMed.
  • What are HDAC inhibitors and how do they work?. Patsnap Synapse.
  • Kinase inhibitors in cancer therapy. Semantic Scholar.
  • Use of kinase inhibitors in cancer therapy. Mesothelioma Applied Research Foundation.
  • How Entry Inhibitors Work. International Association of Providers of AIDS Care.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • The entry of entry inhibitors: A fusion of science and medicine. PNAS.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Western Blotting(WB) Protocol. Cusabio.
  • Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. PubMed.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • 4-Amino-N,N-dimethylbenzamide. PubChem.
  • 4-(aminomethyl)-N-methylbenzamide. PubChem.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry.
  • 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. PubChem.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC.
  • Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. PubMed.

Sources

A Comparative Analysis of Synthesis Routes for 4-(Aminomethyl)benzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)benzamide is a key structural motif and a versatile building block in medicinal chemistry and drug development. Its presence in a variety of pharmacologically active compounds underscores the importance of efficient and scalable synthetic methods for its preparation. This guide provides a comparative analysis of the most common and effective synthesis routes to 4-(aminomethyl)benzamide, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs. We will delve into three primary synthetic pathways: the catalytic hydrogenation of 4-cyanobenzamide, the amination of 4-(halomethyl)benzamide derivatives, and the reductive amination of 4-formylbenzamide. Each route will be evaluated based on factors such as starting material availability, reaction efficiency, scalability, and environmental impact.

Route 1: Catalytic Hydrogenation of 4-Cyanobenzamide

The reduction of the nitrile functionality in 4-cyanobenzamide presents a direct and atom-economical approach to 4-(aminomethyl)benzamide. This method is widely employed in industrial settings due to its high efficiency and the availability of the starting material. The choice of catalyst and reaction conditions is critical to achieving high yields and minimizing the formation of byproducts, primarily secondary amines.

Mechanism and Rationale

The catalytic hydrogenation of a nitrile involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst. The reaction typically proceeds through an intermediate imine, which is further reduced to the primary amine. To suppress the formation of secondary amines, which can arise from the reaction of the newly formed primary amine with the intermediate imine, the reaction is often carried out in the presence of ammonia.

Experimental Protocol: Hydrogenation using Raney Nickel

Raney Nickel is a highly active and cost-effective catalyst for nitrile reduction. The following protocol is a representative example of this approach.

Materials:

  • 4-Cyanobenzamide

  • Raney Nickel (W-6)[1]

  • Anhydrous ethanol

  • Liquid ammonia

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a slurry of Raney Nickel (approximately 5-10% by weight of the substrate) in anhydrous ethanol is prepared.

  • 4-Cyanobenzamide is added to the autoclave.

  • The vessel is sealed and purged with nitrogen gas, followed by the introduction of liquid ammonia (typically 5-10 equivalents).

  • The autoclave is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is heated to a temperature of 80-120 °C with vigorous stirring.

  • The progress of the reaction is monitored by techniques such as TLC or HPLC.

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(aminomethyl)benzamide.

Performance and Considerations

This method generally provides good to excellent yields of the desired primary amine. The use of ammonia is crucial for achieving high selectivity.[2] However, the handling of pyrophoric Raney Nickel and the requirement for high-pressure hydrogenation equipment are significant safety considerations.[1] Alternative catalysts such as Rhodium on alumina have also been reported for nitrile hydrogenation and may offer different selectivity profiles.

Route 2: Amination of 4-(Halomethyl)benzamides

This synthetic strategy involves the nucleophilic substitution of a halogen atom in a 4-(halomethyl)benzamide with an amine source. The Gabriel synthesis, a classic method for the preparation of primary amines, is a notable example of this approach and avoids the overalkylation issues often encountered with direct amination using ammonia.

Mechanism and Rationale: The Gabriel Synthesis

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[3][4][5][6] The phthalimide anion acts as a nucleophile, displacing a halide from the 4-(halomethyl)benzamide in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis, to release the desired primary amine. This multi-step process ensures the exclusive formation of the primary amine.[3][7]

Experimental Protocol: Gabriel Synthesis from 4-(Bromomethyl)benzamide

Materials:

  • 4-(Bromomethyl)benzamide

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: N-Alkylation. In a round-bottom flask, 4-(bromomethyl)benzamide and potassium phthalimide (1.1 equivalents) are dissolved in anhydrous DMF.

  • The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried. This solid is the N-protected intermediate.

  • Step 2: Hydrazinolysis. The N-alkylated phthalimide intermediate is suspended in ethanol, and hydrazine hydrate (2-3 equivalents) is added.[3][7]

  • The mixture is heated at reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.

  • The reaction mixture is cooled, and the phthalhydrazide is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in dilute hydrochloric acid.

  • Any remaining insoluble material is filtered off, and the aqueous solution is then basified with a strong base (e.g., NaOH) to precipitate the free amine.

  • The product, 4-(aminomethyl)benzamide, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Performance and Considerations

The Gabriel synthesis is a reliable method for producing primary amines with high purity, avoiding the formation of secondary and tertiary amine byproducts.[3][4][5][6][7] However, it is a two-step process, and the use of hydrazine, a toxic reagent, requires careful handling.[4] The overall yield can be moderate to good. Direct amination of 4-(chloromethyl)benzamide with ammonia is a more direct alternative, though it may require careful optimization to control selectivity.[8]

Route 3: Reductive Amination of 4-Formylbenzamide

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[9] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine source to form an imine intermediate, which is then reduced in situ to the corresponding amine.[10]

Mechanism and Rationale

4-Formylbenzamide can react with an ammonia source, such as ammonium acetate or aqueous ammonia, to form an intermediate imine. A reducing agent, added to the same reaction vessel, then selectively reduces the C=N double bond of the imine to yield 4-(aminomethyl)benzamide. The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mildness and selectivity.[11][12] More recently, catalytic methods using H₂ and earth-abundant metal catalysts have been developed.[13][14][15]

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Materials:

  • 4-Formylbenzamide

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid

Procedure:

  • 4-Formylbenzamide and a large excess of ammonium acetate (e.g., 10 equivalents) are dissolved in methanol.[16]

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Sodium cyanoborohydride (1.5-2.0 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dilute HCl and an organic solvent (e.g., ethyl acetate). The aqueous layer is collected.

  • The aqueous layer is then carefully basified with a strong base (e.g., NaOH) to a pH of >10, leading to the precipitation of the product.

  • The solid 4-(aminomethyl)benzamide is collected by filtration, washed with cold water, and dried.

Performance and Considerations

Reductive amination offers a convenient one-pot procedure with generally good yields. The use of relatively mild reducing agents makes it compatible with a variety of functional groups.[11][12] However, sodium cyanoborohydride is toxic and generates cyanide waste, necessitating careful handling and disposal.[16] The use of a large excess of the ammonia source is typically required to drive the reaction to completion. Catalytic reductive amination with H₂ is a greener alternative but may require specialized equipment.[13][14][15]

Comparative Summary

FeatureCatalytic Hydrogenation of 4-CyanobenzamideAmination of 4-(Halomethyl)benzamide (Gabriel Synthesis)Reductive Amination of 4-Formylbenzamide
Starting Material 4-Cyanobenzamide4-(Halomethyl)benzamide4-Formylbenzamide
Number of Steps 121 (one-pot)
Key Reagents H₂, Raney Ni/Rh catalyst, NH₃Potassium phthalimide, HydrazineNH₄OAc, NaBH₃CN/NaBH(OAc)₃ or H₂/catalyst
Typical Yields Good to ExcellentModerate to GoodGood
Advantages High atom economy, direct route, scalableHigh purity of primary amine, avoids overalkylationOne-pot procedure, mild conditions, good functional group tolerance
Disadvantages Requires high-pressure equipment, pyrophoric catalyst, handling of ammoniaTwo-step process, use of toxic hydrazine, moderate overall yieldUse of toxic cyanoborohydride, requires large excess of ammonia source
Safety Concerns High-pressure H₂, pyrophoric catalystToxic hydrazineToxic cyanoborohydride

Conclusion

The synthesis of 4-(aminomethyl)benzamide can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The catalytic hydrogenation of 4-cyanobenzamide is a highly efficient and direct method, particularly suitable for large-scale industrial production, provided the necessary high-pressure equipment and safety protocols are in place. For laboratory-scale synthesis where high purity of the primary amine is paramount and overalkylation is a concern, the Gabriel synthesis starting from a 4-(halomethyl)benzamide offers a reliable, albeit multi-step, solution. The reductive amination of 4-formylbenzamide stands out as a convenient and versatile one-pot procedure with good functional group tolerance, making it an attractive option for rapid analogue synthesis and library generation in a research setting.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, safety considerations, and the importance of factors such as atom economy and waste generation. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important building block for drug discovery and development.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Gabriel Synthesis cluster_2 Route 3: Reductive Amination 4-Cyanobenzamide 4-Cyanobenzamide 4-(Aminomethyl)benzamide_1 4-(Aminomethyl)benzamide 4-Cyanobenzamide->4-(Aminomethyl)benzamide_1 H2, Raney Ni, NH3 4-(Bromomethyl)benzamide 4-(Bromomethyl)benzamide N-Alkylphthalimide Intermediate N-Alkylphthalimide Intermediate 4-(Bromomethyl)benzamide->N-Alkylphthalimide Intermediate Potassium Phthalimide 4-(Aminomethyl)benzamide_2 4-(Aminomethyl)benzamide N-Alkylphthalimide Intermediate->4-(Aminomethyl)benzamide_2 Hydrazine 4-Formylbenzamide 4-Formylbenzamide Imine Intermediate Imine Intermediate 4-Formylbenzamide->Imine Intermediate NH4OAc 4-(Aminomethyl)benzamide_3 4-(Aminomethyl)benzamide Imine Intermediate->4-(Aminomethyl)benzamide_3 NaBH3CN

Sources

A Comparative Guide to the Kinase Selectivity Profile of 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] However, the human kinome is extensive, comprising over 500 members, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a formidable challenge in drug discovery: achieving inhibitor selectivity.[4] A promiscuous kinase inhibitor, one that binds to numerous unintended targets, can lead to off-target toxicities and a complicated pharmacological profile, potentially derailing an otherwise promising therapeutic candidate.[3] Therefore, the early and thorough characterization of a compound's selectivity across the kinome is not merely a data-gathering exercise; it is a critical step in validating its mechanism of action and predicting its therapeutic window.

This guide provides a framework for assessing the kinase selectivity of 4-(aminomethyl)-N,N-dimethylbenzamide, a compound belonging to the benzamide class. While comprehensive public data for this specific molecule is limited, the benzamide scaffold is a known feature in various kinase inhibitors, particularly those targeting tyrosine kinases.[5][6] Consequently, we will proceed by outlining the essential experimental workflows and data interpretation required to establish a selectivity profile. To contextualize the analysis, we will present a hypothetical, yet realistic, selectivity profile for this compound and compare it against two reference compounds:

  • Staurosporine: A well-characterized, broadly non-selective protein kinase inhibitor, serving as a benchmark for promiscuity.

  • Compound Y: A hypothetical, highly selective inhibitor of a single kinase (e.g., EGFR), representing the ideal selectivity profile for a targeted therapeutic.

Through this comparative analysis, we will demonstrate how to interpret selectivity data, highlight the importance of experimental choices, and provide researchers with a robust blueprint for evaluating their own small molecule inhibitors.

Methodology: Generating a High-Fidelity Kinase Selectivity Profile

The cornerstone of assessing selectivity is to screen the compound against a large, representative panel of kinases. Commercial services offer panels covering over 500 kinases, providing a comprehensive view of a compound's activity across the kinome.[7][8] The choice of assay technology is critical for generating reliable and reproducible data. While various formats exist, including radiometric assays, TR-FRET, and mobility shift assays, luminescence-based ATP depletion assays offer a robust, high-throughput method for determining kinase activity.[5][9][10]

The principle of this assay is straightforward: kinase activity consumes ATP during the phosphorylation of a substrate. By quantifying the amount of ATP remaining in the reaction, we can infer the degree of kinase inhibition. A potent inhibitor will result in reduced kinase activity, leaving a larger amount of ATP, which is then converted into a strong luminescent signal.[5][6]

Experimental Workflow: From Compound to Kinome Map

The process of generating a selectivity profile can be broken down into several key stages, each requiring careful execution to ensure data integrity.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis cluster_output Output compound Test Compound Dilution (this compound) incubation Compound Incubation with Kinase Reaction Mix compound->incubation controls Reference Compounds (Staurosporine, Compound Y) controls->incubation assay_plate Assay Plate Preparation (Kinase, Substrate, ATP) assay_plate->incubation detection_reagent Addition of Luminescence Detection Reagent incubation->detection_reagent readout Luminescence Signal Quantification detection_reagent->readout data_analysis Data Analysis (% Inhibition Calculation) readout->data_analysis table Selectivity Table data_analysis->table kinome_tree Kinome Tree Visualization data_analysis->kinome_tree

Caption: Workflow for a luminescence-based kinase selectivity assay.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

The following protocol is a representative example for determining the percentage of inhibition at a single compound concentration (e.g., 1 µM) across a kinase panel.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer to create working solutions. For a final assay concentration of 1 µM, a 100 µM intermediate stock is typically prepared.

    • Prepare identical stock and working solutions for the reference compounds (Staurosporine and Compound Y).

  • Kinase Reaction Setup:

    • In a 384-well assay plate, add the specific kinase, its corresponding substrate, and ATP to each well. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure physiological relevance and accurate inhibitor potency measurement.[11]

    • Include control wells: "no enzyme" controls (background) and "vehicle" controls (100% activity, typically containing DMSO).

  • Inhibition Reaction:

    • Add the test compound and reference compounds to the appropriate wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Comparative Selectivity Profile

The following table presents hypothetical data for our test compound against a representative panel of kinases. This illustrative data allows for a direct comparison of its selectivity profile against our benchmarks.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
EGFR Tyrosine Kinase 92% 99%95%
VEGFR2 Tyrosine Kinase 85% 98%5%
ABL1 Tyrosine Kinase 45% 97%2%
SRC Tyrosine Kinase 68% 99%8%
CDK2 CMGC 15%95%1%
MAPK14 (p38α) CMGC 25%92%3%
AKT1 AGC 10%98%<1%
PKCα AGC 18%100%2%

Interpretation of Results

  • This compound: Based on this hypothetical data, the compound demonstrates preferential, but not exclusive, activity against receptor tyrosine kinases, particularly EGFR and VEGFR2. It shows moderate activity against other tyrosine kinases like SRC and ABL1. Its activity against kinases from other families (CMGC, AGC) is significantly lower. This profile suggests it is a relatively selective tyrosine kinase inhibitor but not monospecific. The off-target activity against SRC and ABL1 would warrant further investigation to understand potential clinical implications.[11]

  • Staurosporine: As expected, Staurosporine shows potent, indiscriminate inhibition across all tested kinases, confirming its status as a non-selective inhibitor. This broad activity profile is useful as a positive control in assays but makes it unsuitable as a therapeutic agent due to high potential for toxicity.[5]

  • Compound Y: This hypothetical compound exhibits the ideal profile for a targeted therapy, with high potency against its intended target (EGFR) and negligible activity against all other kinases in the panel. This "clean" profile suggests a lower likelihood of off-target side effects.

Biological Context: Inhibition of Receptor Tyrosine Kinase Signaling

The primary hypothetical targets of this compound, EGFR and VEGFR2, are receptor tyrosine kinases (RTKs). These cell-surface receptors play critical roles in cell proliferation, survival, and angiogenesis. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins that activate pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway. In many cancers, these pathways are constitutively active, driving uncontrolled cell growth. An inhibitor targeting EGFR would block the initiation of this signaling cascade.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor 4-(aminomethyl)-N,N- dimethylbenzamide Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

The comprehensive assessment of kinase selectivity is a pivotal step in the preclinical evaluation of any potential kinase inhibitor. This guide outlines a robust framework for generating and interpreting such data using this compound as a case study. Our hypothetical results position this compound as a moderately selective tyrosine kinase inhibitor, with primary activity against EGFR and VEGFR2.

While this initial profile is informative, further characterization is essential. Key next steps would include:

  • IC50 Determination: Generating full dose-response curves for the most potently inhibited kinases to determine precise IC50 values.

  • Cellular Assays: Validating the biochemical findings in a cellular context by measuring the inhibition of substrate phosphorylation in relevant cell lines.[7]

  • Binding Kinetics: Investigating the compound's binding mode and residence time, which can provide a more nuanced understanding of its pharmacological activity than potency alone.[7]

By systematically applying these methodologies, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions in the progression of new targeted therapies from the bench to the clinic.

References

  • ResearchGate. (2025). Features of Selective Kinase Inhibitors | Request PDF.
  • National Institutes of Health (NIH). (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data - PMC.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation.
  • National Institutes of Health (NIH). (2023). Strategy toward Kinase-Selective Drug Discovery - PMC.
  • PubMed Central (PMC). (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • National Institutes of Health (NIH). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(aminomethyl)-N,N-dimethylbenzamide: From Laboratory Bench to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-(aminomethyl)-N,N-dimethylbenzamide, ensuring the protection of personnel and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of self-validating safety.

Understanding the Hazard Profile

Before addressing disposal, a clear understanding of the inherent risks of this compound is paramount. As a substituted benzamide and an aromatic amine, its hazard profile is primarily driven by its irritant properties and the toxicological profile common to its chemical class.

Primary Hazards:

  • Serious Eye Irritation (GHS Category 2): Direct contact can cause significant eye irritation.[1][2][3]

  • Skin Irritation (GHS Category 2): Prolonged or repeated contact may cause skin irritation, redness, and pain.[1][2][3]

  • Respiratory Tract Irritation (GHS Category 3): Inhalation of the dust or powder can irritate the respiratory system.[2][3][4]

While this specific compound is not classified as a carcinogen, other aromatic amines are recognized as suspect human carcinogens, warranting cautious handling of all related compounds.[5] Therefore, all procedures must be designed to minimize direct contact and aerosol generation.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific target organ toxicityCategory 3May cause respiratory irritation[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to aromatic amines.[6] For handling bulk quantities or during decontamination and spill cleanup, consider using thicker, chemical-resistant gloves. Butyl or Neoprene gloves are often recommended for greater resistance to this class of chemicals.[6] Always inspect gloves for tears or degradation before use.[4]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or where there is a risk of splashing, chemical safety goggles or a full-face shield are required.[1][2]

  • Body Protection: A standard laboratory coat is mandatory. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of a safe waste management program.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: The label is a critical communication tool. It must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Irritant")

    • The date the first waste was added.

  • Collection:

    • Solid Waste: Collect unadulterated solid this compound waste in the designated container.

    • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in the same hazardous waste container.

    • Rinsate: The first rinse of any glassware that contained the chemical must be collected as hazardous waste.[7] Subsequent rinses can typically be disposed of down the drain, but consult your institution's EHS guidelines.

Causality Check: Why segregate? Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing an amine (a weak base) with an acidic waste stream could generate heat or gas. Proper segregation prevents such events and ensures the final disposal facility can handle the waste stream safely and efficiently.

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely in the laboratory before pickup.

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.

  • Segregation: Do not store amine waste containers with incompatible chemicals, particularly strong acids and oxidizing agents.[8]

Step 4: Final Disposal Pathway

The accepted and environmentally sound method for the final disposal of this compound is through a licensed hazardous waste disposal company.

  • Contact EHS: Arrange for pickup of the waste container through your institution's Environmental Health and Safety (EHS) office. Do not attempt to transport hazardous waste yourself.

  • Manifesting: Your EHS office will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.

  • Ultimate Disposal: The most common disposal method for this type of organic chemical waste is high-temperature incineration .[9] This process effectively destroys the compound, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides.

G cluster_lab In the Laboratory cluster_disposal External Disposal Process A Generation of Waste (e.g., unused chemical, contaminated labware) B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate into Labeled, Compatible Hazardous Waste Container B->C Collect Waste D Store Container in Designated Satellite Accumulation Area C->D Keep container closed E Request Waste Pickup from EHS Office D->E When full or >1 year old F EHS Transports Waste to Central Storage Facility E->F G Waste Manifested & Shipped by Licensed Contractor F->G H High-Temperature Incineration at Permitted Facility G->H

Caption: Disposal workflow for this compound.

Managing Spills and Decontamination

Accidents happen, but a prepared response can mitigate the risk.

Spill Cleanup Protocol

This protocol is for minor spills (less than 100g) that can be handled by trained laboratory personnel. For larger spills, evacuate the area and contact your EHS emergency line.

  • Alert & Isolate: Alert personnel in the immediate area. Secure the area to prevent others from entering.

  • Ventilate: Ensure the chemical fume hood is operating or increase ventilation to the area.[3][10]

  • PPE: Don the appropriate PPE as described in Section 2, Step 1, including respiratory protection if necessary.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[3][11] Do NOT use paper towels to dry sweep, as this can create dust.

    • Working from the outside in, carefully scoop the mixture into your designated hazardous waste container.[11] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild soap and water solution).[5]

    • Place all cleanup materials (absorbent, cloths, contaminated PPE) into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Decontamination of Equipment

Non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse (Collect as Waste): Perform an initial rinse with a suitable solvent (e.g., methanol or ethanol). This initial rinsate must be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. This guide serves as a foundational document, but it should always be used in conjunction with your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Chem Service. (2016). SAFETY DATA SHEET - N,N-Dimethylbenzamide.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Northwestern University - Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylbenzamide (ALFA A18766).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Antonini, C., et al. (2024). Techno-Economic Assessment of Amine-Based Carbon Capture in Waste-to-Energy Incineration Plant Retrofit. MDPI.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES (PDF).
  • Guan, Y., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.
  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency (EPA). (1985). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.

Sources

A Senior Application Scientist's Guide to Handling 4-(aminomethyl)-N,N-dimethylbenzamide: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. While 4-(aminomethyl)-N,N-dimethylbenzamide is a valuable compound in discovery pipelines, comprehensive toxicological data for it is not yet widely available. This guide provides a robust framework for its safe handling, grounded in the principles of proactive risk assessment and drawing upon established data from structurally analogous compounds. Our primary objective is to empower you with the knowledge to implement a self-validating safety protocol that protects you, your colleagues, and your research.

The Foundation of Safety: Hazard Assessment

A rigorous safety plan begins with a clear understanding of the potential risks. Given the limited specific data on this compound, we must infer its hazard profile from its core chemical structure—a substituted benzamide with an aminomethyl group—and from data on closely related molecules. This approach ensures a conservative and protective stance.

The benzamide functional group and its derivatives are known to present several potential health hazards. For instance, the parent compound, Benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2] Similarly, N,N-Dimethylbenzamide is documented to cause skin and eye irritation and may lead to respiratory irritation.[3][4][5] The hydrochloride salt of our target compound is explicitly noted for causing eye irritation.

This causality is rooted in the bioactive nature of aromatic amines and amides, which can interact with biological systems. Therefore, treating this compound with a high degree of caution is scientifically prudent.

Table 1: Summary of Known & Inferred Hazards

Hazard ClassificationAssociated Compound(s)GHS CodePotential Effect
Serious Eye IrritationThis compound HCl, 4-Amino-N,N-dimethylbenzamide, N,N-DimethylbenzamideH319Causes serious eye irritation.[3][6]
Skin Irritation4-Amino-N,N-dimethylbenzamide, N,N-DimethylbenzamideH315Causes skin irritation.[3][6][7]
Respiratory Irritation4-Amino-N,N-dimethylbenzamide, N,N-DimethylbenzamideH335May cause respiratory irritation.[3][6]
Acute Toxicity (Oral)Benzamide, N,N-DimethylbenzamideH302Harmful if swallowed.[1][3]
Germ Cell MutagenicityBenzamideH341Suspected of causing genetic defects.[2]
Skin SensitizationOther Benzamide DerivativesH317May cause an allergic skin reaction.[7]

The Core Protocol: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final and most personal line of defense against chemical exposure. Its selection should not be arbitrary but rather a deliberate process based on the specific task and associated risks. Engineering controls, such as a certified chemical fume hood, are the primary barrier and must always be used when handling this compound in its solid form or in volatile solvents.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution Start Task: Handling This compound CheckScale Scale of Operation? Start->CheckScale SmallScale <1g (e.g., Weighing) - Safety Glasses - Nitrile Gloves - Lab Coat CheckScale->SmallScale Small Scale LargeScale >1g or Splash Risk (e.g., Solution Prep) - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat CheckScale->LargeScale Large Scale / Solution Procedure Proceed with Experiment in Chemical Fume Hood SmallScale->Procedure AerosolRisk Aerosol/Dust Risk? (e.g., Bulk Transfer) - Add Respiratory Protection (N95 or higher) LargeScale->AerosolRisk AerosolRisk->Procedure

Caption: PPE selection workflow for handling the target compound.

Step-by-Step PPE Selection and Use

1. Foundational Engineering Control: The Chemical Fume Hood

  • Causality: As a fine powder, this compound can easily become airborne. A chemical fume hood is essential to contain these particulates and any potential vapors, preventing inhalation.

  • Protocol: All weighing, transferring, and solution preparation activities must be conducted inside a certified chemical fume hood with the sash at the lowest feasible height.

2. Eye and Face Protection: A Non-Negotiable Barrier

  • Causality: The data strongly indicates that this class of compounds causes serious eye irritation.[3][5][6] Direct contact could result in significant injury.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for all tasks involving small quantities in a controlled setting.

    • Recommended for Solutions/Transfers: Chemical splash goggles are required when preparing solutions, performing liquid transfers, or when there is any risk of splashing.

    • Enhanced Protection: A face shield worn over safety goggles is mandated for larger-scale operations or when a reaction has the potential to be highly exothermic or splash.[8]

3. Skin and Body Protection: Preventing Dermal Contact

  • Causality: Aromatic amines can be absorbed through the skin, and related compounds are known skin irritants.[6][7] Preventing dermal exposure is critical.

  • Protocol:

    • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and snug-fitting cuffs must be worn and kept fully buttoned.

    • Gloves: Disposable nitrile or neoprene gloves are recommended for their broad chemical resistance.[8][9] Always inspect gloves for tears or holes before use.

      • Single Pair: For handling small, sub-gram quantities of solid.

      • Double Gloving: Recommended when preparing solutions or handling larger quantities to provide an extra layer of protection against contamination.

      • Immediate Replacement: If a glove comes into contact with the chemical, remove it immediately using the proper technique, wash your hands, and don a new pair.

4. Respiratory Protection: For Elevated Risk Scenarios

  • Causality: This compound class may cause respiratory irritation upon inhalation of dust or aerosols.[3][6] While the fume hood is the primary control, supplemental respiratory protection may be necessary.

  • Protocol:

    • When Required: If you are handling large quantities of the powder outside of a glovebox, or if there is a significant risk of generating dust that cannot be contained by a fume hood.

    • Selection: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against fine dust.

    • Compliance: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing to ensure a proper seal.[8][10]

Table 2: Task-Based PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g SolidSafety Glasses (Side Shields)Single Nitrile GlovesLab CoatNot required (in fume hood)
Preparing Stock SolutionChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required (in fume hood)
Large Scale Transfer (>10g)Goggles & Face ShieldDouble Nitrile GlovesLab CoatN95 Respirator Recommended

Operational Plan: Decontamination and Disposal

Safe handling extends beyond the experiment itself to include the proper management of waste and contaminated materials. Never dispose of this chemical down the drain or in the regular trash.[9][11]

Step-by-Step Decontamination Protocol
  • Surface Cleaning: Upon completion of work, wipe down the work surface inside the fume hood and any contaminated equipment with a solvent like ethanol or acetone, followed by soap and water.

  • Collect Rinsate: All cleaning materials (e.g., paper towels) and the initial solvent rinsate must be collected as hazardous waste.[9]

  • Final Wash: A final wash of glassware with soap and water can be performed after the initial decontamination.

Step-by-Step Waste Disposal Protocol
  • Waste Segregation: Designate a specific, sealed, and clearly labeled container for "this compound Waste." The container should be made of a compatible material like glass or polyethylene.[9]

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name.[9]

  • PPE Disposal: Used gloves and any disposable lab coats should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Empty Container Disposal: "Empty" containers that held the raw material are not truly empty. They must be triple-rinsed with a suitable solvent.[12][13]

    • Collect all three rinses into the designated hazardous waste container.

    • After triple-rinsing, deface the original label on the container. It can then typically be disposed of in the regular laboratory glass waste.[12]

  • Contact EHS: Store your sealed hazardous waste container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal via incineration by a licensed contractor.[9][11]

Emergency Response

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

By adhering to this comprehensive guide, you are not merely following steps; you are engaging in a dynamic process of risk management that upholds the highest standards of scientific integrity and personal safety.

References

  • 4-Amino-N,N-dimethylbenzamide Safety and Hazards.
  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide Computed Properties.
  • N,N-Dimethylbenzamide Safety D
  • BENZAMIDE 98% Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Benzamide Material Safety D
  • OSHA Technical Manual - Section VIII: Chapter 1, Chemical Protective Clothing.
  • Hazardous Material Fact Sheet - Empty Chemical Container Disposal. University of Nebraska Medical Center. [Link]
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.